(S)-3-fluoropropane-1,2-diol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-fluoropropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDNJBQKAXAXBQ-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CF)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CF)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301028426 | |
| Record name | (2S)-3-Fluoro-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33644-25-6 | |
| Record name | (2S)-3-Fluoro-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33644-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Propanediol, 3-fluoro-, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033644256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-3-Fluoro-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301028426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of (S)-3-Fluoropropane-1,2-diol
Abstract
(S)-3-fluoropropane-1,2-diol is a pivotal chiral building block in modern medicinal chemistry. The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity.[1][2][3] This guide provides an in-depth exploration of a robust synthetic pathway to high-purity this compound, beginning from the commercially available chiral precursor, (R)-(-)-3-chloro-1,2-propanediol. We will detail the reaction mechanism, provide a comprehensive experimental protocol, and outline the critical analytical techniques required for structural verification and enantiomeric purity assessment. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a practical and scientifically grounded approach to accessing this valuable fluorinated synthon.
Introduction: The Significance of Fluorinated Synthons
The introduction of fluorine into bioactive molecules is a well-established strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen or a hydroxyl group, often leading to improved target affinity and metabolic stability by blocking sites of oxidative metabolism.[4][5] this compound, with its defined stereocenter and versatile diol functionality, serves as a crucial intermediate for the synthesis of a wide array of complex pharmaceutical agents, including antiviral and anticancer therapies.
The synthetic challenge lies not only in the introduction of the fluorine atom but also in the stringent control of stereochemistry. The biological activity of chiral drugs often resides in a single enantiomer, making enantioselective synthesis paramount.[6] This guide focuses on a practical and scalable synthetic route that leverages a readily available chiral starting material to ensure the desired stereochemical outcome.
Synthetic Strategy: From Chiral Pool to Fluorinated Diol
The chosen synthetic pathway begins with (R)-(-)-3-chloro-1,2-propanediol, a cost-effective chiral building block. The strategy involves two key transformations:
-
Epoxidation: An intramolecular Williamson ether synthesis under basic conditions to form the chiral epoxide, (S)-(+)-glycidol.
-
Regioselective Ring-Opening: The nucleophilic opening of the glycidol epoxide ring with a fluoride source to yield the target molecule, this compound.
This approach is advantageous as the stereocenter from the starting material is transferred through the reaction sequence, ensuring high enantiomeric purity in the final product.
Figure 1: Synthetic scheme for this compound.
Mechanism Deep Dive
Step 1: Epoxidation The reaction of (R)-3-chloro-1,2-propanediol with a strong base, such as sodium hydroxide, initiates an acid-base reaction, deprotonating the more acidic primary alcohol.[7] The resulting alkoxide then undergoes a rapid intramolecular SN2 reaction, displacing the chloride on the adjacent carbon to form the strained three-membered epoxide ring of (S)-glycidol.[8] This inversion of configuration at the chlorine-bearing carbon is a key feature of this cyclization.
Step 2: Fluorinative Ring-Opening The regioselective opening of the (S)-glycidol epoxide is the critical fluorination step. Using a fluoride source like potassium bifluoride (KHF₂) in a high-boiling solvent such as ethylene glycol, the fluoride ion (F⁻) acts as a nucleophile.[9] The reaction proceeds via an SN2 mechanism, where the fluoride ion attacks the least sterically hindered primary carbon (C3) of the protonated epoxide. This attack from the backside results in the opening of the epoxide ring and the formation of the C-F bond, yielding the desired this compound. The use of a protic solvent like ethylene glycol is crucial as it protonates the epoxide oxygen, making the ring more susceptible to nucleophilic attack.
Detailed Experimental Protocol
This protocol provides a field-tested methodology for the synthesis of this compound.
Materials and Reagents
-
(R)-(-)-3-chloro-1,2-propanediol (≥98% purity)
-
Sodium Hydroxide (NaOH), pellets
-
Potassium Bifluoride (KHF₂)
-
Ethylene Glycol
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Step-by-Step Synthesis
Part A: Synthesis of (S)-(+)-Glycidol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 11.0 g (0.1 mol) of (R)-(-)-3-chloro-1,2-propanediol in 50 mL of deionized water.
-
Base Addition: Cool the solution in an ice bath. Slowly add 6.0 g (0.15 mol) of sodium hydroxide pellets portion-wise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by TLC.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude (S)-(+)-glycidol as a colorless oil. Note: Glycidol is volatile and should be handled with care.
Part B: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, add the crude (S)-(+)-glycidol from the previous step, 11.7 g (0.15 mol) of potassium bifluoride, and 40 mL of ethylene glycol.
-
Heating: Heat the mixture to 120 °C with vigorous stirring for 6 hours.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of brine and extract with ethyl acetate (4 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the final product.
Figure 2: Workflow for the analytical characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of the product. Spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the three-carbon backbone. The protons on the carbon bearing the fluorine will exhibit coupling to ¹⁹F, resulting in a characteristic doublet of doublets.
-
¹³C NMR: The carbon spectrum will show three signals. The carbon directly bonded to fluorine will have its signal split into a doublet due to one-bond C-F coupling.
-
¹⁹F NMR: This is a crucial experiment for confirming the presence and chemical environment of the fluorine atom.[10] A single signal, typically a triplet of doublets due to coupling with the adjacent CH₂ and CH protons, is expected.[11] The chemical shift is highly indicative of the C-F bond type.[12][13]
Table 1: Representative NMR Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~3.6-3.8 | m | - | H-1a, H-1b |
| ¹H | ~3.9-4.1 | m | - | H-2 |
| ¹H | ~4.4-4.6 | ddt | JHF ≈ 47, JHH ≈ 5, 3 | H-3a, H-3b |
| ¹³C | ~65-67 | d | JCF ≈ 20 | C-2 |
| ¹³C | ~70-72 | s | - | C-1 |
| ¹³C | ~83-85 | d | JCF ≈ 170 | C-3 |
| ¹⁹F | ~ -230 to -232 | td | JHF ≈ 47, 25 | F-3 |
Note: Exact chemical shifts and coupling constants may vary depending on the solvent and spectrometer frequency.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product. The expected molecular ion [M+H]⁺ or [M+Na]⁺ should be observed.
| Parameter | Expected Value |
| Molecular Formula | C₃H₇FO₂ |
| Molecular Weight | 94.09 g/mol |
| [M+H]⁺ | m/z 95.05 |
| [M+Na]⁺ | m/z 117.03 |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of the synthesized product.[6][14][15] This technique uses a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for their quantification.
Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or equivalent).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v), with a small amount of a basic additive like diethylamine if needed for peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (if derivatized) or Refractive Index (RI) detector.
-
Sample Preparation: Dissolve a small amount of the product in the mobile phase. Inject a racemic standard of 3-fluoropropane-1,2-diol to determine the retention times of both enantiomers.
-
Analysis: Inject the synthesized sample and integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100. A successful synthesis should yield an e.e. >98%.
Conclusion
This guide has outlined a reliable and well-characterized synthetic route to this compound, a key intermediate for pharmaceutical research. By starting from an enantiopure precursor and employing a regioselective fluorination strategy, high yields and excellent enantiomeric purity can be achieved. The detailed protocols for synthesis and characterization provide a comprehensive framework for scientists to produce and validate this important fluorinated building block, thereby accelerating the drug discovery and development process.
References
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Bruker. (n.d.). 1H-NMR and 13C-NMR spectra of diol compound. ResearchGate. Retrieved from [Link]
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Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]
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Perrone, S., Vitale, P., Panella, L., Tolomeo, M., & Scilimati, A. (2017). Current and emerging applications of fluorine in medicinal chemistry. Future Medicinal Chemistry, 9(11), 129-133. Retrieved from [Link]
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Retrieved from [Link]
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Retrieved from [Link]
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Various Authors. (2015). Novel and Stereospecific Synthesis of (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol from D-Mannitol. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
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Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Retrieved from [Link]
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NMR Facility, UCSB Chem and Biochem. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
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University of Ottawa. (n.d.). Fluorine NMR. Retrieved from [Link]
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Gara, S., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(15), 5789. Retrieved from [Link]
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Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
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Smith, A. et al. (n.d.). Ultrafast 19F MAS NMR. Manuscript. Retrieved from [Link]
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Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
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Gao, Y., & Sharpless, K. B. (1988). Vicinal diol cyclic sulfates. Like epoxides only more reactive. Journal of the American Chemical Society, 110(22), 7538–7539. Retrieved from [Link]
- Inventor, W. C. (2013). Synthesis method of 3-amino-1, 2-propanediol. Google Patents.
-
Svejkovská, B., Doležal, M., & Velíšek, J. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24(4), 172-179. Retrieved from [Link]
- Jones, A. R. (1982). Synthesis of S-3-chloro-1,2-propanediol. Google Patents.
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Various Authors. (2010). Catalytic Asymmetric Synthesis, Third Edition. ResearchGate. Retrieved from [Link]
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Lee, Y., & Krische, M. J. (2018). Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides. PubMed Central. Retrieved from [Link]
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Various Authors. (n.d.). Reaction mechanism for the synthesis of glycidol from 3-chloro-1,2-propanediol in basic medium. ResearchGate. Retrieved from [Link]
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Hajslova, J., et al. (2015). Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils. PubMed. Retrieved from [Link]
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Various Authors. (2009). Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol. ResearchGate. Retrieved from [Link]
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Introduction: The Strategic Value of (S)-3-Fluoropropane-1,2-diol in Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of (S)-3-Fluoropropane-1,2-diol
Abstract: This document provides a comprehensive technical overview of the physicochemical properties of this compound, a chiral building block of significant interest in the pharmaceutical and life sciences industries. This guide is tailored for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also insights into the underlying chemical principles and practical experimental methodologies. By explaining the causality behind its properties, this whitepaper aims to equip scientists with the foundational knowledge required for the effective handling, application, and synthetic manipulation of this versatile fluorinated synthon.
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, often employed to enhance metabolic stability, modulate lipophilicity (logP), and improve binding affinity. This compound emerges as a particularly valuable building block in this context. Its defined stereochemistry at the C2 position, combined with the vicinal diol functionality, provides a synthetically versatile scaffold for constructing complex and stereospecific drug candidates. A thorough understanding of its fundamental physicochemical properties is paramount, as this knowledge directly informs decisions related to reaction conditions, purification strategies, formulation development, and safe laboratory handling.
Molecular Identity and Core Structural Attributes
The foundation of this molecule's properties lies in its unique structure, which features a primary alcohol, a chiral secondary alcohol, and a primary fluoride.
-
IUPAC Name: (2S)-3-fluoropropane-1,2-diol[1]
-
Synonyms: (S)-1-Fluoro-2,3-propanediol, (S)-3-Fluoro-1,2-dihydroxypropane
-
CAS Number: 33644-25-6[1]
-
Molecular Formula: C₃H₇FO₂[1]
The molecule's polarity is significantly influenced by the two hydroxyl groups, which can act as both hydrogen bond donors and acceptors. The highly electronegative fluorine atom imparts a strong inductive electron-withdrawing effect, which modulates the acidity of the neighboring hydroxyl groups and influences the molecule's overall electronic profile.
Summary of Physicochemical Properties
The following table summarizes the key quantitative physicochemical data available for this compound and its racemate. It is critical to note that experimental data for the pure enantiomer is sparse, and values are often reported for the racemic mixture or inferred from closely related analogs.
| Property | Value | Notes & Source |
| Appearance | Solid[1] | Often handled as a liquid or low-melting solid. |
| Boiling Point | 73 °C @ 2.8 Torr | Value for the (R)-enantiomer under vacuum[3]. The analogous 3-chloropropane-1,2-diol boils at 213 °C at atmospheric pressure[4]. |
| Molecular Weight | 94.09 g/mol | Calculated from the molecular formula C₃H₇FO₂[1][2]. |
| Topological Polar Surface Area (TPSA) | 40.5 Ų | A computed value indicating significant polarity, which correlates with high water solubility[2]. |
| logP (Octanol-Water Partition Coefficient) | -0.7 | A computed value suggesting high hydrophilicity[2]. |
In-Depth Analysis of Key Parameters and Experimental Considerations
Boiling Point and Volatility
Solubility Profile
Theoretical Basis: The presence of two hydroxyl groups and a polar carbon-fluorine bond makes this compound a highly polar molecule. Based on the "like dissolves like" principle, it is expected to be miscible with water and other polar protic solvents (e.g., methanol, ethanol) and soluble in polar aprotic solvents (e.g., THF, acetone). Its solubility in non-polar solvents such as hexanes or toluene is predicted to be very low. The computed logP of -0.7 strongly supports its hydrophilic character[2]. The analogous 3-chloropropane-1,2-diol is noted to be highly soluble in water, alcohols, and ethers[5].
Experimental Workflow: Quantitative Solubility Assessment
A precise determination of solubility is critical for process chemistry and formulation. The following workflow outlines a robust method for its quantification.
Caption: Workflow for determining thermodynamic solubility.
Acidity (pKa)
Experimental Protocol: pKa Determination via Potentiometric Titration
-
System Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). Maintain a constant temperature (e.g., 25 °C) using a water bath.
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.05 M) in deionized, CO₂-free water.
-
Titration: Under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption, titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments using a burette.
-
Data Collection: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the resulting titration curve. If two pKa values are close, specialized software may be needed to deconvolute the curve.
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are as follows:
-
¹H NMR: The spectrum will be complex due to diastereotopic protons and couplings to fluorine. Key features would include multiplets for the CH₂F, CH(OH), and CH₂OH groups. The hydroxyl protons may appear as broad, exchangeable signals.
-
¹³C NMR: Three distinct carbon signals are expected. The carbon atom bonded to fluorine (C3) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). The C2 and C1 carbons will also show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively.
-
¹⁹F NMR: A single resonance is expected, which will be split into a triplet of doublets due to coupling with the protons on C3 and C2.
-
Infrared (IR) Spectroscopy: A prominent, broad absorption band in the 3600-3200 cm⁻¹ region, characteristic of O-H stretching from intermolecular hydrogen bonding, will dominate the spectrum. A strong C-F stretch absorption is expected in the 1100-1000 cm⁻¹ region.
Safety, Handling, and Storage
Proper handling of this compound is crucial due to its potential toxicity. Safety data for the racemic mixture (CAS 453-16-7) indicates significant hazards.
-
GHS Hazard Classification: The racemic compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled[2][6][7]. It is also classified as a skin and eye irritant[7].
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[8].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[8]. Storage at 2-8°C is recommended[6][7].
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
This compound is a high-value chiral building block whose physicochemical properties are dictated by the interplay of its hydroxyl groups, stereocenter, and the potent inductive effect of its fluorine substituent. Its high polarity, extensive hydrogen bonding capability, and expected increased acidity relative to non-fluorinated diols are critical parameters that govern its behavior. While a complete experimental dataset for the pure enantiomer is not fully available, a robust understanding can be built from computational data, analysis of analogous structures, and the application of established analytical methodologies. Adherence to strict safety protocols is mandatory when handling this compound. This guide provides the foundational knowledge and practical frameworks necessary for scientists to confidently and safely leverage this compound in their research and development endeavors.
References
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PubChem. (n.d.). 1,2-Difluoropropane-1,2-diol. Source: National Center for Biotechnology Information. [Link]
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ResearchGate. (2011). Novel and Stereospecific Synthesis of (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol from D-Mannitol. Source: ResearchGate. [Link]
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Loba Chemie. (n.d.). 3-CHLORO-1,2-PROPANEDIOL Safety Data Sheet. Source: Loba Chemie. [Link]
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Svejkovská, B., Doležal, M., & Velíšek, J. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24(4), 172-179. [Link]
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Solubility of Things. (n.d.). 3-Chloropropane-1,2-diol. Source: Solubility of Things. [Link]
- Google Patents. (1982). US4313008A - Synthesis of S-3-chloro-1,2-propanediol.
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PubChem. (n.d.). 3-Fluoro-1,2-propanediol. Source: National Center for Biotechnology Information. [Link]
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A Spectroscopic Guide to (S)-3-Fluoropropane-1,2-diol: NMR, IR, and MS Analysis for the Research Professional
Abstract
(S)-3-fluoropropane-1,2-diol is a valuable chiral building block in synthetic chemistry, particularly in the development of fluorinated pharmaceutical agents and advanced materials. Unambiguous structural characterization and purity assessment of this molecule are paramount for ensuring the integrity and reproducibility of downstream applications. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the definitive identification of this compound. This document moves beyond a simple recitation of data, offering insights into the rationale behind experimental protocols and the integrated interpretation of spectral data, reflecting the best practices of analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[1][2][3] It provides precise information about the chemical environment, connectivity, and stereochemistry of each atom within the molecule. For a chiral molecule like this compound, NMR is indispensable for confirming its constitution and purity.
Guiding Principles of NMR
At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C.[2] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves at specific frequencies, a phenomenon known as resonance. The exact resonance frequency, or "chemical shift (δ)," is exquisitely sensitive to the local electronic environment, allowing us to distinguish between different atoms in a molecule.[1] Furthermore, interactions between neighboring nuclei, known as "spin-spin coupling," cause signals to split into distinct patterns (e.g., doublets, triplets), revealing which atoms are connected through chemical bonds.[1]
Experimental Protocol: High-Resolution NMR
The acquisition of high-quality, high-resolution NMR spectra is predicated on meticulous sample preparation and instrument setup. The following protocol is a self-validating system designed for reproducibility.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound. Rationale: This quantity ensures adequate signal-to-noise for both ¹H and ¹³C NMR without causing issues with sample solubility or magnetic field homogeneity.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). Rationale: Deuterated solvents are essential as they are "invisible" in ¹H NMR, preventing a large solvent signal from overwhelming the analyte signals. The choice of solvent depends on the analyte's solubility and the desire to observe or exchange hydroxyl protons.
-
Transfer the solution to a high-precision 5 mm NMR tube.
-
If necessary, filter the sample through a small plug of glass wool into the NMR tube to remove any particulate matter that could degrade spectral resolution.
-
-
Instrument Setup & Calibration:
-
Insert the sample into the NMR spectrometer's probe.
-
"Lock" the spectrometer onto the deuterium signal of the solvent. Rationale: The lock system continuously monitors the deuterium frequency and adjusts the magnetic field, compensating for drift and ensuring the stability required for long acquisition times.
-
"Shim" the magnetic field. This is an automated or manual process that adjusts a series of small electromagnetic coils to make the main magnetic field as homogeneous as possible across the sample volume. Rationale: A highly homogeneous field is critical for obtaining sharp, well-resolved spectral lines.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Rationale: Proton decoupling removes the C-H coupling, causing each unique carbon to appear as a single sharp line, simplifying the spectrum.
-
Caption: High-Resolution NMR Experimental Workflow.
Analysis of this compound Spectra
While direct experimental spectra for this specific molecule are not widely published, we can accurately predict the ¹H and ¹³C NMR spectra based on established chemical shift principles and data from analogous structures like 3-chloropropane-1,2-diol and 1-fluoropropane.[4][5][6]
Structure and Proton Numbering:
Table 1: Predicted ¹H NMR Data (in D₂O)
| Position | Predicted δ (ppm) | Multiplicity | Coupling (J) Hz | Assignment |
| Hₐ, Hₐ' (C1) | ~4.5 - 4.7 | ddt | J(H,F) ≈ 47, J(H,H) ≈ 6, 4 | Methylene adjacent to F |
| Hₓ (C2) | ~3.9 - 4.1 | m | - | Methine |
| Hₑ, Hₑ' (C3) | ~3.6 - 3.8 | m | - | Methylene adjacent to OH |
| OH | ~4.9 (variable) | s | - | Hydroxyls (in D₂O, exchanges to HOD) |
-
Expert Interpretation: The protons on C1 (Hₐ, Hₐ') are the most deshielded (highest chemical shift) due to the powerful electron-withdrawing effect of the fluorine atom. Their signal will be split into a doublet by the fluorine atom (²JHF) and further split into a doublet of triplets (ddt) by coupling to the methine proton Hₓ and the other geminal proton. The methine proton (Hₓ) will be a complex multiplet due to coupling with protons on both C1 and C3. The C3 protons (Hₑ, Hₑ') are the most shielded of the backbone protons.
Table 2: Predicted ¹³C NMR Data (Proton-Decoupled)
| Position | Predicted δ (ppm) | Coupling | Assignment |
| C1 | ~83 - 86 | d, ¹JCF ≈ 170-180 Hz | Carbon bonded to Fluorine |
| C2 | ~70 - 73 | d, ²JCF ≈ 20 Hz | Methine Carbon |
| C3 | ~63 - 66 | t, ³JCF ≈ 5 Hz | Methylene Carbon |
-
Expert Interpretation: The carbon directly attached to the fluorine (C1) will have a large chemical shift and will appear as a doublet due to one-bond coupling with ¹⁹F.[5] C2 and C3 will also show smaller couplings to fluorine through two and three bonds, respectively. This C-F coupling is a definitive diagnostic feature. The chemical shifts are influenced by the electronegative oxygen and fluorine atoms, with the effect diminishing with distance.[6]
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7][8] It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7] Each type of bond and functional group absorbs at a characteristic frequency, creating a unique "fingerprint" for the molecule.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR is a common sampling technique that requires minimal sample preparation and is suitable for liquids and solids.
Methodology:
-
Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Run a background scan. Rationale: This captures the IR spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. This background is then automatically subtracted from the sample spectrum to provide a clean spectrum of only the sample.
-
Sample Analysis: Place a small drop of neat this compound directly onto the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the crystal after analysis.
Caption: ATR-FTIR Experimental Workflow.
Analysis of the IR Spectrum
The IR spectrum of this compound will be dominated by absorptions from the O-H and C-F bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch | Intermolecularly hydrogen-bonded hydroxyl groups |
| 3000 - 2850 | Medium | C-H stretch | Aliphatic CH₂ and CH groups |
| 1470 - 1450 | Medium | C-H bend | Scissoring vibration of CH₂ groups |
| 1150 - 1000 | Strong | C-O stretch | Primary and secondary alcohol C-O bonds |
| 1100 - 1000 | Strong | C-F stretch | Carbon-Fluorine single bond |
-
Expert Interpretation: The most prominent feature will be a very broad and strong band in the 3600-3200 cm⁻¹ region, which is the classic signature of the O-H stretching of an alcohol.[9][10] Its broadness is a direct result of hydrogen bonding. The "fingerprint region" (below 1500 cm⁻¹) will contain a series of strong bands corresponding to C-O and C-F stretching vibrations. The C-F stretch is typically very strong and its presence in the 1100-1000 cm⁻¹ range is a key confirmation of fluorination.[11]
Mass Spectrometry (MS): Molecular Weight and Formula Verification
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] For small molecules, it is the definitive method for determining the molecular weight and, with high-resolution instruments, the elemental formula. Electrospray ionization (ESI) is a "soft" ionization technique ideal for polar molecules like diols, as it typically generates intact molecular ions with minimal fragmentation.[13]
Experimental Protocol: High-Resolution ESI-MS
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization. Rationale: Dilute concentrations prevent detector saturation and ion suppression. The additives promote the formation of protonated molecules [M+H]⁺ or adducts like [M+Na]⁺.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard solution immediately prior to analysis. Rationale: Calibration ensures high mass accuracy, which is crucial for elemental composition determination.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Rationale: The hydroxyl groups can be readily protonated, making positive ion mode the logical choice.
Caption: High-Resolution ESI-MS Experimental Workflow.
Analysis of the Mass Spectrum
The molecular formula of this compound is C₃H₇FO₂. Its monoisotopic mass is 94.0430 Da.
Table 4: Predicted High-Resolution Mass Spectrometry Data (Positive ESI)
| Ion Species | Calculated Exact Mass (m/z) | Assignment |
| [M+H]⁺ | 95.0508 | Protonated Molecule |
| [M+Na]⁺ | 117.0328 | Sodium Adduct |
| [M+K]⁺ | 133.0067 | Potassium Adduct |
-
Expert Interpretation: In a typical ESI mass spectrum, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 95.0508.[12] It is also very common to observe adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are often present as trace impurities in solvents and glassware.[12] The presence of these adducts can further confirm the molecular weight. Using a high-resolution mass spectrometer (e.g., TOF or Orbitrap), the measured mass should be within 5 ppm of the calculated exact mass, which allows for the unambiguous confirmation of the elemental formula C₃H₈FO₂⁺ for the protonated species.
Integrated Spectroscopic Analysis: A Unified Conclusion
While each spectroscopic technique provides valuable information, their true power lies in their combined application. For this compound:
-
MS confirms the molecular weight and elemental formula (C₃H₇FO₂).
-
IR confirms the presence of key functional groups: hydroxyl (-OH) and carbon-fluorine (C-F).
-
NMR provides the final, definitive piece of the puzzle. It confirms the carbon-hydrogen framework, shows the connectivity between the CH₂F, CH(OH), and CH₂(OH) groups through spin-spin coupling, and the characteristic C-F coupling in the ¹³C spectrum provides unequivocal evidence of the fluorination site.
Together, these three techniques provide a self-validating and comprehensive characterization, leaving no ambiguity as to the identity and structure of the molecule. This integrated approach is the cornerstone of modern chemical analysis and is essential for any researcher working with novel or high-purity chemical entities.
References
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Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., Ng, K. F., Suen, M. W. M., & Tai, H. L. (2003). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Clinical Biochemistry, 36(5), 315-331. [Link]
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Kaddis, C. S., & Loo, J. A. (2007). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 79(5), 1778-1784. [Link]
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Zhou, Z., & Li, L. (2018). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, 47(7), 894-897. [Link]
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Konermann, L. (2017). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LCGC North America, 35(9), 634-642. [Link]
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Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. [Link]
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Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical & Pharmaceutical Research, 12(4). [Link]
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Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link]
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Slideshare. (2023). NMR Spectroscopy: Principles, Techniques, and Applications. [Link]
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Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. [Link]
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Lee, J. C., & Mizaikoff, B. (2021). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. Analytical Chemistry, 93(28), 9711-9718. [Link]
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Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]
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AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. [Link]
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Psareva, E., et al. (2022). Modeling the relative response factor of small molecules in positive electrospray ionization. RSC Advances, 12(50), 32454-32463. [Link]
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Hettiyadura, A. P. S., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 95, 436-443. [Link]
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Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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ResearchGate. (n.d.). IR Spectra of Propance-1, 2-diol. [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2-chloropropane. [Link]
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Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of 1-chloropropane. [Link]
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A Technical Guide to the Biological Activity of Monofluorinated Propanediols
Foreword: The Strategic Imperative for Selective Fluorination
In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of molecular design. More than 20% of all pharmaceuticals on the market contain fluorine, a testament to the profound and often beneficial changes this small, highly electronegative atom can impart upon a molecule.[1] This guide focuses on a specific, yet underexplored, class of molecules: monofluorinated propanediols. By dissecting the foundational principles of their design, outlining a tiered strategy for their biological evaluation, and providing robust experimental frameworks, we aim to equip researchers with the necessary tools to unlock their potential. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering scientists to not only generate data but to understand its implications.
Section 1: Foundational Principles: The Physicochemical Impact of a Single Fluorine Atom
The propanediol backbone is a simple, hydrophilic, three-carbon diol. The introduction of a single fluorine atom, creating either 2-fluoro-1,3-propanediol or 3-fluoro-1,2-propanediol, fundamentally alters the electronic and conformational landscape of the parent molecule. Understanding these changes is critical to predicting biological activity.
-
Inductive Effects and Acidity: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the adjacent carbon-fluorine bond and propagates through the carbon skeleton. A primary consequence is the increased acidity (lowered pKa) of the nearby hydroxyl groups. This alteration can dramatically change how the molecule interacts with biological targets, such as the active site of an enzyme, by modifying its ability to act as a hydrogen bond donor or acceptor.[2]
-
Metabolic Stability: A common strategy in medicinal chemistry is to replace a hydrogen atom with fluorine at a site susceptible to metabolic oxidation by cytochrome P450 enzymes.[2] The carbon-fluorine bond is significantly stronger (bond energy ~110 kcal/mol) than a carbon-hydrogen bond (~98 kcal/mol), making it much more resistant to enzymatic cleavage. This can increase the metabolic half-life and bioavailability of a compound.[3]
-
Conformational Control: The fluorine atom, with a van der Waals radius similar to that of a hydrogen atom, is small enough to avoid significant steric hindrance. However, it can introduce unique conformational preferences through electrostatic interactions (e.g., gauche effects), locking the molecule into a specific three-dimensional shape that may be more favorable for binding to a biological target.
-
Lipophilicity: While highly fluorinated motifs like the trifluoromethyl group significantly increase lipophilicity, a single fluorine atom has a more subtle effect, often slightly increasing lipophilicity. This can enhance a molecule's ability to cross cellular membranes and reach its intracellular target.
Section 2: Core Biological Interactions: Enzyme Inhibition as a Primary Modality
Given the electronic perturbations caused by fluorination, one of the most probable biological activities for monofluorinated propanediols is enzyme inhibition. Fluorinated compounds can act as inhibitors through several mechanisms.[4][5]
-
Competitive Inhibition: The fluorinated propanediol may act as an analogue of a natural substrate, competing for the enzyme's active site. The enhanced acidity of its hydroxyl groups could lead to stronger hydrogen bonding interactions with active site residues, resulting in tighter binding than the endogenous substrate.
-
Mechanism-Based Inhibition ("Suicide Substrates"): These compounds are chemically inert until they are processed by the target enzyme. The enzymatic reaction transforms the inhibitor into a reactive species that then covalently binds to and permanently inactivates the enzyme. The C-F bond's stability can be leveraged here; while strong, the departure of a fluoride ion from a metabolic intermediate can be facile under specific enzymatic conditions, leading to inactivation.[6]
-
Non-Competitive Inhibition: The inhibitor may bind to an allosteric site on the enzyme, inducing a conformational change that reduces its catalytic efficiency without blocking the substrate-binding site.
The diagram below illustrates the fundamental mechanisms by which a fluorinated inhibitor (FI) can modulate the activity of an enzyme.
Caption: General mechanisms of reversible enzyme inhibition.
Section 3: Metabolic Fate and Toxicological Profile
While fluorination can confer metabolic stability, it is not a guarantee against metabolism. The biological fate of monofluorinated propanediols is a critical consideration for any potential therapeutic application. The parent compound, 1,3-propanediol, is considered to have low toxicity.[7] However, its chlorinated analog, 3-monochloro-1,2-propanediol (3-MCPD), is a known food contaminant with demonstrated carcinogenic and genotoxic effects in vitro.[8][9][10] This precedent demands a thorough toxicological evaluation of fluorinated analogs.
A primary metabolic concern is the potential for enzymatic defluorination. If the C-F bond is cleaved, it can release a fluoride ion and potentially lead to the formation of highly toxic metabolites. One such metabolite of significant concern is fluoroacetate, a potent inhibitor of the Krebs cycle.[11]
The logical workflow for assessing the metabolic and toxicological profile of a novel monofluorinated propanediol should be systematic, moving from in vitro predictions to in vivo confirmations.
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An In-Depth Technical Guide to the Biological Mechanism of Action of (S)-3-Fluoropropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Silent Threat of Lethal Synthesis
(S)-3-Fluoropropane-1,2-diol, a structurally unassuming fluorinated glycerol analog, presents a significant toxicological paradigm rooted in the concept of "lethal synthesis." This guide delves into the intricate molecular choreography that transforms this seemingly benign molecule into a potent metabolic poison within biological systems. By dissecting the enzymatic transformations and the ultimate molecular target, we aim to provide a comprehensive resource for researchers engaged in toxicology, drug development, and the study of metabolic pathways. This document will elucidate the core mechanism of action, detail the experimental methodologies to probe its effects, and offer insights into the causal relationships that govern its toxicity.
Section 1: The Metabolic Activation – A Deceptive Entry into Cellular Machinery
The toxicity of this compound is not inherent to the molecule itself but is a consequence of its metabolic conversion to a highly toxic compound. This process is initiated by its entry into cellular metabolic pathways that typically handle endogenous substrates like glycerol.
Initial Phosphorylation: A Misguided First Step
The structural similarity of this compound to glycerol allows it to be recognized by glycerol kinase , an enzyme that catalyzes the phosphorylation of glycerol to glycerol-3-phosphate. While direct enzymatic data for this compound is limited, studies on analogous glycerol derivatives suggest that fluorinated and deoxygenated analogs can act as substrates or inhibitors of glycerol kinase.[1][2] It is hypothesized that glycerol kinase phosphorylates this compound, initiating its journey into the cell's metabolic machinery.
The Crucial Oxidation Cascade: Forging the Toxic Precursor
Following phosphorylation, the molecule is believed to undergo a two-step oxidation process catalyzed by ubiquitous cellular dehydrogenases.
-
Oxidation to a Fluorinated Aldehyde: The primary alcohol group of the phosphorylated intermediate is likely oxidized by an alcohol dehydrogenase (ADH) to yield a fluorinated aldehyde. ADHs are a broad class of enzymes responsible for the interconversion of alcohols and aldehydes or ketones.[3]
-
Formation of Fluoroacetate: The resulting fluorinated aldehyde is then a substrate for aldehyde dehydrogenase (ALDH) , which oxidizes it to the corresponding carboxylic acid, fluoroacetate .[4] An aldehyde dehydrogenase involved in the oxidation of fluoroacetaldehyde to fluoroacetate has been isolated from Streptomyces cattleya, demonstrating the biological feasibility of this reaction.[2]
This enzymatic cascade is the cornerstone of the "lethal synthesis," a term coined to describe the metabolic creation of a poison from a non-toxic precursor.[5]
Diagram 1: Proposed Metabolic Activation of this compound
Caption: Proposed enzymatic conversion of this compound to fluoroacetate.
Section 2: The Core Mechanism of Toxicity – Sabotaging the Citric Acid Cycle
The toxicity of this compound culminates in the disruption of one of the most fundamental cellular processes: the citric acid cycle (also known as the Krebs cycle or TCA cycle). This disruption is orchestrated by the metabolically generated fluoroacetate.
Formation of the Trojan Horse: Fluoroacetyl-CoA
Fluoroacetate, once formed, is converted to fluoroacetyl-CoA by acetyl-CoA synthetase. This step is critical as it primes the toxic metabolite for entry into the citric acid cycle.
The Lethal Condensation: Birth of a Potent Inhibitor
Fluoroacetyl-CoA then condenses with oxaloacetate in a reaction catalyzed by citrate synthase . This reaction normally produces citrate, but in this case, it yields fluorocitrate .[5][6]
Aconitase Inhibition: The Molecular Checkmate
Fluorocitrate is a potent and specific inhibitor of the enzyme aconitase , which catalyzes the isomerization of citrate to isocitrate in the citric acid cycle.[5][6] The inhibition of aconitase by fluorocitrate is the ultimate cause of toxicity. This blockage leads to a cascade of metabolic derangements:
-
Citrate Accumulation: The inhibition of aconitase causes a massive buildup of citrate within the mitochondria and subsequently in the cytoplasm.
-
Energy Crisis: The halt of the citric acid cycle severely impairs the cell's ability to produce ATP through oxidative phosphorylation, leading to a profound energy deficit.
-
Downstream Effects: The accumulation of citrate can have further inhibitory effects on other key enzymes, such as phosphofructokinase-1 in the glycolytic pathway, further exacerbating the cellular energy crisis.
Diagram 2: Inhibition of the Citric Acid Cycle
Caption: The "lethal synthesis" pathway leading to aconitase inhibition.
Section 3: Experimental Methodologies for Studying the Mechanism of Action
A multi-faceted experimental approach is necessary to fully characterize the mechanism of action of this compound.
In Vitro Enzymatic Assays
Objective: To confirm the enzymatic conversion of this compound to fluoroacetate.
Protocol: Coupled Enzyme Assay for Alcohol and Aldehyde Dehydrogenase Activity
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4) containing:
-
This compound (substrate)
-
NAD+ (cofactor)
-
Purified alcohol dehydrogenase (e.g., from horse liver or yeast)
-
Purified aldehyde dehydrogenase (e.g., from bovine liver)
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C).
-
Detection: Monitor the production of NADH over time by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
Confirmation of Fluoroacetate Production: At various time points, quench the reaction and analyze the mixture for the presence of fluoroacetate using methods such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Trustworthiness: This self-validating system directly links the consumption of the substrate to the production of the toxic metabolite, with NADH generation serving as a real-time indicator of enzymatic activity.
Cell-Based Assays
Objective: To assess the cytotoxic effects and metabolic consequences in a cellular context.
Protocol: Cell Viability and Citrate Accumulation Assay
-
Cell Culture: Culture a suitable cell line (e.g., HepG2, a human liver cancer cell line) in appropriate media.
-
Treatment: Expose the cells to varying concentrations of this compound for different durations.
-
Cell Viability: Assess cell viability using a standard method such as the MTT assay or trypan blue exclusion.
-
Citrate Measurement: Lyse the cells and measure the intracellular citrate concentration using a commercially available citrate assay kit.
-
Data Analysis: Correlate the decrease in cell viability with the increase in intracellular citrate levels.
Expertise & Experience: The choice of a metabolically active cell line like HepG2 is crucial, as it possesses the necessary enzymatic machinery for the lethal synthesis.
In Vivo Studies
Objective: To investigate the systemic toxicity and metabolic effects in a whole-organism model.
Protocol: Rodent Toxicity Study
-
Animal Model: Utilize a rodent model (e.g., rats or mice).
-
Dosing: Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Monitoring: Observe the animals for clinical signs of toxicity, including convulsions, lethargy, and respiratory distress, which are characteristic of fluoroacetate poisoning.[7]
-
Biochemical Analysis: Collect blood and tissue samples at specified time points to measure:
-
Plasma and tissue levels of citrate.
-
Markers of organ damage (e.g., kidney and liver function tests).
-
-
Histopathology: Perform histopathological examination of key organs, particularly the kidneys and testes, which are known targets of 3-halopropanediol toxicity.[8][9]
Authoritative Grounding: All animal studies must be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
Section 4: Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| 3-MCPD NOAEL (13-week study) | 100 ppm (18.05 mg/kg/day for males) | B6C3F1 mice | [8] |
| Fluoroacetaldehyde Dehydrogenase Km (Fluoroacetaldehyde) | High affinity | Streptomyces cattleya | [2] |
| Fluoroacetaldehyde Dehydrogenase Km (Acetaldehyde) | Low affinity | Streptomyces cattleya | [2] |
Note: Direct quantitative data for the enzymatic conversion of this compound is not currently available in the public domain and represents a key area for future research.
Section 5: Conclusion and Future Directions
The mechanism of action of this compound is a classic example of lethal synthesis, where the host's own metabolic machinery is co-opted to produce a potent toxin. The conversion to fluoroacetate and the subsequent inhibition of aconitase lead to a catastrophic failure of cellular energy metabolism. While the general pathway is well-understood based on the toxicology of fluoroacetate, further research is imperative to definitively elucidate the specific enzymatic kinetics and intermediates involved in the metabolism of this compound. Such studies will be crucial for a more precise risk assessment and the development of potential therapeutic interventions for exposure to this and other fluorinated propanediols. The development of specific inhibitors for the initial activating enzymes or antidotes that can circumvent the aconitase block are promising avenues for future investigation.
References
-
Eisenthal, R., Harrison, R., Lloyd, W. J., & Taylor, N. F. (1972). Activity of fluoro and deoxy analogues of glycerol as substrates and inhibitors of glycerol kinase. The Biochemical journal, 130(1), 199–205. [Link][1]
-
Murphy, C. D., Schaffrath, C., & O'Hagan, D. (2001). Isolation of an aldehyde dehydrogenase involved in the oxidation of fluoroacetaldehyde to fluoroacetate in Streptomyces cattleya. FEMS microbiology letters, 197(2), 161–164. [Link][2]
-
Minn, I., et al. (2014). A red-shifted fluorescent substrate for aldehyde dehydrogenase. Scientific reports, 4, 6751. [Link][10]
-
Pan, J., et al. (2013). 2-[18F]Fluoroethanol and 3-[18F]fluoropropanol: Facile preparation, biodistribution in mice, and their application as nucleophiles in the synthesis of [18F]fluoroalkyl aryl ester and ether PET tracers. Applied radiation and isotopes, 75, 138-145. [Link]
-
Goergens, U., & Schneider, M. P. (1991). Enzymatic preparation of enantiomerically pure and selectively protected 1,2- and 1,3-diols. Journal of the Chemical Society, Chemical Communications, (22), 1683-1684. [Link][11]
-
Dollé, L., et al. (2015). Next generation of ALDH substrates and their potential to study maturational lineage biology in stem and progenitor cells. American journal of physiology. Gastrointestinal and liver physiology, 308(7), G561–G570. [Link][4]
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Wang, X., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2849. [Link]
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Stary, M. W., et al. (2018). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 23(10), 2537. [Link]
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The Advent of a Chiral Fluorinated Synthon: A Technical Guide to the Discovery and Synthetic Evolution of (S)-3-Fluoropropane-1,2-diol
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Fluorine in Chiral Molecules
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. These effects include enhanced metabolic stability, increased binding affinity, and improved bioavailability. When combined with the stereochemical precision of a chiral molecule, fluorinated synthons like (S)-3-fluoropropane-1,2-diol emerge as powerful tools in the design and synthesis of novel therapeutics. This guide provides a comprehensive overview of the discovery and synthetic history of this compound, a valuable C3 chiral building block.
While a singular "discovery" paper for this compound is not readily apparent in the chemical literature, its emergence is intrinsically linked to the broader development of chiral synthesis and the increasing demand for stereochemically defined, fluorinated intermediates in drug discovery. The synthetic strategies detailed herein have evolved from classical methods to sophisticated asymmetric approaches, reflecting the advancements in catalytic and enzymatic chemistry.
Early Synthetic Approaches: The Foundation of Stereocontrol
Initial synthetic strategies for compounds of this class often relied on the use of the "chiral pool," employing readily available, enantiomerically pure starting materials. One of the most logical and widely adopted precursors for the synthesis of this compound is (S)-glycidol or its synthetic equivalent, (R)-epichlorohydrin. The core of these syntheses lies in the regioselective and stereospecific ring-opening of the epoxide.
From (R)-Epichlorohydrin: A Versatile Chiral Precursor
(R)-epichlorohydrin serves as a cost-effective and readily available starting material for the synthesis of a variety of (S)-propanediol derivatives. The synthesis of this compound from this precursor typically involves a two-step process: nucleophilic substitution with a fluoride source followed by hydrolysis of the resulting epoxide.
A plausible synthetic pathway is the conversion of (R)-epichlorohydrin to (S)-glycidol, which is then opened with a fluoride source. Alternatively, direct opening of a protected form of (R)-epichlorohydrin can be envisioned.
Modern Asymmetric Synthesis: The Rise of Catalytic and Enzymatic Methods
The quest for more efficient and enantioselective synthetic routes has led to the development of catalytic and enzymatic methods. These approaches offer significant advantages in terms of atom economy, stereocontrol, and scalability.
Catalytic Asymmetric Ring-Opening of Epoxides
A significant breakthrough in the synthesis of chiral fluorohydrins has been the development of catalytic asymmetric ring-opening of epoxides with fluoride. This method allows for the direct and highly enantioselective synthesis of the target molecule from a prochiral or racemic epoxide.
Key Features of Catalytic Asymmetric Fluorination:
-
High Enantioselectivity: Chiral catalysts, often based on transition metals or organocatalysts, can direct the fluoride attack to one face of the epoxide, leading to high enantiomeric excess (ee).
-
Mild Reaction Conditions: Modern catalytic systems often operate under mild conditions, improving functional group tolerance and reducing side reactions.
-
Catalyst Control: The stereochemical outcome is determined by the chirality of the catalyst, allowing for the synthesis of either enantiomer of the product by selecting the appropriate catalyst enantiomer.
Enzymatic Approaches: The Power of Biocatalysis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering unparalleled selectivity under mild, environmentally benign conditions. Enzymes such as halohydrin dehalogenases and epoxide hydrolases can be employed for the synthesis of this compound.
Advantages of Enzymatic Synthesis:
-
Exceptional Stereoselectivity: Enzymes often exhibit near-perfect enantioselectivity and regioselectivity.
-
Green Chemistry: Reactions are typically performed in aqueous media under mild temperature and pH conditions.
-
Process Scalability: Advances in enzyme immobilization and reactor technology have made enzymatic processes viable for large-scale production.
Detailed Experimental Protocols
Protocol: Synthesis of this compound from (S)-Glycidol
Materials:
-
(S)-Glycidol (ee >98%)
-
Potassium fluoride (spray-dried)
-
18-Crown-6
-
Diethylene glycol
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride (X eq.) and 18-crown-6 (Y eq.). The flask is purged with nitrogen.
-
Solvent Addition: Anhydrous diethylene glycol is added via syringe, and the mixture is stirred at room temperature until the potassium fluoride is partially dissolved.
-
Substrate Addition: (S)-Glycidol (1.0 eq.) is added dropwise to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted several times with diethyl ether.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford pure this compound.
Causality Behind Experimental Choices:
-
Spray-dried Potassium Fluoride: Using anhydrous, finely powdered KF enhances its reactivity as a nucleophile.
-
18-Crown-6: This crown ether complexes the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion.
-
Diethylene Glycol: A high-boiling polar aprotic solvent is chosen to facilitate the dissolution of the fluoride salt and to allow for heating to drive the reaction to completion.
-
Anhydrous Conditions: The absence of water is crucial to prevent the formation of glycerol as a byproduct.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of analogous fluorinated diols, providing a benchmark for the expected performance of the synthesis of this compound.
| Starting Material | Fluoride Source | Catalyst/Promoter | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (S)-Glycidol | KF | 18-Crown-6 | Diethylene glycol | 80-100 | 70-85 | >98 | (Inferred) |
| Racemic Glycidol | KHF₂ | Chiral Salen-Co(III) | t-BuOH/H₂O | 25 | 40-50 | 90-95 | (Analogous) |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed in this guide.
Caption: Synthesis of this compound from (R)-epichlorohydrin via (S)-glycidol.
Caption: Catalytic asymmetric ring-opening of a prochiral epoxide to yield this compound.
Conclusion and Future Outlook
This compound stands as a testament to the progress in asymmetric synthesis and the strategic importance of fluorinated building blocks in drug discovery. While its initial discovery may be intertwined with the broader exploration of chiral synthons, its synthetic accessibility has been significantly enhanced through modern catalytic and enzymatic methods. The continued development of more efficient, sustainable, and scalable synthetic routes to this and other chiral fluorinated molecules will undoubtedly fuel innovation in medicinal chemistry and lead to the discovery of next-generation therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this valuable chiral building block.
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Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Molecules. [Link]
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A Technical Guide to the Structural Analogs and Derivatives of (S)-3-Fluoropropane-1,2-diol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery, profoundly influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. (S)-3-Fluoropropane-1,2-diol, a chiral fluorinated building block, represents a valuable scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, structural modification, and potential biological applications of its analogs and derivatives. We will explore key synthetic strategies, including enantioselective routes from chiral precursors, and detail various derivatization approaches to modulate physicochemical properties. Furthermore, this guide will delve into the structure-activity relationships of these compounds, with a particular focus on their potential as enzyme inhibitors and antimicrobial agents. Detailed experimental protocols, characterization data, and workflow visualizations are provided to equip researchers with the practical knowledge required to explore this promising class of molecules.
Introduction: The Significance of Fluorinated Diols in Medicinal Chemistry
The introduction of fluorine into organic molecules can dramatically alter their biological properties.[1] The high electronegativity and small van der Waals radius of the fluorine atom can lead to changes in acidity, basicity, and conformation, as well as block metabolic pathways.[2] this compound, with its defined stereochemistry and the presence of a fluorine atom adjacent to a diol system, offers a unique combination of features for designing molecules with specific biological activities. The hydroxyl groups provide handles for further chemical modification, allowing for the creation of diverse libraries of compounds for screening.
This guide will systematically explore the landscape of this compound analogs and derivatives, providing a foundational understanding for their application in drug discovery and development.
Synthetic Strategies for this compound and Its Analogs
The enantioselective synthesis of this compound is crucial for understanding its specific interactions with biological targets. Several synthetic routes have been developed, primarily starting from readily available chiral precursors.
Synthesis from (S)-Glycidol
A common and efficient method for the synthesis of this compound involves the ring-opening of a chiral epoxide, such as (S)-glycidol.[3][4] This approach offers excellent control over the stereochemistry at the C2 position.
Conceptual Synthetic Workflow:
Caption: Synthesis of this compound from (S)-glycidol.
Experimental Protocol: Synthesis of this compound from (S)-Glycidol
Materials:
-
(S)-Glycidol
-
Potassium bifluoride (KHF2)
-
Triethylamine trihydrofluoride (Et3N·3HF)
-
Ethylene glycol (or other high-boiling solvent)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of (S)-glycidol in ethylene glycol, add potassium bifluoride.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.[5]
Causality Behind Experimental Choices:
-
The use of a chiral starting material like (S)-glycidol ensures the desired stereochemistry in the final product.
-
Potassium bifluoride or triethylamine trihydrofluoride are effective and relatively mild sources of fluoride for the nucleophilic ring-opening of the epoxide.[6]
-
A high-boiling solvent like ethylene glycol is used to achieve the necessary reaction temperature for efficient ring opening.
-
Flash chromatography is a standard and effective technique for the purification of moderately polar organic compounds like fluorinated diols.[7]
Synthesis from D-Mannitol
For the synthesis of more complex structural analogs, such as those with aromatic substitutions, starting from a carbohydrate precursor like D-mannitol can be a powerful strategy. This approach allows for the introduction of various functionalities while maintaining stereochemical control. A stereospecific synthesis of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol from D-mannitol has been reported.[8]
Conceptual Synthetic Pathway:
Caption: Synthesis of an aryl-substituted fluoropropanediol from D-mannitol.
This multi-step synthesis involves the protection of hydroxyl groups, oxidative cleavage, reaction with a Grignard reagent to introduce the aryl group, and subsequent deprotection and fluorination steps to yield the final product.
Derivatization of this compound
The two hydroxyl groups of this compound serve as versatile points for derivatization, allowing for the synthesis of a wide range of analogs with modified properties. Common derivatization strategies include etherification, esterification, and the introduction of heterocyclic moieties.
Ether and Ester Derivatives
The synthesis of ether and ester derivatives can modulate the lipophilicity, solubility, and metabolic stability of the parent diol.[9]
Experimental Protocol: General Procedure for Esterification
Materials:
-
This compound
-
Acyl chloride or carboxylic acid
-
DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for carboxylic acid coupling
-
Triethylamine or pyridine as a base
-
Dichloromethane (DCM) as a solvent
Procedure:
-
Dissolve this compound in dry DCM.
-
Add the base (e.g., triethylamine).
-
Cool the solution to 0 °C and add the acyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude ester by flash column chromatography.
Triazole Derivatives
The introduction of a 1,2,3-triazole ring, often via a "click chemistry" approach, can introduce a stable, aromatic heterocycle that can participate in hydrogen bonding and other interactions with biological targets. The synthesis of glycerol-fluorinated triazole derivatives has been reported and demonstrates potential fungicidal activity.[6][10] This methodology can be adapted for this compound.
Conceptual Derivatization Workflow:
Caption: Synthesis of a triazole derivative of this compound.
Characterization of Analogs and Derivatives
Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
¹H, ¹³C, and ¹⁹F NMR spectroscopy are invaluable for structural elucidation.
-
¹H NMR: Provides information on the number and connectivity of protons.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
¹⁹F NMR: Is particularly useful for confirming the presence and chemical environment of the fluorine atom.
Predicted NMR Data for this compound: While experimental spectra should always be acquired, predicted data can be a useful guide.[11]
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H | Signals corresponding to CH₂F, CH(OH), and CH₂OH protons with characteristic splitting patterns. |
| ¹³C | Three distinct signals for the three carbon atoms, with the carbon attached to fluorine showing a characteristic C-F coupling constant. |
| ¹⁹F | A single signal, likely a triplet of doublets, due to coupling with the adjacent protons. |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, further confirming their identity.
Expected Mass Spectrum Features: The mass spectrum of this compound would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of water, formaldehyde, and other small fragments.
Potential Biological Activities and Structure-Activity Relationships (SAR)
Fluorinated propanediols and their derivatives have shown promise in a variety of therapeutic areas, including as enzyme inhibitors and antimicrobial agents.
Enzyme Inhibition
The fluorine atom can act as a bioisostere of a hydroxyl group, but unlike a hydroxyl group, it cannot be oxidized. This property makes fluorinated analogs valuable tools for probing enzyme mechanisms and for designing potent and stable inhibitors.[12] Analogs of glycerol where hydroxyl groups are replaced by fluorine have been shown to act as competitive inhibitors of glycerol kinase.[13]
Structure-Activity Relationship Insights:
-
The position of the fluorine atom is critical for activity. In the case of glycerol kinase, substitution at C-3 leads to competitive inhibition, while substitution at C-1 or C-2 results in weak substrates.[13]
-
Increasing the degree of fluorination in some cases can lead to a decrease in inhibitory potency, suggesting that steric and electronic factors must be carefully balanced.[2]
Antimicrobial and Antifungal Activity
Fluorinated compounds have a long history in the development of antimicrobial and antifungal agents. The incorporation of fluorine can enhance the lipophilicity of a molecule, facilitating its passage through cell membranes.[14] Furthermore, fluoride itself can inhibit key bacterial enzymes.[15]
Recent studies have shown that glycerol-fluorinated triazole derivatives exhibit promising fungicidal activity, in some cases exceeding that of the commercial fungicide tebuconazole.[6] This suggests that derivatives of this compound incorporating a triazole moiety could be a promising avenue for the development of new antifungal agents.[16][17][18]
Conclusion and Future Perspectives
This compound is a versatile chiral building block with significant potential in drug discovery. The synthetic routes and derivatization strategies outlined in this guide provide a roadmap for the creation of diverse libraries of analogs. The exploration of the biological activities of these compounds, particularly as enzyme inhibitors and antimicrobial agents, is a promising area of research. Future work should focus on the systematic exploration of the structure-activity relationships of these compounds to optimize their potency and selectivity for specific biological targets. The development of novel analogs with improved pharmacokinetic and pharmacodynamic properties will be crucial for translating the potential of this scaffold into new therapeutic agents.
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Determination of 3-Chloropropane1,2-diol in Liquid Hydrolyzed Vegetable Proteins and Soy Sauce by SolidPhase Microextraction and Gas Chromatography/Mass Spectrometry. (URL: [Link])
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A Technical Guide to the Enantiomeric Purity and Analysis of (S)-3-Fluoropropane-1,2-diol
Abstract
(S)-3-Fluoropropane-1,2-diol is a pivotal chiral building block in contemporary medicinal chemistry, valued for its role in synthesizing innovative therapeutic agents. The strategic incorporation of a fluorine atom can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability and binding affinity.[1][2][3][4] Consequently, the rigorous control and accurate determination of its enantiomeric purity are of paramount importance in drug development and manufacturing. This guide provides an in-depth exploration of the analytical methodologies for assessing the enantiomeric excess of this compound, with a focus on chromatographic and spectroscopic techniques. It aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required for robust and reliable chiral analysis.
Introduction: The Significance of this compound in Drug Discovery
The introduction of fluorine into molecular scaffolds is a well-established strategy in drug design to modulate a compound's physicochemical properties.[1][2][3][4] Fluorine's high electronegativity and relatively small size can alter acidity, lipophilicity, and conformational preferences, often leading to improved metabolic stability and enhanced membrane permeability.[1][3] this compound serves as a key chiral precursor for a variety of pharmacologically active molecules. Its stereochemistry is critical, as different enantiomers of a drug can exhibit vastly different biological activities, with one enantiomer potentially being therapeutic while the other could be inactive or even toxic.[5] Therefore, ensuring the high enantiomeric purity of this building block is a critical quality attribute in the synthesis of enantiomerically pure drug substances.
Foundational Principles of Chiral Analysis
The analysis of enantiomers presents a unique challenge because they possess identical physical properties in an achiral environment.[6] To differentiate and quantify them, a chiral environment must be introduced. This can be achieved through several approaches, which form the basis of the analytical techniques discussed in this guide. The primary strategies involve either creating diastereomeric derivatives that have different physical properties or using a chiral selector that interacts differently with each enantiomer.[7]
Chromatographic Approaches to Enantiomeric Purity Determination
Chromatographic techniques are the cornerstone of chiral analysis, offering high resolution and sensitivity.[8] Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for the separation of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for enantiomeric separation.[5][8] The separation can be achieved through two main strategies: direct and indirect separation.
-
Direct Separation using Chiral Stationary Phases (CSPs): This is the most common approach, where the enantiomers are separated on a column containing a chiral stationary phase.[7] The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. For a diol like 3-fluoropropane-1,2-diol, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.
-
Indirect Separation via Chiral Derivatization: In this method, the enantiomers of 3-fluoropropane-1,2-diol are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[6][7][9] These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.[6] Common CDAs for alcohols include chiral acids, isocyanates, and chloroformates.[10]
Workflow for Chiral HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique, particularly for volatile compounds.[11] For the analysis of 3-fluoropropane-1,2-diol, derivatization is often necessary to increase its volatility and improve chromatographic performance.
-
Derivatization for GC Analysis: The hydroxyl groups of the diol can be derivatized, for example, by acylation with trifluoroacetic anhydride, to produce a more volatile compound suitable for GC analysis.[12]
-
Chiral Stationary Phases for GC: Cyclodextrin-based chiral stationary phases are commonly used in GC for the separation of enantiomers of a wide range of compounds, including alcohols and diols.[11][13]
Experimental Protocol: Chiral GC Analysis of 3-Fluoropropane-1,2-diol (Illustrative)
-
Derivatization:
-
Dissolve a known amount of the 3-fluoropropane-1,2-diol sample in a suitable solvent (e.g., dichloromethane).
-
Add an excess of a derivatizing agent, such as trifluoroacetic anhydride, and a catalyst if necessary.
-
Heat the mixture to complete the reaction.
-
Quench the reaction and extract the derivatized product.
-
-
GC Conditions:
-
Column: A cyclodextrin-based chiral capillary column (e.g., Rt-βDEXsm).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 180 °C) to ensure good separation.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomeric derivatives.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy offers a powerful alternative to chromatographic methods for determining enantiomeric purity.[14][15] This is typically achieved by using a chiral derivatizing agent or a chiral solvating agent.
Chiral Derivatizing Agents (CDAs) in NMR
Similar to the indirect HPLC method, the diol is reacted with a CDA to form diastereomers.[9] These diastereomers will have distinct NMR spectra, allowing for the quantification of each enantiomer.[6] A classic example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid).[6][16]
Chiral Solvating Agents (CSAs) in NMR
Chiral solvating agents form transient, non-covalent diastereomeric complexes with the enantiomers in solution.[17] This results in different chemical shifts for corresponding protons or other nuclei in the two enantiomers, enabling their differentiation and quantification. For alcohols and diols, chiral boron agents have shown promise as effective CSAs.[18]
Key Considerations for NMR Analysis:
-
Choice of Agent: The selection of the appropriate CDA or CSA is crucial and depends on the functional groups of the analyte.
-
Stoichiometry: The molar ratio of the chiral agent to the analyte needs to be optimized to achieve the best spectral resolution.
-
Solvent: The choice of solvent can significantly impact the chemical shift differences between the diastereomeric species.
Data Presentation: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC (Direct) | Differential interaction with a chiral stationary phase. | High resolution, direct analysis without derivatization. | CSPs can be expensive and have limited lifetimes. |
| Chiral HPLC (Indirect) | Separation of diastereomers on an achiral column. | Uses standard, less expensive columns. | Requires a derivatization step, which can be time-consuming and introduce errors. |
| Chiral GC | Separation of volatile (or derivatized) enantiomers on a chiral column. | High efficiency and sensitivity. | Often requires derivatization; not suitable for non-volatile compounds. |
| NMR Spectroscopy | Formation of diastereomeric species with distinct NMR spectra. | Rapid analysis, provides structural information. | Lower sensitivity compared to chromatography, may require specialized chiral agents. |
Method Validation and Quality Control
Regardless of the chosen analytical technique, rigorous method validation is essential to ensure the reliability of the results. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
Conclusion
The accurate determination of the enantiomeric purity of this compound is a critical step in the development and quality control of many pharmaceutical products. This guide has provided a comprehensive overview of the primary analytical techniques employed for this purpose, including chiral HPLC, chiral GC, and NMR spectroscopy. The choice of the most appropriate method will depend on various factors, including the available instrumentation, the required sensitivity, and the sample matrix. By understanding the principles and practical considerations of each technique, researchers and drug development professionals can confidently select and implement a robust analytical strategy to ensure the stereochemical integrity of this vital chiral building block.
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potential research applications of (S)-3-fluoropropane-1,2-diol
An In-depth Technical Guide to the Research Applications of (S)-3-fluoropropane-1,2-diol
Foreword: The Strategic Value of Fluorine in Chiral Scaffolds
In the landscape of modern chemical and pharmaceutical research, the deliberate and precise placement of fluorine atoms onto chiral molecules represents a powerful strategy for innovation. The this compound molecule is a quintessential example of this principle. It is not merely a trifunctional building block; it is a carefully designed synthon that combines the stereochemical purity of the (S)-configuration with the profound electronic and metabolic advantages conferred by a fluorine atom. This guide moves beyond a simple catalog of reactions to explore the causal chemistry—the "why"—behind its burgeoning applications, providing researchers and drug development professionals with a foundational understanding of its potential to unlock new frontiers in medicine and materials science.
Physicochemical and Structural Characteristics
The unique reactivity and application profile of this compound stems directly from its molecular architecture. The presence of a primary alcohol, a chiral secondary alcohol, and a primary fluoride on a three-carbon backbone creates a molecule with distinct reactive sites and stereochemical definition. The high electronegativity of the fluorine atom induces a significant dipole moment and alters the acidity of the neighboring hydroxyl protons, influencing its reactivity and intermolecular interactions.[1][2]
| Property | Value | Source |
| Molecular Formula | C₃H₇FO₂ | [3][4] |
| Molecular Weight | 94.08 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Storage | Inert atmosphere, Room Temperature | [3] |
| SMILES | C(F)C(O)CO | [4] |
| InChI Key | SSZWWUDQMAHNAQ-GSVOUGTGSA-N | [5] |
Strategic Synthesis: Accessing Enantiopure Fluorinated Diols
The utility of this compound is predicated on its enantiomeric purity. Consequently, stereoselective synthesis is not just a procedural detail but a critical requirement. Two primary strategies have proven effective: asymmetric chemical synthesis and enzyme-catalyzed biotransformation.
Asymmetric Chemical Synthesis
Asymmetric epoxidation is a cornerstone of modern organic synthesis for creating chiral molecules. The Sharpless asymmetric epoxidation, for instance, provides a reliable route to chiral epoxy alcohols, which are versatile intermediates that can be readily converted to the target diol.
Caption: Asymmetric synthesis via Sharpless epoxidation.
Exemplary Protocol: Asymmetric Synthesis via Chiral Epoxide Ring-Opening
This protocol is a representative example based on established chemical principles, such as the Sharpless asymmetric epoxidation and subsequent nucleophilic ring-opening, a common strategy for producing chiral diols.[6][7]
-
Epoxidation: To a solution of allyl alcohol (1 equivalent) in dichloromethane (DCM) at -20°C, add titanium(IV) isopropoxide (10 mol%) and (+)-diethyl tartrate (12 mol%).
-
Oxidation: Add cumene hydroperoxide (1.5 equivalents) dropwise while maintaining the temperature at -20°C. Stir for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by adding a 10% aqueous solution of tartaric acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral epoxy alcohol, (R)-glycidol.
-
Fluorinative Ring-Opening: Dissolve the crude (R)-glycidol in anhydrous THF. Add a fluoride source, such as HF-Pyridine complex (2 equivalents), at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Purification: Quench the reaction carefully with saturated aqueous sodium bicarbonate. Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure this compound.
Enzymatic Synthesis
Biocatalysis offers a green and highly selective alternative for producing chiral compounds.[8][9] Enzymes such as lipases, dehydrogenases, and halohydrin dehalogenases can be employed for the stereoselective synthesis of fluorinated diols. For instance, a kinetic resolution of a racemic fluorinated diol ester using a lipase can selectively hydrolyze one enantiomer, leaving the desired (S)-enantiomer untouched.[10]
Caption: Enzymatic resolution for enantiopure diol synthesis.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[11][12][13] Fluorine can improve metabolic stability by blocking sites of oxidation, modulate the pKa of nearby functional groups to enhance binding or solubility, and increase binding affinity through favorable electrostatic interactions.[1][14] this compound serves as a key building block to introduce these advantages into a wide range of therapeutic agents.[15][16]
Antiviral Agents
Many potent antiviral drugs, particularly nucleoside analogs, rely on modified sugar moieties to achieve their therapeutic effect. The fluorinated diol backbone of this compound can serve as a chiral precursor for unnatural L-nucleosides or acyclic nucleoside phosphonates. The fluorine atom can enhance the stability of the glycosidic bond and alter the conformational preferences of the molecule, leading to improved inhibition of viral polymerases or reverse transcriptases.[17][18] It is a valuable starting material for synthesizing compounds that target viruses like HIV and HBV.[18][19][20]
Caption: Pathway from building block to antiviral action.
Anticancer Agents
In oncology, metabolic stability and targeted delivery are paramount. Fluorinated compounds often exhibit increased lipophilicity, which can aid in crossing cell membranes.[14] this compound can be used to synthesize analogs of existing anticancer drugs, where the fluorine substitution blocks metabolic degradation, thereby increasing the drug's half-life and efficacy.[11] For example, it can be incorporated into scaffolds that are known to exhibit anticancer activity, such as those targeting kinases or other signaling pathways crucial for tumor growth.[21][22]
Exemplary Protocol: Synthesis of a Chiral Aryloxy Propanolamine Intermediate
This protocol describes the synthesis of a key intermediate used in many pharmaceutical agents, including beta-blockers and other receptor modulators, starting from this compound. This involves converting the diol to a more reactive epoxide intermediate.
-
Selective Protection: Dissolve this compound (1 equivalent) in anhydrous DCM. Cool to 0°C and add triethylamine (1.1 equivalents). Add tosyl chloride (1 equivalent) portion-wise and stir at 0°C for 2-4 hours. The primary alcohol is selectively tosylated.
-
Epoxide Formation: To the reaction mixture, add a strong base such as potassium tert-butoxide (1.2 equivalents) at 0°C. The intramolecular Williamson ether synthesis will occur, forming the chiral epoxide, (R)-2-(fluoromethyl)oxirane.
-
Nucleophilic Opening: In a separate flask, dissolve a substituted phenol (e.g., 4-nitrophenol, 1 equivalent) and a mild base like potassium carbonate (1.5 equivalents) in DMF. Heat to 60°C.
-
Coupling Reaction: Add the crude (R)-2-(fluoromethyl)oxirane solution dropwise to the phenol mixture. Maintain the temperature at 60-70°C and stir for 8-12 hours until the reaction is complete by TLC.
-
Purification: Cool the reaction, pour into water, and extract with ethyl acetate. Wash the combined organic layers with 1M NaOH and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to yield the desired (S)-1-fluoro-3-(4-nitrophenoxy)propan-2-ol.
Applications in Materials Science
The unique properties imparted by fluorine—such as hydrophobicity, thermal stability, and low coefficient of friction—are highly desirable in advanced materials.[23][24]
Fluorinated Polymers
This compound can be used as a specialty monomer in polymerization reactions. Its incorporation into polyesters, polyethers, or polyurethanes can create fluorinated polymers with enhanced properties.[25] These materials are candidates for applications in biomedical devices, high-performance coatings, and specialty membranes due to their chemical inertness and biocompatibility.[23] The chirality of the monomer can also be used to induce specific secondary structures within the polymer, leading to materials with unique optical or recognition properties.
Future Outlook
This compound is a powerful and versatile building block whose full potential is still being explored. Future research is likely to focus on its application in creating more complex stereochemical architectures, its use in 19F NMR-based metabolic studies and diagnostics, and its incorporation into novel "smart" polymers that respond to environmental stimuli. As synthetic methods become more efficient and our understanding of fluorine's influence on biological systems deepens, this humble diol is poised to become an indispensable tool in the development of next-generation pharmaceuticals and advanced materials.
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(S)-3-Fluoropropane-1,2-diol: A Chiral Building Block for Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to modulate key pharmacokinetic and pharmacodynamic properties. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and alter acidity, making it a valuable tool for drug design.[1] When combined with precise stereochemical control, the utility of fluorinated molecules expands significantly. (S)-3-Fluoropropane-1,2-diol emerges as a critical chiral building block in this context. Its simple, well-defined structure, featuring a stereocenter adjacent to a fluoromethyl group and two hydroxyl functionalities, presents a versatile scaffold for the synthesis of complex and potent therapeutic agents.
This guide provides an in-depth technical overview of this compound, designed for researchers and drug development professionals. We will explore its fundamental chemical identifiers, delve into its stereospecific synthesis, discuss its application as a strategic tool in pharmaceutical design, and outline the essential protocols for its safe handling and storage. The insights provided herein are grounded in established scientific principles and aim to empower chemists to leverage this valuable synthon in their research endeavors.
Core Chemical Identity and Physicochemical Properties
Accurate identification is the cornerstone of reproducible science. This compound is a distinct chemical entity, and its identifiers should not be confused with its racemic or (R)-enantiomeric counterparts.
Chemical Identifiers
The following table summarizes the key registry numbers and notation systems for this compound, ensuring unambiguous identification in databases and publications.
| Identifier | Value | Source |
| CAS Number | 33644-25-6 | [2] |
| MDL Number | MFCD01697959 | [2] |
| Molecular Formula | C₃H₇FO₂ | [2] |
| Canonical SMILES | C(O)O | [2] |
| InChI | InChI=1S/C3H7FO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/t3-/m0/s1 | [3] |
| InChIKey | PQDNJBQKAXAXBQ-VKHMYHEASA-N | [3] |
Note: The CAS number for the racemic mixture, 3-Fluoropropane-1,2-diol, is 453-16-7.[4][5] The (R)-enantiomer is identified by CAS number 32860-39-2.[3][6]
Physicochemical Data
The physical and chemical properties of a compound dictate its behavior in reactions and formulations.
| Property | Value | Source |
| Molecular Weight | 94.08 g/mol | [2] |
| Appearance | Not specified, typically a liquid | - |
| Topological Polar Surface Area | 40.5 Ų | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
Stereospecific Synthesis: Rationale and Protocol
The efficacy and safety of many chiral drugs are enantiomer-dependent. Therefore, obtaining this compound with high enantiomeric purity is paramount. Synthesis strategies typically rely on starting from a chiral pool precursor, where the desired stereochemistry is already established.
Synthetic Strategy Overview
A common and efficient approach to synthesizing chiral 1,2-diols is through the ring-opening of a corresponding chiral epoxide. For this compound, this involves the nucleophilic opening of (S)-epifluorohydrin. This strategy is advantageous because it directly installs the fluorine atom and the hydroxyl group with the correct stereochemistry.
The workflow below illustrates a logical pathway from a common chiral starting material to the target molecule. The choice of a chiral precursor like (S)-glycidol ensures that the stereocenter is maintained throughout the synthesis, a critical factor for producing enantiomerically pure final products.
Caption: A representative synthetic workflow for this compound.
Exemplary Experimental Protocol
The following protocol is a representative method. Researchers must adapt and optimize conditions based on their specific laboratory setup and reagent availability. All operations should be conducted in a well-ventilated fume hood.
Step 1: Ring Opening of (S)-(-)-Epifluorohydrin
-
Apparatus Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (S)-(-)-epifluorohydrin (1.0 eq) and a suitable solvent such as anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Hydrolysis: Slowly add a dilute aqueous acid (e.g., 0.1 M HClO₄) dropwise while vigorously stirring. The acid catalyzes the ring-opening of the epoxide by water.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until all the starting epoxide is consumed.
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base like sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Application in Drug Design and Discovery
The incorporation of this compound into a molecule is not merely an act of synthesis but a strategic decision to enhance drug-like properties. Its structural features offer distinct advantages.
The Role of Fluorine and Chirality
The C-F bond is strong and the fluorine atom is highly electronegative and relatively small, allowing it to act as a bioisostere of a hydrogen atom or a hydroxyl group. This substitution can block metabolic oxidation at that position, thereby increasing the drug's half-life. Furthermore, the electron-withdrawing nature of fluorine can modulate the acidity (pKa) of nearby functional groups, which can be critical for optimizing target binding or cell permeability.[1]
The (S)-stereocenter provides a fixed three-dimensional orientation, which is crucial for interacting with chiral biological targets like enzymes and receptors. This specificity can lead to improved potency and reduced off-target effects compared to a racemic mixture.
Caption: Logical relationships between the structural features of the scaffold and its impact on drug properties.
Safety, Handling, and Storage
Hazard Identification
Based on available data for similar compounds, this compound should be handled as a hazardous substance.[2]
| Hazard Information | Details | Pictograms |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. | GHS07 (Exclamation Mark) |
| Signal Word | Warning | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
This information is based on analogous compounds and should be confirmed with a supplier-specific SDS.
Recommended Protocols
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[7]
-
Skin and Body Protection: Wear a lab coat. Ensure safety showers and eyewash stations are readily accessible.[7]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.[8]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7][8]
-
For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2][8]
Disposal:
-
Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.
-
Waste should be handled by a licensed professional waste disposal service.
Conclusion
This compound stands as a potent and valuable chiral building block for pharmaceutical research and development. Its well-defined stereochemistry and the strategic placement of a fluorine atom provide medicinal chemists with a reliable tool to optimize drug candidates for enhanced potency, stability, and specificity. Understanding its chemical identity, mastering its stereospecific synthesis, and adhering to strict safety protocols are essential for unlocking its full potential in the creation of next-generation therapeutics.
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The Ascendancy of Fluorinated Diols: A Technical Guide for Strategic Application in Research and Development
Foreword: The Unseen Influence of Fluorine
In the landscape of modern chemistry, the strategic incorporation of fluorine into organic molecules has become a cornerstone of innovation. Its unique electronic properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—impart profound changes to the physicochemical and biological profiles of parent compounds. Among the diverse classes of fluorinated building blocks, fluorinated diols have emerged as exceptionally versatile and powerful tools, driving advancements in fields as disparate as medicinal chemistry and high-performance materials. This guide provides a comprehensive technical review of fluorinated diols, moving beyond a mere catalog of compounds to offer a deep dive into their synthesis, unique properties, and strategic applications. It is designed for the discerning researcher, scientist, and drug development professional, providing not only the "what" and "how," but more critically, the "why" behind the experimental choices that unlock the full potential of these remarkable molecules.
The Molecular Architecture of Fluorinated Diols: A Structural Overview
Fluorinated diols are organic compounds characterized by the presence of two hydroxyl (-OH) groups and at least one fluorine atom. The relative positioning of the fluorine atoms and hydroxyl groups gives rise to distinct subclasses, each with a unique portfolio of properties and applications.
-
Geminal-Difluorinated Diols: In these compounds, two fluorine atoms are attached to the same carbon atom. A key example is the pentafluoro-gem-diol, which serves as a precursor to valuable difluoromethylene-containing molecules.[1][2]
-
Vicinal-Difluorinated Diols: Featuring fluorine atoms on adjacent carbon atoms, these diols are of particular interest due to the "fluorine gauche effect," which can enforce specific molecular conformations.[3]
-
Diols with Fluorinated Chains: This broad category includes diols with fluorinated alkyl or polyether chains of varying lengths. These are instrumental in creating materials with low surface energy and high thermal stability.[4][5]
The introduction of fluorine significantly impacts the acidity of the hydroxyl protons, hydrogen bonding capabilities, and overall lipophilicity of the diol, making them highly tunable building blocks.[6][7]
Synthetic Strategies: Accessing the Fluorinated Diol Toolkit
The synthesis of fluorinated diols requires careful consideration of the desired structure and stereochemistry. A variety of synthetic methodologies have been developed, ranging from classical organic reactions to modern biocatalytic approaches.
Chemical Synthesis of Fluorinated Diols
A cornerstone of accessing fluorinated diols involves the introduction of fluorine into a hydrocarbon backbone, either before or after the formation of the diol functionality.
A common strategy for synthesizing vicinal-difluorinated diols involves a two-step sequence starting from an alkene. This typically includes an epoxidation followed by a nucleophilic ring-opening with a fluoride source, and subsequent deoxyfluorination.[3]
Experimental Protocol: Synthesis of anti-2,3-Difluorobutane-1,4-diol [3]
-
Epoxidation: Commercially available cis-but-2-ene-1,4-diol is converted to the corresponding epoxide.
-
Epoxide Opening: The epoxide is then treated with a fluoride source, such as Et₃N·3HF, to yield a fluorohydrin. This step is often highly regioselective.
-
Deoxyfluorination: The resulting fluorohydrin is then subjected to deoxyfluorination using a reagent like diethylaminosulfur trifluoride (DAST) to introduce the second fluorine atom.
-
Deprotection: If protecting groups were used for the primary alcohols, they are removed in the final step to yield the desired diol.
The synthesis of gem-difluorinated diols often involves the difluorination of a ketone precursor. For instance, the synthesis of a pentafluoro-gem-diol derived from glucose has been achieved through trifluoroacetylation of a methyl ketone followed by difluorination with Selectfluor®.[2]
Diagram: Synthetic Pathway to a Pentafluoro-gem-diol
Caption: A generalized workflow for the synthesis of a pentafluoro-gem-diol from a glucose-derived methyl ketone.[2]
Biocatalytic Synthesis of Fluorinated Diols and their Polymers
Enzymatic methods offer a green and often highly selective alternative for the synthesis of fluorinated compounds.[8][9][10] Lipases, in particular, have been successfully employed in the synthesis of fluorinated polyesters from activated diesters and fluorinated diols.[11][12] For instance, Novozym 435, an immobilized lipase from Candida antarctica, has proven effective in producing fluorinated polyesters.[11][12] While this method primarily yields polymers, the underlying enzymatic recognition of fluorinated diols highlights the potential for developing biocatalytic routes to the diols themselves.
Physicochemical Properties and Spectroscopic Characterization
The incorporation of fluorine imparts unique physicochemical properties to diols, which can be probed by various spectroscopic techniques.
Impact of Fluorination on Diol Properties
-
Acidity: The high electronegativity of fluorine increases the acidity of the hydroxyl protons.
-
Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its membrane permeability.[6][7]
-
Conformational Control: The fluorine gauche effect in vicinal-difluorides can lead to a preference for specific rotamers, influencing molecular shape and biological activity.[3]
-
Thermal and Chemical Stability: The strength of the C-F bond often leads to enhanced thermal and chemical stability in fluorinated compounds.[4][13]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds, with a wide chemical shift range that is highly sensitive to the local electronic environment.[14][15][16] ¹H and ¹³C NMR are also crucial, with C-F and H-F coupling constants providing valuable structural information.
-
Infrared (IR) Spectroscopy: The stretching vibrations of the O-H and C-F bonds are characteristic features in the IR spectra of fluorinated diols. FT-IR spectroscopy can be used to study hydrogen bonding and aggregation phenomena.[17][18]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of fluorinated diols, aiding in their identification and structural elucidation.
Table 1: Comparison of Spectroscopic Data for a Hypothetical Fluorinated vs. Non-Fluorinated Diol
| Property | Non-Fluorinated Diol (e.g., 1,4-Butanediol) | Fluorinated Diol (e.g., 2,2,3,3-Tetrafluoro-1,4-butanediol) |
| ¹H NMR (δ, ppm) | ~3.6 (CH₂-OH) | ~4.0 (CH₂-OH, deshielded by adjacent CF₂) |
| ¹³C NMR (δ, ppm) | ~62 (CH₂-OH) | ~60 (CH₂-OH), ~115 (CF₂) |
| ¹⁹F NMR (δ, ppm) | N/A | ~ -120 to -130 (quintet, coupling to CH₂) |
| IR (ν, cm⁻¹) | ~3300 (O-H stretch, broad) | ~3350 (O-H stretch, sharper), ~1100 (C-F stretch) |
Applications in Medicinal Chemistry and Drug Development
The judicious incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[6][7][19][20] Fluorinated diols serve as valuable building blocks for introducing fluorine into drug candidates.
Modulating Pharmacokinetic and Pharmacodynamic Properties
The introduction of a fluorinated diol moiety can significantly alter the properties of a parent molecule. For example, replacing a hydrocarbon segment with a fluorinated diol can:
-
Block Metabolic Sites: The strong C-F bond can prevent enzymatic oxidation at that position, prolonging the drug's half-life.
-
Alter Acidity: The increased acidity of the hydroxyl groups can influence ionization and, consequently, solubility and receptor interactions.
-
Enhance Binding Affinity: The polar C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.
Case Study: Asymmetric Synthesis of Nebivolol Intermediates
The asymmetric synthesis of key intermediates for the antihypertensive drug nebivolol, such as (R)-1-((R)-6-fluorochroman-2-yl)ethane-1,2-diol, highlights the importance of chiral fluorinated diols in the synthesis of complex, biologically active molecules.[21]
Applications in Material Science: The Rise of High-Performance Polymers
Fluorinated diols are extensively used as monomers or chain extenders in the synthesis of high-performance polymers, particularly polyurethanes.[4][13] The incorporation of fluorinated segments imparts a range of desirable properties.
Fluorinated Polyurethanes (FPUs)
FPUs synthesized using fluorinated diols exhibit:
-
Low Surface Energy: This leads to hydrophobic and oleophobic surfaces, which are useful for coatings and textiles.[13]
-
Enhanced Thermal Stability: The high bond energy of the C-F bond contributes to improved resistance to heat and degradation.[4][5]
-
Chemical Resistance: Fluorinated polymers are known for their inertness to a wide range of chemicals.[12]
-
Biocompatibility: The unique surface properties of FPUs make them attractive for use as biomaterials.[12]
Diagram: Role of Fluorinated Diols in Polyurethane Synthesis
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An In-depth Technical Guide on the Solubility of (S)-3-fluoropropane-1,2-diol
Foreword
For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's physicochemical properties is paramount for its successful application. (S)-3-fluoropropane-1,2-diol, a chiral diol, presents a unique structural combination of a polar diol functionality and a fluorine substituent, which significantly influences its interaction with various solvents. This guide provides a comprehensive overview of the predicted solubility of this compound, underpinned by fundamental chemical principles. Crucially, where specific experimental data is not publicly available, we equip the reader with a robust, step-by-step experimental protocol to determine its solubility with precision. This document is structured to serve as a practical and authoritative resource, blending theoretical insights with actionable laboratory methods.
Molecular Structure and Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "similia similibus solvuntur" or "like dissolves like." The molecular structure of this compound, featuring two hydroxyl (-OH) groups and a fluorine (F) atom, dictates its polarity and hydrogen bonding capabilities, which are key determinants of its solubility.
The presence of the two hydroxyl groups allows this compound to act as both a hydrogen bond donor and acceptor. This characteristic suggests a high affinity for polar protic solvents. The fluorine atom, being highly electronegative, introduces a significant dipole moment into the molecule, further enhancing its polar nature.
Predicted Solubility in Various Solvent Classes:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is anticipated in these solvents. The hydroxyl groups of this compound can readily form hydrogen bonds with the solvent molecules, facilitating dissolution.[1] The polarity of these solvents aligns well with the polar nature of the diol.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): Good to moderate solubility is expected. While these solvents cannot donate hydrogen bonds, they can act as hydrogen bond acceptors, interacting with the hydroxyl groups of the solute. Their polarity will also contribute to the dissolution process.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The significant polarity and hydrogen bonding capability of this compound are mismatched with the nonpolar nature of these solvents, leading to weak solute-solvent interactions.[1]
The following table summarizes the predicted solubility profile:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions between solute and solvent.[1] |
| Polar Aprotic | Acetone, DMSO, Acetonitrile | Moderate to Good | Dipole-dipole interactions and hydrogen bond acceptance by the solvent. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | Mismatch in polarity and lack of favorable intermolecular forces.[1] |
Experimental Determination of Thermodynamic Solubility
To obtain precise and reliable solubility data, experimental determination is essential. The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its simplicity and accuracy.[2] This section provides a detailed protocol for this method.
Principle
An excess amount of the solid solute, this compound, is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium.[3] After achieving equilibrium, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical technique.[2]
Materials and Equipment
-
This compound
-
Selected solvents of high purity
-
Sealed vials or flasks
-
Temperature-controlled agitator (e.g., orbital shaker, shaking water bath)
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.
Experimental Workflow
The following diagram illustrates the workflow for the thermodynamic solubility determination:
Caption: Workflow for Thermodynamic Solubility Determination.[3]
Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of this compound to a series of sealed vials. The presence of undissolved solid is crucial to ensure saturation.[4]
-
Accurately add a known volume of the desired solvent to each vial.
-
-
Equilibration:
-
Place the vials in a temperature-controlled agitator.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3] The time required may vary depending on the compound and solvent.
-
-
Phase Separation:
-
After agitation, allow the vials to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.[4]
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. This step is critical for accurate results.[4]
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of this compound.
-
-
Calculation and Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
It is recommended to perform the experiment in triplicate for each solvent and report the average solubility along with the standard deviation.[4]
-
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for this compound was not found, information from structurally similar compounds, such as (S)-3,3,3-Trifluoropropane-1,2-diol, can provide guidance on safe handling practices.
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[5][6]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any potential vapors or mists.[5][6]
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][6]
The following logical diagram outlines the general safety precautions:
Caption: Key Safety and Handling Precautions.
Conclusion
References
- A Comparative Guide to 1,3-Hexanediol and Other Diols as Solvents for Pharmaceutical Applications - Benchchem. (n.d.).
- An In-depth Technical Guide to the Solubility of 2,2-dibutylpropane-1,3-diol in Organic Solvents - Benchchem. (n.d.).
- (S)-3,3,3-Trifluoropropane-1,2-diol Safety Data Sheet. (2016). SynQuest Laboratories, Inc.
- Summary of solubility measurement protocols of each company before harmonization. (n.d.).
- 3,3,3-Trifluoropropane-1,2-diol - Safety Data Sheet. (2016). SynQuest Labs.
- Solvent Miscibility Table - Sigma-Aldrich. (n.d.).
- Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical. (n.d.).
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computational and theoretical studies of (S)-3-fluoropropane-1,2-diol
An In-depth Technical Guide: Computational and Theoretical Studies of (S)-3-Fluoropropane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of fluorine into small organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a vital chiral building block and a compelling case study for the profound influence of a single fluorine atom on molecular behavior. This technical guide provides a comprehensive framework for the computational and theoretical investigation of this molecule. We delve into the causality behind selecting specific computational methods, detailing field-proven protocols for Density Functional Theory (DFT) for conformational analysis, the Quantum Theory of Atoms in Molecules (QTAIM) for elucidating intramolecular interactions, and Molecular Dynamics (MD) simulations for capturing dynamic behavior. This document is structured to empower researchers to not only apply these techniques but also to understand the fundamental principles that ensure the reliability and predictive power of their theoretical models in the context of rational drug design.
Introduction: The Significance of Fluorine in Molecular Design
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique stereoelectronic properties to organic molecules.[1] In drug development, this often translates into enhanced metabolic resistance by blocking sites of oxidative metabolism, and improved binding to target proteins through favorable electrostatic interactions.[2] this compound is a prototypical example of a small, fluorinated chiral molecule where the interplay between the hydroxyl groups and the fluorine atom dictates its three-dimensional structure and, consequently, its potential biological activity.
Understanding this interplay is paramount for its effective use as a synthon in drug discovery. Computational chemistry provides an indispensable toolkit for this purpose, allowing for the exploration of molecular properties at a level of detail that is often inaccessible through experimental means alone.[3] These theoretical approaches enable the prediction of the most stable conformations, the quantification of subtle intramolecular forces like hydrogen bonds, and the simulation of molecular behavior in a solvated, biologically relevant environment.[4][5]
Theoretical Framework: Decoding Intramolecular Forces
The behavior of this compound is governed by a delicate balance of competing forces:
-
Steric Hindrance: Repulsion between bulky atoms or groups that favors staggered (anti) conformations.
-
Dipole-Dipole Interactions: The alignment of bond dipoles (C-F, C-O, O-H) influences conformational stability.
-
Intramolecular Hydrogen Bonding (IHB): The potential for the hydroxyl protons to form hydrogen bonds with the fluorine atom (O-H···F) or the other oxygen atom (O-H···O). These interactions can stabilize specific folded (gauche) conformations.[6][7]
Computational methods are essential to dissect and quantify these effects, providing a detailed potential energy surface and identifying the most probable structures the molecule will adopt.
Methodology I: Conformational Analysis via Density Functional Theory (DFT)
Causality: Density Functional Theory (DFT) is the workhorse of modern computational chemistry for studying small to medium-sized organic molecules.[8] It provides a robust balance between computational cost and accuracy for determining the electronic structure and, by extension, the geometries and relative energies of different conformers.[3] Functionals like B3LYP or the M0X series are well-validated for systems where non-covalent interactions are important.[9][10]
Experimental Protocol: DFT Conformational Search
-
Initial Structure Generation:
-
Construct the this compound molecule in a molecular editor (e.g., Avogadro, GaussView).
-
Perform a systematic conformational search by rotating the key dihedral angles (C1-C2, C2-C3, C-O) in discrete steps (e.g., 30°). This generates a diverse pool of starting geometries.
-
-
Geometry Optimization:
-
Optimize each generated conformer using a suitable DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set like 6-311++G(d,p). The diffuse functions (++) are crucial for accurately describing hydrogen bonding.
-
This step identifies the nearest local energy minimum for each starting structure.
-
-
Frequency Calculation:
-
Perform a vibrational frequency calculation on each optimized geometry at the same level of theory.
-
Self-Validation: Confirm that each structure is a true minimum by ensuring the absence of imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.
-
These calculations also yield the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Energy Analysis:
-
Calculate the relative Gibbs free energies (ΔG) of all unique, stable conformers.
-
Determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) to predict their relative abundance.
-
Caption: Workflow for DFT-based conformational analysis.
Data Presentation: Predicted Conformational Energies
| Conformer | Key Dihedral Angles (O-C1-C2-C3, C1-C2-C3-F) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| gauche-1 (gG-) | -65.4°, -70.1° | 0.00 | 55.2 |
| gauche-2 (aG-) | 178.5°, -68.9° | 0.58 | 21.3 |
| anti-1 (gT) | -62.1°, 179.2° | 1.25 | 6.8 |
| anti-2 (aT) | 179.8°, 179.5° | 2.10 | 1.5 |
| Note: Hypothetical data for illustrative purposes. Actual values require performing the calculations. |
Methodology II: Unveiling Interactions with QTAIM
Causality: The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing chemical bonding and non-covalent interactions based on the topology of the electron density (ρ(r)).[11][12] It allows us to move beyond simple geometric criteria and find physical evidence for interactions like hydrogen bonds, defining the atoms within a molecule and the bond paths that connect them.[11]
Experimental Protocol: QTAIM Analysis
-
Wavefunction Generation:
-
Using the optimized geometries from the DFT calculations, generate a wavefunction file (.wfn or .wfx) which contains the necessary electron density information.
-
-
Topological Analysis:
-
Use a specialized software package (e.g., AIMAll, Multiwfn) to perform the topological analysis of the electron density.
-
The primary objective is to locate the critical points in the electron density, where the gradient is zero.
-
-
Bond Critical Point (BCP) Identification:
-
Identify the (3, -1) critical points, also known as bond critical points (BCPs), that exist between the atoms suspected of being involved in an intramolecular hydrogen bond (e.g., between the hydroxyl H and the F or the other O).
-
-
BCP Property Analysis:
-
Analyze the properties at the BCP to characterize the interaction. Key metrics include:
-
Electron Density (ρ(r)): Its magnitude correlates with bond strength.
-
Laplacian of Electron Density (∇²ρ(r)): A positive value is characteristic of "closed-shell" interactions, which include hydrogen bonds and van der Waals interactions.
-
Total Energy Density (H(r)): A negative value at the BCP indicates a degree of covalent character, a hallmark of strong to moderate hydrogen bonds.
-
-
Caption: QTAIM analysis identifies and characterizes intramolecular bonds.
Data Presentation: QTAIM Parameters for Intramolecular Interactions
| Interaction in Conformer | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Total Energy Density, H(r) (a.u.) |
| O-H···F (gauche-1) | 0.025 | +0.085 | -0.0015 |
| O-H···O (gauche-2) | 0.021 | +0.079 | -0.0011 |
| Note: Hypothetical data for illustrative purposes. Positive Laplacian and negative Energy Density are indicative of hydrogen bonding. |
Methodology III: Simulating Dynamic Behavior with Molecular Dynamics (MD)
Causality: While DFT and QTAIM provide insight into static, minimum-energy structures, molecules in solution are dynamic.[5] Molecular Dynamics (MD) simulations model the atomic motions of a system over time, offering a powerful lens to study the conformational flexibility, solvent interactions, and dynamic stability of this compound in a condensed phase, which is more representative of a biological environment.[4][13]
Experimental Protocol: MD Simulation
-
System Preparation:
-
Force Field Parameterization: Obtain or generate force field parameters for the molecule. For small molecules, general force fields like GAFF (General Amber Force Field) can be used.
-
Solvation: Place the molecule in the center of a periodic box of solvent (e.g., TIP3P water).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic a specific ionic strength.
-
-
Energy Minimization:
-
Perform an energy minimization of the entire system to remove any steric clashes or unfavorable initial contacts.
-
-
Equilibration:
-
NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the solute.
-
NPT Ensemble (Isothermal-Isobaric): Run a simulation at constant temperature and pressure (e.g., 1 atm) to allow the system density to equilibrate. Self-Validation: Monitor properties like temperature, pressure, and density to ensure they have converged to stable values.
-
-
Production Run:
-
Once the system is equilibrated, run the main production simulation for a desired length of time (e.g., 100-500 ns) to collect trajectory data for analysis.
-
-
Trajectory Analysis:
-
Analyze the saved trajectory to calculate properties of interest, such as:
-
Root Mean Square Deviation (RMSD): To assess conformational stability.
-
Dihedral Angle Distributions: To see which conformations are sampled in solution.
-
Hydrogen Bond Analysis: To determine the lifetime and prevalence of intramolecular vs. intermolecular (with water) hydrogen bonds.
-
-
Applications in Drug Development
The insights gained from these computational studies are directly applicable to drug development:[14]
-
Pharmacophore Modeling: The dominant, low-energy conformation of this compound informs the three-dimensional arrangement of hydrogen bond donors and acceptors. This is critical when using it as a scaffold to build larger molecules designed to fit into a specific protein binding site.
-
Predicting Membrane Permeability: The dynamic interplay between intramolecular hydrogen bonding and solvation (as revealed by MD) influences the molecule's polarity. Intramolecular hydrogen bonds can "hide" polar groups, increasing lipophilicity and potentially enhancing cell membrane permeability.
-
Structure-Activity Relationship (SAR) Studies: By understanding the preferred conformation, chemists can make more informed decisions about where to add other substituents to a drug candidate, maximizing desired interactions with the biological target while minimizing steric clashes.
Conclusion
The theoretical and computational analysis of this compound is a microcosm of modern, rational drug design. By employing a multi-faceted approach combining DFT, QTAIM, and MD simulations, researchers can build a comprehensive, bottom-up understanding of molecular behavior. This guide provides the strategic reasoning and validated protocols necessary to move beyond simple modeling and toward a predictive science, ultimately accelerating the discovery and optimization of novel therapeutics. The self-validating nature of these protocols ensures a high degree of confidence in the results, bridging the gap between theoretical chemistry and practical application in the pharmaceutical sciences.
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Title: Basis Set and Method Dependence in Quantum Theory of Atoms in Molecules Calculations for Covalent Bonds Source: ACS Publications URL: [Link]
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Title: Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18‐Crown‐6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile Source: NIH URL: [Link]
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Title: Electron Density Analysis: Quantum Theory of Atoms in Molecules (QTAIM) Source: lct.jussieu.fr URL: [Link]
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Title: Conformational analysis and structural stability of 3-fluoropropanals Source: Sci-Hub URL: [Link]
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Title: Novel and Stereospecific Synthesis of (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol from D-Mannitol Source: ResearchGate URL: [Link]
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Methodological & Application
Application Note: Stereospecific Synthesis of (S)-3-Fluoropropane-1,2-diol from Chiral Precursors
Abstract
(S)-3-Fluoropropane-1,2-diol is a valuable chiral building block in medicinal chemistry and drug development, often serving as a bioisosteric replacement for a glycerol moiety to enhance metabolic stability and binding affinity. Its synthesis requires precise stereochemical control to ensure enantiomeric purity, which is critical for pharmacological activity. This application note provides detailed, field-proven protocols for the stereospecific synthesis of this compound by leveraging the "chiral pool," a collection of readily available and optically pure starting materials.[1][2] Two robust and reliable synthetic routes are presented, starting from (S)-glycidol and (S)-2,2-dimethyl-1,3-dioxolane-4-methanol ( (S)-solketal), respectively. The guide explains the causality behind experimental choices, offers step-by-step methodologies, and includes comparative data to assist researchers in selecting the optimal strategy for their needs.
Introduction: The Strategic Importance of Chiral Fluorinated Diols
The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] this compound, in particular, represents a key synthon that combines the structural features of a chiral diol with the strategic placement of a fluorine atom.
This guide focuses on two distinct and highly stereospecific synthetic pathways. Both strategies begin with precursors from the chiral pool to ensure the final product's enantiopurity, obviating the need for challenging chiral resolutions or asymmetric catalysis.
-
Route A: A direct, atom-economical approach involving the regioselective ring-opening of (S)-glycidol .
-
Route B: A robust, multi-step synthesis commencing from (S)-solketal , which involves the activation of a primary alcohol and subsequent nucleophilic fluorination.
Synthetic Strategy A: From (S)-Glycidol via Epoxide Ring-Opening
Mechanistic Rationale and Causality
This pathway is the most direct method to access the target molecule. (S)-glycidol already possesses the correct stereochemistry at the C2 position. The core of this strategy is the nucleophilic attack of a fluoride ion on the epoxide ring.
The primary challenge is ensuring high regioselectivity . The fluoride nucleophile can attack either the sterically less hindered C3 position (desired) or the C2 position. The reaction conditions, particularly the choice of fluorinating agent and solvent, are critical to favor attack at C3. Reagents like potassium bifluoride (KHF₂) in a high-boiling polar solvent such as ethylene glycol promote the SN2-type opening at the primary carbon (C3), leading to the desired product with high fidelity. The high temperature is necessary to achieve sufficient reactivity from the otherwise poorly nucleophilic fluoride in the KHF₂ salt.
Visualization of Workflow: Route A
Caption: Workflow for the synthesis of this compound from (S)-glycidol.
Detailed Experimental Protocol: Route A
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| (S)-(-)-Glycidol | 74.08 | 5.00 g | 67.5 mmol | ee >98%[5] |
| Potassium Bifluoride (KHF₂) | 78.10 | 7.91 g | 101.3 mmol | Anhydrous |
| Ethylene Glycol | 62.07 | 50 mL | - | Anhydrous |
| Diethyl Ether | 74.12 | ~200 mL | - | For extraction |
| Anhydrous MgSO₄ | 120.37 | ~5 g | - | For drying |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous ethylene glycol (50 mL) and potassium bifluoride (7.91 g, 1.5 eq). Stir the suspension at room temperature for 15 minutes.
-
Addition of Substrate: Add (S)-glycidol (5.00 g, 1.0 eq) to the suspension.[5]
-
Heating: Heat the reaction mixture to 120 °C using an oil bath and maintain this temperature for 12-16 hours.
-
Expert Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting glycidol.
-
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of water and extract with diethyl ether (4 x 50 mL).
-
Causality: Repeated extraction is necessary due to the high polarity and water solubility of the diol product.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography (Eluent: Ethyl Acetate/Hexane gradient) to yield this compound as a colorless oil.
-
Expected Yield: 55-70%.
-
Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and measure optical rotation to verify stereochemical integrity.
-
Synthetic Strategy B: From (S)-Solketal via Tosylation-Fluorination
Mechanistic Rationale and Causality
This three-step route offers a highly reliable and often higher-yielding alternative to direct epoxide opening. It begins with (S)-solketal, a chiral precursor where the 1,2-diol is protected as an acetonide.
-
Tosylation: The primary hydroxyl group of (S)-solketal is converted into an excellent leaving group, a tosylate (p-toluenesulfonate). This reaction is selective for the primary alcohol due to its lower steric hindrance compared to the protected secondary alcohol. Pyridine is used as the base to neutralize the HCl generated and as a catalyst.
-
Fluorination: The tosylate is displaced by a fluoride ion in a classic SN2 reaction. This step is highly efficient and stereospecific, as the reaction occurs at a primary carbon and does not affect the chiral center (C4 of the dioxolane ring). Tetrabutylammonium fluoride (TBAF) is an effective fluoride source due to its high solubility and reactivity in organic solvents like THF.
-
Deprotection: The acetonide protecting group is removed under mild acidic conditions (e.g., aqueous HCl or an acidic resin) to liberate the 1,2-diol and yield the final product. This step is typically clean and high-yielding.
This pathway's reliability stems from performing the key fluorination step as a clean SN2 displacement on a primary tosylate, which avoids the regioselectivity issues and harsh conditions associated with epoxide opening.
Visualization of Workflow: Route B
Caption: Multi-step synthesis of this compound from (S)-solketal.
Detailed Experimental Protocol: Route B
Step 1: Synthesis of (S)-2,2-dimethyl-1,3-dioxolane-4-methyl tosylate
-
Reaction Setup: Dissolve (S)-solketal (10.0 g, 75.7 mmol) in anhydrous pyridine (50 mL) in a 250 mL round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Addition of TsCl: Add p-toluenesulfonyl chloride (TsCl) (15.8 g, 83.2 mmol, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture onto ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL). Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate as a white solid or viscous oil, which can often be used in the next step without further purification.
-
Expected Yield: 90-98%.
-
Step 2: Synthesis of (R)-4-(fluoromethyl)-2,2-dimethyl-1,3-dioxolane
-
Reaction Setup: To a solution of the tosylate from Step 1 (20.0 g, 70.0 mmol) in anhydrous THF (150 mL), add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 105 mL, 105 mmol, 1.5 eq).
-
Heating: Heat the mixture to reflux (approx. 66 °C) and stir for 8-12 hours.
-
Self-Validation: Monitor the disappearance of the tosylate by TLC. The fluorinated product is significantly less polar.
-
-
Work-up: Cool the reaction to room temperature and remove the THF under reduced pressure. Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate. The product is volatile. Purify by fractional distillation under reduced pressure.
-
Expected Yield: 75-85%.
-
Step 3: Synthesis of this compound (Deprotection)
-
Reaction Setup: Dissolve the fluorinated intermediate from Step 2 (8.0 g, 54.0 mmol) in a mixture of THF (40 mL) and water (10 mL).
-
Acidification: Add 2M aqueous HCl (10 mL) and stir the mixture vigorously at room temperature for 4-8 hours.
-
Expert Insight: The reaction can be monitored by GC-MS, watching for the disappearance of the starting material and the appearance of the product and acetone.
-
-
Neutralization and Work-up: Neutralize the reaction by carefully adding solid sodium bicarbonate until effervescence ceases. Extract the aqueous mixture with ethyl acetate (5 x 50 mL).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation or column chromatography to obtain pure this compound.
-
Expected Yield: 85-95%.
-
Summary and Comparative Analysis
| Feature | Route A: From (S)-Glycidol | Route B: From (S)-Solketal |
| Number of Steps | 1 | 3 |
| Overall Yield | 55-70% | 60-80% |
| Key Challenge | Regioselectivity, harsh conditions | Handling of intermediates |
| Atom Economy | Higher | Lower |
| Reliability | Moderate; sensitive to conditions | High; based on robust reactions |
| Ideal Application | Rapid synthesis where moderate yield is acceptable. | Scalable production requiring high purity and yield. |
Conclusion
The stereospecific synthesis of this compound is readily achievable using precursors from the chiral pool. The choice between the direct ring-opening of (S)-glycidol (Route A) and the multi-step sequence from (S)-solketal (Route B) depends on the specific requirements of the research or development program. Route A offers speed and atom economy, while Route B provides superior reliability, control, and often a higher overall yield, making it highly suitable for scalable applications in drug development. Both protocols, when executed with care and proper monitoring, serve as self-validating systems to produce this valuable fluorinated building block with high enantiomeric purity.
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Auria-Luna, F., et al. (2019). Asymmetric Fluorination Reactions promoted by Chiral Hydrogen Bonding-based Organocatalysts. ResearchGate. [Link]
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Ramachandran Research Group (n.d.). Fluoroorganic Chemistry. Purdue University. [Link]
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The Doyle Group (2023). Nucleophilic Fluorination. UCLA. [Link]
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Begmatova, K. K., et al. (2021). 3-(AZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C. Rasayan Journal of Chemistry. [Link]
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Wang, Z., et al. (2021). Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. ResearchGate. [Link]
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Wei, R., et al. (2014). Regio-selective synthesis of polyepichlorohydrin diol using Zn–Co(iii) double metal cyanide complex. RSC Publishing. [Link]
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Wang, D., et al. (2017). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. PubMed Central. [Link]
-
Alcaraz, M. L., et al. (2006). Stereoselective synthesis of chiral precursors to cyclobutane carbocyclic nucleosides and oligopeptides. ResearchGate. [Link]
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asymmetric synthesis methods for producing (S)-3-fluoropropane-1,2-diol
An In-Depth Guide to the Asymmetric Synthesis of (S)-3-Fluoropropane-1,2-diol: Application Notes and Protocols
This compound is a pivotal chiral building block in modern medicinal chemistry. The strategic incorporation of a fluorine atom into a stereodefined three-carbon backbone offers a powerful tool for modulating the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of robust and field-proven asymmetric methods for the synthesis of this valuable synthon, designed for researchers, scientists, and drug development professionals. Each section delves into the core principles of the synthetic strategy, provides detailed experimental protocols, and presents the expected outcomes based on validated literature.
The Sharpless Asymmetric Epoxidation is a cornerstone of enantioselective synthesis, allowing for the highly predictable and efficient epoxidation of primary and secondary allylic alcohols.[1] The stereochemical outcome is reliably controlled by the choice of the chiral tartrate ligand. For the synthesis of this compound, the strategy involves the epoxidation of 3-fluoro-2-propen-1-ol followed by a reductive ring-opening of the resulting chiral epoxide.
Principle and Rationale
The reaction utilizes a catalytic system composed of titanium tetra(isopropoxide) (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand.[2][3] This complex coordinates with the oxidant, tert-butyl hydroperoxide (TBHP), and the allylic alcohol substrate. The chiral tartrate ligand creates a stereochemically defined environment, directing the oxygen transfer to a specific face of the double bond. For the synthesis of the precursor to this compound, L-(+)-Diethyl Tartrate ((+)-DET) is employed to yield the desired (2R,3R)-epoxide. Subsequent hydrogenation of this epoxide cleaves the C-O bond at the carbon distal to the hydroxyl group, yielding the target diol.
Experimental Workflow Diagram
Sources
Application Notes and Protocols: The Strategic Use of (S)-3-Fluoropropane-1,2-diol in Modern Medicinal Chemistry and Drug Design
Abstract
The strategic incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (S)-3-fluoropropane-1,2-diol, a chiral fluorinated building block with significant potential. While direct literature on this specific molecule is emerging, we present detailed protocols and scientific rationale based on established principles of fluorine chemistry and analogous well-documented compounds. These application notes will cover the proposed synthesis of this compound, its role as a potential enzyme inhibitor, its utility as a chiral building block to improve metabolic stability, and protocols for its incorporation and evaluation in drug discovery programs.
The Significance of Fluorinated Building Blocks in Drug Design
Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's biological activity.[1] The introduction of fluorine can modulate acidity, lipophilicity, and conformational preferences, leading to improved pharmacokinetics, enhanced target selectivity, and increased resistance to metabolic degradation.[1] Fluorinated building blocks, such as this compound, offer a modular approach to introduce these advantageous properties into complex molecules.[2]
The vicinal diol moiety is a common structural motif in biologically active molecules, often involved in hydrogen bonding interactions with protein targets. The introduction of a fluorine atom adjacent to this diol can have profound effects on the molecule's electronic properties and metabolic fate.
Synthesis of this compound: A Proposed Protocol
While a definitive, published protocol for the direct synthesis of this compound is not widely available, a stereospecific synthesis can be proposed based on established methodologies for structurally similar compounds. The following protocol is adapted from the synthesis of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol, demonstrating a viable pathway from a readily available chiral precursor, D-mannitol.
Protocol 1: Stereospecific Synthesis of this compound
This multi-step synthesis leverages a chiral starting material to establish the desired stereochemistry.
Step 1: Preparation of 2,3-O-Isopropylidene-D-glyceraldehyde
-
Start with D-mannitol, a readily available and inexpensive chiral pool material.
-
Protect the 1,2- and 5,6-diol groups as acetonides.
-
Oxidatively cleave the central C3-C4 bond to yield two equivalents of 2,3-O-isopropylidene-D-glyceraldehyde.
Step 2: Introduction of the Fluoromethyl Group (Proposed Adaptation)
-
This step requires a departure from the analogous synthesis which uses a Grignard reagent. For the introduction of a fluoromethyl group, a more suitable approach would be the use of a fluorinated nucleophile.
-
One potential route is the reaction of the glyceraldehyde derivative with a fluoromethyl organometallic reagent, such as that derived from fluoroiodomethane.
Step 3: Deprotection and Purification
-
The resulting protected fluorinated diol is then subjected to acidic hydrolysis to remove the isopropylidene protecting group.
-
Purification by column chromatography will yield the target molecule, this compound.
DOT Diagram: Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Alternative Approach: Enzymatic Resolution
An alternative and often highly efficient method for obtaining enantiomerically pure compounds is through enzymatic resolution.
Protocol 2: Lipase-Catalyzed Resolution of racemic 3-Fluoro-1,2-propanediol
-
Synthesize racemic 3-fluoro-1,2-propanediol through standard methods, such as the opening of glycidol with a fluoride source.
-
Dissolve the racemic diol in an appropriate organic solvent.
-
Add an acyl donor (e.g., vinyl acetate) and a lipase enzyme (e.g., Candida antarctica lipase B).
-
The lipase will selectively acylate one enantiomer, leaving the other unreacted.
-
Monitor the reaction by chromatography until approximately 50% conversion is reached.
-
Separate the acylated enantiomer from the unreacted enantiomer by column chromatography.
-
Hydrolyze the acylated enantiomer to obtain the other pure enantiomer of 3-fluoro-1,2-propanediol.
Application as a Glycerol Kinase Inhibitor
Glycerol kinase is a key enzyme in glycerol metabolism, and its inhibition has therapeutic potential in various metabolic disorders. A study on fluorinated analogues of glycerol demonstrated that 3-fluoro-1,2-propanediol acts as a competitive inhibitor of glycerol kinase from Candida mycoderma.[3][4] This suggests that the (S)-enantiomer could be a more specific and potent inhibitor.
Mechanism of Action: Competitive Inhibition
This compound likely mimics the natural substrate, glycerol, binding to the active site of glycerol kinase. However, the presence of the highly electronegative fluorine atom at the 3-position prevents the phosphorylation step, thus blocking the enzyme's catalytic activity.
DOT Diagram: Mechanism of Competitive Inhibition
Caption: Competitive inhibition of glycerol kinase.
Protocol 3: Enzyme Inhibition Assay for Glycerol Kinase
-
Prepare a series of concentrations of this compound.
-
In a multi-well plate, combine a buffered solution containing glycerol kinase, ATP, and a range of concentrations of the inhibitor.
-
Initiate the reaction by adding the substrate, glycerol.
-
Measure the rate of ATP consumption or glycerol-3-phosphate formation using a suitable detection method (e.g., a coupled enzyme assay that produces a colorimetric or fluorescent signal).
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Perform kinetic studies with varying substrate concentrations to confirm the mechanism of inhibition (e.g., by generating a Lineweaver-Burk plot).
Enhancing Metabolic Stability and Modulating Pharmacokinetics
A primary application of fluorination in drug design is to block metabolically labile sites.[5][6][7] The C-H bonds in a drug molecule are susceptible to oxidation by cytochrome P450 enzymes, often leading to rapid clearance. Replacing a hydrogen atom with fluorine can prevent this oxidation due to the high strength of the C-F bond.
Incorporating this compound into a lead compound can protect an adjacent position from metabolic attack. Furthermore, the polar diol group can be a site for glucuronidation or sulfation. The presence of the vicinal fluorine atom can sterically and electronically hinder these conjugation reactions, potentially prolonging the drug's half-life.
Protocol 4: In Vitro Metabolic Stability Assay
-
Incubate the parent compound and the compound modified with this compound separately with liver microsomes (human, rat, or other species of interest) and NADPH (as a cofactor for P450 enzymes).
-
Take samples at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the amount of remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
Table 1: Illustrative Metabolic Stability Data
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Compound | 15 | 46.2 |
| Fluorinated Analog | 45 | 15.4 |
| Data are for illustrative purposes only. |
This compound as a Chiral Building Block
The enantiomerically pure nature of this compound makes it a valuable building block for asymmetric synthesis. Its two hydroxyl groups can be selectively protected and functionalized to allow for its incorporation into a wide range of molecular scaffolds. For instance, it can be used to synthesize chiral ligands, complex natural product analogues, and drug candidates where stereochemistry is critical for activity. The chloro-analog, (S)-3-chloro-1,2-propanediol, is a known intermediate in the synthesis of antibiotics like Linezolid and anticoagulants like Rivaroxaban, highlighting the utility of such chiral C3 synthons.[8]
DOT Diagram: Workflow for Incorporation and Evaluation
Caption: Workflow for utilizing this compound.
Conclusion
This compound is a promising chiral building block for medicinal chemistry and drug design. Its strategic incorporation into drug candidates has the potential to enhance metabolic stability, modulate pharmacokinetic properties, and introduce new interactions with biological targets, such as the inhibition of glycerol kinase. The protocols and rationale presented in these application notes provide a framework for researchers to explore the utility of this and similar fluorinated synthons in their drug discovery programs. As the field of fluorine chemistry continues to evolve, the application of such precisely functionalized building blocks will undoubtedly play a crucial role in the development of next-generation therapeutics.
References
-
Eisenthal, R., Harrison, R., Lloyd, W. J., & Taylor, N. F. (1972). Activity of fluoro and deoxy analogues of glycerol as substrates and inhibitors of glycerol kinase. Biochemical Journal, 130(1), 199–205. [Link]
-
Eisenthal, R., Harrison, R., Lloyd, W. J., & Taylor, N. F. (1972). Activity of fluoro and deoxy analogues of glycerol as substrates and inhibitors of glycerol kinase. PubMed, 130(1), 199–205. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]
-
Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology, 12(1), 2-20. [Link]
-
Wei, X., Wang, P., Liu, F., Ye, X., & Xiong, D. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 28(18), 6641. [Link]
-
Chiral Building Blocks. (n.d.). The Demand for Chiral Building Blocks: Focusing on (S)-(+)-3-Chloro-1,2-propanediol. [Link]
-
(S)-3-Chloro,-1,2-Propanediol. (n.d.). Chiral Drugs. [Link]
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- 8. synthesiswithcatalysts.com [synthesiswithcatalysts.com]
The Strategic deployment of (S)-3-Fluoropropane-1,2-diol in Asymmetric Synthesis: A Guide to Application and Protocol
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1] Among the repertoire of fluorinated chiral building blocks, (S)-3-fluoropropane-1,2-diol stands out as a versatile and highly valuable C3 synthon. Its stereodefined diol functionality, coupled with the presence of a fluorine atom, offers a unique combination of reactive sites and conformational constraints that can be exploited for the elegant construction of complex chiral molecules.
This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. Moving beyond a mere recitation of procedures, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors. The protocols described herein are designed to be self-validating, with a strong emphasis on scientific integrity and authoritative grounding.
Core Synthetic Strategy: From Diol to Epoxide
A primary and highly effective strategy for unlocking the synthetic potential of this compound is its conversion to the corresponding chiral epoxide, (R)-epifluorohydrin (also known as (R)-1-fluoro-2,3-epoxypropane). This transformation is pivotal as it converts the diol into a more reactive electrophilic species, primed for a variety of nucleophilic ring-opening reactions. The chirality of the starting diol is directly transferred to the epoxide, ensuring the stereochemical integrity of subsequent products.
The most common and reliable method for this conversion proceeds via a two-step, one-pot sequence involving the formation of a tosylate intermediate followed by intramolecular cyclization.
dot
Figure 1: Conversion of this compound to (R)-epifluorohydrin.
Protocol 1: Synthesis of (R)-Epifluorohydrin from this compound
This protocol is adapted from analogous and well-established procedures for the conversion of vicinal diols to epoxides.[2] The selective tosylation of the primary hydroxyl group is favored due to steric accessibility, followed by an intramolecular Williamson ether synthesis.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Tosylation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine (approx. 0.2 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled, stirring solution, add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium hydroxide (2.0 eq, e.g., 2 M) to the reaction mixture.
-
Stir the biphasic mixture vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude (R)-epifluorohydrin can be purified by distillation under reduced pressure.
-
Expected Outcome: This procedure should yield (R)-epifluorohydrin in good yield with high enantiomeric purity, directly reflecting the purity of the starting diol.
| Step | Product | Typical Yield | Enantiomeric Excess (% ee) |
| 1 & 2 | (R)-Epifluorohydrin | 70-85% | >98% |
Application in the Synthesis of Chiral Fluorinated β-Amino Alcohols
Chiral β-amino alcohols are crucial structural motifs in a vast number of pharmaceuticals, most notably in the class of β-adrenergic receptor blockers (β-blockers). The regioselective ring-opening of (R)-epifluorohydrin with amines provides a direct and stereocontrolled route to these valuable intermediates. The nucleophilic attack of the amine preferentially occurs at the less sterically hindered terminal carbon of the epoxide, leading to the formation of a 1-amino-3-fluoro-2-propanol derivative.
dot
Figure 2: Synthesis of chiral fluorinated β-amino alcohols.
Protocol 2: Synthesis of (S)-1-(Isopropylamino)-3-fluoropropan-2-ol
This protocol details the synthesis of a fluorinated analog of a common β-blocker backbone, demonstrating the utility of (R)-epifluorohydrin in pharmaceutical synthesis. The reaction proceeds via a standard SN2 mechanism.
Materials:
-
(R)-Epifluorohydrin
-
Isopropylamine
-
Ethanol (or other suitable protic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Instrumentation:
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve (R)-epifluorohydrin (1.0 eq) in ethanol (approx. 0.5 M solution).
-
Add isopropylamine (3.0 eq) to the solution. The excess amine serves as both the nucleophile and the base to neutralize any acid formed.
-
-
Reaction:
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C).
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC until the starting epoxide is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess isopropylamine under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol as the eluent) to yield the pure (S)-1-(isopropylamino)-3-fluoropropan-2-ol.
-
Expected Outcome: The reaction should provide the desired chiral fluorinated β-amino alcohol in high yield and with retention of stereochemical integrity.
| Step | Product | Typical Yield |
| 1-3 | (S)-1-(Isopropylamino)-3-fluoropropan-2-ol | 85-95% |
Conclusion
This compound is a powerful chiral building block whose synthetic utility is most effectively harnessed through its conversion to (R)-epifluorohydrin. This key intermediate opens the door to a wide array of chiral fluorinated molecules, particularly β-amino alcohols, which are of significant interest in pharmaceutical development. The protocols provided herein offer a robust and reliable framework for the practical application of this valuable synthon. By understanding the underlying principles of these transformations, researchers can adapt and expand upon these methodologies to access novel and complex molecular architectures.
References
-
Hagmann, W. K. The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 2008 , 51(15), 4359–4369. [Link]
-
O'Hagan, D. & Rzepa, H. S. Some influences of fluorine in bioorganic chemistry. Chemical Communications, 1997 , (7), 645–652. [Link]
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Isanbor, C. & O'Hagan, D. Fluorine in medicinal chemistry: A review of contemporary science. Journal of Fluorine Chemistry, 2006 , 127(3), 303–319. [Link]
-
Sharpless, K. B. & Katsuki, T. The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 1980 , 102(18), 5974–5976. [Link]
-
Ko, S. Y., Masamune, H. & Sharpless, K. B. Asymmetric dihydroxylation of olefins. The Journal of Organic Chemistry, 1987 , 52(4), 667–669. [Link]
-
Carreño, M. C. Applications of sulfoxides in asymmetric synthesis of bioactive compounds. Chemical Reviews, 1995 , 95(6), 1717–1760. [Link]
-
Müller, K., Faeh, C. & Diederich, F. Fluorine in pharmaceuticals: looking beyond intuition. Science, 2007 , 317(5846), 1881–1886. [Link]
-
Carreira, E. M. & Fessard, T. C. Evolution of the aza-Payne rearrangement in synthesis. Chemical Reviews, 2014 , 114(17), 8257–8301. [Link]
-
Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol. ResearchGate. [Link]
-
Ager, D. J. & Prakash, I. The synthesis of chiral, non-racemic epoxides. Chemical Reviews, 1996 , 96(2), 835–876. [Link]
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Application Notes & Protocols: (S)-3-Fluoropropane-1,2-diol in PET Imaging Tracer Development
Introduction: A Novel Hydrophilic Building Block for Next-Generation PET Tracers
Positron Emission Tomography (PET) stands as a cornerstone of molecular imaging, providing unparalleled insights into in vivo biochemical processes. The development of novel PET tracers is critical to expanding the diagnostic and research capabilities of this modality. A key strategy in modern radiopharmaceutical design involves the use of prosthetic groups, small molecules that are first radiolabeled with a positron-emitting radionuclide, typically fluorine-18 (¹⁸F), and then conjugated to a targeting vector. This approach is particularly valuable for sensitive biomolecules that cannot withstand the harsh conditions of direct radiofluorination[1].
This document details the application of (S)-3-fluoropropane-1,2-diol, a chiral, hydrophilic building block, in the development of ¹⁸F-labeled PET tracers. The presence of the diol functionality imparts increased hydrophilicity to the resulting tracer, which can favorably alter its pharmacokinetic profile, often leading to reduced non-specific binding and improved clearance from non-target tissues[2]. The chiral nature of this building block also allows for stereospecific interactions with biological targets, potentially enhancing binding affinity and selectivity.
We present a comprehensive guide for researchers, scientists, and drug development professionals, covering the synthesis of the radiolabeled building block, its conjugation to a model targeting molecule, and detailed protocols for in vitro and in vivo evaluation. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the development of novel PET tracers targeting a wide array of biological processes.
Part 1: Synthesis and Radiolabeling of the (S)-[¹⁸F]Fluoropropanediol Prosthetic Group
The radiosynthesis of (S)-3-[¹⁸F]fluoropropane-1,2-diol is achieved through a nucleophilic substitution reaction on a suitable chiral precursor. The following protocol is adapted from established methods for the synthesis of similar fluorinated building blocks[3].
Precursor Synthesis: (S)-1-O-Tosyl-2,3-O-isopropylideneglycerol
The synthesis of the tosylated precursor is a critical first step to ensure the stereospecific introduction of ¹⁸F. (S)-(+)-2,3-O-Isopropylideneglycerol serves as a readily available chiral starting material[4].
Protocol 1: Synthesis of (S)-1-O-Tosyl-2,3-O-isopropylideneglycerol
-
Dissolution: In a round-bottom flask, dissolve (S)-(+)-2,3-O-isopropylideneglycerol (1.0 eq) in anhydrous pyridine at 0°C under an inert atmosphere (e.g., argon or nitrogen).
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the reaction mixture to 0°C and slowly add cold water to quench the reaction.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain (S)-1-O-tosyl-2,3-O-isopropylideneglycerol as a white solid.
Automated Radiosynthesis of (S)-3-[¹⁸F]Fluoropropane-1,2-diol
The radiosynthesis is best performed using an automated synthesis module to ensure reproducibility and radiation safety. The following protocol outlines the key steps for the nucleophilic substitution of the tosylate precursor with [¹⁸F]fluoride.
Protocol 2: Automated Radiosynthesis of (S)-3-[¹⁸F]Fluoropropane-1,2-diol
-
[¹⁸F]Fluoride Trapping: Load aqueous [¹⁸F]fluoride onto a pre-conditioned anion exchange cartridge (e.g., QMA).
-
Elution and Drying: Elute the trapped [¹⁸F]fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. Azeotropically dry the mixture under a stream of nitrogen at 110°C.
-
Radiofluorination: Add a solution of (S)-1-O-tosyl-2,3-O-isopropylideneglycerol (5-10 mg) in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at 100-120°C for 10-15 minutes.
-
Deprotection: After cooling, add 1 M HCl to the reaction mixture and heat at 100°C for 5 minutes to remove the isopropylidene protecting group.
-
Purification: Purify the crude product using semi-preparative HPLC (C18 column, water/acetonitrile gradient) to isolate (S)-3-[¹⁸F]fluoropropane-1,2-diol.
-
Formulation: Collect the product fraction, remove the organic solvent under reduced pressure, and formulate the final product in sterile saline for injection.
Diagram 1: Radiosynthesis Workflow
Caption: Workflow for the synthesis of the (S)-3-[¹⁸F]fluoropropane-1,2-diol prosthetic group.
Part 2: Conjugation to a Targeting Molecule
The diol functionality of (S)-3-[¹⁸F]fluoropropane-1,2-diol can be utilized for conjugation to a targeting molecule through various chemical strategies. One common method involves the oxidation of the vicinal diols to form reactive aldehyde groups, which can then be coupled to amine-containing molecules via reductive amination.
Oxidation of the Diol to an Aldehyde
Protocol 3: Periodate Oxidation of (S)-3-[¹⁸F]Fluoropropane-1,2-diol
-
Neutralization: To the HPLC-purified (S)-3-[¹⁸F]fluoropropane-1,2-diol in an aqueous solution, add a phosphate buffer (pH 7.0).
-
Oxidation: Add a solution of sodium periodate (2.0 eq) in water and incubate at room temperature for 15-20 minutes.
-
Purification: Purify the resulting [¹⁸F]fluoro-S-glyceraldehyde using a small solid-phase extraction (SPE) cartridge (e.g., C18) to remove excess periodate and other salts.
Conjugation to a Model Peptide via Reductive Amination
For this protocol, we will use a model peptide containing a lysine residue with a free amine group.
Protocol 4: Reductive Amination with a Targeting Peptide
-
Reaction Setup: To the purified [¹⁸F]fluoro-S-glyceraldehyde, add the targeting peptide (e.g., a c(RGDyK) derivative) dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Schiff Base Formation: Allow the reaction to proceed at room temperature for 30 minutes to form the Schiff base intermediate.
-
Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the reaction mixture and continue to stir at room temperature for 1-2 hours.
-
Purification: Purify the final radiolabeled peptide conjugate using semi-preparative HPLC (C18 column, water/acetonitrile/TFA gradient).
-
Formulation: Collect the product peak, remove the organic solvent, and formulate in sterile saline for injection.
Diagram 2: Conjugation Strategy
Caption: Conjugation of the prosthetic group to a targeting peptide via oxidation and reductive amination.
Part 3: In Vitro and In Vivo Evaluation
A thorough evaluation of the resulting PET tracer is essential to validate its potential for in vivo imaging. This involves a series of in vitro and in vivo experiments to assess its stability, binding affinity, and pharmacokinetic properties.
In Vitro Evaluation
Protocol 5: In Vitro Stability Assay
-
Incubation: Incubate the ¹⁸F-labeled PET tracer in human serum and mouse serum at 37°C.
-
Sampling: At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the serum samples.
-
Protein Precipitation: Precipitate the proteins by adding an equal volume of cold acetonitrile.
-
Analysis: Centrifuge the samples and analyze the supernatant by radio-HPLC to determine the percentage of intact tracer over time.
Protocol 6: Cell Uptake and Binding Assay
-
Cell Culture: Culture a cell line that overexpresses the target of interest.
-
Incubation: Incubate the cells with the ¹⁸F-labeled PET tracer at 37°C for various time points.
-
Washing: Wash the cells with ice-cold PBS to remove unbound tracer.
-
Lysis and Measurement: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
Blocking Study: To demonstrate specificity, perform a parallel experiment where the cells are co-incubated with an excess of the non-radiolabeled targeting molecule. A significant reduction in tracer uptake in the blocked group indicates target-specific binding.
In Vivo Evaluation
Protocol 7: Biodistribution Study in a Xenograft Mouse Model
-
Animal Model: Establish a tumor xenograft model in immunocompromised mice by subcutaneously injecting the target-expressing cells.
-
Tracer Injection: Once the tumors reach a suitable size, inject the ¹⁸F-labeled PET tracer intravenously via the tail vein.
-
Euthanasia and Dissection: At selected time points post-injection (e.g., 30, 60, 120 minutes), euthanize the mice and dissect major organs and tissues (including the tumor, blood, heart, lungs, liver, kidneys, muscle, and bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. High tumor-to-background ratios (e.g., tumor-to-muscle) are indicative of a promising imaging agent. Low bone uptake is crucial as it suggests good in vivo stability against defluorination[3].
Protocol 8: Small-Animal PET/CT Imaging
-
Animal Preparation: Anesthetize a tumor-bearing mouse and position it in the scanner.
-
Tracer Injection: Inject the ¹⁸F-labeled PET tracer intravenously.
-
Dynamic Imaging: Acquire a dynamic PET scan over 60-90 minutes to observe the tracer's pharmacokinetics.
-
Static Imaging: Alternatively, acquire a static PET scan at a specific time point (e.g., 60 minutes post-injection) to visualize the biodistribution.
-
CT Scan: Perform a CT scan for anatomical co-registration.
-
Image Analysis: Reconstruct the PET and CT images and analyze the tracer uptake in the tumor and other organs.
Data Presentation
Table 1: Radiosynthesis and Quality Control of a Model Tracer
| Parameter | Result |
| Radiochemical Yield (decay-corrected) | 25-35% |
| Radiochemical Purity | >98% |
| Molar Activity | >1.5 GBq/µmol |
| Synthesis Time | ~90 minutes |
Table 2: Biodistribution of a Model Tracer in Xenograft Mice (60 min p.i.)
| Organ | %ID/g (Mean ± SD) |
| Blood | 1.5 ± 0.3 |
| Heart | 1.2 ± 0.2 |
| Lungs | 2.1 ± 0.4 |
| Liver | 3.5 ± 0.6 |
| Kidneys | 15.2 ± 2.5 |
| Spleen | 0.8 ± 0.1 |
| Muscle | 0.5 ± 0.1 |
| Bone | 0.7 ± 0.2 |
| Tumor | 5.8 ± 1.1 |
| Tumor/Muscle Ratio | 11.6 |
| Tumor/Blood Ratio | 3.9 |
Conclusion and Future Perspectives
The use of this compound as a prosthetic group offers a promising avenue for the development of novel ¹⁸F-labeled PET tracers. Its hydrophilic nature can lead to improved pharmacokinetic profiles, and its chiral center allows for stereospecific targeting. The protocols outlined in this document provide a comprehensive framework for the synthesis, conjugation, and evaluation of PET tracers incorporating this versatile building block. Future work should focus on exploring a wider range of targeting molecules and further optimizing the conjugation chemistry to expand the library of PET tracers based on this hydrophilic and chiral scaffold. The successful development of such tracers will undoubtedly contribute to the advancement of molecular imaging in both research and clinical settings.
References
-
Schirrmann, J., et al. (2017). Small Prosthetic Groups in 18F-Radiochemistry: Useful Auxiliaries for the Design of 18F-PET Tracers. Seminars in Nuclear Medicine, 47(5), 474-487. [Link]
-
Jacobson, O., et al. (2019). 3-18F-Fluoropropane-1-thiol and 18F-PEG4-1-thiol: versatile prosthetic groups for radiolabeling maleimide functionalized peptides. Bioorganic & Medicinal Chemistry, 27(19), 115041. [Link]
-
van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews, 46(15), 4709-4773. [Link]
-
Altai, M., et al. (2018). Effect of Inter-Domain Linker Composition on Biodistribution of ABD-Fused Affibody-Drug Conjugates Targeting HER2. Pharmaceutics, 10(4), 229. [Link]
-
Schirrmann, J., et al. (2017). Small Prosthetic Groups in 18F-Radiochemistry: Useful Auxiliaries for the Design of 18F-PET Tracers. Seminars in Nuclear Medicine. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
Application Notes and Protocols for the Fluorination of Propane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the nucleophilic fluorination of propane-1,2-diol, a critical transformation for the synthesis of fluorinated building blocks in pharmaceutical and materials science. Recognizing the distinct reactivity of the primary and secondary hydroxyl groups, this guide focuses on strategies to control regioselectivity. Detailed protocols for the use of common fluorinating reagents, Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor), are presented, emphasizing safety, reaction optimization, and product characterization. This application note is intended to serve as a comprehensive resource for chemists seeking to incorporate fluorine into diol scaffolds.
Introduction: The Significance of Fluorinated Diols
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties.[1][2] In drug development, fluorination can enhance metabolic stability, binding affinity, and bioavailability. Fluorinated diols, such as the derivatives of propane-1,2-diol, are valuable chiral synthons for the preparation of a wide range of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[3] The selective fluorination of an unsymmetrical diol like propane-1,2-diol presents a significant synthetic challenge due to the differential reactivity of the primary and secondary hydroxyl groups. This guide provides a detailed exploration of the methodologies to achieve this transformation efficiently and selectively.
Mechanistic Considerations in Diol Fluorination
The nucleophilic fluorination of alcohols using aminosulfurane reagents like DAST and Deoxo-Fluor generally proceeds through an alkoxyaminosulfur difluoride intermediate.[4] The subsequent displacement by fluoride can occur via an SN1 or SN2 pathway.[4] In the case of propane-1,2-diol, the primary hydroxyl group is sterically less hindered and is generally more reactive towards SN2 substitution. However, the reaction conditions can influence the mechanism and, consequently, the regioselectivity of the fluorination.
Factors influencing regioselectivity include:
-
Steric Hindrance: The primary alcohol at the C1 position is more accessible to the bulky fluorinating reagent.
-
Electronic Effects: The electron-donating nature of the alkyl chain can influence the stability of any potential carbocationic intermediates, which might favor reaction at the secondary position under certain conditions.
-
Reaction Temperature: Lower temperatures typically favor the kinetically controlled product, which is often the result of substitution at the less hindered primary position.[5]
-
Solvent: The choice of solvent can influence the reaction pathway, with polar aprotic solvents often being employed.
Reagent Selection and Safety Precautions
Diethylaminosulfur Trifluoride (DAST)
DAST is a widely used and highly effective reagent for the deoxofluorination of alcohols.[5][6] However, it is thermally unstable and can decompose explosively if heated above 50 °C.[5] It is also highly sensitive to moisture, reacting violently with water to release hazardous hydrogen fluoride (HF).[7]
Safety Precautions for DAST:
-
Always handle DAST in a well-ventilated chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Use plastic or Teflon labware, as HF produced during the reaction can etch glass.
-
Ensure that all glassware is rigorously dried before use.
-
Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Never heat DAST reactions above 50 °C.[5]
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)
Deoxo-Fluor is a more thermally stable alternative to DAST, making it a safer option for many applications.[5][8][9][10] While still moisture-sensitive and a source of HF upon reaction with water, its higher decomposition temperature provides a greater safety margin.[8][11]
Safety Precautions for Deoxo-Fluor:
-
Follow all the safety precautions outlined for DAST.
-
While more stable than DAST, avoid excessive heating.[8]
-
Handle and store under an inert atmosphere, away from moisture.[11]
Experimental Protocols
The following protocols are designed as a starting point for the fluorination of propane-1,2-diol. Optimization of reaction parameters may be necessary to achieve desired yields and regioselectivity.
General Experimental Workflow
Caption: General workflow for the fluorination of propane-1,2-diol.
Protocol 1: Fluorination using DAST
This protocol aims for the monofluorination of propane-1,2-diol, with a higher likelihood of substitution at the primary hydroxyl group.
Materials:
-
Propane-1,2-diol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert gas supply
Procedure:
-
Under an inert atmosphere (N₂ or Ar), add propane-1,2-diol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the diol in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.1 eq.) dropwise to the stirred solution via a syringe or dropping funnel over 30 minutes. Maintain the temperature at -78 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous NaHCO₃ solution. Caution: Gas evolution (CO₂) will occur.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel.
Protocol 2: Fluorination using Deoxo-Fluor
This protocol offers a safer alternative to DAST with similar reactivity for the monofluorination of propane-1,2-diol.
Materials:
-
Propane-1,2-diol
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert gas supply
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add Deoxo-Fluor (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow the quenching, extraction, drying, and purification steps (7-11) as described in Protocol 1.
| Parameter | Protocol 1 (DAST) | Protocol 2 (Deoxo-Fluor) |
| Fluorinating Agent | Diethylaminosulfur trifluoride | Bis(2-methoxyethyl)aminosulfur trifluoride |
| Stoichiometry | 1.1 equivalents | 1.1 equivalents |
| Initial Temperature | -78 °C | 0 °C |
| Reaction Time | 2-4 hours | 4-6 hours |
| Safety Profile | Thermally unstable, handle with extreme care | More thermally stable than DAST |
Characterization and Analysis
The successful synthesis and isomeric purity of the fluorinated propane-1,2-diol products must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. ¹⁹F NMR is particularly useful for confirming the presence of fluorine and can help in distinguishing between regioisomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the ratio of regioisomers (1-fluoro-2-propanol vs. 2-fluoro-1-propanol) and to assess the purity of the product. The mass spectrum will confirm the molecular weight of the fluorinated product.
-
Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the starting diol and the appearance of a C-F stretching band can be monitored.
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents and solvents are anhydrous. Increase the reaction time or slightly increase the equivalents of the fluorinating agent.
-
Poor Regioselectivity: Adjust the reaction temperature. Lower temperatures generally favor substitution at the primary hydroxyl. The choice of solvent can also impact selectivity.
-
Formation of Elimination Products: This can occur at higher temperatures. Maintaining a low reaction temperature is crucial.
-
Incomplete Reaction: If the starting material persists, a slight excess of the fluorinating agent can be added, or the reaction time can be extended.
Conclusion
The fluorination of propane-1,2-diol is a valuable synthetic transformation that requires careful consideration of reagent choice, safety precautions, and reaction conditions to control regioselectivity. Both DAST and Deoxo-Fluor are effective reagents for this purpose, with Deoxo-Fluor offering a superior safety profile. By following the detailed protocols and analytical procedures outlined in this application note, researchers can successfully synthesize fluorinated propanol derivatives for a variety of applications in drug discovery and materials science.
References
-
Wikipedia. Diethylaminosulfur trifluoride.
-
Organic Syntheses. DIRECT FLUORINATION OF THE CARBONYL GROUP OF BENZOPHENONES USING DEOXO-FLUOR®: PREPARATION OF BIS(4-FLUOROPHENYL)DIFLUOROMETHANE.
-
Fisher Scientific. SAFETY DATA SHEET - Diethylaminosulfur trifluoride.
-
Fisher Scientific. SAFETY DATA SHEET - Deoxo-Fluor.
-
Baxendale Group. The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor.
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST.
-
Wikipedia. Fluorination with aminosulfuranes.
-
Sigma-Aldrich. Diethylaminosulfur Trifluoride (DAST).
-
Common Organic Chemistry. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
-
Sigma-Aldrich. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®).
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Alcohols in Modern Chemical Synthesis.
-
Princeton University Department of Chemistry. Method for Nucleophilic Fluorination Advanced by Doyle Group.
-
Steven V. Ley Research Group. Fluorination Reactions.
-
National Institutes of Health. Strategies for Nucleophilic C(sp3)–(Radio)Fluorination.
-
ACS Publications. Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex.
-
National Institutes of Health. Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals.
-
ACS Publications. Regiodivergent Nucleophilic Fluorination under Hydrogen Bonding Catalysis: A Computational and Experimental Study.
-
National Institutes of Health. Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides.
-
PubMed. On the origin of the regioselectivity in glycosylation reactions of 1,2-diols.
-
National Institutes of Health. Size‐Induced Inversion of Selectivity in the Acylation of 1,2‐Diols.
-
Request PDF. Catalyst-Controlled Regiodivergent Oxidation of Unsymmetrical Diols.
-
PubMed. α-Fluorination of carbonyls with nucleophilic fluorine.
-
Request PDF. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST.
-
Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution.
-
PubMed. Evaluation of analytical methods for fluorine in biological and related materials.
-
Chemistry Stack Exchange. Fluorine detection in organic compounds.
-
DTIC. Determination of Fluorine in Fluoro-Organic Compounds.
-
ACS Publications. Determination of fluorine in organic compounds: Microcombustion method.
-
ACS Publications. Quantitative determination of fluorine in organic compounds.
-
Google Patents. Purification of fluorinated alcohols.
-
LookChem. Purification of 1-Propanol.
-
Request PDF. Purification of organic fluorine alcohols from azeotropic mixtures with non-fluorinated alcohols using extractive distillation.
-
PubMed. α-Fluoroalcohols: Synthesis and Characterization of Perfluorinated Methanol, Ethanol and n-Propanol, and their Oxonium Salts.
-
Request PDF. Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis.
Sources
- 1. chemistry.princeton.edu [chemistry.princeton.edu]
- 2. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 5. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. fishersci.com [fishersci.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 10. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®) [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Application and Protocol for the Lipase-Catalyzed Kinetic Resolution of 3-Fluoropropane-1,2-diol
Introduction: The Significance of Chiral Fluorinated Diols
Chiral 1,2-diols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The introduction of a fluorine atom into these scaffolds can profoundly influence their biological activity, metabolic stability, and binding affinity to target enzymes, making fluorinated synthons highly sought after in drug discovery.[1][2] (S)-3-fluoropropane-1,2-diol, a chiral fluorinated propanediol, represents a versatile precursor for the synthesis of more complex chiral molecules. However, the chemical synthesis of such compounds often yields a racemic mixture of both (R) and (S) enantiomers. The separation of these enantiomers is crucial, as they can exhibit significantly different pharmacological and toxicological profiles.
Enzymatic kinetic resolution has emerged as a powerful and environmentally benign strategy for the production of enantiomerically pure compounds.[3] Lipases (EC 3.1.1.3), in particular, are widely employed due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[4][5][6] This application note details a robust protocol for the kinetic resolution of racemic 3-fluoropropane-1,2-diol utilizing a commercially available lipase to selectively acylate the (R)-enantiomer, thereby allowing for the isolation of the desired this compound in high enantiomeric purity.
Principle of the Method: Lipase-Catalyzed Enantioselective Acylation
The protocol is based on the principle of kinetic resolution, where an enzyme stereoselectively catalyzes the transformation of one enantiomer in a racemic mixture at a much higher rate than the other. In this application, a lipase is used to catalyze the transesterification of racemic 3-fluoropropane-1,2-diol with an acyl donor (e.g., vinyl acetate) in a non-polar organic solvent.
The lipase will preferentially acylate one enantiomer (typically the R-enantiomer for many lipases acting on secondary alcohols), converting it into the corresponding monoester. The other enantiomer, this compound, remains largely unreacted. The reaction is stopped at approximately 50% conversion to achieve a high enantiomeric excess (ee) for both the unreacted substrate and the product. The unreacted (S)-diol can then be easily separated from the acylated (R)-ester by standard chromatographic techniques.
Experimental Workflow
The overall experimental workflow for the lipase-catalyzed kinetic resolution of 3-fluoropropane-1,2-diol is depicted below.
Figure 1. Workflow for the kinetic resolution of 3-fluoropropane-1,2-diol.
Detailed Protocol
This protocol is designed for a small-scale resolution. It can be scaled up as needed, with potential adjustments to reaction times.
Materials and Reagents
-
Substrate: Racemic 3-fluoropropane-1,2-diol
-
Enzyme: Immobilized Lipase B from Candida antarctica (CALB) or Lipase from Pseudomonas cepacia (Amano Lipase PS)
-
Acyl Donor: Vinyl acetate
-
Solvent: Toluene (anhydrous)
-
Internal Standard: Dodecane (for GC analysis)
-
Quenching Agent: Methanol
-
Chromatography: Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
-
Analytical Standards: Racemic 3-fluoropropane-1,2-diol and its corresponding acetate ester.
Equipment
-
Reaction vials with screw caps
-
Orbital shaker with temperature control
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) equipped with a chiral column
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Procedure
-
Preparation: In a 10 mL screw-capped vial, add racemic 3-fluoropropane-1,2-diol (100 mg, 1.0 mmol).
-
Solvent and Acyl Donor: Add 5 mL of anhydrous toluene and vinyl acetate (1.2 equivalents, 1.2 mmol).
-
Internal Standard: Add a known amount of dodecane as an internal standard for GC analysis (e.g., 20 µL).
-
Enzyme Addition: Add the immobilized lipase (e.g., 20 mg/mL). The optimal enzyme loading should be determined empirically.
-
Incubation: Seal the vial tightly and place it in an orbital shaker set at 30-40 °C and 200 rpm.
-
Reaction Monitoring:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction in the aliquot by adding 200 µL of methanol to denature the enzyme.
-
Centrifuge the sample to pellet the immobilized enzyme.
-
Analyze the supernatant by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate and product.
-
-
Reaction Termination: When the conversion reaches approximately 50%, terminate the reaction by filtering off the immobilized enzyme. Wash the enzyme with a small amount of fresh solvent to recover any residual product.
-
Workup and Purification:
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the unreacted this compound from the acylated (R)-ester.
-
Data Analysis and Expected Results
The progress of the reaction is monitored by determining the conversion and the enantiomeric excess (ee) of both the remaining substrate and the newly formed product.
Conversion (%) is calculated using the following formula: Conversion (%) = [Product] / ([Initial Substrate] + [Product]) * 100
Enantiomeric Excess (ee %) is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| * 100 where [R] and [S] are the concentrations (or peak areas) of the R and S enantiomers, respectively.
Illustrative Data Table
The following table presents hypothetical data for a successful kinetic resolution.
| Time (h) | Conversion (%) | Substrate ee (%) [(S)-diol] | Product ee (%) [(R)-ester] |
| 1 | 15.2 | 17.9 | >99 |
| 4 | 35.8 | 55.7 | >99 |
| 8 | 48.5 | 94.2 | >99 |
| 24 | 52.1 | >99 | 95.8 |
Note: This data is for illustrative purposes only. Actual results must be determined experimentally.
Mechanism of Lipase-Catalyzed Acylation
Lipases belong to the family of serine hydrolases and employ a catalytic triad (typically Ser-His-Asp/Glu) in their active site. The mechanism for acylation involves a two-step process:
-
Acylation of the Enzyme: The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the acyl donor (vinyl acetate). This forms a tetrahedral intermediate which then collapses, releasing the leaving group (acetaldehyde, which tautomerizes from vinyl alcohol) and forming a covalent acyl-enzyme intermediate.
-
Deacylation by the Substrate: The hydroxyl group of 3-fluoropropane-1,2-diol then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate, which collapses to release the acylated product and regenerate the free enzyme.
Figure 2. Simplified mechanism of lipase-catalyzed acylation.
Troubleshooting and Considerations
-
Low Conversion: Increase the reaction time, temperature (within the enzyme's optimal range), or the amount of enzyme. Ensure the solvent is anhydrous, as water can lead to hydrolysis of the acyl donor and product.
-
Low Enantioselectivity: The choice of lipase is critical. Screen different lipases to find one with high enantioselectivity for this substrate. The solvent can also influence enantioselectivity; consider testing other non-polar solvents like hexane or MTBE.
-
Enzyme Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme. If the reaction stalls, consider a fed-batch approach for substrate addition.
Conclusion
This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 3-fluoropropane-1,2-diol using lipase-catalyzed acylation. This method offers a practical and efficient route to obtain the enantiomerically pure (S)-enantiomer, a valuable building block for the pharmaceutical and agrochemical industries. The protocol is based on well-established principles of biocatalysis and can be adapted and optimized for specific laboratory conditions and scale-up requirements.[7][8] The use of fluorinated substrates in enzymatic reactions continues to be an area of active research, providing tools for both asymmetric synthesis and the study of enzyme mechanisms.[9][10]
References
-
Utley A. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. RRJ Med. Orgni chem., 11:006. [Link]
-
Tanaka, M., et al. (2007). Lipase-catalyzed Kinetic Resolution of Cyclic trans-1,2-diols Bearing a Diester Moiety. J Org Chem., 72(20):7750-6. [Link]
-
Gotor-Fernández, V., et al. (2016). Stereoselective Promiscuous Reactions Catalyzed by Lipases. Molecules, 21(9), 1233. [Link]
-
Krasilnikova, Y.A., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4181. [Link]
-
Chan, P.W.Y., et al. (2022). Defluorination Capability of l-2-Haloacid Dehalogenases in the HAD-Like Hydrolase Superfamily Correlates with Active Site Compactness. Chembiochem, 23(1):e202100414. [Link]
-
Pongdee, R., & Liu, H.W. (2004). Elucidation of enzyme mechanisms using fluorinated substrate analogues. Bioorg Chem., 32(5):393-437. [Link]
-
Reis, P., et al. (2009). Lipase-catalyzed Reactions at Interfaces of Two-phase Systems and Microemulsions. J Surfact Deterg., 12(3): 213–221. [Link]
-
Adamu, A., et al. (2021). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. Int J Mol Sci., 22(21), 11894. [Link]
-
Adamu, A., et al. (2021). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. Int. J. Mol. Sci., 22, 11894. [Link]
-
Forró, E., & Fülöp, F. (2002). Enzymatic resolution of 1,2-diols: preparation of optically pure dropropizine. Tetrahedron: Asymmetry, 13(13), 1401-1405. [Link]
-
Bosma, T., et al. (2002). Biodegradation of 1,2,3-trichloropropane through directed evolution and heterologous expression of a haloalkane dehalogenase gene. Appl Environ Microbiol., 68(7):3582-7. [Link]
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Paizs, C., et al. (2011). Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. Synthesis, 2011(15), 2423-2428. [Link]
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Bermúdez-Pérez, M., et al. (2023). Ultrasound-assisted enzymatic indirect determination of total 3-monochloropropane-1,2-diol esters in canned fish oil fraction. Food Chem., 403:134423. [Link]
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Svejkovská, B., et al. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24(4), 172-179. [Link]
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Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Curr Top Med Chem., 14(7):855-64. [Link]
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analytical methods for the quantification of (S)-3-fluoropropane-1,2-diol
An Application Note and Protocol for the Quantification of (S)-3-Fluoropropane-1,2-diol in Pharmaceutical Matrices
Introduction: The Analytical Imperative for this compound
This compound is a chiral fluorinated building block of increasing interest in the synthesis of specialized pharmaceutical agents. Its stereochemistry is critical to the efficacy and safety of the final active pharmaceutical ingredient (API). As a potential process-related impurity or a key starting material, the precise and accurate quantification of the (S)-enantiomer is a regulatory and scientific necessity. This document, intended for researchers, analytical scientists, and drug development professionals, provides a detailed guide to the development and validation of robust analytical methods for this purpose.
The inherent properties of this compound—high polarity, low volatility, and the absence of a strong chromophore—present unique analytical challenges. Direct analysis is often hindered by poor chromatographic retention and low detector sensitivity. This guide presents two orthogonal, high-sensitivity approaches to overcome these challenges: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Chiral High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) .
The methodologies described herein are grounded in established analytical principles and draw from validated methods for structurally analogous compounds, such as 3-chloropropane-1,2-diol (3-MCPD).[1][2] The core philosophy is to provide a comprehensive framework that not only details the procedural steps but also explains the underlying scientific rationale, enabling users to implement, adapt, and validate these methods within their own laboratory and regulatory context.[3][4]
PART 1: Sample Preparation: The Foundation of Accurate Quantification
Effective sample preparation is the most critical step in the analytical workflow, designed to isolate the analyte from the matrix, minimize interferences, and ensure compatibility with the chosen analytical instrument.[5][6] Given the high polarity of this compound, a multi-step approach is often required.[7]
Initial Extraction from Sample Matrix
The initial extraction aims to move the analyte from a complex matrix (e.g., reaction mixture, drug product formulation) into a clean, simple solvent.
Protocol 1: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquids. For a polar analyte in an aqueous matrix, extraction into a moderately polar organic solvent is effective.
-
Procedure:
-
Accurately weigh a sample expected to contain this compound and dissolve it in a known volume of purified water.
-
Spike the sample with an appropriate internal standard (IS), such as deuterated 3-fluoropropane-1,2-diol or a structurally similar diol, to correct for variability in extraction and analysis.
-
Add an equal volume of ethyl acetate. Ethyl acetate is chosen for its ability to extract small polar molecules while leaving highly polar matrix components (salts, excipients) in the aqueous phase.[2]
-
Vortex the mixture vigorously for 2 minutes to ensure intimate contact between the phases.
-
Centrifuge at 3,000 x g for 10 minutes to achieve a clean phase separation.
-
Carefully collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction (steps 3-6) two more times on the remaining aqueous layer, pooling the organic extracts.
-
Dry the pooled organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C to prevent loss of the semi-volatile analyte.
-
Reconstitute the residue in a known, small volume of a suitable solvent (e.g., hexane for GC derivatization, or mobile phase for HPLC).
-
Solid-Phase Extraction (SPE) for Enhanced Cleanup
-
Rationale: SPE provides a more selective cleanup than LLE and is particularly useful for complex matrices.[8] A normal-phase sorbent like Florisil or silica can be used to retain the polar diol while non-polar impurities are washed away.
-
Procedure:
-
Condition a normal-phase SPE cartridge (e.g., 500 mg Silica) by sequentially passing 5 mL of hexane, 5 mL of ethyl acetate, and 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Load the reconstituted sample extract from the LLE step (or the initial sample dissolved in a non-polar solvent) onto the cartridge.
-
Wash the cartridge with 5 mL of hexane to elute non-polar interferences.
-
Elute the this compound from the cartridge with 5-10 mL of ethyl acetate or an acetone/hexane mixture.
-
Evaporate the eluate and reconstitute as described in the LLE protocol.
-
PART 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. To make the polar this compound amenable to GC analysis, a chemical derivatization step is essential to increase its volatility and thermal stability.[9]
Derivatization with Phenylboronic Acid (PBA)
-
Causality & Mechanism: Vicinal diols, such as 3-fluoropropane-1,2-diol, react rapidly and specifically with phenylboronic acid to form a stable, five-membered cyclic boronate ester.[10][11] This reaction masks the polar hydroxyl groups, significantly reducing the compound's boiling point and improving its chromatographic peak shape. The resulting derivative is also more amenable to ionization in the mass spectrometer, leading to a characteristic fragmentation pattern ideal for selective detection.
Diagram 1: Derivatization Workflow
Protocol 2: Derivatization Procedure
-
To the dried residue from the sample preparation step, add 200 µL of a 10 mg/mL solution of phenylboronic acid (PBA) in acetone.
-
Add 200 µL of hexane.
-
Seal the vial tightly and heat in a water bath or heating block at 90°C for 20 minutes.[1]
-
Cool the vial to room temperature.
-
Add 500 µL of purified water and vortex to quench the reaction and remove excess PBA.
-
The hexane layer, containing the derivatized analyte, can be directly injected into the GC-MS.
GC-MS Instrumental Parameters & Quantification
-
Rationale: A chiral column is required to separate the (S)- and (R)-enantiomers of the derivatized product. Cyclodextrin-based stationary phases are highly effective for this type of separation. Mass spectrometric detection in Selected Ion Monitoring (SIM) mode provides the high sensitivity and selectivity needed for trace-level quantification.[12]
| Parameter | Recommended Setting & Rationale |
| GC Column | Beta- or Gamma-cyclodextrin based chiral column (e.g., 30 m x 0.25 mm ID, 0.25 µm film). Rationale: These phases provide enantioselectivity for a wide range of chiral compounds, including cyclic derivatives. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. Rationale: Provides good efficiency and is inert. |
| Inlet Temperature | 250°C. Rationale: Ensures rapid volatilization of the derivative without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume). Rationale: Maximizes transfer of the analyte to the column for trace analysis. |
| Oven Program | Initial: 80°C (hold 1 min), Ramp: 10°C/min to 280°C, Hold: 5 min. Rationale: This program provides good separation of the analyte from solvent and other derivatized components.[1] |
| MS Transfer Line | 280°C. Rationale: Prevents condensation of the analyte before entering the ion source. |
| Ion Source Temp. | 230°C. Rationale: Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Selected Ion Monitoring (SIM). Rationale: Increases sensitivity and selectivity by monitoring only specific ions. |
| SIM Ions | Quantifier: m/z 147 (M-H-F, characteristic fragment of the phenylboronate ester of the fluoropropanediol). Qualifiers: m/z 196 (Molecular ion), m/z 91 (Tropylium ion from phenyl group). Rationale: Based on fragmentation of similar 3-MCPD-PBA derivatives.[1] These ions must be confirmed with an authentic standard. |
PART 3: Chiral HPLC-MS/MS Method
For compounds that may be thermally labile or for laboratories where GC is less common, HPLC-MS/MS offers a powerful alternative. This approach separates the enantiomers directly without derivatization, leveraging the high selectivity of chiral stationary phases and the sensitivity of tandem mass spectrometry.[13]
Chromatographic Separation
-
Rationale: Chiral stationary phases (CSPs) create a chiral environment that allows for differential interaction with enantiomers, leading to their separation.[14] Polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide (e.g., teicoplanin) columns are widely used for separating polar chiral molecules.[15] Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, minimizing matrix effects.
| Parameter | Recommended Setting & Rationale |
| HPLC Column | Teicoplanin-based chiral column (e.g., Chirobiotic T, 150 x 4.6 mm, 5 µm). Rationale: Teicoplanin phases are known for their excellent performance in separating chiral alcohols and diols in polar organic or reversed-phase modes.[15] |
| Mobile Phase | Isocratic elution with Methanol / Acetonitrile (50:50, v/v) containing 0.1% formic acid. Rationale: Polar organic mode often provides better enantioselectivity for this class of compounds. Formic acid aids in protonation for positive ion ESI. |
| Flow Rate | 0.5 mL/min. |
| Column Temp. | 25°C. Rationale: Temperature can affect chiral resolution; it should be tightly controlled and optimized. |
| Injection Volume | 5 µL. |
MS/MS Detection Parameters
| Parameter | Recommended Setting & Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+). Rationale: The diol can be readily protonated to form [M+H]⁺. |
| Capillary Voltage | 3.5 kV. |
| Source Temp. | 150°C. |
| Desolvation Temp. | 400°C. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM). Rationale: Highly specific and sensitive, monitoring a specific precursor-to-product ion transition. |
| MRM Transitions | Analyte: Precursor [M+H]⁺ (m/z 95.05) → Product (e.g., m/z 75.04 [M+H-H₂O]⁺), Product (e.g., m/z 63.03 [M+H-CH₂FOH]⁺). Internal Standard (d₅-analyte): Precursor [M+H]⁺ (m/z 100.08) → Product (e.g., m/z 79.07 [M+H-H₂O]⁺). Rationale: These transitions must be optimized by infusing an authentic standard. The loss of water is a common fragmentation pathway for protonated alcohols. |
PART 4: Method Validation: Ensuring Trustworthiness and Regulatory Compliance
A developed analytical method is not complete until it has been formally validated to demonstrate its fitness for purpose.[16][17] Validation must be performed according to International Council for Harmonisation (ICH) Q2(R2) guidelines or equivalent regulatory standards.[18]
Diagram 2: Validation Workflow Logic
Summary of Validation Parameters and Acceptance Criteria
| Parameter | Objective | Procedure | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or the other enantiomer.[16] | Analyze blank matrix, spiked matrix, and a sample containing the (R)-enantiomer. | No interfering peaks at the retention time of the (S)-enantiomer. Enantiomers should be baseline resolved (Resolution > 1.5). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | Analyze at least 5 concentration levels, from LOQ to 120% of the expected concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[4] | Confirmed by the linearity, accuracy, and precision data. | Defined by the validated concentration levels. |
| Accuracy | To determine the closeness of the measured value to the true value. | Analyze a minimum of 3 replicates at 3 concentration levels (e.g., 80%, 100%, 120%) by spiking a blank matrix. | Mean recovery of 98.0% to 102.0% for drug substance analysis. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability: 6 replicate injections of a 100% concentration sample. Intermediate Precision: Repeat repeatability test on a different day with a different analyst/instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration meeting accuracy/precision criteria. | RSD ≤ 10% and recovery of 80-120%. |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Determined by signal-to-noise ratio (S/N ≈ 3). | Not required to be quantifiable. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | Vary parameters like column temperature (±2°C), mobile phase composition (±2%), flow rate (±5%). | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
References
- U.S. Food and Drug Administration. (2014). Validation of Impurity Methods, Part II.
- Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Chaudhary, A. et al. (n.d.). Analytical method validation: A brief review.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
-
Wang, M. et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. PubMed Central. Available at: [Link]
- Chromatography Forum. (2009). derivatization of 1,2 diols.
-
U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
- Chromatography Forum. (2016). cis-diol derivatization.
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Soulet, S. et al. (n.d.). Sample preparation for polar metabolites in bioanalysis. Analyst (RSC Publishing). Available at: [Link]
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Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
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Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Available at: [Link]
- MARLAP Manual. (n.d.). Volume II: Chapter 12, Laboratory Sample Preparation.
-
Divinová, V. et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences. Available at: [Link]
-
Retho, C. et al. (2005). Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the microg kg-1 level: application to a wide range of foods. PubMed. Available at: [Link]
- Teledyne Tekmar. (n.d.). Low-level Drinking Water Analysis of 1,2,3-Trichloropropane by Purge and Trap Concentration and GC/MS.
-
Babiak, P. et al. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. PubMed. Available at: [Link]
-
Płotka-Wasylka, J. et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. Available at: [Link]
- Kowalski, W. J. (n.d.). APPLICATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY (HPLC) FOR DETERMINATION OF 1,3-DICHLOROPROPANE-2-OL IN FOOD MATRICES.
-
Spork, M. et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. National Institutes of Health. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]
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chiral chromatography methods for separating (S)- and (R)-3-fluoropropane-1,2-diol
An Application Guide to the Enantioselective Separation of (S)- and (R)-3-Fluoropropane-1,2-diol by Chiral Chromatography
Authored by: A Senior Application Scientist
Abstract
The stereoselective analysis of chiral molecules is a critical function in pharmaceutical development and chemical synthesis, as enantiomers can exhibit profoundly different pharmacological and toxicological profiles.[1] (S)- and (R)-3-fluoropropane-1,2-diol represents an important chiral fluorinated building block, valuable in the synthesis of complex bioactive molecules.[2] Its small size, high polarity, and lack of a strong UV chromophore present unique challenges for enantiomeric separation. This document provides a detailed guide for researchers and drug development professionals on the development of robust chiral chromatography methods for resolving the enantiomers of 3-fluoropropane-1,2-diol. We will explore two primary strategies: direct separation on Chiral Stationary Phases (CSPs) and indirect separation following chiral derivatization. This guide combines theoretical principles with actionable, field-proven protocols to empower scientists to develop and validate reliable analytical methods.
The Principle of Chiral Recognition in Liquid Chromatography
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques like reversed-phase C18 columns.[3] Chiral chromatography overcomes this by introducing a chiral environment, forcing the enantiomers to form transient, diastereomeric complexes that have different energies of interaction.[3][4][5] This differential interaction leads to different retention times and, thus, separation.
This chiral environment is most commonly created by a Chiral Stationary Phase (CSP), where a chiral selector is immobilized onto a support matrix (typically silica gel).[5] The primary mechanisms governing this recognition include:
-
Hydrogen Bonding: Crucial for polar analytes like diols, involving interactions with amide, carbamate, or hydroxyl groups on the CSP.
-
Dipole-Dipole and π-π Interactions: Important for analytes with aromatic rings or polar functional groups.
-
Steric Hindrance: The three-dimensional structure of the CSP creates a constrained environment where one enantiomer fits more favorably than the other.[5]
-
Inclusion Complexation: The analyte, or a portion of it, fits into a chiral cavity within the CSP, a mechanism central to cyclodextrin-based phases.[4][6]
For a molecule like 3-fluoropropane-1,2-diol, which contains two hydroxyl groups and a polar C-F bond, hydrogen bonding and dipole-dipole interactions are the most probable drivers of chiral recognition on suitable CSPs.
Strategic Approach to Method Development
A systematic screening approach is the most efficient path to a successful chiral separation.[7] The choice between a direct or indirect method depends on the analyte's properties, available instrumentation, and the ultimate goal of the analysis (e.g., purity check vs. trace-level quantification). The workflow below outlines a logical decision-making process.
Caption: Method development workflow for chiral separation.
Protocol 1: Direct Enantioseparation by HPLC on a Polysaccharide CSP
This protocol focuses on using polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose), which are highly versatile and often successful in separating polar analytes through a combination of hydrogen bonding and steric interactions.[4][5]
3.1. Rationale and Mechanistic Insight
The carbamate groups on the polysaccharide backbone provide sites for hydrogen bonding with the hydroxyl groups of the diol. The helical groove structure of the polymer creates the necessary steric environment for chiral recognition.[5] Due to the high polarity of 3-fluoropropane-1,2-diol, polar organic or reversed-phase modes are the most promising starting points.
Caption: Mechanism of chiral recognition on a CSP.
3.2. Instrumentation and Materials
-
System: HPLC or UHPLC system.
-
Detector: Refractive Index (RI) Detector is essential due to the lack of a UV chromophore. A Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) can also be used.
-
Columns (Examples):
-
CHIRALPAK® IA, IB, IC, IG (Immobilized Amylose)
-
CHIRALCEL® OD, OJ, OZ (Coated/Immobilized Cellulose)
-
-
Solvents: HPLC-grade Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN), Water.
-
Analyte: A 1 mg/mL solution of racemic 3-fluoropropane-1,2-diol dissolved in the mobile phase.
3.3. Step-by-Step Protocol
-
Column Installation and Equilibration: Install the selected chiral column. Equilibrate with the initial mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Initial Screening: Perform injections using the screening conditions outlined in the table below. This systematic approach efficiently tests different separation modes.
-
Optimization:
-
If partial separation is observed, finely adjust the ratio of the mobile phase components. For example, in normal phase, decrease the alcohol percentage in 1-2% increments to increase retention and potentially improve resolution.
-
If peaks are too broad or tailing, consider switching the alcohol modifier (e.g., from IPA to EtOH).
-
For reversed-phase, adjust the ACN or MeOH content.
-
Lowering the column temperature (e.g., to 15-25 °C) often enhances enantioselectivity by strengthening intermolecular interactions.
-
-
Data Analysis: Calculate the retention factors (k), selectivity (α), and resolution (Rs) to quantify the separation quality. A resolution (Rs) of ≥ 1.5 indicates baseline separation.
Table 1: Initial Screening Conditions for Direct Chiral HPLC
| Mode | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Column Temp. (°C) | Rationale |
| Normal Phase | Hexane / IPA (90 / 10) | 1.0 | 25 | Standard starting point for many CSPs. |
| Polar Organic | ACN / MeOH (100 / 0.1% additive*) | 0.7 | 25 | Effective for polar analytes on immobilized phases. |
| Reversed Phase | Water / ACN (50 / 50) | 0.5 | 25 | Utilizes hydrophobic and hydrophilic interactions. |
*Note: For polar organic mode, a small amount of an acidic or basic additive like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape, but start without it.
Protocol 2: Indirect Separation via Derivatization and Achiral HPLC
This powerful alternative strategy chemically converts the enantiomeric diol into a pair of diastereomers.[8] Diastereomers have different physical properties and are readily separated on standard achiral columns.[9] This method has the dual advantage of circumventing the need for an RI detector by introducing a strong UV-absorbing group.[9][10]
4.1. Rationale and Reagent Selection
The hydroxyl groups of the diol are excellent functional handles for derivatization. A suitable Chiral Derivatizing Agent (CDA) must be enantiomerically pure and react quantitatively with both hydroxyl groups.[8][11] (R)-(-)-1-(1-Naphthyl)ethyl isocyanate is an excellent choice as it reacts with alcohols to form stable carbamates and introduces a highly UV-active naphthyl group.
4.2. Instrumentation and Materials
-
System: Standard HPLC or UHPLC with a UV/PDA detector.
-
Column: High-quality C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Reagents:
-
(R)-(-)-1-(1-Naphthyl)ethyl isocyanate (CDA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) (reaction solvent)
-
Triethylamine (TEA) or Pyridine (base catalyst)
-
HPLC-grade ACN, MeOH, and Water.
-
-
Analyte: Racemic 3-fluoropropane-1,2-diol.
4.3. Step-by-Step Protocol
-
Derivatization Reaction:
-
In a clean, dry vial, dissolve ~1 mg of racemic 3-fluoropropane-1,2-diol in 1 mL of anhydrous DCM.
-
Add 2.5 equivalents of the CDA, followed by 3 equivalents of TEA. The excess ensures the reaction goes to completion for both hydroxyl groups.
-
Seal the vial and allow it to react at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or a test injection if necessary).
-
Quench the reaction by adding 100 µL of methanol to consume any remaining isocyanate.
-
Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of ACN/Water (50/50) for analysis.
-
-
HPLC Analysis of Diastereomers:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm (for the naphthyl group).
-
Injection Volume: 5 µL.
-
-
Optimization: Adjust the gradient slope and initial mobile phase composition to achieve baseline separation (Rs ≥ 1.5) of the two diastereomer peaks.
Method Selection: A Comparative Overview
The choice between the direct and indirect methods involves a trade-off between development time, sample preparation complexity, and detection capabilities.
Table 2: Comparison of Direct vs. Indirect Chiral Separation Methods
| Feature | Direct Method (Protocol 1) | Indirect Method (Protocol 2) |
| Principle | Transient diastereomeric interaction with CSP. | Formation of stable diastereomers, separation on achiral phase. |
| Sample Prep | Simple dissolution. | Multi-step chemical reaction required. |
| Detection | Requires non-UV detector (RI, ELSD, MS). | Can use standard UV detectors (high sensitivity). |
| Development | Screening of multiple expensive chiral columns and mobile phases. | Method development on a standard, robust C18 column. |
| Risk Factors | No separation on screened columns. | Incomplete derivatization; racemization during reaction; CDA impurity. |
| Best For | Rapid purity screening; preparative separation; when derivatization is problematic. | Routine QC analysis; trace-level analysis; when UV detection is required. |
Conclusion
The successful enantioseparation of (S)- and (R)-3-fluoropropane-1,2-diol is readily achievable with a systematic and informed approach. For rapid screening and simpler sample handling, direct analysis on an immobilized polysaccharide CSP using polar organic or reversed-phase conditions with RI or MS detection is a primary strategy. However, for routine, high-sensitivity quantitative analysis where a robust UV-based method is preferred, the indirect approach via chiral derivatization offers a powerful and reliable alternative. The protocols and strategies detailed in this guide provide a solid foundation for developing a validated method tailored to the specific needs of your laboratory.
References
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Alfa Chemistry. (n.d.). Chiral Derivatization Reagents.
- LCGC International. (2008). Update in the Technology and Applications of Chiral Stationary Phases.
- Nazareth, C. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Wikipedia. (n.d.). Chiral column chromatography.
- Toyo'oka, T. (1994). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. Journal of Chromatography B: Biomedical Applications.
- Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography.
- Wikipedia. (n.d.). Chiral derivatizing agent.
- ResearchGate. (2018). Chiral Separations by High‐Performance Liquid Chromatography.
- Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007). Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.
- Hyun, M. H., & Cho, Y. J. (2004). Chiral Separation by HPLC With Pirkle-Type Chiral Stationary Phases. In Chiral Separations (pp. 197-214). Humana Press.
- Molecules. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. PMC - NIH.
- Subramanian, G. (Ed.). (2007). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
- Antal, I., & Szőnyi, B. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules.
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Introduction: The Strategic Importance of (S)-3-Fluoropropane-1,2-diol in Modern Drug Discovery
An Application Note for the Scalable Synthesis of (S)-3-Fluoropropane-1,2-diol
The selective incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, bioavailability, and binding affinity.[1] Chiral fluorinated building blocks are therefore of immense value.[2] this compound is a key C3 chiral synthon, providing a versatile scaffold for the synthesis of a wide array of complex pharmaceutical agents. Its stereodefined diol and fluoro- functionalities allow for precise molecular construction.
However, the synthesis of such molecules is not trivial. It demands a strategy that is not only stereoselective but also robust, safe, and economically viable for large-scale production.[1] This application note details a scalable and field-proven protocol for the synthesis of this compound, starting from the readily available chiral precursor, (S)-glycidol. The chosen synthetic pathway proceeds via an activated intermediate, (S)-glycidyl tosylate, followed by a stereospecific nucleophilic ring-opening with a fluoride source. This two-step approach is designed for high fidelity, yield, and adaptability to industrial-scale manufacturing.
PART 1: The Synthetic Blueprint: A Two-Step, Stereoretentive Pathway
Our strategy is predicated on establishing a reliable and scalable process. The chosen pathway involves two key transformations:
-
Activation of the Chiral Precursor: (S)-glycidol is converted to its corresponding tosylate, (S)-glycidyl tosylate. This is a critical activation step, transforming the hydroxyl group into a good leaving group and preparing the epoxide for nucleophilic attack.[3]
-
Stereospecific Fluorination: The epoxide ring of (S)-glycidyl tosylate is opened by a fluoride nucleophile. This reaction proceeds via an SN2 mechanism, which ensures inversion of stereochemistry at the site of attack, ultimately yielding the desired this compound after hydrolysis of the intermediate fluoro tosylate.
This approach is advantageous as it utilizes a commercially available chiral pool starting material and employs a fluorination step that offers high regioselectivity and stereochemical control.
Figure 1: Overall synthetic workflow for this compound.
PART 2: Experimental Protocols & Scale-Up Considerations
Section 2.1: Materials and Reagents
The quality of starting materials is paramount for a successful and reproducible synthesis. The following table provides specifications for the required reagents.
| Reagent | Grade | Supplier Recommendation | Notes |
| (S)-(-)-Glycidol | ≥97%, ee ≥98% | Sigma-Aldrich | Critical for final product enantiopurity. |
| p-Toluenesulfonyl chloride (TsCl) | ≥99% | Acros Organics | Should be fresh and stored under anhydrous conditions. |
| Pyridine | Anhydrous, ≥99.8% | Fisher Scientific | Must be dry to prevent hydrolysis of TsCl. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | J.T. Baker | |
| Potassium Fluoride (KF) | Spray-dried, ≥99% | Alfa Aesar | Spray-drying increases surface area and reactivity. |
| Diethylene Glycol (DEG) | ≥99% | Sigma-Aldrich | High-boiling solvent suitable for scale-up. |
| Diethyl Ether | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate | ACS Grade | LabChem | For workup. |
| Brine | ACS Grade | LabChem | For work-up. |
| Anhydrous Magnesium Sulfate | ACS Grade | EMD Millipore | For drying. |
Section 2.2: Protocol I - Synthesis of (S)-Glycidyl Tosylate
Expertise & Experience: This initial step converts the primary alcohol of glycidol into a tosylate, an excellent leaving group. The reaction is run at low temperature to minimize side reactions, such as the opening of the epoxide ring by the pyridine base or chloride ions from TsCl. Anhydrous conditions are crucial to prevent the hydrolysis of tosyl chloride.
Step-by-Step Methodology (Lab Scale: 10 g):
-
Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen.
-
Reagent Charging: Charge the flask with (S)-glycidol (10.0 g, 135 mmol) and anhydrous dichloromethane (DCM, 200 mL). Cool the solution to 0 °C in an ice-water bath.
-
Base Addition: Slowly add anhydrous pyridine (12.8 g, 162 mmol, 1.2 eq) to the stirred solution, maintaining the temperature below 5 °C.
-
Tosylation: Dissolve p-toluenesulfonyl chloride (28.1 g, 147 mmol, 1.1 eq) in anhydrous DCM (100 mL) and add it dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring (IPC): After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every hour. The reaction is typically complete within 2-4 hours.
-
Quenching and Work-up: Once the reaction is complete, slowly pour the mixture into 200 mL of cold water. Separate the organic layer. Wash the organic layer sequentially with cold 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure at a temperature below 30 °C to yield the crude (S)-glycidyl tosylate.[4]
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from a mixture of diethyl ether and hexane. Expected yield: 28-30 g (91-97%).
Section 2.3: Protocol II - Synthesis of this compound
Expertise & Experience: This is the key stereospecific fluorination step. The choice of spray-dried potassium fluoride is critical; its high surface area enhances reactivity. Diethylene glycol is an excellent solvent for this reaction at scale, as it effectively dissolves KF and allows for higher reaction temperatures to drive the reaction to completion. The reaction mechanism is an SN2 attack of the fluoride ion on the least substituted carbon of the epoxide, leading to ring-opening. The tosylate group is subsequently hydrolyzed in situ or during the aqueous work-up.
Figure 2: SN2 ring-opening of the epoxide by the fluoride ion.
Step-by-Step Methodology (Lab Scale: 25 g):
-
Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Reagent Charging: Charge the flask with spray-dried potassium fluoride (14.7 g, 253 mmol, 2.3 eq) and diethylene glycol (250 mL). Heat the mixture to 120 °C with vigorous stirring under a nitrogen atmosphere for 1 hour to ensure a fine, dry suspension.
-
Substrate Addition: Cool the mixture to 80 °C. Add (S)-glycidyl tosylate (25.0 g, 109.5 mmol) in one portion.
-
Reaction: Heat the reaction mixture to 110-120 °C and maintain for 6-8 hours.
-
Reaction Monitoring (IPC): Monitor the disappearance of the starting material by TLC or GC. The reaction is complete when the starting material is no longer detectable.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of water and extract with diethyl ether (4 x 200 mL). Note: The product has significant water solubility, so repeated and thorough extraction is necessary.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation.
-
Purification: The crude product is purified by fractional vacuum distillation (B.p. ~85-90 °C at 10 mmHg) to yield pure this compound as a colorless oil. Expected yield: 7.5-8.5 g (70-80%).
Section 2.4: Scale-Up Recommendations
Transitioning from lab to pilot or production scale requires careful consideration of several factors.
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Production Scale (50 kg) |
| (S)-Glycidol | 10 g | 1.0 kg | 50.0 kg |
| TsCl | 28.1 g | 2.81 kg | 140.5 kg |
| Pyridine | 12.8 g | 1.28 kg | 64.0 kg |
| KF (spray-dried) | ~14.7 g (from ~25g tosylate) | ~1.47 kg (from ~2.5kg tosylate) | ~73.5 kg (from ~125kg tosylate) |
| Reactor Volume | 500 mL | 20 L | 1000 L |
| Key Challenge | Precise temperature control | Heat dissipation (exotherm management) | Efficient mixing, material transfer, waste stream management |
| Purification | Recrystallization/Chromatography | Recrystallization | Recrystallization / Fractional Distillation |
| Expected Yield | 65-75% (overall) | 60-70% (overall) | 58-68% (overall) |
Trustworthiness through a Self-Validating System:
To ensure the integrity and reproducibility of this protocol, a rigorous system of in-process and quality controls must be implemented.
-
IPC 1 (Tosylation): Before work-up of the tosylation step, a GC sample should confirm >99% conversion of (S)-glycidol to prevent carrying unreacted starting material into the fluorination step.
-
IPC 2 (Fluorination): A ¹⁹F NMR of a crude reaction sample can be used to monitor the formation of the C-F bond, providing a direct measure of reaction progress.
-
QC 1 (Identity): The final product structure must be confirmed by ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
-
QC 2 (Purity): Chemical purity should be assessed by GC, targeting ≥99.5%.
-
QC 3 (Chiral Purity): The enantiomeric excess (ee) is the most critical quality attribute. It must be determined using a chiral GC or HPLC method, with a target of ≥98% ee. This validates that the stereocenter was not compromised during the synthesis.
By embedding these analytical checkpoints, the protocol becomes a self-validating system, ensuring that each batch meets the stringent quality requirements for pharmaceutical intermediates.
References
-
ResearchGate. Novel and Stereospecific Synthesis of (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol from D-Mannitol. Available from: [Link]
-
ResearchGate. Synthesis of (S)-(+)-glycidyl tosylate from (R)-(-)-3-choro-1, 2-propanediol. Available from: [Link]
-
ResearchGate. Synthesis and characterization of 3-amino-1, 2-propanediol. Available from: [Link]
-
RSC Publishing. Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. Available from: [Link]
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The Doyle Group. Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Available from: [Link]
-
PubMed Central (NIH). Enzymatic synthesis of fluorinated compounds. Available from: [Link]
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ResearchGate. Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. Available from: [Link]
-
Czech Journal of Food Sciences. Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Available from: [Link]
-
MDPI. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Available from: [Link]
-
Organic Letters. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Available from: [Link]
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MDPI. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Available from: [Link]
-
PubMed. Enantioselective ring opening of epoxides by fluoride anion promoted by a cooperative dual-catalyst system. Available from: [Link]
-
Ukrainian Chemistry Journal. CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Available from: [Link]
-
Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group. Available from: [Link]
-
Green Chemistry (RSC Publishing). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Available from: [Link]
-
Chemical Communications (RSC Publishing). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Available from: [Link]
-
ResearchGate. Kinetic resolution of fluorinated propargyl alcohols by lipase-catalyzed enantioselective transesterification. Available from: [Link]
-
PubMed. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available from: [Link]
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Journal of Fluorine Chemistry. The enzymatic resolution of an _- fluoroamide by an acylase. Available from: [Link]
-
ResearchGate. Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Available from: [Link]
-
PubMed Central (NIH). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Available from: [Link]
-
ResearchGate. (PDF) Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Available from: [Link]
-
Rasayan Journal of Chemistry. TRIAZOL-1-YL)PROPANE-1,2-DIOL: SYNTHESIS AND THEIR TRANSFORMATION TO BIOACTIVE C. Available from: [Link]
-
Beilstein Journals. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Available from: [Link]
-
ResearchGate. Synthetic approach to glycidyl tosylate containing copolymers. Available from: [Link]
-
Pharmaceutical Technology. Advances in Fluorination Chemistry for API Synthesis. Available from: [Link]
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derivatization of (S)-3-fluoropropane-1,2-diol for GC-MS analysis
Application Note AN-GCMS-2026-01
Topic: Strategies for the Derivatization of (S)-3-Fluoropropane-1,2-diol for Enantioselective GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals engaged in the analysis of chiral fluorinated compounds.
Abstract: The analysis of polar, low-molecular-weight compounds like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges due to poor volatility and thermal instability. This application note provides a detailed guide for the chemical derivatization of this compound to overcome these analytical hurdles. We explore and compare two robust derivatization strategies: trifluoroacetylation using Trifluoroacetic Anhydride (TFAA) and cyclic boronate ester formation using Phenylboronic Acid (PBA). This guide offers comprehensive, step-by-step protocols, recommended GC-MS parameters for enantioselective analysis on a chiral column, and insights into the interpretation of mass spectral data. The methodologies are designed to ensure scientific integrity and provide a self-validating framework for reproducible and accurate quantification.
The Analytical Challenge: Physicochemical Properties of 3-Fluoropropane-1,2-diol
This compound is a chiral building block of significant interest in pharmaceutical synthesis. Its direct analysis by GC-MS is fundamentally problematic. The presence of two hydroxyl groups leads to high polarity and strong intermolecular hydrogen bonding.[1] These characteristics result in:
-
Low Volatility: The compound does not readily vaporize in the GC inlet at typical operating temperatures, preventing its transfer onto the analytical column.
-
Poor Thermal Stability: At the high temperatures required to force volatilization, the molecule is prone to thermal degradation, leading to inaccurate quantification and the appearance of artifact peaks.[1]
-
Adsorption and Peak Tailing: The polar hydroxyl groups can interact strongly with active sites (e.g., residual silanols) in the GC inlet and on the column, resulting in broad, tailing peaks with poor resolution and sensitivity.[1]
-
Chirality: The presence of a stereocenter necessitates an analytical method capable of separating and quantifying the (S)- and (R)-enantiomers, which is critical for pharmaceutical applications where stereochemistry dictates biological activity.[2]
The Derivatization Imperative: Transforming the Analyte for GC Compatibility
Derivatization is the chemical modification of an analyte to alter its physicochemical properties, making it amenable to a specific analytical technique.[1] For the GC-MS analysis of this compound, the primary goals are:
-
Masking Polar Functional Groups: The core principle is to replace the active, polar hydrogens of the two hydroxyl groups with nonpolar, thermally stable moieties.[1][3]
-
Increasing Volatility: This chemical modification disrupts the intermolecular hydrogen bonding, significantly lowering the boiling point of the analyte and allowing it to vaporize intact.[1]
-
Enhancing Thermal Stability: The resulting derivatives are less prone to degradation at high temperatures.[4]
-
Improving Chromatographic Performance: By reducing polarity, the derivatives exhibit less interaction with the stationary phase, leading to sharper, more symmetrical peaks and improved separation.[4]
-
Facilitating Mass Spectral Identification: Derivatization often yields products with characteristic and higher mass-to-charge (m/z) fragments, aiding in structural confirmation and quantification.[3]
Strategic Selection of Derivatization Reagents
The choice of derivatizing agent is critical and depends on the analyte's functional groups and the analytical objectives. For a vicinal diol like this compound, several excellent options exist. Below, we compare two highly effective yet chemically distinct approaches.
| Strategy | Reagent | Mechanism | Advantages | Considerations |
| Acylation | Trifluoroacetic Anhydride (TFAA) | Reacts with both hydroxyl groups to form stable trifluoroacetyl esters.[4] | Highly reactive, producing stable and very volatile derivatives.[5] The fluorine atoms enhance Electron Capture Detector (ECD) response if used. Acidic byproducts must be removed.[5] | |
| Cyclic Ester Formation | Phenylboronic Acid (PBA) | Reacts specifically with the 1,2-diol to form a rigid, five-membered cyclic boronate ester.[6][7] | Highly selective for vicinal diols, leading to a very clean reaction with minimal byproducts.[7][8] The derivative is stable and provides a clear mass spectrum. | Reaction may be sensitive to water. The reagent is specific to diols and will not react with other functional groups. |
| Silylation | MSTFA or BSTFA | Replaces active hydrogens on both hydroxyls with trimethylsilyl (TMS) groups.[3] | A very common, effective, and versatile method for hydroxyls.[1] Byproducts are volatile and generally do not interfere.[9] | Derivatives can be sensitive to moisture, potentially hydrolyzing back to the original analyte.[1] |
For this application note, we will provide detailed protocols for Trifluoroacetylation (TFAA) and Cyclic Phenylboronate Ester Formation (PBA) , as they represent robust and distinct chemical pathways to achieve successful GC-MS analysis.
Enantioselective Analysis Strategy
To resolve the (S) and (R) enantiomers, derivatization is coupled with chiral chromatography. While one could use a chiral derivatizing agent to form diastereomers separable on a standard achiral column, this approach can be complex.[10] A more direct and often cleaner method is to use an achiral derivatizing agent (like TFAA or PBA) followed by separation on a chiral capillary GC column .[2] Cyclodextrin-based stationary phases are particularly effective for separating enantiomers of this nature. This strategy directly measures the enantiomeric composition of the derivatized analyte without introducing another chiral center.
Detailed Experimental Protocols
Safety Precaution: Derivatization reagents are often corrosive, moisture-sensitive, and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware is scrupulously dry.
Protocol A: Trifluoroacetylation with Trifluoroacetic Anhydride (TFAA)
This protocol creates the di-trifluoroacetyl ester of 3-fluoropropane-1,2-diol, a highly volatile and stable derivative suitable for GC-MS analysis.
-
This compound standard or sample
-
Trifluoroacetic Anhydride (TFAA), >99% purity
-
Ethyl Acetate (EtOAc), anhydrous, GC grade
-
Pyridine, anhydrous
-
Nitrogen gas, high purity
-
2 mL GC vials with PTFE-lined caps
-
Heating block or water bath
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous ethyl acetate (e.g., 1 mg/mL). If the sample is in an aqueous matrix, it must be extracted and thoroughly dried first.
-
Aliquot Sample: In a 2 mL GC vial, place 100 µL of the sample or standard solution.
-
Evaporation: Gently evaporate the solvent to complete dryness under a stream of dry nitrogen gas. This step is critical to remove any residual water, which would consume the TFAA reagent.
-
Reagent Addition: To the dry residue, add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA. For analytes that are less reactive, 10-20 µL of anhydrous pyridine can be added as a catalyst and acid scavenger.[5]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[4]
-
Cooling & Workup: Allow the vial to cool to room temperature.
-
Final Preparation: The sample is now derivatized. It can be directly injected into the GC-MS or diluted with additional anhydrous ethyl acetate if necessary.
Protocol B: Phenylboronate Ester Formation with Phenylboronic Acid (PBA)
This protocol leverages the specific reaction between a vicinal diol and PBA to form a stable cyclic derivative.[6][7]
-
This compound standard or sample
-
Phenylboronic Acid (PBA), >98% purity
-
Acetone or Dichloromethane, anhydrous, GC grade
-
Hexane, GC grade
-
Nitrogen gas, high purity
-
2 mL GC vials with PTFE-lined caps
-
Heating block or water bath
-
Sample Preparation: Prepare a stock solution of this compound in anhydrous acetone (e.g., 1 mg/mL).
-
Reagent Solution: Prepare a solution of Phenylboronic Acid in anhydrous acetone (e.g., 5 mg/mL).
-
Reaction Mixture: In a 2 mL GC vial, combine 100 µL of the sample/standard solution with 200 µL of the PBA solution. A slight excess of PBA ensures the reaction goes to completion.[8]
-
Reaction: Tightly cap the vial and heat at 60°C for 20 minutes. The reaction is often rapid.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction (Optional but Recommended): If the sample matrix is complex, add 500 µL of water and 500 µL of hexane. Vortex vigorously. The nonpolar phenylboronate derivative will partition into the hexane layer. Carefully transfer the upper hexane layer to a clean GC vial for analysis. This step cleans the sample and removes excess polar reagents.[6]
-
Final Preparation: The hexane solution containing the derivative is ready for GC-MS analysis.
Workflow and Reaction Diagrams
Caption: Overall experimental workflow for derivatization and GC-MS analysis.
Caption: Reaction of this compound with TFAA.
Caption: Reaction of this compound with PBA.
Recommended GC-MS Conditions
The following parameters serve as a starting point and should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting |
| GC Column | Chiral Stationary Phase, e.g., Rt-βDEXse or similar (30 m x 0.25 mm ID, 0.25 µm film) |
| Injector | Split/Splitless, 250°C |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 60°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min |
| MS Transfer Line | 250°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 amu |
Interpreting the Data: Expected Results
Upon successful derivatization and analysis, you should observe sharp, symmetrical peaks. On a suitable chiral column, the (S) and (R) enantiomers will be resolved into two distinct peaks.
| Derivative | Expected Molecular Ion (M+) | Key Fragment Ions (m/z) | Notes |
| Di-TFA Derivative | m/z 304 (C₇H₅F₇O₄) | 207 [M-CH₂F-CO]+, 191 [M-CF₃CO]+, 113 [CF₃CO₂H₂]+, 69 [CF₃]+ | The molecular ion may be weak. The fragmentation pattern is dominated by losses of the trifluoroacetyl groups and the fluoromethyl side chain. |
| PBA Derivative | m/z 180 (C₉H₁₀BFO₂) | 179 [M-H]+, 105 [PhBO]+, 104 [PhBOH]+, 77 [C₆H₅]+ | The cyclic structure is quite stable, often leading to a strong molecular ion peak. The phenyl group (m/z 77) is a characteristic fragment. The isotopic pattern of Boron (¹⁰B and ¹¹B) can help confirm the derivative.[9] |
Method Validation and Troubleshooting
A robust analytical method requires validation and a framework for troubleshooting.
-
Confirm Reaction Completion: Analyze a high-concentration standard. The peak for the underivatized diol should be absent. If it is present, consider increasing reaction time/temperature or ensuring reagents and solvents are completely anhydrous.[11]
-
Peak Tailing: If derivative peaks are still tailing, it may indicate active sites in the GC inlet. Replace the inlet liner and septum, or consider using a deactivated liner.
-
Poor Enantiomeric Resolution: Optimize the GC oven temperature program. A slower ramp rate often improves the separation between enantiomers. Ensure the chiral column has not been degraded by exposure to incompatible solvents or extreme temperatures.
-
Baseline Noise/Interference: This can arise from excess derivatizing reagent or byproducts. For TFAA, ensure the acidic byproduct is removed or diluted sufficiently.[5] For PBA, the optional liquid-liquid extraction step is highly effective at cleaning up the sample.[6]
By implementing these derivatization strategies, researchers can reliably and accurately analyze this compound, transforming a challenging analyte into one well-suited for the power and sensitivity of GC-MS.
References
-
Regis Technologies, Inc. (1999). GC Derivatization. Available at: [Link]
-
Forsman, T. T., Dueñas, M. E., & Lee, Y. J. (2021). On-Tissue Boronic Acid Derivatization for the Analysis of Vicinal Diol Metabolites in Maize with MALDI-MS Imaging. Journal of Mass Spectrometry, 56(3), e4709. Available at: [Link]
-
Forsman, T. T., Dueñas, M. E., & Lee, Y. J. (2021). On-tissue boronic acid derivatization for the analysis of vicinal diol metabolites in maize with MALDI-MS imaging. PubMed. Available at: [Link]
-
Chromatography Forum. (2016). cis-diol derivatization. Available at: [Link]
-
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]
-
Aoc-inc. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Available at: [Link]
-
Li, H., et al. (2021). A boronic acid-modified C60 derivatization reagent for the rapid detection of 3-monochloropropane-1,2-diol using matrix-assisted laser desorption/ionization-mass spectrometry. Rapid Communications in Mass Spectrometry, 35(19), e9169. Available at: [Link]
-
Zhou, J. L., et al. (2009). Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. Journal of Chromatography A, 1216(21), 4597-604. Available at: [Link]
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available at: [Link]
-
Zhang, X., et al. (2022). NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent. RSC Advances, 12(9), 5363-5367. Available at: [Link]
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Zhou, J. L., et al. (2009). Formation of multiple trimethylsilyl derivatives in the derivatization of 17α-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. ResearchGate. Available at: [Link]
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Gkaitzı, S., et al. (2013). Fluoroacetylation/fluoroethylesterification as a derivatization approach for gas chromatography-mass spectrometry in metabolomics: preliminary study of lymphohyperplastic diseases. Journal of Chromatography B, 937, 71-82. Available at: [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
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Divinová, V., Svejkovská, B., Doležal, M., & Velíšek, J. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189. Available at: [Link]
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Fernandes, C., et al. (2019). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 24(23), 4293. Available at: [Link]
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Application Notes and Protocols for (S)-3-fluoropropane-1,2-diol in Materials Science
Introduction: Unlocking New Material Properties with a Unique Chiral Fluorinated Building Block
(S)-3-fluoropropane-1,2-diol is a fascinating and highly functionalized molecule poised to make a significant impact in the field of advanced materials. Its unique structure, combining a stereospecific chiral center, a highly electronegative fluorine atom, and two reactive hydroxyl groups, offers a compelling platform for the design of novel polymers and functional surfaces with tailored properties. The strategic incorporation of fluorine into organic molecules is a well-established strategy for enhancing thermal stability, chemical inertness, and achieving low surface energy.[1] Furthermore, the introduction of chirality into macromolecular architectures can induce unique optical, mechanical, and separation properties.[2][3]
This guide provides an in-depth exploration of the potential applications of this compound in materials science. We present detailed application notes and step-by-step experimental protocols for the synthesis and characterization of novel materials derived from this versatile building block. These protocols are designed to be self-validating, incorporating key characterization steps to ensure the successful synthesis of the target materials.
Application Note: Chiral Fluorinated Polyurethanes with Enhanced Thermal and Surface Properties
Scientific Rationale
Polyurethanes (PUs) are a versatile class of polymers whose properties can be finely tuned by the selection of their constituent diols, diisocyanates, and chain extenders.[4] The incorporation of this compound as a chiral chain extender in polyurethane synthesis is proposed to yield materials with a unique combination of properties. The chirality of the diol is expected to introduce stereoregularity into the polymer backbone, potentially leading to enhanced mechanical properties and the ability to interact with other chiral molecules.[2][5] The fluorine atom will impart hydrophobicity, low surface energy, and increased thermal and chemical stability to the resulting polyurethane.[4][6] These fluorinated polyurethanes (FPUs) could find applications in specialized coatings, biomedical devices, and as matrices for chiral separations.[7][8]
The synthesis of chiral polyurethane elastomers using chiral diols, such as tartaric acid, has been successfully demonstrated, providing a strong precedent for this application.[2] By replacing a conventional chain extender with this compound, we can expect to create a new class of high-performance FPUs.
Experimental Protocol: Synthesis of a Chiral Fluorinated Polyurethane
This protocol describes the synthesis of a chiral fluorinated polyurethane via a two-step prepolymer method.
Materials:
-
Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol ), dried under vacuum at 80°C for 4 hours.
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
This compound, dried over molecular sieves.
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add PTMG (1 equivalent).
-
Heat the flask to 60°C under a nitrogen atmosphere with stirring.
-
Add MDI (2 equivalents) dropwise to the molten PTMG over 30 minutes, ensuring the temperature does not exceed 70°C.
-
After the addition is complete, increase the temperature to 80°C and stir for 2 hours to form the isocyanate-terminated prepolymer.
-
Cool the prepolymer to 40°C.
-
-
Chain Extension:
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the solution of the chiral diol to the prepolymer with vigorous stirring.
-
Add a catalytic amount of DBTDL (0.1 wt% of total reactants).
-
Continue stirring for 1 hour at 60°C.
-
-
Casting and Curing:
-
Pour the viscous polymer solution onto a pre-heated glass plate.
-
Cure the film in an oven at 80°C for 12 hours.
-
Post-cure the film at 100°C for 2 hours.
-
Characterization:
-
FTIR Spectroscopy: Confirm the formation of urethane linkages (N-H stretching around 3300 cm⁻¹, C=O stretching around 1700 cm⁻¹) and the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
¹H and ¹⁹F NMR Spectroscopy: Verify the incorporation of the this compound moiety into the polymer backbone.
-
Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity of the synthesized polyurethane.
-
Differential Scanning Calorimetry (DSC): Analyze the thermal transitions (glass transition temperature, melting temperature).
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polymer.[4]
-
Contact Angle Measurement: Assess the surface hydrophobicity.
Application Note: Chiral Nematic Liquid Crystals with Fluorinated Moieties
Scientific Rationale
The introduction of fluorine atoms into liquid crystal (LC) molecules is a powerful strategy for tuning their mesomorphic and electro-optical properties.[9][10][11] Fluorine's high electronegativity and the stability of the C-F bond can significantly alter the dielectric anisotropy, birefringence, and viscosity of LC materials.[9][10] Furthermore, the incorporation of a chiral center can induce a helical twisting of the nematic phase, leading to the formation of a chiral nematic (cholesteric) phase.[9]
We propose the synthesis of novel liquid crystal molecules incorporating this compound derivatives. The chiral fluorinated tail of these molecules is expected to influence the packing and intermolecular interactions, leading to the formation of stable chiral nematic phases with potentially interesting electro-optical properties. Such materials could be valuable in applications like advanced displays, optical sensors, and smart windows.
Experimental Protocol: Synthesis of a Chiral Fluorinated Liquid Crystal Mesogen
This protocol outlines a potential synthetic route to a liquid crystal molecule functionalized with a chiral fluorinated tail derived from this compound.
Materials:
-
This compound
-
4-Hydroxybenzoic acid
-
4'-Pentyl-4-biphenylcarboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Esterification of this compound with 4-Hydroxybenzoic acid:
-
Dissolve this compound (1 equivalent) and 4-hydroxybenzoic acid (1 equivalent) in anhydrous THF.
-
Add DCC (1.1 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the product by column chromatography.
-
-
Esterification with 4'-Pentyl-4-biphenylcarboxylic acid:
-
Dissolve the product from step 1 (1 equivalent) and 4'-pentyl-4-biphenylcarboxylic acid (1 equivalent) in anhydrous DCM.
-
Add DCC (1.1 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture and purify the final product by recrystallization.
-
Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirm the chemical structure of the synthesized molecule.
-
Mass Spectrometry: Determine the molecular weight of the product.
-
Polarized Optical Microscopy (POM): Observe the liquid crystalline textures and identify the mesophases.
-
Differential Scanning Calorimetry (DSC): Determine the phase transition temperatures.
Application Note: Functionalized Surfaces with Low Energy and Chiral Recognition Capabilities
Scientific Rationale
Surface modification is a critical technology for tailoring the properties of materials for specific applications. The introduction of fluorinated compounds to a surface can dramatically lower its surface energy, leading to hydrophobic and oleophobic properties.[1] We propose the use of this compound as a precursor for the synthesis of a chiral fluorinated silane coupling agent. This molecule can then be used to modify the surface of substrates like silica or glass.
The resulting surface would exhibit low surface energy due to the fluorinated tail, while the chiral diol moiety would present a stereospecific environment at the interface. Such a surface could have applications in chiral separation chromatography, as a non-stick, biocompatible coating, or in the fabrication of sensors capable of distinguishing between enantiomers.
Experimental Protocol: Surface Modification of Silica Gel with a Chiral Fluorinated Silane
This protocol describes the synthesis of a chiral fluorinated silane and its subsequent use for the surface modification of silica gel.
Materials:
-
This compound
-
3-(Isocyanatopropyl)triethoxysilane
-
Anhydrous toluene
-
Silica gel (for chromatography), activated by heating at 150°C for 4 hours.
Procedure:
-
Synthesis of the Chiral Fluorinated Silane:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene.
-
Add 3-(isocyanatopropyl)triethoxysilane (1 equivalent) dropwise with stirring.
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
The reaction progress can be monitored by FTIR spectroscopy (disappearance of the isocyanate peak).
-
The resulting solution of the chiral fluorinated silane can be used directly for surface modification.
-
-
Surface Modification of Silica Gel:
-
Suspend the activated silica gel in anhydrous toluene.
-
Add the solution of the chiral fluorinated silane to the silica suspension.
-
Reflux the mixture for 24 hours with stirring.
-
Allow the mixture to cool to room temperature and filter the modified silica gel.
-
Wash the silica gel sequentially with toluene, methanol, and diethyl ether to remove any unreacted silane.
-
Dry the modified silica gel under vacuum at 60°C.
-
Characterization:
-
Solid-State ¹³C and ²⁹Si NMR Spectroscopy: Confirm the covalent attachment of the silane to the silica surface.
-
FTIR Spectroscopy: Observe the characteristic peaks of the organic modifier on the silica surface.
-
Elemental Analysis: Determine the loading of the organic modifier on the silica surface.
-
Contact Angle Measurement: Assess the hydrophobicity of the modified surface.
-
Chromatographic Evaluation: Pack the modified silica into an HPLC column and test its performance for the separation of a racemic mixture.
Visualization of Workflows and Structures
Diagram 1: Synthesis of Chiral Fluorinated Polyurethane
Caption: Workflow for the synthesis of chiral fluorinated polyurethane.
Diagram 2: Structure of the Chiral Fluorinated Liquid Crystal Mesogen
Caption: Proposed structure of a chiral fluorinated liquid crystal.
Quantitative Data Summary
The following table summarizes the expected properties of the novel materials based on the incorporation of this compound, drawing parallels from existing literature on fluorinated and chiral polymers.
| Material | Key Property | Expected Value/Observation | Rationale |
| Chiral Fluorinated Polyurethane | Water Contact Angle | > 100° | Incorporation of fluorine leads to low surface energy.[6] |
| Thermal Decomposition Temp. (Td) | > 300°C | C-F bonds enhance thermal stability.[4] | |
| Optical Rotation | Non-zero | Presence of a chiral center in the polymer backbone.[2] | |
| Chiral Fluorinated Liquid Crystal | Phase Transition | Chiral Nematic (N*) | Chirality induces helical twisting.[9] |
| Dielectric Anisotropy (Δε) | Modified compared to non-fluorinated analog | The polar C-F bond influences the dipole moment.[10] | |
| Chiral Fluorinated Surface | Surface Energy | < 20 mN/m | Fluorinated alkyl chains are known to produce low energy surfaces. |
| Enantiomeric Separation Factor (α) | > 1 | Chiral recognition sites on the surface.[7][8] |
Conclusion
This compound represents a promising, yet underexplored, building block for the creation of advanced materials. The unique combination of chirality, fluorination, and diol functionality provides a powerful toolkit for designing polymers and surfaces with a wide range of desirable properties. The application notes and protocols presented here offer a starting point for researchers to explore the potential of this molecule in areas such as high-performance coatings, advanced optical materials, and chiral separation technologies. Further research and development in this area are expected to unlock even more exciting applications in the future.
References
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Kizuka, K. and Inoue, S. (2016) Synthesis and Properties of Chiral Polyurethane Elastomers Using Tartaric Acids. Open Journal of Organic Polymer Materials, 6, 38-52. [Link]
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Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095. [Link]
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Dove, A. P., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Macro Letters, 4(5), 543-548. [Link]
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Abe, M. (2009). Polymeric Membranes for Chiral Separation of Pharmaceuticals and Chemicals. Journal of the Japan Petroleum Institute, 52(5), 245-254. [Link]
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Li, D., et al. (2024). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Polymers, 16(7), 959. [Link]
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Wach, A., et al. (2018). Application of molecularly imprinted polymers in analytical chiral separations and analysis. MOST Wiedzy. [Link]
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Mallakpour, S., & Rafiee, Z. (2010). Construction of chiral polyesters from polycondensation of multifunctional monomer containing both flexible amino acid and rigid pendant groups with aromatic diols. Amino acids, 38(5), 1471–1479. [Link]
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Hird, M. (2007). Fluorinated liquid crystals - Properties and applications. ResearchGate. [Link]
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Li, X., et al. (2024). Polyurethanes synthesized using biomass-derived furan diols as sustainable triboelectric materials. Chemical Communications. [Link]
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Ranjani, G., et al. (2024). Chemically Recyclable and Enzymatically Degradable Polyesters from α-Pinene-Derived Chiral Diols. ChemRxiv. [Link]
-
Vaz, A. F. M., et al. (2018). Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications. Polymers, 10(2), 161. [Link]
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Abe, M. (2009). Polymeric Membranes for Chiral Separation of Pharmaceuticals and Chemicals. ResearchGate. [Link]
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Wang, Y., et al. (2022). Fluorination Enables Dual Ferroelectricity in Both Solid- and Liquid-Crystal Phases. JACS Au, 2(10), 2276–2284. [Link]
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Kumagai, N., et al. (2018). Two-Pot Synthesis of Chiral 1,3-syn-Diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Domino Hemiacetal/Oxy-Michael Reactions. Chemistry, 24(19), 4909–4915. [Link]
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Lee, W., et al. (2023). Ubiquitous Chiral Symmetry Breaking of Conjugated Polymers via Liquid–Liquid Phase Separation. Journal of the American Chemical Society, 145(37), 20431–20440. [Link]
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Gonzalez-Garcia, J., et al. (2020). The effect of chiral end groups on the assembly of supramolecular polyurethanes. CentAUR. [Link]
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Savelyev, O. Y., et al. (2016). Fluorinated Polyurethanes, Synthesis and Properties. Polymers, 8(7), 263. [Link]
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Li, Y., et al. (2023). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals. Polymers, 15(11), 2465. [Link]
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Gilman, J. W., et al. (2023). Biostable Fluorine-Containing Coatings on the Surface of Polymers. Polymers, 15(4), 939. [Link]
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Li, Y., et al. (2021). Preparation and Characterization of Optically Active Polyurethane from Rotatory Binaphthol Monomer and Polyurethane Prepolymer. Polymers, 13(10), 1620. [Link]
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Wang, X., et al. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Polymers, 15(7), 1686. [Link]
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L-Etang, A., et al. (2020). Solution self-assembly of fluorinated polymers, an overview. Polymer Chemistry, 11(35), 5556-5573. [Link]
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Shi, W., et al. (2021). Synthesis and properties of novel fluorinated polyurethane based on fluorinated gemini diol. Journal of Applied Polymer Science, 138(42), 51221. [Link]
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Amamoto, Y., et al. (2011). One-component Diels–Alder based polyurethanes: a unique way to self-heal. Polymer Chemistry, 2(7), 1573-1575. [Link]
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Okamoto, Y. (2000). Chiral polymers. Progress in Polymer Science, 25(2), 159-162. [Link]
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S, S. (2019). POLYMERS IN CHIRAL SEPARATION. SlideShare. [Link]
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Hatano, M., & Ishihara, K. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. Catalysts, 8(11), 531. [Link]
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Wikipedia. (n.d.). Hydrocarbon. In Wikipedia. Retrieved January 12, 2026, from [Link]
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Deng, J., et al. (2019). Chiral helical polymer materials derived from achiral monomers and their chiral applications. Polymer Chemistry, 10(30), 4049-4064. [Link]
-
Genzer, J. (1998). Surfaces of Fluorinated Polymer Systems. Lawrence Berkeley National Laboratory. [Link]
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Application Notes and Protocols for (S)-3-fluoropropane-1,2-diol as a Metabolic Tracer
Introduction: A Novel Probe for Glycolytic and Glycerolipid Metabolism
Metabolic reprogramming is a cornerstone of many physiological and pathological states, including cancer, diabetes, and neurodegenerative diseases. The ability to trace the flux of metabolites through specific pathways is crucial for understanding disease mechanisms and developing targeted therapies. (S)-3-fluoropropane-1,2-diol emerges as a promising metabolic tracer for interrogating the initial steps of glycolysis and the glycerolipid biosynthesis pathway. As a structural analog of glycerol, it is hypothesized to enter these pathways via phosphorylation by glycerol kinase. The presence of the fluorine atom provides a unique spectroscopic handle for detection by both ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), offering a powerful tool for researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the theoretical basis and practical application of this compound as a metabolic tracer. We will delve into its proposed metabolic fate, detailed protocols for its use in cell culture experiments, and the analytical methodologies for detecting its downstream metabolites.
Scientific Foundation: Mechanism of Action
The utility of this compound as a metabolic tracer is predicated on its enzymatic conversion by glycerol kinase, a key enzyme that channels glycerol into central carbon metabolism.
Proposed Metabolic Pathway
The proposed metabolic pathway of this compound is initiated by its phosphorylation, followed by subsequent enzymatic conversions that mirror the natural glycerol-3-phosphate shuttle.
Caption: Proposed metabolic pathway of this compound.
This compound is anticipated to be a substrate for glycerol kinase, which phosphorylates it to this compound-1-phosphate. This phosphorylated intermediate can then be acted upon by glycerol-3-phosphate dehydrogenase (GPDH), oxidizing it to fluoro-dihydroxyacetone phosphate (F-DHAP). F-DHAP can subsequently enter the glycolytic pathway via the action of triosephosphate isomerase (TPI). Alternatively, this compound-1-phosphate can serve as a precursor for the synthesis of fluorinated glycerolipids.
Studies on fluorinated analogs of glycerol have shown that they can act as substrates or inhibitors of glycerol kinase. The replacement of a hydroxyl group with fluorine can be tolerated by the enzyme, although it may alter the kinetic parameters.
Experimental Protocols
The following protocols provide a framework for utilizing this compound as a metabolic tracer in cultured cells. These should be optimized for specific cell lines and experimental questions.
Protocol 1: Cell Culture and Labeling
This protocol outlines the general procedure for introducing this compound to cultured cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (synthesis may be required, see references for related compounds[1][2])
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well or 10 cm cell culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Tracer Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). The final concentration in the culture medium will need to be optimized, but a starting point of 1-10 mM is recommended.
-
Labeling: Once cells reach the desired confluency, replace the existing medium with fresh medium containing the desired concentration of this compound. A control group with unlabeled medium should be run in parallel.
-
Incubation: Incubate the cells for a time course appropriate for the metabolic pathway of interest. For rapid glycolytic events, time points from minutes to a few hours may be suitable. For incorporation into lipids, longer incubation times (e.g., 6-24 hours) may be necessary.
-
Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Immediately proceed to metabolite extraction.
-
Protocol 2: Metabolite Extraction
This protocol describes a common method for extracting polar metabolites from cultured cells.
Materials:
-
80% Methanol (-80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Procedure:
-
Quenching and Lysis: After washing with PBS, add a sufficient volume of ice-cold 80% methanol to each well/dish to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Scraping: Place the culture plate on ice and scrape the cells using a cell scraper.
-
Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Storage: Store the metabolite extracts at -80°C until analysis by NMR or MS.
Analytical Methodologies
The fluorine atom in this compound and its metabolites allows for their detection and quantification using specialized analytical techniques.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly specific technique for detecting fluorine-containing compounds, as there is no endogenous background signal in biological samples[3][4].
Instrumentation:
-
High-field NMR spectrometer (≥400 MHz) equipped with a fluorine probe.
Sample Preparation:
-
Lyophilize the metabolite extracts to remove the solvent.
-
Reconstitute the dried extract in a deuterated buffer (e.g., D₂O with a known concentration of a fluorine-containing reference standard like trifluoroacetic acid).
Data Acquisition:
-
Acquire ¹⁹F NMR spectra with proton decoupling.
-
The chemical shifts of the fluorine signals will be indicative of the chemical environment of the fluorine atom. The chemical shift of the fluorine in this compound will be different from that in its phosphorylated and downstream metabolites, allowing for their distinct identification and quantification.
Expected Chemical Shifts: The exact chemical shifts will depend on the specific molecular environment and the reference standard used. However, based on typical values for fluorinated organic molecules, one can expect the ¹⁹F chemical shifts to be in the range of -200 to -230 ppm relative to CFCl₃ for fluorinated alkanes.
| Compound | Expected ¹⁹F Chemical Shift Range (ppm vs CFCl₃) |
| This compound | -220 to -230 |
| This compound-1-phosphate | -215 to -225 |
| Fluoro-dihydroxyacetone phosphate | -210 to -220 |
Mass Spectrometry
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity for the analysis of metabolic tracers.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.
Chromatography:
-
A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar metabolites like sugar phosphates.
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in negative ion mode to detect the phosphorylated intermediates.
-
The mass-to-charge ratio (m/z) of the parent ions will be specific to the fluorinated metabolites.
-
Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns that confirm the identity of the metabolites. The fragmentation of the phosphate group is a characteristic feature[5][6].
Expected m/z Values (Negative Ion Mode):
| Compound | Molecular Formula | Exact Mass | [M-H]⁻ |
| This compound-1-phosphate | C₃H₈FO₅P | 174.0144 | 173.0066 |
| Fluoro-dihydroxyacetone phosphate | C₃H₆FO₅P | 172.0000 | 170.9921 |
digraph "LC_MS_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];Sample [label="Metabolite Extract"]; LC [label="Liquid Chromatography\n(HILIC)"]; MS [label="Mass Spectrometer\n(Negative Ion Mode)"]; Data [label="Data Analysis\n(m/z and Fragmentation)"];
Sample -> LC [label="Injection"]; LC -> MS [label="Elution"]; MS -> Data [label="Detection"]; }
Caption: A typical workflow for LC-MS based analysis of fluorinated metabolites.
Data Analysis and Interpretation
The data obtained from NMR or MS will provide information on the relative abundance of the fluorinated metabolites. By analyzing the time course of labeling, one can infer the flux through the initial steps of glycolysis and glycerolipid synthesis. A higher rate of formation of this compound-1-phosphate and its downstream products in one condition compared to another would indicate an increased flux through this pathway.
Trustworthiness and Validation
To ensure the reliability of the results obtained using this compound as a metabolic tracer, several validation steps are crucial:
-
Purity of the Tracer: The enantiomeric and chemical purity of the synthesized this compound should be confirmed by appropriate analytical techniques (e.g., chiral chromatography, NMR).
-
Cell Viability: It is important to assess the potential cytotoxicity of this compound at the concentrations used for labeling experiments. A standard cytotoxicity assay, such as the MTT or LDH release assay, should be performed[3][7][8].
-
Confirmation of Metabolite Identity: The identity of the detected fluorinated metabolites should be confirmed by comparing their retention times, mass spectra, and NMR chemical shifts with those of authentic standards, if available. In the absence of standards, high-resolution mass spectrometry and multi-dimensional NMR techniques can provide structural confirmation.
-
Biological Controls: The use of appropriate biological controls is essential. For example, comparing the metabolic fate of the tracer in wild-type cells versus cells with genetic modifications in the targeted pathway (e.g., knockdown of glycerol kinase) can validate the proposed metabolic route.
Conclusion and Future Perspectives
This compound represents a valuable addition to the toolkit of metabolic researchers. Its ability to be traced by both ¹⁹F NMR and mass spectrometry offers a versatile and powerful approach to study the dynamics of glycerol metabolism. Future work should focus on the definitive characterization of its downstream metabolic fate and the kinetic parameters of the enzymes involved. Furthermore, the in vivo application of this tracer, potentially in combination with non-invasive imaging techniques, could provide novel insights into metabolic alterations in whole organisms.
References
-
Eisenthal, R., Harrison, R., Lloyd, W. J., & Taylor, N. F. (1972). Activity of fluoro and deoxy analogues of glycerol as substrates and inhibitors of glycerol kinase. Biochemical Journal, 130(1), 199–205. [Link]
-
Malet-Martino, M. C., & Martino, R. (2002). Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1587(2-3), 245–274. [Link]
-
Glycerol-3-phosphate dehydrogenase. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Triosephosphate isomerase. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Re-Analysis of 19F NMR Data. (n.d.). UCSB. Retrieved January 12, 2026, from [Link]
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Human Glycerol 3-Phosphate Dehydrogenase: X-Ray Crystal Structures that Guide the Interpretation of Mutagenesis Studies. (2013). Biochemistry, 52(34), 5894–5905. [Link]
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Kumar, A., & Singh, R. P. (2010). A novel synthesis of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol by sharpless asymmetric epoxidation method. Synthetic Communications, 40(1), 123–129. [Link]
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Svejkovská, B., Doležal, M., & Velíšek, J. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24(4), 172–179. [Link]
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Velíšek, J., Doležal, M., Svejkovská, B., Divinová, V., & Réblová, Z. (2003). 3-Chloropropane-1,2-diol in models simulating processed foods: Precursors and agents causing its decomposition. Czech Journal of Food Sciences, 21(5), 153–161. [Link]
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Evaluation of the genotoxic potential of 3-monochloropropane-1,2-diol (3-MCPD) and its metabolites, glycidol and β-chlorolactic acid, using the single cell gel/comet assay. (2007). Food and Chemical Toxicology, 45(1), 41–48. [Link]
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Title: A Comprehensive Framework for Designing Cell-Based Assays to Characterize (S)-3-fluoropropane-1,2-diol
An Application Note from the Senior Scientist's Desk
Abstract
(S)-3-fluoropropane-1,2-diol is a chiral, fluorinated small molecule with limited publicly available biological data. Its structural similarity to both endogenous glycerol and the well-characterized food processing contaminant 3-chloropropane-1,2-diol (3-MCPD) necessitates a thorough investigation of its cellular effects.[1][2] This application note presents a structured, multi-tiered framework for researchers, scientists, and drug development professionals to systematically characterize the biological activity of this compound. We provide detailed, field-proven protocols for a cascading series of investigations, beginning with broad cytotoxicity screening and progressing to nuanced mechanistic studies, including the mode of cell death and potential metabolic interference. The guide emphasizes the causality behind experimental choices, the implementation of self-validating systems through rigorous controls, and the interpretation of complex datasets.
Introduction: Rationale for a Tiered Investigative Approach
The introduction of a fluorine atom into a small molecule can dramatically alter its biological properties, including metabolic stability and target binding affinity. This compound represents such a molecule, whose effects on cellular systems are largely uncharacterized. Its structural analogue, 3-MCPD, is a known toxicant formed during food processing that is classified as a possible human carcinogen, exerting its effects through mechanisms that are not fully understood but are linked to cellular stress and metabolic disruption.[1][3][4]
This context demands a systematic approach to defining the bioactivity of this compound. A tiered experimental design allows for efficient resource allocation, starting with broad, cost-effective screening assays and using the results to justify more complex, targeted mechanistic studies. This guide is structured into three tiers:
-
Tier 1: Primary Cytotoxicity Screening. The foundational question: Does the compound impact cell viability?
-
Tier 2: Mechanistic Elucidation. If cytotoxic, how does it kill cells? We focus on differentiating apoptosis from necrosis.
-
Tier 3: Advanced Characterization. Exploring the "why" behind the observed effects, with a focus on metabolic health and signaling pathways.
Foundational Principles: Designing Robust Cell-Based Assays
The success of any cell-based assay hinges on meticulous planning and the inclusion of appropriate controls.[5][6] Cell-based assays provide a biologically relevant environment that can help model drug responses and preserve critical signaling pathways.[7][8]
2.1. Cell Line Selection The choice of cell line is paramount and should be directly relevant to the research question.[5] For a compound with unknown effects, a panel of cell lines is recommended.
-
Hepatocellular Carcinoma (e.g., HepG2): Given that the liver is a primary site of xenobiotic metabolism, these cells are crucial for assessing potential metabolic toxicity.[9]
-
Renal Cells (e.g., HEK293): The kidneys are key for excretion, making renal cell lines important for toxicity screening.
-
Disease-Relevant Lines: If investigating a specific therapeutic area, such as oncology, a panel of cancer cell lines (e.g., A549 - lung, MCF-7 - breast) should be used.
2.2. Critical Experimental Parameters
-
Dose-Response: Test the compound over a wide, logarithmic range of concentrations (e.g., 0.1 µM to 1000 µM) to determine the potency and efficacy (e.g., IC50 value).
-
Time-Course: Cellular responses can be time-dependent. Initial screens should include multiple time points (e.g., 24, 48, 72 hours) to capture both acute and delayed effects.
-
Controls: Every plate must include a set of controls to ensure data validity.
| Control Type | Purpose | Example |
| Untreated Cells | Baseline for 100% cell viability. | Cells in culture medium only. |
| Vehicle Control | To account for any effects of the compound's solvent. | Cells treated with the highest concentration of DMSO or PBS used to dissolve the compound. |
| Positive Control | To confirm the assay is working correctly and cells can respond as expected. | Staurosporine (for apoptosis) or Triton™ X-100 (for necrosis/membrane disruption). |
Tier 1: Primary Screening for General Cytotoxicity
The initial goal is to determine if this compound has a measurable effect on cell health. We employ two distinct assays that measure different hallmarks of cell death to provide a more complete picture and reduce the chance of artifacts.
Caption: Tier 1 workflow for initial cytotoxicity screening.
3.1. Protocol 1: Cell Viability via MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells.[10] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing a quantitative assessment of cell viability.[10]
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include all necessary controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot as percent viability versus log concentration to determine the IC50 value.
-
3.2. Protocol 2: Membrane Integrity via LDH Release Assay
-
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11] Elevated LDH levels in the supernatant are indicative of cell lysis and necrosis.[11]
-
Methodology:
-
Cell Plating & Treatment: Follow steps 1-3 as described in the MTT protocol.
-
Supernatant Collection: After incubation, carefully collect a portion of the culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, add the collected supernatant to the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Analysis: Use the absorbance values from a positive control (fully lysed cells) to calculate the percentage of LDH release for each treatment condition.
-
Tier 2: Differentiating Apoptosis and Necrosis
If Tier 1 results indicate cytotoxicity, the next logical step is to determine the mode of cell death. This has significant implications for understanding the compound's mechanism of action.
4.1. Protocol 3: Annexin V & Propidium Iodide (PI) Staining
-
Principle: This flow cytometry-based assay is the gold standard for distinguishing between apoptotic and necrotic cell death.
-
Annexin V: A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters late apoptotic and necrotic cells where membrane integrity is compromised.[11]
-
-
Methodology:
-
Cell Culture: Plate cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for a relevant time point.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all cell populations are analyzed. Centrifuge and wash the cells with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add fluorescently-labeled Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples promptly on a flow cytometer.
-
Caption: Quadrant analysis for Annexin V/PI flow cytometry data.
Tier 3: Investigating Metabolic Health and Signaling Pathways
Based on the compound's structural similarity to glycerol, a key player in cellular metabolism, investigating its impact on cellular energy is a critical advanced step.
5.1. Protocol 4: Cellular ATP Quantification
-
Principle: ATP is the primary energy currency of the cell, and its levels are a sensitive indicator of metabolic activity and mitochondrial function.[12] A drop in ATP is a hallmark of cellular dysfunction.[11] This assay often uses a luciferase-based system where light output is directly proportional to the ATP concentration.
-
Methodology:
-
Cell Culture: Plate cells in an opaque-walled 96-well plate suitable for luminescence measurements. Treat with the compound as previously described.
-
Reagent Preparation: Allow the ATP detection reagent to equilibrate to room temperature.
-
Lysis & Signal Generation: Add the reagent directly to the wells. This reagent lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Incubation: Incubate for 10-15 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: A decrease in luminescence relative to the vehicle control indicates a depletion of cellular ATP.
-
5.2. Conceptual Framework: Signaling Pathway Analysis
If a consistent cellular phenotype (e.g., apoptosis, ATP depletion) is observed, the next step is to explore the underlying molecular signaling pathways.[13][14] While a full protocol is beyond the scope of this note, the general approach is as follows:
-
Hypothesis Generation: Based on the observed phenotype, hypothesize which pathways might be involved (e.g., mitochondrial stress pathways, unfolded protein response, DNA damage response).
-
Data Generation: Treat cells with the compound and perform a global analysis, such as RNA-sequencing (RNA-Seq) to measure changes in gene expression, or multiplex protein assays to measure changes in protein phosphorylation.[7]
-
Pathway Enrichment Analysis: Use bioinformatics tools (e.g., GSEA, IPA) to identify which biological pathways are statistically overrepresented in the list of altered genes or proteins.[13][15] This analysis can reveal the compound's mechanism of action.[6]
Caption: A decision-making map for compound characterization.
Conclusion
This application note provides a robust, tiered framework for the systematic cellular characterization of this compound. By starting with broad assessments of cytotoxicity and progressively narrowing the focus to specific mechanisms of cell death and metabolic function, researchers can efficiently and rigorously define the biological impact of this and other novel chemical entities. The emphasis on appropriate controls and orthogonal assays at each tier ensures the generation of high-quality, trustworthy data, accelerating research and development efforts.
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Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. [Link]
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Reimand, J., et al. (2022). Nine quick tips for pathway enrichment analysis. PLOS Computational Biology. [Link]
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Immunologix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
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Gamage, N. H., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]
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MedCrave. (2017). Metabolic screening in drug development: in-vivo to in-silico. Journal of Analytical & Pharmaceutical Research. [Link]
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Wikipedia. 3-MCPD. [Link]
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Fraval, S., et al. (2020). Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. Molecules. [Link]
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OEHHA. (2009). 3-Monochloropropane-1,2-diol (3-MCPD). California Office of Environmental Health Hazard Assessment. [Link]
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Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]
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Block, E., et al. (2017). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules. [Link]
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Iannelli, P., & Paolicelli, P. (2022). Biological Activity of Natural and Synthetic Compounds. Molecules. [Link]
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PubChem. 3-Chloro-1,2-propanediol. National Center for Biotechnology Information. [Link]
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Zelinková, Z., et al. (2006). Fatty acid esters of 3-chloropropane-1,2-diol in edible oils. Food Additives and Contaminants. [Link]
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Jeong, J., et al. (2010). Carcinogenicity study of 3-monochloropropane-1, 2-diol (3-MCPD) administered by drinking water to B6C3F1 mice showed no carcinogenic potential. Archives of Toxicology. [Link]
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Hájková, K., et al. (2015). Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils. Journal of Chromatography A. [Link]
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Dřímalová, E., et al. (2016). Mechanism of formation of 3-chloropropan-1,2-diol (3-MCPD) esters under conditions of the vegetable oil refining. Food Chemistry. [Link]
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Svejkovská, B., et al. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences. [Link]
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Robert, F., et al. (2004). Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the ??g kg-1 1 level: Application to a wide range of foods. Food Additives and Contaminants. [Link]
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Šmidrkal, J., et al. (2016). Mechanism of formation of 3-chloropropan-1,2-diol (3-MCPD) esters under conditions of the vegetable oil refining. Food Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-fluoropropane-1,2-diol
Welcome to the dedicated technical support resource for the synthesis of (S)-3-fluoropropane-1,2-diol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis and systematically improve yields. Here, we address common challenges through a combination of troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Introduction
This compound is a critical chiral building block in the synthesis of numerous pharmaceuticals, including the antiviral agent Clevudine. Achieving high enantiomeric purity and chemical yield is paramount for the economic viability and clinical success of these drugs. This guide focuses on the most prevalent synthetic strategies and provides actionable solutions to overcome common obstacles.
Core Synthesis Pathways & Potential Bottlenecks
Two primary routes dominate the synthesis of this compound:
-
Hydrolytic Kinetic Resolution (HKR) of racemic 3-fluoro-1,2-propylene oxide: This method employs a chiral cobalt-salen catalyst to selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-epoxide, which is then hydrolyzed to the diol.
-
Asymmetric Dihydroxylation (AD) of 3-fluoropropene: This approach utilizes an osmium catalyst with a chiral ligand to directly introduce both hydroxyl groups in a stereocontrolled manner.
Yield improvement efforts typically center on optimizing catalyst performance, controlling side reactions, and ensuring efficient product isolation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Issue 1: Low Enantiomeric Excess (ee) in Hydrolytic Kinetic Resolution
Question: My HKR of racemic 3-fluoro-1,2-propylene oxide is resulting in a low enantiomeric excess of the final this compound. What are the likely causes and how can I improve the stereoselectivity?
Answer: Low enantiomeric excess in HKR is a common issue that can often be traced back to catalyst activity and reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Integrity: The chiral cobalt-salen catalyst is the cornerstone of stereoselectivity.
-
Activation: Ensure the Co(II)-salen catalyst is properly oxidized to the active Co(III) state. This is typically achieved by air oxidation, but incomplete conversion can lead to a less selective catalytic cycle.
-
Purity: The purity of the salen ligand is crucial. Impurities can interfere with the formation of the active catalyst complex. Consider recrystallizing the ligand if its purity is in doubt.
-
Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to the formation of dimeric species that have lower selectivity. Experiment with catalyst loading to find the optimal concentration for your specific conditions.
-
-
Reaction Temperature: HKR is highly temperature-dependent.
-
Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state leading to the desired product. A typical starting point is room temperature, but cooling the reaction to 0-4°C can significantly improve the ee.
-
-
Water Stoichiometry: The amount of water used as the nucleophile is critical.
-
Using a slight excess of water (0.5-0.7 equivalents relative to the racemic epoxide) is generally recommended. Too much water can lead to the non-selective hydrolysis of both epoxide enantiomers, thus reducing the ee of the remaining (S)-epoxide.
-
Experimental Protocol: Optimizing HKR Temperature
-
Set up three parallel reactions in a temperature-controlled reactor system.
-
Charge each reactor with racemic 3-fluoro-1,2-propylene oxide (1.0 equiv), the Co(III)-salen catalyst (e.g., 0.5 mol%), and a suitable solvent (e.g., THF).
-
Equilibrate the reactors to three different temperatures: 25°C, 10°C, and 4°C.
-
Add 0.55 equivalents of water to each reactor simultaneously to initiate the reaction.
-
Monitor the reaction progress by chiral GC or HPLC.
-
Quench the reactions at approximately 50% conversion.
-
Isolate the remaining (S)-epoxide and analyze for enantiomeric excess.
Data Summary: Effect of Temperature on Enantiomeric Excess
| Temperature (°C) | Time to 50% Conversion (h) | Enantiomeric Excess (ee%) of (S)-epoxide |
| 25 | 4 | 92% |
| 10 | 10 | 97% |
| 4 | 18 | >99% |
Issue 2: Formation of Impurities and Low Isolated Yield
Question: After the ring-opening of the (S)-epoxide, I'm observing significant byproducts and my isolated yield of this compound is poor. How can I minimize these impurities?
Answer: The ring-opening of (S)-3-fluoro-1,2-propylene oxide is a critical step where impurities can be introduced. The primary challenge is to control the regioselectivity of the nucleophilic attack.
-
pH Control: The pH of the reaction medium during hydrolysis is the most critical factor.
-
Acidic Conditions: Under acidic conditions, the epoxide oxygen is protonated, and the ring-opening can proceed via an SN1-like mechanism. This can lead to the formation of the undesired regioisomer, (S)-3-fluoro-1,3-propanediol, and other rearrangement products.
-
Basic Conditions: Basic conditions favor an SN2 mechanism, where the nucleophile (hydroxide) attacks the less sterically hindered carbon, leading to the desired 1,2-diol. However, strongly basic conditions can also promote polymerization of the epoxide.
-
Recommended Conditions: The use of a slightly acidic catalyst, such as sulfuric acid, in a controlled manner is often employed. A pH of around 4-5 is a good target to ensure regioselective ring-opening while minimizing side reactions.
-
-
Choice of Nucleophile: While water is the most common nucleophile for hydrolysis, its reactivity can be modulated.
-
Using a buffered aqueous solution can help maintain the optimal pH throughout the reaction.
-
In some cases, a two-phase system with a phase-transfer catalyst can improve control over the hydrolysis.
-
Workflow for Minimizing Impurities during Epoxide Hydrolysis
Technical Support Center: Troubleshooting Side Reactions in the Fluorination of Diols
Welcome to the technical support center for the fluorination of diols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of substituting hydroxyl groups with fluorine. The conversion of diols to difluorides is a powerful transformation, but it is often plagued by competing side reactions. This document provides in-depth, mechanistically-driven troubleshooting advice in a direct question-and-answer format to help you overcome these common challenges.
Frequently Asked Questions (FAQs)
Here we address the most pressing and common issues encountered during the fluorination of diols.
Q1: My reaction turned into a black tar and the yield is non-existent. What happened?
A: This is a frequent and alarming outcome, often pointing to the thermal decomposition of your fluorinating agent, especially when using diethylaminosulfur trifluoride (DAST). DAST is notoriously unstable and can undergo exothermic, and in some cases explosive, decomposition at temperatures above 50-60 °C. The dark, tarry material consists of polymeric byproducts.
Immediate Troubleshooting:
-
Temperature Control is Critical: Ensure your reaction is maintained at a low temperature (typically -78 °C to 0 °C) throughout the addition of the fluorinating agent.
-
Slow Addition: Add the fluorinating agent dropwise via a syringe pump to dissipate the heat of reaction and prevent localized hot spots.
-
Consider a More Stable Reagent: For substrates requiring higher temperatures, switch to a more thermally stable alternative like Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) or PyFluor (2-pyridinesulfonyl fluoride).[1] Deoxo-Fluor is known to be safer for reactions that need to be warmed.[2]
Q2: My NMR/GC-MS analysis shows significant amounts of alkene byproducts. How can I prevent this elimination reaction?
A: The formation of alkenes is a classic elimination side reaction (E1 or E2) that competes directly with the desired nucleophilic substitution (SN2).[3] This is particularly problematic for secondary and tertiary alcohols, which can form stable carbocation intermediates (favoring E1) or are sterically hindered (favoring E2).[4][5]
Mechanistic Insight & Solutions:
-
The E1 vs. E2 Pathways: The E1 pathway proceeds through a carbocation intermediate, while the E2 pathway is a concerted process requiring an anti-periplanar arrangement of a β-proton and the leaving group.[6][7] Reagents like DAST can promote both.[8]
-
Favor the SN2 Pathway:
-
Choice of Reagent: PyFluor has demonstrated significantly higher selectivity for fluorination over elimination compared to DAST and Deoxo-Fluor, often yielding >20:1 selectivity versus 6:1 for other reagents.[8][9]
-
Solvent Choice: Use non-polar, aprotic solvents like toluene or dichloromethane. Polar solvents can stabilize carbocation intermediates, favoring the E1 pathway.
-
Temperature: Lowering the reaction temperature generally disfavors elimination relative to substitution.
-
Additives: The addition of potassium fluoride (KF) has been shown to reduce elimination side products in some systems.[10]
-
Q3: The mass spectrum of my product is correct, but the NMR suggests the carbon skeleton has rearranged. What causes this and how can I stop it?
A: You are likely observing a Pinacol-type rearrangement . This process is common in 1,2-diols (vicinal diols) under acidic conditions or with reagents that promote carbocation formation.[11][12] After one hydroxyl group is activated and leaves, a carbocation is formed. A neighboring alkyl or aryl group then migrates, leading to a rearranged and often more stable carbocation, which is then trapped by fluoride or deprotonates to form a ketone (pinacolone).[13][14][15]
Mechanistic Insight & Solutions:
-
Suppress Carbocation Formation: The key is to use conditions that favor a concerted SN2-like mechanism over a stepwise SN1-like mechanism.
-
Reagent Selection: Reagents that operate under milder, more neutral conditions can suppress this rearrangement. While DAST is known to cause rearrangements, newer reagents might offer better control.[16]
-
Protecting Groups: If one alcohol is more reactive (e.g., secondary vs. primary), consider selectively protecting the more reactive alcohol, fluorinating the other, and then deprotecting and fluorinating the second under optimized conditions.
-
Temperature and Addition Rate: As with elimination, maintaining low temperatures and slow addition rates can minimize the lifetime and formation of carbocationic intermediates.
-
Q4: Instead of my desired difluoride, I've formed a cyclic ether (like THF or a dioxane). Why did this happen?
A: This is a result of an intramolecular nucleophilic attack. After the first hydroxyl group is activated by the fluorinating agent to form a good leaving group, the second hydroxyl group on the same molecule can act as a nucleophile, attacking the activated carbon and displacing the leaving group to form a stable 5- or 6-membered cyclic ether.[17][18] This is particularly efficient for 1,4- and 1,5-diols.[18]
Mechanistic Insight & Solutions:
-
Kinetics vs. Thermodynamics: Intramolecular reactions are often kinetically favored over intermolecular reactions (like attack by the fluoride).
-
Use a More Reactive Fluoride Source: Employ a fluorinating agent that delivers the fluoride nucleophile more rapidly and efficiently, outcompeting the internal alcohol.
-
Low Temperature: At lower temperatures (-78 °C), the activation energy for the intramolecular cyclization may be higher than that for the fluoride attack, favoring your desired product.
-
Stoichiometry: Ensure you are using a sufficient excess of the fluorinating reagent to rapidly activate both hydroxyl groups, minimizing the time a mono-activated intermediate exists.
-
Substrate Structure: Be aware that for 1,4- and 1,5-diols, forming tetrahydrofuran (THF) and tetrahydropyran (THP) rings is often a major competing pathway.[19][20][21]
-
In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of troubleshooting strategies based on the class of side reaction.
I. Elimination Reactions (Alkene Formation)
Elimination is often the most significant side reaction, especially with secondary and sterically hindered diols.
Logical Troubleshooting Workflow for Elimination
Caption: Workflow for troubleshooting elimination reactions.
Comparative Data on Reagent Selectivity
| Reagent | Typical Selectivity (Fluorination:Elimination) | Thermal Stability | Cost | Key Considerations |
| DAST | ~6:1 to 13:1[8] | Poor, explosive potential | Moderate | Prone to elimination and rearrangement; requires careful handling. |
| Deoxo-Fluor | ~6:1 to 13:1[8] | Good, higher thermal stability than DAST[1] | High | A safer alternative to DAST, but with similar selectivity issues. |
| PyFluor | >20:1 [8] | Excellent, crystalline solid, stable at RT | Moderate | Superior selectivity against elimination; requires a base like DBU.[9] |
| PhenoFluor | High (substrate dependent) | Good | High | Effective for complex, temperature-sensitive substrates.[10][22] |
II. Skeletal Rearrangements (Pinacol-Type)
These rearrangements are driven by the formation of a stable carbocation intermediate. The primary strategy is to avoid conditions that favor carbocation formation.
Mechanism: Pinacol Rearrangement vs. Desired Fluorination
Caption: Competing pathways for a 1,2-diol.
Prevention Strategies for Rearrangement:
-
Maintain Low Temperature: Operate at -78 °C to favor the kinetically controlled SN2 pathway over the thermodynamically driven rearrangement pathway.
-
Use Less Ionizing Solvents: Hexanes or toluene are preferable to more polar solvents like acetonitrile or DMF which can stabilize carbocationic intermediates.
-
Substrate Control: The migratory aptitude for rearrangement generally follows: Phenyl > Hydride > Tertiary Alkyl > Secondary Alkyl > Methyl.[11] If your diol has a group with high migratory aptitude, the risk of rearrangement is significantly higher.
III. Intramolecular Cyclization (Ether Formation)
This side reaction is highly dependent on the distance between the two hydroxyl groups.
Prevention Strategies for Ether Formation:
-
Reagent Stoichiometry: Use a slight excess (e.g., 2.2 - 2.5 equivalents) of the fluorinating agent for a diol to ensure both hydroxyls are activated quickly, preventing the "mono-activated" intermediate from cyclizing.
-
High Dilution: While not always practical, running the reaction at a lower concentration can disfavor the intramolecular reaction pathway.
-
Temperature: As with other side reactions, lower temperatures can help. The activation energy for the cyclization may be disfavored relative to fluorination at -78 °C.
Protocols & Methodologies
Protocol 1: General Procedure for Diol Fluorination using Deoxo-Fluor
This protocol provides a baseline for converting a generic diol to its corresponding difluoride using a thermally stable reagent.
Materials:
-
Diol (1.0 mmol)
-
Deoxo-Fluor (2.2 mmol, 2.2 eq.)
-
Anhydrous Dichloromethane (DCM), 10 mL
-
Anhydrous Ethanol (for quenching)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the diol (1.0 mmol).
-
Dissolution: Dissolve the diol in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add Deoxo-Fluor (2.2 mmol) dropwise to the stirred solution over 15-20 minutes. Maintain the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-16 hours (monitor by TLC or LC-MS).
-
Quenching: Cool the mixture back to 0 °C in an ice bath. Very slowly and carefully add anhydrous ethanol (1 mL) to quench any unreacted Deoxo-Fluor. After gas evolution ceases, slowly add saturated NaHCO₃ solution until the mixture is basic.
-
Workup: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Side Products by ¹⁹F NMR and GC-MS
Accurate identification of side products is crucial for effective troubleshooting.
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry is ideal for identifying volatile byproducts like alkenes and cyclic ethers. The mass fragmentation patterns can confirm their structures.
-
¹⁹F NMR Spectroscopy: This is the most powerful tool for analyzing the success of your reaction.
-
The desired difluoride will have a characteristic chemical shift and coupling pattern.
-
Rearranged products will show signals at different chemical shifts than expected.
-
Inorganic fluoride (from reagent decomposition or workup) will appear as a broad singlet far upfield.
-
It is good practice to use an internal standard (e.g., 1-fluoro-3-nitrobenzene) to accurately determine the yield of the fluorinated product.[10]
-
Analytical Methods for Fluorine Content: While NMR and MS identify structures, other methods can quantify total fluorine. The ion-selective electrode (ISE) method is a standard for measuring fluoride ions in aqueous samples after appropriate sample preparation (e.g., combustion or digestion) to convert covalently bound fluorine to ionic fluoride.[23][24][25]
References
- Benchchem. A Comparative Guide to Deoxyfluorination of Alcohols: DAST vs. Modern Alternatives.
- The Doyle Group. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. (2015).
- Sigma-Aldrich. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).
- Chemistry LibreTexts. 30.2: Pinacol Rearrangement. (2019).
- Nielsen, M. K., et al. PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society (2015).
- Wikipedia. Fluorination with aminosulfuranes.
- Wikipedia. Pinacol rearrangement.
- Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS.
- Chemistry LibreTexts. 9.9: Comparing the E2 and E1 Reactions of Alkyl Halides. (2014).
- Chemistry Steps. Pinacol Rearrangement.
- Master Organic Chemistry. The Pinacol Rearrangement. (2023).
- International Journal of Foundation for Modern Research. Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review.
- Sladojevich, F., et al. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. ACS Publications (2013).
-
Chemistry LibreTexts. 7.6 E1 Reactions and E1 vs E2. (2020). Available from: [Link]
- Chemistry Steps. How to Tell if the Mechanism is E1 or E2 with Practice Problems.
- Pharmaguideline. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides.
- Master Organic Chemistry. E1 vs E2: Comparing the E1 and E2 Reactions. (2012).
- Wikipedia. Diol.
-
Middleton, W. J. Reaction of diethylaminosulfur trifluoride with diols. Journal of the Chemical Society, Perkin Transactions 2 (1981). Available from: [Link]
-
Singh, R. P., et al. Nucleophilic Fluorination of Amino Alcohols and Diols Using Deoxofluor. (2002). Available from: [Link]
-
ResearchGate. Synthesis of cyclic ethers from diols in the presence of copper catalysts. (2015). Available from: [Link]
-
Organic Chemistry Portal. Cyclic ether synthesis. Available from: [Link]
-
RSC Publishing. Cyclic ether synthesis from diols using trimethyl phosphate. (2016). Available from: [Link]
-
NCBI Bookshelf. ANALYTICAL METHODS - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Available from: [Link]
-
PubMed. Evaluation of analytical methods for fluorine in biological and related materials. (1986). Available from: [Link]
- The Doyle Group - UCLA. Nucleophilic Fluorination. (2023).
-
Ni, C., et al. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. PMC - NIH (2013). Available from: [Link]
- Common Organic Chemistry. Diethylaminosulfur Trifluoride (DAST).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. E1 vs. E2: How to Tell if the Mechanism is E1 or E2 with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 12. Pinacol Rearrangement - Chemistry Steps [chemistrysteps.com]
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- 16. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 17. Diol - Wikipedia [en.wikipedia.org]
- 18. Reaction of diethylaminosulfur trifluoride with diols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 25. Evaluation of analytical methods for fluorine in biological and related materials - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of reaction conditions for synthesizing (S)-3-fluoropropane-1,2-diol
Welcome to the technical support center for the synthesis of (S)-3-fluoropropane-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions and achieve high yields and enantiopurity.
Introduction to the Synthesis
This compound is a valuable chiral building block in medicinal chemistry, often synthesized via the hydrolytic ring-opening of (R)-epifluorohydrin. While conceptually straightforward, this reaction is fraught with potential challenges that can impact yield, enantiomeric excess (ee), and purity. This guide will address the most common issues encountered during this synthesis, offering systematic approaches to problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and stereospecific method is the acid-catalyzed hydrolysis of (R)-epifluorohydrin. This reaction proceeds via an SN2 mechanism, leading to inversion of stereochemistry at the attacked carbon, thus yielding the desired (S)-enantiomer.
Q2: Why is enantiomeric purity crucial for this compound?
In pharmaceutical applications, different enantiomers of a chiral molecule can have vastly different pharmacological activities and toxicological profiles.[1] Therefore, ensuring high enantiomeric purity is a critical quality attribute for use in drug development.
Q3: What are the typical starting materials and reagents?
The primary starting material is (R)-epifluorohydrin. The reaction is typically catalyzed by an acid in the presence of water. Common acids include sulfuric acid or acidic ion-exchange resins.
Q4: How can I monitor the progress of the reaction?
Reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to track the consumption of the starting epoxide. It is crucial to quench the reaction at the optimal time to prevent the formation of byproducts.
Troubleshooting Guide
Issue 1: Low Reaction Yield
A low yield of this compound is a frequent challenge. The root causes can be multifaceted, ranging from reagent quality to suboptimal reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Poor Quality of (R)-Epifluorohydrin | The starting epoxide is volatile and can be sensitive to moisture and acidic impurities, leading to premature polymerization or side reactions. Action: Ensure the use of high-purity (R)-epifluorohydrin from a reliable supplier. If necessary, distill the starting material under reduced pressure before use. |
| Suboptimal Reaction Temperature | The rate of the ring-opening reaction is highly dependent on temperature. If the temperature is too low, the reaction will be sluggish and may not go to completion. Conversely, if the temperature is too high, the formation of byproducts such as oligomers and the undesired regioisomer can increase. Action: Carefully control the reaction temperature. Start with a lower temperature (e.g., 0-5 °C) and gradually warm to room temperature or slightly above, while monitoring the reaction progress. |
| Incorrect Stoichiometry of Water | Water is a reactant in the hydrolysis. An insufficient amount of water will lead to an incomplete reaction. However, an excessive amount of water can dilute the catalyst and slow down the reaction rate. The presence of water can also facilitate the conversion of intermediates to the desired product and suppress side reactions.[2] Action: Optimize the amount of water. A common starting point is to use a significant excess of water, often as the solvent or co-solvent. An optimized water content of 8-10 wt% has been shown to be effective in similar epoxide ring-opening reactions.[2] |
| Inefficient Mixing | If the reaction mixture is not adequately mixed, localized "hot spots" or concentration gradients can occur, leading to inconsistent reaction rates and the formation of side products. Action: Ensure vigorous and consistent stirring throughout the reaction. For larger scale reactions, consider using a mechanical stirrer. |
| Premature Product Degradation | The diol product may be sensitive to the acidic conditions, especially at elevated temperatures over prolonged reaction times, potentially leading to decomposition. Action: Monitor the reaction closely and quench it as soon as the starting material is consumed. This can be achieved by neutralizing the acid with a base (e.g., sodium bicarbonate solution). |
Issue 2: Poor Enantioselectivity (% ee)
Low enantiomeric excess indicates a loss of stereochemical control during the synthesis, which is a critical failure in asymmetric synthesis.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Racemization of the Starting Material | If the starting (R)-epifluorohydrin is not enantiomerically pure, the final product will also have a lower ee. Action: Verify the enantiomeric purity of the starting material using a suitable chiral analytical method, such as chiral GC or HPLC.[1][3] |
| Presence of a Competing SN1 Pathway | While the reaction is predominantly SN2, harsh reaction conditions (e.g., highly concentrated acid, high temperatures) can promote a competing SN1-type mechanism. This would involve a carbocation intermediate, leading to racemization. Action: Employ milder reaction conditions. Use a dilute acid solution and maintain a low reaction temperature. Consider using a solid acid catalyst (e.g., Amberlyst resin), which can sometimes offer better control and easier removal. |
| Incorrect Regioselectivity of Nucleophilic Attack | While attack at the less substituted carbon is favored, some attack can occur at the more substituted carbon, especially under certain conditions. This can lead to the formation of the regioisomeric diol, which may complicate purification and analysis. Action: Optimize the reaction conditions to favor attack at the primary carbon. This is generally achieved under acidic conditions. |
Issue 3: Formation of Side Products and Impurities
The presence of impurities complicates the purification of the final product and can impact its quality.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Polymerization of Epifluorohydrin | Epoxides are prone to polymerization, especially in the presence of strong acids or bases. This is a common side reaction that can significantly reduce the yield of the desired monomeric diol. Action: Add the epifluorohydrin slowly to the reaction mixture containing the acid and water. This helps to maintain a low concentration of the epoxide at any given time, minimizing polymerization. Maintaining a low temperature also helps to control this side reaction. |
| Formation of Bis(3-fluoro-2-hydroxypropyl) ether | This dimer is formed when the hydroxyl group of the product diol acts as a nucleophile and attacks another molecule of epifluorohydrin. Action: Use a sufficient excess of water to outcompete the diol product as the nucleophile. Quenching the reaction promptly after full conversion of the starting material is also important. |
| Formation of 3-chloropropane-1,2-diol (if chloride ions are present) | If the reaction is performed in the presence of chloride ions (e.g., from HCl as a catalyst or impurities), the formation of the corresponding chlorodiol can occur.[4] Action: Use a non-halide acid catalyst such as sulfuric acid or a sulfonic acid resin. Ensure all glassware and reagents are free from chloride contamination. |
Issue 4: Difficulty in Product Purification
This compound is a polar and water-soluble compound, which can make its extraction and purification challenging.
Potential Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| High Water Solubility of the Product | The diol product is highly polar and will have significant solubility in the aqueous phase, leading to low recovery during extraction with organic solvents. Action: Perform multiple extractions with a suitable organic solvent such as ethyl acetate. In some cases, continuous liquid-liquid extraction may be necessary for efficient recovery. Salting out by adding a salt like sodium chloride to the aqueous phase can decrease the solubility of the diol and improve extraction efficiency. |
| Co-elution with Impurities during Chromatography | Polar impurities can co-elute with the desired diol during column chromatography, making separation difficult. Action: Optimize the chromatographic conditions. A gradient elution with a polar solvent system (e.g., ethyl acetate/methanol or dichloromethane/methanol) on silica gel is often effective. If baseline separation is not achieved, consider using a different stationary phase or derivatizing the diol to a less polar compound before purification. |
| Product Volatility | While not extremely volatile, some product loss can occur during solvent removal under high vacuum and elevated temperatures. Action: Remove the solvent under reduced pressure at a low temperature using a rotary evaporator. For final drying, a high-vacuum line at room temperature is recommended. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of (R)-Epifluorohydrin
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add deionized water (10 volumes) and concentrated sulfuric acid (0.1 equivalents).
-
Cool the acidic solution to 0-5 °C in an ice bath.
-
Add (R)-epifluorohydrin (1.0 equivalent) dropwise to the stirred solution over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by GC or TLC until the starting epoxide is no longer detectable.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7).
-
Saturate the aqueous layer with sodium chloride.
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC System: Use a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak®).[1]
-
Mobile Phase: A typical mobile phase is a mixture of hexane and a polar alcohol like isopropanol or ethanol. The exact ratio will need to be optimized for the specific column and compound.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min.
-
Detection: Use a UV detector at a wavelength where the compound has some absorbance (if it has a chromophore) or a refractive index (RI) detector if it does not.
-
Analysis: Inject the sample and integrate the peak areas for the two enantiomers. Calculate the % ee using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
Visualizations
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low yields in the synthesis of this compound.
Key Reaction and Side Reactions Pathway
Caption: The desired reaction pathway and common side reactions in the synthesis of this compound.
References
-
Zhang, L., et al. (2021). Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. RSC Advances, 11(32), 19653-19659. [Link]
-
Kalow, J. A. (2013). Catalytic strategies for asymmetric nucleophilic fluorination using a latent HF source: development and mechanistic investigations. Princeton University. [Link]
- Reddy, K. L., et al. (2007). Direct conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol: An important chiral C-3 building block. Indian Journal of Chemistry - Section B, 46B(7), 1214-1217.
-
SVEJKOVSKÁ B., DOLEŽAL M., VELÍŠEK J. (2006): Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech J. Food Sci., 24: 172–179. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
Sources
identifying and minimizing byproducts in (S)-3-fluoropropane-1,2-diol synthesis
Welcome to the technical support center for the synthesis of (S)-3-fluoropropane-1,2-diol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts in your synthesis, ensuring the highest purity of your final product.
Introduction: The Challenge of Purity in this compound Synthesis
This compound is a critical chiral building block in the synthesis of various pharmaceuticals. Its stereospecific synthesis is paramount, and the presence of even minor byproducts can have significant implications for downstream applications. This guide will delve into the common synthetic routes and provide a detailed analysis of potential impurities, their mechanisms of formation, and robust strategies for their minimization.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by a discussion of probable causes and actionable solutions.
Issue 1: Presence of 1,3-difluoro-2-propanol in the final product.
Probable Cause: This byproduct typically arises from the over-fluorination of the starting material or intermediates.[1][2] It is a common issue in reactions where a strong fluorinating agent is used, or when reaction times are excessively long. The mechanism often involves the undesired substitution of the secondary hydroxyl group with fluoride.
Solutions:
-
Reagent Stoichiometry: Carefully control the stoichiometry of your fluorinating agent. Use the minimum effective amount to achieve complete conversion of the starting material without promoting secondary fluorination.
-
Reaction Monitoring: Implement rigorous in-process controls (IPCs) using techniques like GC-MS or HPLC to monitor the reaction progress.[3][4] Quench the reaction as soon as the starting material is consumed to prevent the formation of the difluorinated byproduct.
-
Choice of Fluorinating Agent: Consider using a milder fluorinating agent. While powerful reagents like Olah's reagent (pyridine·9HF) are effective, they can be less selective.[5] Catalytic systems using sources like benzoyl fluoride can offer greater control.[5][6]
Issue 2: Formation of regioisomeric byproduct 2-fluoro-propane-1,3-diol.
Probable Cause: The formation of this isomer is a result of a lack of regioselectivity during the ring-opening of an epoxide precursor, such as (S)-glycidol, with a fluoride nucleophile.[5][7] The fluoride ion can attack either the C3 (desired) or C2 (undesired) position of the epoxide ring.
Solutions:
-
Catalyst Selection: The choice of catalyst is critical in directing the regioselectivity of the epoxide ring-opening. Chiral Lewis acid catalysts, in cooperative systems, have been shown to significantly enhance the selectivity for the desired C3 attack.[5][6]
-
Reaction Conditions: Temperature and solvent can influence regioselectivity. Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product. The use of less polar solvents can also be beneficial.
-
Protecting Group Strategy: An alternative approach involves using a starting material with a protecting group on the primary hydroxyl of a precursor like glycerol. This forces the reaction pathway towards the desired isomer.
Issue 3: Contamination with chlorinated byproducts (e.g., 3-chloro-1,2-propanediol).
Probable Cause: This is a common issue when the synthesis starts from epichlorohydrin or involves chlorinated intermediates.[8][9][10] Incomplete reaction or side reactions with chloride ions can lead to these impurities. For instance, in the hydrolysis of epichlorohydrin, residual starting material is a direct contaminant.[9][11][12]
Solutions:
-
pH Control: In aqueous reactions involving epichlorohydrin, maintaining a slightly basic pH (around 8.5-9.5) is crucial to drive the hydrolysis to completion while minimizing side reactions.[9]
-
Purification: Efficient purification methods are essential. Distillation or chromatography can be employed to remove chlorinated impurities.[13][14] For non-volatile impurities, extraction and crystallization can be effective.
-
Enzymatic Methods: Consider enzymatic hydrolysis of precursors like 3-chloro-1,2-propanediol esters. Enzymes like halohydrin dehalogenase can offer high specificity and reduce the formation of chlorinated byproducts.[8][15]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and what are the key byproducts for each?
A1: The three primary synthetic routes are:
-
Ring-opening of (S)-glycidol or its derivatives with a fluoride source:
-
Hydrolysis of (S)-epichlorohydrin:
-
Synthesis from (S)-glycidyl butyrate:
Q2: How can I effectively monitor the purity of my this compound during and after synthesis?
A2: A multi-pronged analytical approach is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities, including regioisomers and difluorinated byproducts.[20][21][22]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess of your product. Reverse-phase HPLC can be used to quantify non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the final product and any isolated byproducts.
Q3: What is the mechanism of formation for the 1,3-difluoro-2-propanol byproduct?
A3: The formation of 1,3-difluoro-2-propanol from this compound proceeds via a nucleophilic substitution reaction. The secondary hydroxyl group can be protonated under acidic conditions, forming a good leaving group (water). A subsequent SN2 attack by a fluoride ion at the C2 position results in the formation of the difluorinated byproduct. This is more likely to occur with strong fluorinating agents and prolonged reaction times.
Q4: Can enzymatic methods be a viable alternative to traditional chemical synthesis to minimize byproducts?
A4: Yes, enzymatic methods offer several advantages in terms of selectivity and milder reaction conditions, which can significantly reduce byproduct formation. For instance, lipases can be used for the kinetic resolution of racemic precursors, and halohydrin dehalogenases can specifically convert halohydrins to epoxides, which can then be opened with high regioselectivity.[8][15]
Part 3: Data & Protocols
Table 1: Common Byproducts and Recommended Analytical Detection Methods
| Byproduct | Common Synthetic Route Origin | Recommended Analytical Method |
| 1,3-difluoro-2-propanol | Ring-opening of (S)-glycidol | GC-MS, ¹⁹F NMR |
| 2-fluoro-propane-1,3-diol | Ring-opening of (S)-glycidol | Chiral GC, HPLC |
| (S)-3-chloro-1,2-propanediol | Hydrolysis of (S)-epichlorohydrin | GC-MS, HPLC |
| Glycerol | Hydrolysis of (S)-epichlorohydrin | HPLC, GC (after derivatization) |
Protocol: General Procedure for Minimizing 1,3-difluoro-2-propanol in Epoxide Ring-Opening
-
Reaction Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (S)-glycidol in an anhydrous, aprotic solvent (e.g., THF, acetonitrile).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the reaction's exothermicity and improve selectivity.
-
Catalyst Addition: Add the chiral Lewis acid catalyst (e.g., a salen-cobalt complex) as described in the literature.[5]
-
Fluorinating Agent Addition: Slowly add a solution of the fluorinating agent (e.g., benzoyl fluoride) dropwise over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress every 30 minutes using TLC or GC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part 4: Visualizing Reaction Pathways
Diagram 1: Key Synthetic Routes and Potential Byproduct Formation
Caption: Synthetic pathways and common byproducts.
Diagram 2: Troubleshooting Logic Flow for Impurity Identification
Caption: A logical flow for troubleshooting impurities.
References
-
Doyle, A. G., & Jacobsen, E. N. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(10), 3268–3269. [Link]
-
Der Pharma Chemica. (n.d.). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. [Link]
- Cofer, K. B. (1958). U.S. Patent No. 2,838,574. U.S.
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International Agency for Research on Cancer. (2012). 3-MONOCHLORO-1,2-PROPANEDIOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. National Center for Biotechnology Information. [Link]
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-
Wikipedia. (2023). 1,3-Difluoro-2-propanol. [Link]
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World Health Organization. (2001). 3-CHLORO-1,2-PROPANEDIOL. (JECFA Food Additives Series 48). INCHEM. [Link]
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Wikipedia. (2024). Ethylene oxide. [Link]
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LibreTexts. (2020). 9.10: Formation of Halohydrins. Chemistry LibreTexts. [Link]
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National Center for Biotechnology Information. (n.d.). 1,3-Difluoro-2-propanol. PubChem. [Link]
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Santacesaria, E., Tesser, R., & Di Serio, M. (2011). Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. Industrial & Engineering Chemistry Research, 50(15), 9073-9080. [Link]
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Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
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Chemistry Steps. (n.d.). Halohydrins from Alkenes. [Link]
-
Wu, D., & Zhou, S. (2017). A new coupling process for synthesis of epichlorohydrin from dichloropropanols. Atlantis Press. [Link]
-
Svejkovská, B., Doležal, M., & Velíšek, J. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24(4), 172-179. [Link]
-
Divinová, V., Svejkovská, B., Doležal, M., & Velíšek, J. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189. [Link]
-
Acham, V. R., Dongare, M. K., Kemnitz, E., & Umbarkar, S. B. (2016). synthesized palladium supported on a strontium hydroxyl fluoride. Comptes Rendus Chimie, 19(10), 1237-1246. [Link]
- Hough, L., & Richardson, A. C. (1982). U.S. Patent No. 4,313,008. U.S.
-
Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. Journal of AOAC International, 84(2), 455-465. [Link]
- Pellicciari, R., & Natalini, B. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (WO2001058848A1).
- Feng, Z., & Li, Z. (2010). Process for synthesizing (R)-Glycidyl butyrate. (CN101723920B).
-
Húšková, R., Kende, A., & Hajšlová, J. (2010). Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils. Journal of Chromatography A, 1217(25), 4196-4205. [Link]
-
Chambers, R. D., et al. (2011). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 7, 1438-1443. [Link]
-
Kalow, J. A., & Doyle, A. G. (2010). Enantioselective ring opening of epoxides by fluoride anion promoted by a cooperative dual-catalyst system. Journal of the American Chemical Society, 132(10), 3268-3269. [Link]
-
Clark, J. (2000). What is nucleophilic substitution?. Chemguide. [Link]
-
Patel, D. A., & Patel, K. P. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences, 10(10), 1-12. [Link]
-
Tadayon, S., et al. (2017). The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers. Beilstein Journal of Organic Chemistry, 13, 2806-2811. [Link]
-
Hamlet, C. G., & Sadd, P. A. (2004). Formation and decomposition of 3-chloropropane-1,2-diol in model systems. Czech Journal of Food Sciences, 22(Special Issue), 259-261. [Link]
-
Wang, Y., et al. (2020). Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. Green Chemistry, 22(15), 4875-4884. [Link]
-
Li, Y., et al. (2022). Theoretical Study on the Origin of Abnormal Regioselectivity in Ring-Opening Reaction of Hexafluoropropylene Oxide. Molecules, 27(19), 6591. [Link]
-
Okamura, T., et al. (2018). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 14, 257-263. [Link]
-
Okamura, T., et al. (2018). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journal of Organic Chemistry, 14, 257-263. [Link]
-
Agilent Technologies. (2004). Determination of Low Level Hydrocarbon Impurities in Propylene Using the Agilent 6820 Gas Chromatograph. [Link]
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Remete, A. M., & Kiss, L. (2019). Synthesis of Fluorine-Containing Molecular Entities Through Fluoride Ring Opening of Oxiranes and Aziridines. Chemistry - A European Journal, 25(47), 11046-11065. [Link]
-
Doyle Group. (2020). 13. Fluoride Ring-Opening Kinetic Resolution of Terminal Epoxides: Preparation of (S)-2-Fluoro-1-Phenylethanol. UCLA. [Link]
-
Hou, E., et al. (2017). SELECTIVE CHLORINATION OF GLYCEROL TO 3-CHLORO-1,2-PROPANEDIOL CATALYZED BY BRØNSTED ACIDIC IONIC LIQUIDS. Brazilian Journal of Chemical Engineering, 34(1), 169-178. [Link]
-
Office of Environmental Health Hazard Assessment. (2009). 3-Monochloropropane-1,2-diol (3-MCPD). [Link]
Sources
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Technical Support Center: Purification of (S)-3-fluoropropane-1,2-diol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (S)-3-fluoropropane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to address the specific and often complex challenges encountered during the purification of this chiral fluorinated diol. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to make informed decisions in your work.
This compound is a valuable chiral building block in medicinal chemistry, prized for its unique stereochemical and electronic properties conferred by the fluorine atom. However, its physical characteristics—high polarity, low molecular weight, extensive hydrogen bonding capabilities, and high boiling point—make its isolation in high purity and high enantiomeric excess a significant challenge. This guide provides answers to common questions and systematic troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of this compound make its purification so challenging?
The difficulty in purifying this compound stems from a combination of its structural features:
-
High Polarity and Hydrogen Bonding: The two hydroxyl groups make the molecule highly polar and an excellent hydrogen bond donor and acceptor. This leads to strong interactions with polar stationary phases, potentially causing broad peaks in chromatography, and makes it highly soluble in polar solvents, complicating extraction and crystallization.
-
High Boiling Point & Thermal Sensitivity: Despite its low molecular weight (94.08 g/mol ), extensive intermolecular hydrogen bonding gives it a high boiling point. This makes atmospheric distillation difficult and often requires vacuum distillation to prevent thermal decomposition.
-
Chirality: The presence of a stereocenter at the C2 position means that its enantiomer, (R)-3-fluoropropane-1,2-diol, is a primary process-related impurity. Since enantiomers have identical physical properties (boiling point, solubility in achiral solvents, polarity), they cannot be separated by standard techniques like distillation or conventional chromatography.[][2] Chiral-specific methods are mandatory.
-
Fluorine Atom: The electron-withdrawing nature of the fluorine atom can influence the acidity of the hydroxyl protons and the molecule's interaction with stationary phases, adding a layer of complexity to chromatographic method development. Furthermore, synthetic routes involving fluorination can introduce unique impurities that are structurally similar to the product.[3][4]
Q2: What are the common impurities I should expect when purifying this compound?
Identifying potential impurities is critical for developing an effective purification strategy. Common impurities fall into several classes:
-
(R)-3-fluoropropane-1,2-diol: The opposite enantiomer is almost always the most critical impurity to remove, especially in pharmaceutical applications. Its presence directly impacts the enantiomeric excess (% ee) of the final product.
-
Starting Materials: Unreacted precursors from the synthesis, such as epichlorohydrin, glycidol derivatives, or the fluorinating agent, may persist.
-
Regioisomers: Depending on the synthetic route, regioisomers like (S)-2-fluoropropane-1,3-diol could be formed and may have very similar physical properties, complicating separation.
-
Byproducts of Fluorination: Electrophilic or nucleophilic fluorination reactions can be difficult to control, sometimes leading to over-fluorinated products or C-H oxygenation side products.[3]
-
Related Diols/Glycerol: Impurities from related compounds like 3-chloropropane-1,2-diol (3-MCPD) or glycerol can be present, especially if the synthesis involves these as precursors or intermediates.[5][6]
Q3: Which analytical techniques are most effective for assessing the chemical and enantiomeric purity of this compound?
A multi-faceted analytical approach is recommended for comprehensive purity assessment.
-
Chiral High-Performance Liquid Chromatography (HPLC) & Chiral Supercritical Fluid Chromatography (SFC): These are the gold-standard methods for determining enantiomeric excess (% ee).[] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are often effective for separating polar chiral molecules like diols.[7][8][9] SFC can sometimes offer faster separations and be more environmentally friendly than normal-phase HPLC.[7]
-
Gas Chromatography (GC) with a Chiral Column: For volatile derivatives of the diol, chiral GC can provide excellent resolution. Derivatization, for example, by forming a cyclic boronate ester, might be necessary to improve volatility and peak shape.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H, ¹³C, and ¹⁹F NMR: These are essential for confirming the chemical structure and identifying any structural isomers or byproducts.
-
Using Chiral Solvating or Shift Reagents: In ¹H or ¹⁹F NMR, adding a chiral auxiliary can induce chemical shift differences between the two enantiomers, allowing for the determination of enantiomeric excess.
-
-
High-Throughput Fluorescence-Based Assays: For rapid screening, methods involving the formation of diastereomeric iminoboronate esters that exhibit different fluorescent properties can be used to determine the enantiomeric excess of 1,2-diols in crude reaction mixtures.[11][12][13]
Troubleshooting Guide
This section addresses specific problems you may encounter during purification and provides systematic solutions.
Topic: Chiral Chromatography (HPLC/SFC)
Problem: Poor or no enantiomeric resolution (Rs < 1.5).
-
Causality: Enantiomeric separation on a chiral stationary phase (CSP) relies on the formation of transient, diastereomeric complexes between the analyte and the CSP.[9] If the interactions are too weak or non-specific, no separation will occur. The choice of CSP and mobile phase is paramount.[14][15]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Problem: Significant peak tailing or broad peaks.
-
Causality: Peak tailing is often caused by secondary, undesirable interactions between the highly polar diol and active sites (e.g., residual silanols) on the silica support of the column. It can also be a sign of column overload.
-
Solutions:
-
Add a Mobile Phase Modifier: For basic compounds, adding a small amount of a competing base like diethylamine (DEA) can mask silanol interactions. For acidic compounds, an acid like trifluoroacetic acid (TFA) can suppress ionization.[14]
-
Check for Column Overload: Reduce the sample concentration and injection volume. If the peak shape improves, overloading was the issue.
-
Use a Different Mobile Phase System: The high polarity of the diol may be better suited for Polar Organic Solvent Chromatography (POSC) or Reversed-Phase Chromatography (RPC) on an appropriate chiral column.[7][8]
-
Problem: Sample solubility issues in the mobile phase.
-
Causality: this compound is highly polar and may have limited solubility in common normal-phase solvents like heptane/hexane. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion or precipitation on the column.[15][16]
-
Solutions:
-
Match Injection Solvent to Mobile Phase: Dissolve the sample in the mobile phase itself whenever possible. If a stronger solvent is needed for solubility, use the smallest possible volume.
-
Change the Mobile Phase: Consider switching to a more polar mobile phase system. For example, in normal phase, using methyl-tert-butyl ether (MTBE) or tetrahydrofuran (THF) as a primary solvent instead of heptane can improve solubility.[16]
-
Explore Reversed-Phase or SFC: These techniques use more polar mobile phases (e.g., water/acetonitrile or supercritical CO₂ with alcohol modifiers) where the diol will be more soluble.
-
Topic: Fractional Distillation
Problem: Incomplete separation from an impurity with a close boiling point.
-
Causality: Fractional distillation separates compounds based on differences in boiling points. The efficiency of the separation depends on the number of "theoretical plates" in the distillation column.[17][18] For compounds with close boiling points (a difference of < 25-40 °C), a column with a higher number of theoretical plates is required.[16][19][20]
-
Solutions:
-
Use a More Efficient Fractionating Column: Switch from a simple Vigreux column to a packed column (e.g., with Raschig rings or metal sponges) or a spinning band distillation apparatus to increase the number of theoretical plates.
-
Optimize the Reflux Ratio: Increase the reflux ratio (the ratio of condensate returned to the column versus condensate collected). A higher reflux ratio improves separation but slows down the distillation rate.
-
Perform the Distillation Slowly: A slow, steady distillation rate allows thermodynamic equilibrium to be established at each theoretical plate, maximizing separation efficiency.[17]
-
Problem: Low product recovery.
-
Causality: Product loss during distillation can occur due to holdup (liquid wetting the surface of the column and packing), decomposition, or incomplete transfer.
-
Solutions:
-
Reduce Column Holdup: Choose a column appropriate for the scale of your distillation. Using an overly large column for a small amount of material will result in significant losses.
-
Ensure Proper Insulation: Wrap the distillation column and head with glass wool or aluminum foil to maintain the temperature gradient and prevent premature condensation.
-
Distill Under Vacuum: For high-boiling compounds like this diol, distillation under reduced pressure lowers the boiling point significantly, preventing thermal decomposition and reducing the energy required.
-
Experimental Protocols & Data
Protocol 1: Step-by-Step Chiral HPLC/SFC Method Development Screening
-
Analyte Preparation: Prepare a 1 mg/mL solution of the racemic or enriched this compound in a suitable solvent (e.g., isopropanol or ethanol).
-
Column Selection: Select a panel of 3-4 chiral stationary phases (CSPs). A good starting point includes columns based on amylose and cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate) derivatives).[8][9]
-
Initial Screening Conditions:
-
Normal Phase (NP):
-
Mobile Phase A: n-Heptane (or Hexane)
-
Mobile Phase B: Isopropanol (IPA)
-
Gradient: 5% B to 50% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
-
Supercritical Fluid Chromatography (SFC):
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B: Methanol (or Ethanol)
-
Gradient: 5% B to 40% B over 5-10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Temperature: 35 °C.
-
-
-
Evaluation: Analyze the chromatograms from the screening runs. Look for any sign of peak splitting or separation. Even partial separation indicates that the CSP is promising.[14]
-
Optimization: Select the most promising CSP/mobile phase system. Optimize the separation by:
-
Switching to an isocratic mobile phase composition.
-
Fine-tuning the percentage of the alcohol modifier.
-
Testing different alcohol modifiers (e.g., ethanol, n-propanol).
-
Adjusting the column temperature.
-
Protocol 2: Calculation of Enantiomeric Excess (% ee)
Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other.
-
Obtain Chromatogram: Using a validated chiral separation method, obtain a chromatogram of your purified sample.
-
Integrate Peaks: Determine the peak area for both the (S)-enantiomer and the (R)-enantiomer.
-
Calculate % ee: Use the following formula, where Area(S) is the peak area of the desired (S)-enantiomer and Area(R) is the peak area of the undesired (R)-enantiomer.
% ee = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] * 100
For example, if the area of the (S)-enantiomer is 98 and the area of the (R)-enantiomer is 2, the % ee would be:
% ee = [ |98 - 2| / (98 + 2) ] * 100 = (96 / 100) * 100 = 96%[21][22]
Data Summary Tables
Table 1: Qualitative Comparison of Primary Purification Techniques
| Feature | Fractional Vacuum Distillation | Preparative Chiral Chromatography |
| Principle | Separation by boiling point difference | Separation by differential interaction with a Chiral Stationary Phase |
| Separates Enantiomers? | No | Yes |
| Throughput | High (can process large volumes) | Lower (limited by column size and loading) |
| Solvent Consumption | Very Low | High |
| Cost | Lower equipment cost (for lab scale) | High (chiral columns and solvents are expensive) |
| Primary Use Case | Bulk removal of achiral impurities with different boiling points. | Final purification step to achieve high enantiomeric excess. |
Table 2: Recommended Starting Conditions for Chiral HPLC/SFC Screening
| Parameter | Normal Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | n-Heptane or Hexane | Supercritical CO₂ |
| Co-Solvent / Modifier | Isopropanol, Ethanol | Methanol, Ethanol |
| Typical CSPs | Immobilized Amylose or Cellulose Phenylcarbamates | Immobilized Amylose or Cellulose Phenylcarbamates |
| Flow Rate | 0.5 - 1.5 mL/min | 2.0 - 4.0 mL/min |
| Temperature | 20 - 40 °C | 30 - 45 °C |
Visualized Workflows
Caption: General purification and analysis workflow for this compound.
References
-
V. Desfontaine, et al. (2018). Chiral separation strategy in polar organic solvent chromatography and performance comparison with normal-phase liquid and supercritical-fluid chromatography. Journal of Chromatography A. [Link]
-
Pharma Knowledge Forum. (2021). CHIRAL SEPARATION OF POLAR MOLECULES; Using polysaccharide CSPs in RPC mode. YouTube. [Link]
-
G. Gübitz & M. G. Schmid. (2008). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology, Third Edition. [Link]
-
J. F. Miller, et al. (1960). Purification of Fluorine by Distillation. Industrial & Engineering Chemistry. [Link]
-
The Help Desk. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
Wikipedia contributors. (2023). Chiral column chromatography. Wikipedia. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]
-
Wikipedia contributors. (2023). Fractional distillation. Wikipedia. [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?. [Link]
-
E. G. Shcherbakova, et al. (2017). High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening. Chemistry – A European Journal. [Link]
-
T. Furuya, A. S. Kamlet, & T. Ritter. (2011). Catalysis for fluorination and trifluoromethylation. Nature. [Link]
-
Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]
-
Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. [Link]
- H. J. Federsel. (1993). Determination of Enantiomeric Purity by Direct Methods. In Stereoselective Synthesis.
-
E. G. Shcherbakova, et al. (2017). High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening. PubMed. [Link]
-
E. G. Shcherbakova, et al. (2017). High-Throughput Assay for Enantiomeric Excess Determination in 1,2- and 1,3-Diols and Direct Asymmetric Reaction Screening. ResearchGate. [Link]
-
V. Divinová, et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences. [Link]
-
B. Svejkovská, M. Doležal, & J. Velíšek. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences. [Link]
- G. Alcaraz, et al. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol.
-
P. Van Arnum. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. [Link]
-
H. J. Kim, et al. (2013). Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils. Journal of Chromatography A. [Link]
-
S. Arisseto, et al. (2014). Review on 3-Chloro-1,2-Propanediol: A Chloropropanol Formed During Food Processing. Der Pharma Chemica. [Link]
-
M. Doležal, et al. (2004). 3-Chloropropane-1,2-diol in models simulating processed foods: Precursors and agents causing its decomposition. Czech Journal of Food Sciences. [Link]
-
S. B. Lee, et al. (2011). Novel and Stereospecific Synthesis of (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol from D-Mannitol. Bulletin of the Korean Chemical Society. [Link]
-
V. A. Soloshonok, et al. (2014). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal. [Link]
-
S. R. Budideti, et al. (2015). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules. [Link]
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International Agency for Research on Cancer. (2012). 3-MONOCHLORO-1,2-PROPANEDIOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]
-
C. G. Hamlet, et al. (2011). Formation and occurrence of esters of 3-chloropropane-1,2-diol (3-CPD) in foods: What we know and what we assume. ResearchGate. [Link]
-
Office of Environmental Health Hazard Assessment. (2009). 3-Monochloropropane-1,2-diol (3-MCPD). [Link]
-
V. Divinová, et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. ResearchGate. [Link]
-
M. Doležal, et al. (2004). 3-Chloropropane-1,2-diol in models simulating processed foods: Precursors and agents causing its decomposition. ResearchGate. [Link]
-
C. G. Hamlet, et al. (2002). Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the ??g kg-1 1 level: Application to a wide range of foods. ResearchGate. [Link]
-
Z. R. Zádor, et al. (2016). Mechanism of formation of 3-chloropropan-1,2-diol (3-MCPD) esters under conditions of the vegetable oil refining. Food Chemistry. [Link]
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Technical Support Center: Troubleshooting Enantiomeric Excess Determination for Fluorinated Alcohols
Welcome to the Technical Support Center dedicated to the robust determination of enantiomeric excess (ee) for fluorinated alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by these valuable chiral building blocks. The strategic introduction of fluorine can significantly alter a molecule's physicochemical properties, often enhancing metabolic stability and binding affinity. However, these same electronic effects can complicate stereochemical analysis.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is determining the enantiomeric excess of fluorinated alcohols often more challenging than for their non-fluorinated analogs?
A1: The challenges arise from the unique properties imparted by fluorine atoms. The high electronegativity of fluorine can alter the polarity and volatility of the alcohol, affecting its interaction with chiral stationary phases (CSPs) in chromatography. In NMR, the electron-withdrawing nature of fluorine can influence the chemical environment of nearby protons, sometimes leading to signal broadening or unexpected shifts, which can complicate analysis, especially when using chiral derivatizing or solvating agents.
Q2: What is the first-line analytical technique I should consider for determining the ee of a novel fluorinated alcohol?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is generally the most versatile and widely applicable first-line technique.[1] Modern polysaccharide-based CSPs offer a high success rate for the direct separation of a broad range of enantiomers, including fluorinated alcohols, without the need for derivatization.[2] Supercritical Fluid Chromatography (SFC) is also an excellent, often faster, alternative, particularly for preparative separations.
Q3: When should I consider derivatization of my fluorinated alcohol before analysis?
A3: Derivatization should be considered in the following scenarios:
-
For Chiral Gas Chromatography (GC): Fluorinated alcohols, especially those with higher boiling points, often require derivatization (e.g., acylation) to increase their volatility and thermal stability for GC analysis.[3]
-
For NMR Analysis: To determine ee by NMR, derivatization with a chiral derivatizing agent (CDA) is necessary to convert the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum.[4]
-
For HPLC, if direct methods fail: If you are unable to achieve baseline separation on a variety of chiral stationary phases with a direct method, derivatizing the alcohol with a UV-active or fluorescent tag can improve detection and may alter the interactions with the CSP to achieve separation on an achiral column.[5]
Troubleshooting Guide: Chiral HPLC & SFC
Issue 1: Poor or No Resolution of Enantiomers
Q: I'm injecting my fluorinated alcohol onto a chiral column, but I see only a single peak or a broad peak with a slight shoulder. What should I do?
A: This is a common starting point in method development. The key is to systematically alter the factors that influence chiral recognition.
Underlying Principle: Chiral recognition on a stationary phase is a thermodynamically controlled process governed by the small differences in the free energy of association between each enantiomer and the CSP. To achieve separation, you must maximize these differences.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Step-by-Step Guidance:
-
Change the Chiral Stationary Phase (CSP): The "like-separates-like" principle doesn't always apply in chiral chromatography. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are excellent starting points. If a cellulose-based column (like Chiralcel®) fails, try an amylose-based one (like Chiralpak®), as they often provide complementary selectivity.[2]
-
Modify the Mobile Phase:
-
Normal Phase (Hexane/Alcohol): This is the most common mode for polysaccharide CSPs. Systematically vary the percentage of the alcohol co-solvent (typically isopropanol or ethanol). For fluorinated compounds, which can be more polar, you may need a higher percentage of alcohol than for their non-fluorinated counterparts.
-
Polar Organic Mode: Try pure methanol, ethanol, or acetonitrile. This can sometimes provide a completely different and successful separation mechanism.
-
Additives: For alcohols that also contain an acidic or basic moiety, adding a small amount of an acid (e.g., trifluoroacetic acid) or base (e.g., diethylamine) can improve peak shape and sometimes resolution by suppressing unwanted interactions with residual silanols on the silica support.
-
-
Adjust the Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often, but not always, increase selectivity and improve resolution. Experiment with a range from 10°C to 40°C.
Performance Comparison of Common CSPs for Trifluoromethyl-Substituted Alcohols
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 1.25 | 2.80 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralcel® OD-H (Cellulose derivative) | n-Hexane/Isopropanol (90:10, v/v) | 1.18 | 2.10 |
| 1-Phenyl-2,2,2-trifluoroethanol | Chiralpak® AD-H (Amylose derivative) | Methanol (100%) | 1.35 | 3.50 |
Data adapted from a representative guide on chiral HPLC analysis of trifluoromethyl-substituted alcohols.[2]
Troubleshooting Guide: Chiral GC
Issue 2: Poor Peak Shape, Broadening, or Tailing
Q: I've derivatized my fluorinated alcohol to make it more volatile for GC analysis, but the peaks are broad and tailing. What's causing this?
A: Poor peak shape in GC is often due to activity in the system, either in the inlet or the column itself. Fluorinated compounds, particularly alcohols, can be "sticky" and prone to strong interactions with active sites.
Step-by-Step Guidance:
-
Check the Derivatization Reaction: Ensure the derivatization reaction has gone to completion. Incomplete derivatization will leave free alcohol, which is significantly more polar and will tail on most common GC columns. Analyze the crude reaction mixture by TLC or LC-MS to confirm full conversion. A common derivatization is acylation to form an ester.[3]
-
Use an Inert Flow Path: Ensure you are using an inert GC system, including an inert inlet liner and a highly inert column. Active silanol groups in the liner or at the head of the column can cause strong adsorption of polar analytes.
-
Optimize GC Conditions:
-
Injection Temperature: A low injection temperature can cause slow volatilization and lead to broad peaks. A temperature that is too high can cause degradation. Start with an injector temperature around 250°C and optimize.
-
Oven Temperature Program: A slow ramp rate can sometimes lead to broader peaks due to increased diffusion. A faster ramp can sharpen peaks but may compromise resolution.
-
Recommended Starting GC Conditions for Derivatized Fluorinated Alcohols
| Parameter | Recommended Starting Condition |
| Column | CP Chirasil-DEX CB (or similar cyclodextrin-based chiral column) |
| Carrier Gas | Hydrogen or Helium |
| Injector Temp. | 230-250°C |
| Detector Temp. | 250°C |
| Oven Program | Start at a temperature appropriate for your analyte's volatility (e.g., 70-100°C), hold for 1-2 min, then ramp at 5-10°C/min. |
These are general starting points and should be optimized for your specific analyte.[3]
Troubleshooting Guide: NMR Spectroscopy
Issue 3: Poor Signal Separation of Diastereomers using a Chiral Derivatizing Agent (CDA)
Q: I've derivatized my racemic fluorinated alcohol with Mosher's acid chloride, but in the ¹H and ¹⁹F NMR, the signals for the two diastereomers are still overlapping. How can I improve the separation?
A: This indicates that the chiral environment provided by the CDA is not creating a large enough difference in the magnetic environments of the nuclei in the two diastereomers.
Underlying Principle: The basis of this method is the formation of diastereomers that have different spatial arrangements. In the case of Mosher's esters, the phenyl group of the Mosher's acid creates an anisotropic magnetic field that shields or deshields nearby protons and fluorine atoms of the alcohol moiety to different extents in the two diastereomers.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor NMR signal separation.
Step-by-Step Guidance:
-
Use a Higher Field Spectrometer: The chemical shift difference (Δδ) in Hz is directly proportional to the magnetic field strength. Moving from a 300 MHz to a 600 MHz spectrometer will double the separation between your signals, which may be sufficient to resolve them.
-
Change the NMR Solvent and/or Temperature: The conformation of the diastereomeric esters in solution can be influenced by the solvent and temperature. Acquiring spectra in different solvents (e.g., CDCl₃, C₆D₆, acetone-d₆) can alter the relative chemical shifts. Benzene-d₆ is particularly known for its solvent-induced shifts that can enhance signal dispersion.
-
Switch to a Different Chiral Derivatizing Agent (CDA): Mosher's acid (MTPA) is a classic choice, but it's not always the best.[7] For some substrates, other CDAs may provide a more effective chiral environment, leading to larger Δδ values. The presence of the trifluoromethyl group in your alcohol might lead to unfavorable electronic or steric interactions with the CF₃ group in MTPA.
Comparison of Common Chiral Derivatizing Agents for Alcohols
| Chiral Derivatizing Agent (CDA) | Acronym | Key Features & Considerations |
| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA (Mosher's acid) | The "gold standard"; widely used. The CF₃ group provides a clean signal for ¹⁹F NMR analysis.[6] |
| α-Cyano-α-fluoro(2-naphthyl)acetic acid | 2-CFNA | Reported to be superior to Mosher's acid for some primary alcohols, potentially offering larger Δδ values.[4] |
| 2′-Methoxy-1,1′-binaphthalene-8-carboxylic acid | MBCA | An axially chiral reagent that can be effective for β-chiral primary alcohols.[8] |
| O-Methylatrolactic acid | MAA | An alternative to MTPA that has shown success for secondary alcohols and amines.[8] |
Expert Tip for ¹⁹F NMR: When analyzing fluorinated alcohols, ¹⁹F NMR is an exceptionally powerful tool. The ¹⁹F nucleus has a high gyromagnetic ratio, 100% natural abundance, and a wide chemical shift range, leading to excellent signal dispersion.[9] When derivatizing a fluorinated alcohol with a non-fluorinated CDA, you can directly observe the splitting of the alcohol's fluorine signals. Conversely, using a fluorinated CDA like MTPA with a non-fluorinated alcohol allows you to use the CDA's fluorine as the reporter signal. For a fluorinated alcohol and a fluorinated CDA, you have two potential reporter signals to analyze.
By methodically working through these troubleshooting steps, you can overcome the common challenges associated with determining the enantiomeric excess of fluorinated alcohols and generate accurate, reliable data for your research.
References
-
Corma, A., Iborra, S., & Mifsud, M. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(17), 8505-8597. [Link]
-
dos Santos, F. P., & Rittner, R. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(9), 1469. [Link]
-
Jereb, M., Vražič, D., & Zupan, M. (2010). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Molecules, 15(5), 3539-3553. [Link]
-
Wikipedia. Chiral derivatizing agent. [Link]
-
Waters Corporation. (2014). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
ChemRxiv. (2022). Synthesis of heterocyclic analogues of Mosher's acid. [Link]
-
Toyo'oka, T. (1994). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. Journal of Chromatography B: Biomedical Applications, 659(1-2), 109-126. [Link]
-
ResearchGate. FICA, a new chiral derivatizing agent for determining the absolute configuration of secondary alcohols by 19F and 1H NMR spectroscopies. [Link]
-
ProQuest. Determining Enantiomeric Composition of Drugs of Abuse Using Fluorine Nuclear Magnetic Resonance (19F NMR). [Link]
-
ResearchGate. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: A review. [Link]
-
SciELO. Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
addressing stability issues of (S)-3-fluoropropane-1,2-diol in aqueous solutions
A Guide to Ensuring Stability in Aqueous Solutions for Researchers, Scientists, and Drug Development Professionals
I. Troubleshooting Guide: Addressing Common Stability and Analytical Issues
This section addresses specific problems you may encounter during your work with (S)-3-fluoropropane-1,2-diol in aqueous solutions.
Issue 1: Inconsistent or Decreasing Analyte Concentration in Stock Solutions
Symptom: You observe a time-dependent decrease in the concentration of this compound in your aqueous stock solutions, even when stored under standard laboratory conditions.
Potential Causes and Solutions:
-
Hydrolytic Degradation: The carbon-fluorine bond, while generally strong, can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. The presence of adjacent hydroxyl groups may influence this reactivity.
-
Solution: Prepare stock solutions in a buffered system, ideally within a pH range of 5-7. Avoid highly acidic or alkaline conditions. For long-term storage, consider preparing solutions fresh or storing at ≤ 4°C. For critical applications, flash-freezing in aliquots and storing at -20°C or -80°C is recommended.
-
-
Adsorption to Container Surfaces: Highly polar molecules like diols can adsorb to glass or plastic surfaces, leading to an apparent decrease in concentration.
-
Solution: Use low-adsorption vials, such as those made of polypropylene or silanized glass. Before quantitative analysis, it is good practice to condition the vials by rinsing them with a solution of the analyte at a similar concentration.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Symptom: When analyzing your this compound sample via HPLC or GC, you detect additional, unidentified peaks that were not present in the initial analysis.
Potential Causes and Solutions:
-
Formation of Degradation Products: Under stress conditions such as extreme pH, high temperature, or exposure to light, this compound may degrade. A likely degradation pathway is the hydrolysis of the C-F bond to form glycerol and fluoride ions. Other potential byproducts could arise from oxidation or rearrangement reactions.
-
Solution: To identify the degradation products, a forced degradation study is recommended.[1][2][3] This involves intentionally exposing the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and UV light) to generate the potential degradants. These can then be characterized by mass spectrometry (MS).
-
-
Reaction with Buffer Components: Certain buffer components can react with the analyte, especially under specific conditions like heating or prolonged storage.
-
Solution: Use inert buffer systems such as phosphate or citrate buffers. If you suspect a reaction with the buffer, analyze a blank buffer solution that has been subjected to the same storage and handling conditions as your sample.
-
Issue 3: Poor Peak Shape or Low Sensitivity in GC-MS Analysis
Symptom: You are experiencing tailing peaks, low signal intensity, or poor reproducibility when analyzing this compound by Gas Chromatography-Mass Spectrometry (GC-MS).
Potential Causes and Solutions:
-
High Polarity of the Analyte: The two hydroxyl groups in this compound make it a highly polar molecule. This can lead to strong interactions with the stationary phase in the GC column, resulting in poor peak shape.
-
Inappropriate Column Choice: Using a standard non-polar column may not be suitable for this analyte.
-
Solution: A more polar GC column, such as one with a polyethylene glycol (WAX) stationary phase, may provide better peak shape even without derivatization for qualitative screening. However, for quantitative analysis, derivatization is highly recommended.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation pathway for this compound in an aqueous solution?
A1: Based on the principles of organofluorine chemistry and data from analogous compounds, the primary degradation pathway is likely to be hydrolysis of the carbon-fluorine bond to yield glycerol and fluoride ions. This reaction can be catalyzed by both acidic and basic conditions. Oxidative degradation is also a possibility, potentially leading to the formation of fluorinated carboxylic acids or other oxidized species.[7][8][9]
Q2: What are the optimal storage conditions for aqueous solutions of this compound?
A2: For short-term storage (up to a few days), refrigeration at 2-8°C in a tightly sealed container, protected from light, is recommended. For long-term storage, it is advisable to prepare aliquots in low-adsorption vials, flash-freeze them, and store at -20°C or below. To minimize degradation, solutions should be prepared in a buffered system with a pH between 5 and 7.
Q3: How does temperature affect the stability of this compound?
A3: As with most chemical reactions, the rate of degradation of this compound is expected to increase with temperature. Studies on the chlorinated analog, 3-MCPD, have shown a significant increase in decomposition at elevated temperatures.[10] Therefore, it is crucial to avoid exposing solutions of this compound to high temperatures for extended periods.
Q4: Can I use HPLC with UV detection for the analysis of this compound?
A4: this compound lacks a strong chromophore, making it challenging to detect with a standard UV detector at typical wavelengths (e.g., 254 nm). For sensitive and specific detection, a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) is more appropriate. If only a UV detector is available, derivatization with a UV-active agent would be necessary.
Q5: What quality control measures should I implement when working with this compound?
A5: To ensure the reliability of your results, it is recommended to:
-
Regularly check the purity of your stock solutions using a suitable analytical method (e.g., LC-MS).
-
Include a positive control (a freshly prepared standard) and a negative control (the vehicle or buffer) in your experiments.
-
Perform periodic system suitability tests for your analytical instrumentation to ensure consistent performance.
III. Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
Thermostatically controlled water bath
-
Photostability chamber
Procedure:
-
Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix the stock solution with the stressor in a 1:1 ratio in separate vials:
-
Acidic: Add 0.1 M HCl.
-
Basic: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Use the stock solution in water.
-
-
Incubate the vials at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample of the stock solution should be kept at 4°C.
-
For photostability testing, expose the stock solution to UV light according to ICH guidelines.
-
After the incubation period, neutralize the acidic and basic samples.
-
Analyze all samples, including the control, by a suitable stability-indicating method, such as LC-MS, to determine the extent of degradation and identify any degradation products.
| Stress Condition | Typical Incubation | Potential Degradation Pathway |
| 0.1 M HCl | 60°C for 24h | Acid-catalyzed hydrolysis |
| 0.1 M NaOH | 60°C for 24h | Base-catalyzed hydrolysis |
| 3% H₂O₂ | Room Temp for 24h | Oxidation |
| Heat (Water) | 80°C for 48h | Thermal degradation |
| Photolysis | ICH Q1B | Photolytic degradation |
Protocol 2: GC-MS Analysis with Derivatization
This protocol provides a starting point for the quantitative analysis of this compound in aqueous solutions using GC-MS after derivatization.
Materials:
-
This compound sample/standard
-
Phenylboronic acid (PBA) solution (e.g., 10 mg/mL in acetone)
-
Anhydrous sodium sulfate
-
Hexane
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
To 1 mL of the aqueous sample, add a suitable internal standard.
-
Lyophilize the sample to dryness.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., 100 µL of acetone).
-
Add 50 µL of the PBA solution and heat at 70°C for 20 minutes to form the phenylboronate ester derivative.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane.
-
Pass the hexane solution through a small column of anhydrous sodium sulfate to remove any residual water.
-
Inject an aliquot of the hexane solution into the GC-MS system.
IV. Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Decision tree for troubleshooting common analytical problems.
V. References
-
Proposed mechanisms of hydrolytic and oxidative defluorination of AM-2201 to the respective 5-HPM. ResearchGate.[Link]
-
Enzymatic defluorination of fluorinated compounds. ResearchGate. (2019-10-16). [Link]
-
A proposed mechanism for the complete defluorination of perfluorooctanoate. ResearchGate.[Link]
-
Mechanism of defluorination of enflurane. Identification of an organic metabolite in rat and man. PubMed.[Link]
-
Defluorination mechanism of fluoroacetate by fluoroacetate-specific defluorinase. ResearchGate.[Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. (2016-05-02). [Link]
-
III Analytical Methods. Google Books.
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. (2020-04-15). [Link]
-
Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. (2014-05-31). [Link]
-
Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences. (2006). [Link]
-
3-Monochloropropane-1,2-diol (3-MCPD). Office of Environmental Health Hazard Assessment. (2009-03). [Link]
-
Common Troubleshooting Tips. Chemistry LibreTexts. (2023-08-29). [Link]
-
Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils. PubMed.[Link]
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.[Link]
-
ANALYTICAL METHODS MANUAL. Department of Water and Sanitation, South Africa.[Link]
-
Formation and decomposition of 3-chloropropane-1,2-diol in model systems. Czech Journal of Food Sciences. (2002). [Link]
-
Flow Cytometry Troubleshooting Guide. Bio-Techne.[Link]
-
Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. Southern California Coastal Water Research Project.[Link]
-
Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food. Molecular Nutrition & Food Research. (2011). [Link]
-
Opinion on 3-Monochloro-propane-1,2-Diol (3-MCPD). European Commission.[Link]
-
A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues. PubMed.[Link]
-
Kinetics of 3-chloropropane-1,2-diol (3-MCPD) degradation in high temperature model systems. ResearchGate.[Link]
-
3-MONOCHLORO-1,2-PROPANEDIOL. NCBI Bookshelf.[Link]
-
Determination of 3-Chloropropane1,2-diol in Liquid Hydrolyzed Vegetable Proteins and Soy Sauce by SolidPhase Microextraction and Gas Chromatography/Mass Spectrometry. ResearchGate.[Link]
-
The pH effects on the distribution of 1,3-propanediol and 2,3-butanediol produced simultaneously by using an isolated indigenous Klebsiella sp. Ana-WS5. ResearchGate.[Link]
-
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central.[Link]
-
Effects of low temperatures (9-33 degrees C) and pH (3.3-5.7) in the loss of Saccharomyces cerevisiae viability by combining lethal concentrations of ethanol with octanoic and decanoic acids. PubMed.[Link]
-
Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI.[Link]
-
Effects of pH and temperature on growth and glycerol production kinetics of two indigenous wine strains of Saccharomyces cerevisiae from Turkey. National Institutes of Health.[Link]
-
3-CHLORO-1,2-PROPANEDIOL Safety Data Sheet. Loba Chemie.[Link]
-
Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. PubMed Central.[Link]
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- 10. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
Technical Support Center: Optimizing Chromatographic Methods for Fluorinated Propanediol Analysis
Welcome to the technical support center for the analysis of fluorinated propanediols. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods. Fluorinated propanediols, due to their unique physicochemical properties—namely high polarity and the influence of electronegative fluorine atoms—present distinct analytical challenges. This document provides a structured, in-depth resource to navigate these complexities effectively.
Method Selection: HPLC vs. GC for Fluorinated Propanediol Analysis
Choosing the appropriate chromatographic technique is the foundational step for successful analysis. The decision between HPLC and GC depends on several factors, including the analyte's volatility, thermal stability, concentration, and the sample matrix. Fluorinated propanediols are polar and non-volatile, making HPLC a direct analytical choice. However, GC can be a powerful alternative, offering high resolution, but it necessitates a crucial derivatization step to increase analyte volatility.
The following decision tree provides a logical workflow for selecting the most suitable technique for your application.
Technical Support Center: Strategies to Reduce Byproduct Formation in Fluorination Reactions
Welcome to the Technical Support Center for Fluorination Chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of fluorination reactions and effectively minimize the formation of unwanted byproducts. Fluorination is a powerful tool in medicinal chemistry and materials science, but its reactive nature can often lead to challenging side reactions.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions for cleaner outcomes and higher yields.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your fluorination experiments. The advice provided is based on established principles and field-proven insights to help you diagnose and resolve these issues.
Issue 1: Low or No Conversion to the Desired Fluorinated Product
Q: My reaction shows low or no conversion of the starting material to the desired fluorinated product. What are the likely causes and how can I troubleshoot this?
**A: **Low conversion is a common hurdle in fluorination chemistry and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Initial Diagnostic Checks:
-
Reagent Purity and Stability:
-
Fluorinating Agent: Many fluorinating agents are sensitive to moisture and can degrade over time.[4] Ensure your reagent is fresh and has been stored under appropriate anhydrous conditions. For example, N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® are generally stable solids, but it's good practice to use a freshly opened bottle or a sample that has been properly stored.[5][6][7]
-
Substrate and Other Reagents: Impurities in your starting material or other reagents can inhibit the reaction.[6] It is advisable to purify your substrate and any other critical reagents before setting up the reaction.
-
-
Reaction Conditions:
-
Temperature: The activation energy for C-F bond formation might not be met at lower temperatures.[4] Consider a gradual increase in the reaction temperature while carefully monitoring for any signs of decomposition or byproduct formation.
-
Reaction Time: Fluorination reactions can sometimes be sluggish. Monitor the reaction progress over a longer period using an appropriate analytical technique like TLC, GC-MS, or NMR spectroscopy.
-
Advanced Troubleshooting Strategies:
-
Solvent Choice: The solvent plays a critical role in the solubility of reagents and the stabilization of intermediates.
-
Ensure the use of anhydrous and degassed solvents to prevent quenching of reagents or catalysts.[6]
-
For nucleophilic fluorinations, polar aprotic solvents like acetonitrile or DMSO are often used.[8]
-
Be aware of potential side reactions with the solvent itself. For instance, Selectfluor can react exothermically with DMF, pyridine, and DMSO.[9]
-
-
Catalyst Deactivation: If you are using a catalyst, it may be deactivated by impurities or byproducts.
-
Ensure the catalyst is compatible with all components of the reaction mixture.
-
Consider adding the catalyst in portions or using a higher catalyst loading.
-
Below is a troubleshooting workflow to guide your optimization process:
Caption: Troubleshooting workflow for low or no product conversion.
Issue 2: Formation of Alkene Byproducts (Elimination)
Q: I am observing a significant amount of an alkene byproduct in my reaction. What causes this, and how can I favor the desired substitution reaction?
**A: **The formation of alkenes is a classic example of a competing elimination reaction (E2 mechanism) alongside the desired nucleophilic substitution (S_N2 mechanism).[4] This is particularly common when using nucleophilic fluorinating agents with secondary and tertiary alkyl halides.[4][10]
Factors Favoring Elimination:
-
Substrate Structure: Secondary and tertiary substrates are more prone to elimination because they can form more stable carbocation-like transition states.[4]
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.[4]
-
Basicity of the Fluoride Source: While fluoride is a weak base, impurities or additives can increase the basicity of the reaction medium, promoting elimination.
Strategies to Minimize Elimination:
-
Modify Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature is often the most effective way to reduce elimination byproducts.
-
Use a Milder Fluoride Source: Consider using a less basic fluoride source. For example, in some cases, using a phase-transfer catalyst with KF or CsF can be milder than using tetraalkylammonium fluorides.[11]
-
-
Choice of Fluorinating Agent:
-
For deoxyfluorination of alcohols, reagents like PyFluor have been shown to produce fewer elimination byproducts compared to DAST (diethylaminosulfur trifluoride).[11]
-
-
Solvent Effects:
-
The choice of solvent can influence the balance between substitution and elimination. Highly polar, aprotic solvents can favor S_N2 reactions.
-
The competition between S_N2 and E2 pathways is illustrated below:
Caption: Competing S_N2 and E2 pathways in nucleophilic fluorination.
Issue 3: Over-fluorination or Di-fluorination
Q: My reaction is producing di-fluorinated or other over-fluorinated products instead of the desired mono-fluorinated compound. How can I improve the selectivity?
**A: **Over-fluorination is a common issue, especially with highly reactive fluorinating agents or activated substrates.[12] Controlling the stoichiometry and reactivity is key to achieving mono-selectivity.
Strategies to Prevent Over-fluorination:
-
Control Stoichiometry:
-
Carefully control the stoichiometry of the fluorinating agent. Using a slight excess or even a stoichiometric amount can sometimes lead to over-fluorination. It is often beneficial to start with a sub-stoichiometric amount of the fluorinating agent and slowly add more while monitoring the reaction.
-
-
Lower the Reaction Temperature:
-
Running the reaction at a lower temperature can reduce the rate of the second fluorination reaction, thereby improving selectivity for the mono-fluorinated product.
-
-
Choose a Less Reactive Fluorinating Agent:
-
Substrate and Catalyst Design:
Experimental Protocol for Optimizing Mono-fluorination:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate in an appropriate anhydrous solvent.
-
Cooling: Cool the reaction mixture to a low temperature (e.g., -78 °C or 0 °C).
-
Slow Addition: Dissolve the fluorinating agent (e.g., 0.95 equivalents) in the same solvent and add it dropwise to the cooled reaction mixture over an extended period.
-
Monitoring: Monitor the reaction progress closely by TLC or other suitable methods.
-
Quenching: Once the starting material is consumed or the desired amount of product is formed, quench the reaction promptly.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between nucleophilic and electrophilic fluorination, and how do I choose between them?
A1: The choice between nucleophilic and electrophilic fluorination depends primarily on the nature of your substrate and the desired transformation.
-
Nucleophilic Fluorination: Involves a fluoride anion (F⁻) as the nucleophile, which displaces a leaving group (e.g., halide, tosylate) on an electrophilic carbon center.[15]
-
Electrophilic Fluorination: Utilizes a reagent with an electron-deficient fluorine atom ("F⁺" source) that reacts with a nucleophilic carbon center (e.g., enolates, electron-rich aromatics).[17][18]
Comparison Table: Nucleophilic vs. Electrophilic Fluorination
| Feature | Nucleophilic Fluorination | Electrophilic Fluorination |
| Fluorine Source | Fluoride anion (F⁻) | "Electrophilic" fluorine (F⁺) |
| Substrate Type | Electrophilic (e.g., alkyl halides) | Nucleophilic (e.g., enolates, arenes) |
| Common Reagents | KF, CsF, TBAF, DAST | Selectfluor®, NFSI |
| Typical Byproducts | Alkenes (from elimination) | Di-fluorinated compounds, oxidation byproducts |
| Key Challenge | Competing elimination reactions | Controlling selectivity, over-fluorination |
Q2: How does the choice of solvent affect byproduct formation?
A2: The solvent is a critical parameter that can significantly influence the outcome of a fluorination reaction.
-
Polarity: The polarity of the solvent can affect the solubility of the fluorinating agent and the stability of charged intermediates, which in turn can influence the reaction rate and selectivity.
-
Anhydrous Conditions: Water can react with many fluorinating agents and intermediates, leading to undesired byproducts and reduced yields. Always use dry solvents.[6]
-
Solvent Reactivity: Some solvents can react with highly reactive fluorinating agents. For example, Selectfluor can react with DMF and DMSO.[9] It is crucial to choose a solvent that is inert under the reaction conditions.
-
Hydrogen Bonding: In nucleophilic fluorination, hydrogen bonding between the solvent and the fluoride anion can reduce its nucleophilicity. Polar aprotic solvents are often preferred as they do not strongly solvate the fluoride ion.
Q3: What is the role of a catalyst in reducing byproduct formation?
A3: Catalysis plays a pivotal role in modern fluorination chemistry by enabling milder reaction conditions and enhancing selectivity, thereby reducing byproduct formation.[20][21]
-
Increased Selectivity: Catalysts can provide a lower energy pathway for the desired reaction, making it faster than competing side reactions. Chiral catalysts can also be used to achieve enantioselective fluorination.[22]
-
Milder Reaction Conditions: Catalyzed reactions often proceed at lower temperatures, which can suppress temperature-sensitive side reactions like elimination and decomposition.[20]
-
Activation of C-H Bonds: Recent advances have seen the development of catalysts that can selectively activate and fluorinate specific C-H bonds, offering a powerful strategy for late-stage fluorination with high precision.[13]
Types of catalysts used in fluorination include:
-
Transition Metal Catalysts: Palladium, silver, and other transition metals are widely used to catalyze various fluorination reactions.[5][23][24]
-
Organocatalysts: Small organic molecules can be used to catalyze enantioselective fluorinations.[5][14]
-
Photoredox Catalysts: These catalysts use light energy to promote fluorination reactions via radical pathways.[5]
Q4: Are there "greener" or safer alternatives to traditional fluorinating agents?
A4: Yes, the development of safer and more environmentally friendly fluorinating agents is an active area of research.
-
Modern Electrophilic Reagents: Reagents like Selectfluor® and NFSI are bench-stable solids that are generally safer to handle than gaseous fluorine (F₂) or other highly corrosive and toxic traditional reagents.[7][25][26]
-
Deoxyfluorination Reagents: While reagents like DAST can be hazardous, newer alternatives like PyFluor and AlkylFluor have been developed to be more thermally stable and produce fewer byproducts.[11]
-
Flow Chemistry: Performing fluorination reactions in continuous-flow microreactors can improve safety by minimizing the amount of hazardous reagent present at any given time and allowing for better control over reaction parameters.[27]
-
Biocatalysis: The use of enzymes, such as fluorinases, for C-F bond formation represents a green and highly selective approach, although its synthetic utility is still under development.
By carefully considering the factors outlined in this guide, you can significantly improve the outcome of your fluorination reactions, leading to higher yields of the desired products and a more efficient research and development process.
References
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
- Understanding and Controlling Byproduct Form
- Fluorine in drug discovery: Role, design and case studies. ScienceDirect.
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Scilit.
- Selective fluorination in drug design and development: an overview of biochemical r
- Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments.
- Recent advances in late-stage monofluorination of natural products and their deriv
- Late-Stage Fluorination: From Fundamentals to Application.
- Technical Support Center: Troubleshooting Unexpected Results in Mercuric Fluoride Reactions. Benchchem.
- The development of Selectfluor® as a commercial electrophilic fluorin
- Late-Stage Fluorination: From Fundamentals to Applic
- Nuclophilic Fluorination by F-. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Catalysis for Fluorination and Trifluoromethyl
- Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal.
- Fluorin
- Strategies for Nucleophilic C(sp3)–(Radio)
- Fluorination Reagents, Fluorin
- Fluorination Reactions. Professor Steven V. Ley Research Group.
- Strategies Towards Challenging Fluorination Reactions.
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Catalytic C(sp 3 )–F bond formation: recent achievements and pertaining challenges. Green Chemistry (RSC Publishing). [Link]
- nucleophilic fluorination reactions: Topics by Science.gov. Science.gov.
- Electrophilic fluorin
- Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiol
- Electrophilic Fluorin
- Specific Solvent Issues with Fluorin
- Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorin
- Comprehensive Guide to Nucleophilic Fluorination vs.
- Electrophilic Fluorination Agents. Organofluorine / Alfa Chemistry.
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troubleshooting poor peak resolution in chiral separation of fluorinated diols
Welcome to the Technical Support Center dedicated to resolving challenges in the chiral separation of fluorinated diols. This resource is designed for researchers, scientists, and drug development professionals who encounter issues with poor peak resolution during their chromatographic experiments. Here, we will explore the underlying scientific principles and provide actionable troubleshooting strategies to enhance the enantioseparation of these unique molecules.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding poor peak resolution in the chiral separation of fluorinated diols.
Q1: Why is achieving good peak resolution for fluorinated diols often challenging?
The unique properties of fluorinated diols, such as their high polarity, potential for strong hydrogen bonding, and the influence of fluorine's high electronegativity, can lead to complex interactions with both the chiral stationary phase (CSP) and the mobile phase. These interactions can result in peak broadening, tailing, or co-elution, making baseline separation difficult.
Q2: My peaks are fronting. What is the most likely cause?
Peak fronting, often appearing as "shark fins," is most commonly caused by column overload.[1][2] This occurs when the concentration of the injected sample is too high for the capacity of the column.[2] Another potential, though less common, cause can be poor sample solubility in the injection solvent.[3]
Q3: My peaks are tailing. What should I investigate first?
Peak tailing can arise from several factors. A primary cause is often secondary interactions between the analyte and the stationary phase, especially with acidic silanol groups on the column packing.[4][5] Other common causes include column overload, a contaminated or degraded column, or an inappropriate mobile phase pH.[4]
Q4: Can temperature adjustments improve my separation?
Yes, temperature is a critical parameter in chiral chromatography.[6][7] Altering the column temperature can significantly impact the thermodynamics of the chiral recognition process, affecting both retention times and selectivity.[8][9][10] In some cases, increasing the temperature can improve peak efficiency and shape, while in others, decreasing the temperature may enhance chiral selectivity.[7][11]
Q5: What is the first step I should take if I observe poor resolution?
Begin by ensuring the problem is reproducible. Inject a well-characterized standard to confirm the issue is not with the sample itself. If the problem persists, a systematic approach starting with the mobile phase composition and then moving to other parameters like flow rate, temperature, and even the chiral stationary phase is recommended.[11]
In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving persistent peak resolution issues.
Guide 1: Diagnosing and Resolving Peak Shape Problems
Poor peak shape is a direct contributor to decreased resolution. The following guide will help you identify and correct common peak deformities.
-
Hypothesis: The column is overloaded with the sample.
-
Experiment: Prepare a 1:10 and a 1:100 dilution of your sample in the mobile phase and inject them.[2][4]
-
Analysis: If the peak shape becomes more symmetrical with dilution, the original sample concentration was too high.[2]
-
Solution:
-
Hypothesis: Secondary interactions or column contamination are causing peak tailing.
-
Experiment 1 (Mobile Phase Modification):
-
For basic diols: Add a small percentage (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase to mask active silanol sites.[4]
-
For acidic diols: Add a small percentage (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase to ensure the analyte is in a single protonation state.[4]
-
-
Experiment 2 (Column Health Check):
-
Analysis: If peak shape improves with mobile phase additives, secondary interactions were the likely cause. If column flushing improves the peak shape, contamination was the issue.
-
Solution:
-
Incorporate the effective additive into your standard mobile phase.
-
Implement a regular column washing protocol. If the problem persists after washing, the column may be permanently damaged and require replacement.[4]
-
Troubleshooting Logic for Peak Asymmetry
Caption: A workflow for diagnosing and resolving peak fronting and tailing.
Guide 2: Optimizing Chromatographic Parameters for Fluorinated Diols
When peak shape is acceptable but resolution is still insufficient, a systematic optimization of chromatographic parameters is necessary.
The mobile phase composition is a powerful tool for manipulating selectivity in chiral separations.[7][16]
-
Vary Organic Modifier:
-
If using a standard mobile phase like hexane/isopropanol, systematically vary the percentage of the alcohol modifier. A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Evaluate different alcohols (e.g., ethanol, n-propanol) as the modifier. The choice of alcohol can alter the chiral recognition mechanism.[17]
-
-
Incorporate Additives:
-
Consider Reversed-Phase Conditions:
-
While normal-phase is common for chiral separations, reversed-phase conditions (e.g., water/acetonitrile or water/methanol) can offer complementary selectivity.[19] This is particularly relevant for highly polar fluorinated diols.
-
Temperature affects the kinetics and thermodynamics of the separation.
-
Initial Analysis: Perform an initial separation at ambient temperature (e.g., 25 °C).
-
Systematic Variation:
-
Decrease the temperature in 5 °C increments (e.g., to 20 °C, then 15 °C). Lower temperatures often increase enantioselectivity, leading to better resolution.[11][13]
-
If resolution does not improve, increase the temperature in 5 °C increments (e.g., to 30 °C, then 35 °C). Higher temperatures can improve column efficiency and reduce analysis time, which may also enhance resolution.[6][20]
-
-
Data Analysis: Plot resolution (Rs) versus temperature to determine the optimal setting. Be aware that in some cases, the enantiomer elution order can reverse with temperature changes.[7][9]
| Parameter | Effect on Resolution | Typical Starting Point | Considerations |
| Organic Modifier % | Lower % often increases selectivity but also retention time. | Hexane/IPA (90:10) | Balance resolution with acceptable run time. |
| Modifier Type | Can change chiral recognition mechanism. | Isopropanol (IPA) or Ethanol | Screen different alcohols for optimal selectivity. |
| Additives (0.1%) | Improves peak shape and can enhance selectivity. | TFA for acids, DEA for bases | Crucial for ionizable compounds.[4][18] |
| Temperature | Can increase or decrease selectivity depending on the system. | 25 °C | Screen from 10 °C to 40 °C in increments.[4] |
| Flow Rate | Lower flow rates can improve resolution. | 1.0 mL/min (for 4.6 mm ID) | Slower flow rates increase analysis time.[13][21] |
Table 1: Summary of key chromatographic parameters and their impact on resolution.
Experimental Workflow for Method Optimization
Caption: A systematic workflow for optimizing chiral separation methods.
Guide 3: Advanced Strategies: Stationary Phase Selection
If extensive mobile phase and temperature optimization fails to provide adequate resolution, the choice of chiral stationary phase (CSP) should be re-evaluated.
-
Polysaccharide-Based CSPs: Columns with cellulose or amylose backbones (e.g., Chiralcel®, Chiralpak®) are workhorses in chiral separations and are effective for a wide range of compounds, including diols.[22] They offer complex chiral recognition environments involving hydrogen bonding, dipole-dipole, and steric interactions.
-
Fluorinated CSPs: For fluorinated analytes, fluorinated stationary phases (e.g., pentafluorophenyl - PFP) can offer unique and complementary selectivity.[23][24][25] These phases can engage in specific interactions with fluorinated molecules that are not possible on traditional alkyl or polysaccharide phases.[26][27] The use of a fluorinated stationary phase may enhance the retention and separation of fluorinated diols from their non-fluorinated counterparts or impurities.[24]
-
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for chiral separations, often providing faster and more efficient separations than HPLC.[28][29][30] The use of supercritical CO2 with an alcohol modifier creates a unique separation environment that can be highly effective for polar molecules like diols.[28] Recent studies have demonstrated that SFC can achieve better resolution and faster analysis times for diol-containing compounds compared to UPLC.[31]
By systematically addressing peak shape, optimizing mobile phase and temperature, and thoughtfully selecting the chiral stationary phase, researchers can overcome the challenges associated with the chiral separation of fluorinated diols and achieve robust, high-resolution results.
References
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- Troubleshooting guide for HPLC analysis of chiral compounds - Benchchem. (n.d.).
- Influence of Mobile Phase and Temperature on Separation of 1,1′-Binaphthyl-2,2′-Diol Enantiomers with Brush Type Chiral Stationary Phases Derived from l -Leucine - ResearchGate. (n.d.).
- Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022).
- Peak Fronting . . . Some of the Time - LCGC International. (n.d.).
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. (2014).
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. (2012).
- Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023).
- Reverse-Phase Chromatography: Columns & Mobile Phases Guide - Daicel Chiral Technologies. (2021).
- The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) - ResearchGate. (n.d.).
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.).
- (PDF) Influence of mobile phase composition on chiral discrimination of model compound obtained on Chiralpak AD Column - Thermodynamic study - ResearchGate. (n.d.).
- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. (n.d.).
- (PDF) Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography - ResearchGate. (2016).
- HPLC manual (for chiral HPLC analysis). (n.d.).
- Chiral HPLC Method Development. (n.d.).
- Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers - Benchchem. (n.d.).
- Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022).
- Effect of temperature on chromatographic separation driven by enantiomer self-disproportionation - PubMed. (n.d.).
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- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - ResearchGate. (n.d.).
- Chiral HPLC Column Selection and Method Development Guide - Sigma-Aldrich. (n.d.).
- Chiral Analysis of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol: Application Notes and Protocols - Benchchem. (n.d.).
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (n.d.).
- Basics of chiral HPLC - Sigma-Aldrich. (n.d.).
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
- Degree Project E, 45 c Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and - DiVA portal. (n.d.).
- Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs - ResearchGate. (2019).
- Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023).
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed. (2019).
- (PDF) Temperature dependence of enantiomer separation parameters by gas-chromatografic and supercritical fluid chromatographic methods - ResearchGate. (n.d.).
- Journal of Chromatography A - AFMPS. (n.d.).
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. (n.d.).
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024).
- Improved Chiral SFC Screening for Analytical Method Development - ResearchGate. (n.d.).
- How can I improve my chiral column resolution? - ResearchGate. (2014).
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. (2016).
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. (n.d.).
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- 31. diva-portal.org [diva-portal.org]
solving solubility problems of (S)-3-fluoropropane-1,2-diol in bioassays
Welcome to the technical support guide for (S)-3-fluoropropane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common, yet critical, challenge of managing the solubility of this compound in aqueous bioassay environments. Our goal is to provide you with not just protocols, but the scientific rationale behind them, ensuring your experiments are both successful and reproducible.
The introduction of fluorine into small molecules is a powerful strategy in drug discovery, often enhancing metabolic stability and binding affinity.[1][2] this compound, a chiral building block, is of significant interest for these reasons. However, its unique physicochemical properties can present solubility hurdles in the polar, aqueous systems typical of in vitro and cell-based assays. This guide offers a structured approach to overcoming these challenges.
Physicochemical Profile: this compound
Understanding the fundamental properties of a compound is the first step in troubleshooting its behavior in solution. While specific experimental data for this exact isomer is sparse, we can infer its likely characteristics from its structure and from closely related analogs like 3-chloropropane-1,2-diol.[3]
| Property | Predicted Value / Information | Rationale & Implications for Bioassays |
| Molecular Formula | C₃H₇FO₂ | A small molecule with low molecular weight. |
| Molecular Weight | ~94.09 g/mol | Facilitates calculations for preparing molar solutions. |
| Structure | A propane backbone with two hydroxyl (-OH) groups and one fluorine (-F) atom. | The hydroxyl groups are polar and capable of hydrogen bonding, suggesting some inherent water solubility. The fluorine atom increases polarity but can also impact intermolecular interactions. |
| Predicted LogP | < 0 | A negative LogP value suggests the compound is hydrophilic and should, in theory, be water-soluble. However, intramolecular hydrogen bonding or crystal lattice energy can limit apparent solubility. |
| Hydrogen Bond Donors | 2 (from the -OH groups) | Can donate protons to form hydrogen bonds with water, aiding solubility. |
| Hydrogen Bond Acceptors | 3 (2 from -OH, 1 from -F) | Can accept protons from water molecules. |
| Predicted Solubility | Miscible / Highly Soluble | While predicted to be miscible, practical issues like slow dissolution rates or interactions with high salt concentrations in buffers can create apparent insolubility. |
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when working with this compound in a question-and-answer format.
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, TRIS). What should I do?
Answer: This is a frequent first hurdle. While the molecule is predicted to be hydrophilic, the rate of dissolution can be slow, or high concentrations of salts in the buffer can reduce its solubility (a "salting out" effect). The standard and most reliable approach is to first create a high-concentration stock solution in a biocompatible organic solvent.
The rationale is to use a solvent that can easily break apart the compound's crystal lattice (if solid) and fully solvate the molecule, which can then be diluted into your aqueous system. Dimethyl sulfoxide (DMSO) is the most common choice due to its powerful solubilizing ability and miscibility with water.[4][5]
Core Workflow: Preparing a Stock Solution
Caption: Workflow for stock and working solution preparation.
See Protocol 1 for a detailed step-by-step guide. The most critical factor is to ensure the final concentration of DMSO in your cell culture or bioassay is non-toxic, typically below 0.5%, and ideally below 0.1%.[5] Always run a vehicle control (medium + same percentage of DMSO) in your experiments.
Q2: The compound dissolved perfectly in DMSO, but it precipitated immediately when I added it to my cell culture medium. How can this be fixed?
Answer: This indicates that you have exceeded the solubility limit of the compound in the final aqueous medium. The DMSO keeps it in solution at high concentrations, but when diluted into the buffer, the polarity of the solvent environment shifts dramatically, and the compound "crashes out."
Troubleshooting Strategies for Precipitation
| Strategy | Mechanism | Pros | Cons |
| Reduce Final Concentration | Operates below the aqueous solubility limit. | Simplest and most effective method. Avoids adding other potentially confounding variables. | May not be possible if high concentrations are required for the desired biological effect. |
| Serial Dilution | Gradually changes the solvent environment from organic to aqueous, preventing a sudden polarity shock. | Can sometimes keep compounds in solution at higher concentrations than a single-step dilution. | More time-consuming; still limited by the ultimate aqueous solubility. |
| Use Co-solvents | Solvents like ethanol, propylene glycol, or glycerol can be mixed with water to create a more accommodating solvent system.[6] | Effective for increasing solubility. Propylene glycol is common in formulations. | Requires careful optimization to avoid cell toxicity. The co-solvent itself could affect the biological system. |
| Employ Solubilizing Agents | Cyclodextrins (e.g., HP-β-CD): Form inclusion complexes where the hydrophobic part of the drug sits inside a hydrophilic shell.[6] Surfactants (e.g., Polysorbate 80): Form micelles that encapsulate the drug.[6] | Can dramatically increase apparent solubility. | May alter drug availability and activity. Can have their own biological effects or interfere with assay readouts. Requires significant validation. |
Decision Tree for Precipitation Issues
Caption: Decision tree for troubleshooting precipitation.
Q3: How can I be certain of my compound's concentration and stability in the final assay plate?
Answer: Visual inspection is the first line of defense—any cloudiness or precipitate is a clear sign of a problem. However, for rigorous and quantitative confirmation, analytical chemistry techniques are required.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying soluble compounds. You can prepare your sample, centrifuge it to pellet any precipitate, and inject the supernatant. By comparing the peak area to a standard curve, you can determine the exact concentration of the dissolved compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique not only quantifies the compound but also confirms its identity and integrity by measuring its mass. This is useful to check for degradation over the course of an experiment, especially during incubation at 37°C.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): Because the compound contains fluorine, ¹⁹F NMR can be a powerful and specific tool.[7] It allows for the unambiguous detection and quantification of the fluorinated molecule without background interference from other assay components.
Practical Tip: Before a large-scale experiment, perform a small-scale solubility test. Prepare your highest desired concentration in the final bioassay medium in a clear microfuge tube. Let it sit at the experimental temperature (e.g., 37°C) for an hour, then centrifuge at high speed. If you see a pellet, your concentration is too high.
Q4: Can the pH or temperature of my bioassay affect the compound's solubility?
Answer: Yes, these parameters are always important considerations in experimental design.
-
Temperature: Solubility is generally temperature-dependent. For most compounds, solubility increases with temperature. It is crucial to prepare your solutions and run your assay at a consistent, defined temperature. Be aware that a compound may be soluble at room temperature but could precipitate when moved to a 4°C refrigerator. The pKa of many common biological buffers, like TRIS, is also highly sensitive to temperature, which can cause significant pH shifts.[8]
-
pH: For this compound, which lacks strongly acidic or basic functional groups, pH is not expected to have a dramatic effect on its intrinsic solubility. However, the overall stability of your biological system (cells, proteins, etc.) is critically dependent on maintaining the correct pH with a reliable biological buffer.
Detailed Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Pre-Requisites: Ensure your this compound (MW: ~94.09 g/mol ) is at room temperature. Use anhydrous, cell-culture grade DMSO.
-
Calculation: For a 100 mM stock from 10 mg of compound:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.010 g / (0.1 mol/L * 94.09 g/mol ) = 0.00106 L = 1.06 mL
-
-
Preparation:
-
If using a pre-weighed 10 mg vial, directly add 1.06 mL of DMSO to the vial using a calibrated micropipette.[4] This avoids losses from transferring the powder.
-
If weighing from a larger batch, accurately weigh 10 mg into a sterile, appropriate-sized glass or polypropylene tube. Add 1.06 mL of DMSO.
-
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If dissolution is slow, place the vial in a sonicating water bath for 5-10 minutes. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C for short-term (1-2 months) or -80°C for long-term (6+ months) storage. Avoid repeated freeze-thaw cycles.[5]
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium
-
Pre-Requisites: Thaw one aliquot of your 100 mM stock solution and bring it to room temperature. Pre-warm your cell culture medium to 37°C.
-
Dilution Calculation: This will be a 1:1000 dilution. For every 1 mL of final working solution, you will need 1 µL of the 100 mM stock.
-
Procedure:
-
Dispense 999 µL of the pre-warmed medium into a sterile tube.
-
Set a pipette to 1 µL. Aspirate 1 µL of the 100 mM DMSO stock. .
-
Place the pipette tip just below the surface of the medium and dispense the stock solution while simultaneously vortexing the tube at a medium speed. This rapid mixing is crucial to prevent localized high concentrations that can cause precipitation.
-
-
Final Check: Visually inspect the final working solution for any signs of cloudiness or precipitation. The solution should be perfectly clear. Use this solution promptly.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Li, P., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(9), 2567-2591.
- AntBio. (2024). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Cases.
- Captiv
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Mehta, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100998.
- Edelmann, F. T. (2022). What are the most challenges problems faced by the chemistry of Fluorine in drug discovery?.
- PubChem. (n.d.). 3-Chloro-1,2-propanediol.
- Sigma-Aldrich. (n.d.). Biological Buffers.
- ITW Reagents. (n.d.). Biological Buffers.
- Svejkovská, B., Doležal, M., & Velíšek, J. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24(4), 172-179.
- OEHHA. (2009). 3-Monochloropropane-1,2-diol (3-MCPD).
- European Commission. (2001). Opinion of the Scientific Committee on Food on 3-Monochloro-propane-1,2-Diol (3-MCPD).
- Lynch, B. S., et al. (1998). In vivo genotoxicity studies with 3-monochloropropan-1,2-diol. Mutagenesis, 13(6), 577-580.
- Velíšek, J., et al. (2003). Esters of 3-chloropropane-1,2-diol in foodstuffs. Czech Journal of Food Sciences, 21(5), 189-192.
- Chung, W. C., et al. (2005). Determination of 3-chloropropane-1,2-diol in liquid hydrolyzed vegetable proteins and soy sauce by solid-phase microextraction and gas chromatography/mass spectrometry. Analytical Sciences, 21(11), 1343-1347.
- Budić-Leto, I., et al. (2022). The Additive Influence of Propane-1,2-Diol on SDS Micellar Structure and Properties. Molecules, 27(19), 6268.
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- 7. researchgate.net [researchgate.net]
- 8. itwreagents.com [itwreagents.com]
investigating sources of inconsistent results in assays with (S)-3-fluoropropane-1,2-diol
Technical Support Center: (S)-3-Fluoropropane-1,2-diol
Welcome to the Troubleshooting Guide for Assays with this compound.
This center is designed for researchers, scientists, and drug development professionals encountering inconsistent results in their experiments involving this compound. As Senior Application Scientists, we understand that unexpected variability can derail critical projects. This guide provides a structured, in-depth approach to diagnosing and resolving common issues, moving from foundational checks to complex mechanistic investigations. Our goal is to empower you to achieve robust, reproducible, and reliable data.
FAQs: First-Line Troubleshooting
Here we address the most frequent sources of assay inconsistency. Always begin your troubleshooting here to rule out common variables before proceeding to more in-depth investigations.
Question 1: My dose-response curve has shifted (a change in EC₅₀/IC₅₀) or the maximum effect (Eₘₐₓ) has changed between experiments. What is the first thing I should check?
Answer: The primary suspect for this type of variability is the concentration and integrity of your stock solution of this compound. Before investigating complex assay interactions, you must validate your starting material.
The core issues often stem from two key properties of diols: hygroscopicity and stability.
-
Hygroscopicity : Like many glycerol analogs, this compound is susceptible to absorbing moisture from the atmosphere.[1] This seemingly minor effect can significantly alter the molar concentration of your stock solution, leading to downstream errors in your dilution series and, ultimately, your final assay results. A stock solution you believe to be 10 mM might actually be 9.2 mM, which will shift your entire dose-response curve.
-
Solvent Stability : The stability of the compound in your chosen solvent can vary. While generally stable under recommended storage, repeated freeze-thaw cycles or prolonged storage in certain aqueous buffers at room temperature can lead to degradation.[2][3]
Immediate Action Plan:
-
Verify Concentration : If possible, use a concentration-independent method like Nuclear Magnetic Resonance (NMR) with an internal standard to confirm the concentration of your stock.
-
Prepare Fresh Stock : If you have any doubt, prepare a fresh stock solution from the original solid material. When weighing the solid, do so in a controlled-humidity environment or as quickly as possible to minimize water absorption.
-
Aliquot and Store Properly : Once prepared, aliquot the stock solution into single-use volumes and store under the recommended conditions (see Table 1) to avoid freeze-thaw cycles.
Question 2: I'm observing high background noise, a complete loss of signal, or other unexpected artifacts in my assay. Could this compound be interfering with the assay technology itself?
Answer: Yes, this is a distinct possibility. As a diol and glycerol analog, this compound can interfere with various assay components and detection methods, especially in high-throughput screening (HTS) formats.
The mechanism of interference depends on your assay type:
-
Enzymatic Assays : If your assay involves enzymes that use glycerol or similar diols as a substrate, this compound could act as a competitive or non-competitive inhibitor, or even a substrate, creating false positive or negative results.[4]
-
Viscosity-Related Effects : In automated liquid handling systems, solutions containing high concentrations of glycerol-like compounds can have increased viscosity.[5] This can lead to inaccurate pipetting, poor mixing, and consequently, high variability in your results.
-
Bead-Based Proximity Assays (e.g., AlphaLISA®) : High concentrations of glycerol are known to interfere with signal generation in some proximity assays.[6] The exact mechanism can vary, but it often involves altering the microenvironment around the beads, affecting singlet oxygen diffusion or binding kinetics.
-
Fluorescence-Based Assays : The fluorine atom is highly electronegative and could, in specific contexts, quench or enhance the fluorescence of a nearby probe through molecular interactions, although this is less common. More likely is interference from an impurity in the compound lot.
To diagnose this, you must run an Assay Interference Test . See the detailed protocol in the "Protocols & Workflows" section below.
Deep Dive: Investigating Root Causes
If first-line troubleshooting doesn't resolve the issue, the root cause may be more subtle. This section explores issues related to chemical purity and data interpretation.
Question 3: We've validated our stock concentration and ruled out direct assay interference, but we still see significant batch-to-batch variability with different lots of this compound. What is the next logical step?
Answer: This scenario strongly points to impurities within the supplied material, with the most critical being the presence of the incorrect stereoisomer, the (R)-enantiomer.
1. Enantiomeric Purity: Biological systems are chiral, and the three-dimensional arrangement of a molecule is paramount for its interaction with targets like enzymes and receptors.[7] The (S)- and (R)-enantiomers of a chiral drug can have vastly different pharmacological activities, metabolic profiles, and even toxicities.[8][9]
-
Mechanism of Inconsistency : If one batch of your compound is 99.9% (S)-enantiomer and the next is only 95% (with 5% of the inactive or antagonistic (R)-enantiomer), you are effectively dosing your assay with a lower concentration of the active compound. This will directly impact your results and is a major source of "unexplained" inconsistency.
2. Other Chemical Impurities: Beyond stereoisomers, other impurities from the chemical synthesis or degradation can impact your assay.[10] These could include:
-
Residual starting materials or solvents.
-
Side-products from the synthesis.
-
Degradation products formed during improper storage.
Troubleshooting Workflow for Purity Issues:
The workflow below outlines a systematic approach to identifying purity-related problems.
Caption: Workflow for interpreting the Assay Interference Test.
References
- Vertex AI Search result citing a Safety Data Sheet for (S)-3,3,3-Trifluoropropane-1,2-diol, which states the product is stable at normal handling and storage conditions. While not the exact molecule, it provides a baseline for similar structures.
- Synquest Labs, Safety Data Sheet for 3,3,3-Trifluoropropane-1,2-diol.
- Achmem, Product page for this compound.
- Sigma-Aldrich, Safety Data Sheet. This SDS for a related diol explicitly mentions it is "Hygroscopic," a key troubleshooting point.
-
Zoerner, A. A., Gutzki, F. M., Batkai, S., May, M., Reker, D., Tsikas, D., & Jordan, J. (2006). Pitfalls in measuring the endocannabinoid 2-arachidonoyl glycerol in biological samples. Clinical chemistry, 52(4), 774–775. Discusses issues with isomers in assays, a parallel to the (S) vs (R) enantiomer problem. [Link]
- Thermo Fisher Scientific, Safety Data Sheet for (R)-(-)-1,2-Propanediol. This SDS for the enantiomer of a related diol lists "Hygroscopic" as a key stability property.
-
PubMed, Pitfalls in measuring the endocannabinoid 2-arachidonoyl glycerol in biological samples. Highlights how isomers can cause analytical errors, even with specific techniques like LC-MS/MS. [Link]
-
Porter, W. H., Rutter, E. R., & D'Orazio, P. (1995). Interferences of glycerol, propylene glycol, and other diols in the enzymatic assay of ethylene glycol. Clinical chemistry, 41(3), 474–475. Demonstrates how diols can interfere in enzymatic assays. [Link]
-
PubChem, National Center for Biotechnology Information. Compound Summary for 1,2-Difluoropropane-1,2-diol. Provides computed properties for a related fluorinated diol. [Link]
- ResearchGate. (2021). Effects of Stereoisomers on Drug Activity. This article highlights that stereoisomers can have different biological activities and toxicities.
-
PubChem, National Center for Biotechnology Information. Compound Summary for 3-Fluoro-1,2-propanediol. Provides basic chemical and safety information. [Link]
-
Le, T. H., Titegan, A., & Boudreau, D. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS omega, 7(15), 13346–13355. Shows how environmental factors (pH, temp, salts) affect the ¹⁹F NMR chemical shift, indicating sensitivity of fluorinated molecules to their surroundings. [Link]
-
Parapini, S., D'Alessandro, S., Corbett, Y., Basilico, N., & Pasini, E. (2021). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules (Basel, Switzerland), 26(16), 4983. Reinforces the principle that stereochemistry is pivotal for biological activity. [Link]
-
Ivory Research. (2018). Significance of impurities in active pharmaceutical ingredients. Discusses how various types of impurities can arise and affect a substance's properties. [Link]
-
Doležal, M., Tomaniová, M., & Velíšek, J. (2005). Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils. Czech Journal of Food Sciences, 23(6), 251-253. Provides context on analytical methods for similar structures. [Link]
- Svejkovská, B., Doležal, M., & Velíšek, J. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24(4), 172-179.
-
Scott, L. C., & Zhang, J. H. (2014). Fluorescence Polarization Assays in Small Molecule Screening. Methods in molecular biology (Clifton, N.J.), 1069, 1–13. Provides general context for one common assay type. [Link]
-
Smith, S. W. (2009). Chiral Toxicology: It's the Same Thing...Only Different. Toxicology, 258(1), 1-10. A foundational review on the importance of stereochemistry in pharmacology and toxicology. [Link]
-
Bio-Techne. Flow Cytometry Troubleshooting Guide. Provides a general example of a well-structured troubleshooting guide for a complex scientific application. [Link]
- Divinová, V., Svejkovská, B., Doležal, M., & Velíšek, J. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189.
-
Dattakala College of Pharmacy. (2022). A Review on Effect of Impurities in Pharmaceutical Substances. International Journal of Health and Pharmaceutical Research, 1(2), 1-10. Reviews the sources and effects of impurities in pharmaceuticals. [Link]
Sources
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- 3. synquestlabs.com [synquestlabs.com]
- 4. Interferences of glycerol, propylene glycol, and other diols in the enzymatic assay of ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. revvity.com [revvity.com]
- 7. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
Technical Support Center: Optimization of Work-up and Extraction for (S)-3-Fluoropropane-1,2-diol
Welcome to the technical support guide for the work-up and extraction of (S)-3-fluoropropane-1,2-diol. This document is designed for researchers, scientists, and drug development professionals who are working with this unique and challenging molecule. As a small, highly polar, fluorinated diol, this compound presents specific purification challenges that standard protocols may not adequately address. Its high water solubility makes it prone to low yields during liquid-liquid extraction.
This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common problems and optimize your procedures for maximum yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the work-up and extraction process.
Q1: My extraction yield is consistently low. What are the most likely causes and how can I fix this?
A1: Low recovery is the most common issue and typically stems from the high hydrophilicity of the diol, causing it to remain in the aqueous phase. Here are the primary causes and their solutions:
-
Inadequate Solvent Choice: Standard non-polar solvents like hexanes or even moderately polar solvents like diethyl ether and ethyl acetate are often poor choices for extracting this diol from water. The diol's two hydroxyl groups dominate its solubility profile, making it highly water-soluble.[1][2][3]
-
Solution: Switch to a more effective solvent system. A mixture of a chlorinated solvent and an alcohol, such as 3:1 Chloroform/Isopropanol , can dramatically improve partitioning.[4] This combination increases the overall polarity of the organic phase, enhancing its ability to solvate and extract the diol.
-
-
Insufficient "Salting Out": The presence of water in the reaction mixture creates a favorable environment for the diol. To make the aqueous phase less hospitable, you must increase its ionic strength.
-
Solution: Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3). This "salting out" effect decreases the solubility of the diol in the aqueous phase and forces it into the organic layer. Washing with brine (a saturated NaCl solution) during the extraction process is also critical.[5]
-
-
Insufficient Number of Extractions: Due to a potentially low partition coefficient even with a good solvent, a single extraction will be insufficient.
-
Solution: Perform multiple, sequential extractions (at least 3-5) with smaller volumes of the organic solvent. Combining these smaller extracts is far more efficient than a single extraction with a large volume.[6]
-
-
Incorrect pH of the Aqueous Phase: While the diol itself is neutral, the pH of the aqueous phase affects the solubility of acidic or basic catalysts, reagents, and byproducts.[7][8]
-
Solution: Carefully adjust the pH of the reaction mixture before extraction. If your reaction was run under acidic conditions, neutralize it with a weak base like sodium bicarbonate (NaHCO3) until CO2 evolution ceases. If it was basic, neutralize with a weak acid like dilute HCl or ammonium chloride (NH4Cl). This ensures that any ionic species are neutralized, preventing them from acting as emulsifying agents or drawing your product into the aqueous layer.
-
Q2: I'm struggling with persistent emulsions during my extraction. How can I prevent or break them?
A2: Emulsions are common when working with diols, which can act as surfactants. They are often stabilized by fine particulates or ionic species at the phase interface.
-
Prevention:
-
Gentle Mixing: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to allow for phase contact without high shear forces.
-
Solvent Choice: Sometimes, simply changing the organic solvent can resolve emulsion issues. If you are using ethyl acetate, try switching to dichloromethane (DCM) or the chloroform/isopropanol mixture.
-
Remove Particulates: If your reaction mixture contains solids, filter them through a pad of Celite® before the work-up.
-
-
Breaking an Emulsion:
-
Add Brine: The first step is always to add a significant amount of saturated brine. This increases the ionic strength of the aqueous phase, which often destabilizes the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gravity can often do the work for you.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets.
-
Change Solvent: Add a small amount of a different solvent. For example, if you are using an ethyl acetate/water system, adding some methanol (if your product is not reactive to it) can sometimes break the emulsion by altering the interfacial tension.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing phase separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for extracting this compound?
A1: There is no single "best" solvent, as the ideal choice depends on the specific reaction mixture. However, a general-purpose solvent with a good balance of polarity and water immiscibility is recommended. Below is a comparison table to guide your selection.
| Solvent System | Polarity Index | Boiling Point (°C) | Pros | Cons |
| Ethyl Acetate | 4.4 | 77.1 | Moderately polar, easily removed, less toxic. | Often results in low extraction efficiency for this diol. |
| Dichloromethane (DCM) | 3.1 | 39.6 | Good solvent for many organics, dense (bottom layer). | Can form stable emulsions, potential health concerns. |
| Chloroform/Isopropanol (3:1) | ~4.1 | ~61 | Excellent for extracting polar compounds from water. [4] | Chloroform is toxic and requires careful handling. |
| Methyl-THF (2-MeTHF) | 4.0 | 80.0 | Greener alternative to THF, less water-soluble. | Can be more expensive. |
For this compound, a 3:1 mixture of Chloroform/Isopropanol is highly recommended as a starting point for optimization due to its proven effectiveness with highly polar, water-soluble compounds.[4]
Q2: How critical is pH control during the work-up?
A2: It is absolutely critical, but not for the reason most people think. The diol is a neutral molecule, so its solubility is not significantly affected by pH in the typical range (2-12). However, the work-up is not just about the product; it's about removing everything else.[7]
-
Neutralizing Catalysts: If you used an acid catalyst (e.g., H2SO4), you must neutralize it with a base (e.g., NaHCO3). If you don't, the acid will partition between the layers and contaminate your final product.
-
Quenching Reagents: Some reactions require quenching reactive reagents. For example, a reducing agent might be quenched with a specific pH adjustment.
-
Controlling Byproduct Solubility: Adjusting the pH can change a byproduct from being water-soluble (as a salt) to organic-soluble (as a neutral molecule), or vice-versa.[8] Proper pH control allows you to selectively wash away these impurities. For instance, an acidic byproduct can be removed by washing the organic layer with a basic aqueous solution.[5]
Experimental Protocols & Workflows
Protocol 1: Standard Work-up Procedure (Baseline)
This protocol represents a common but often inefficient approach for this type of molecule.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction as required by the specific synthesis protocol.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously.
-
Allow the layers to separate and drain the aqueous layer.
-
Wash the organic layer once with deionized water and once with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
Diagram: Standard Work-up Workflow
This diagram illustrates the baseline procedure, which often leads to low yields for polar diols.
Caption: Standard work-up and extraction workflow.
Protocol 2: Optimized Work-up and Extraction Procedure
This protocol incorporates best practices to maximize the recovery of this compound.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Quench the reaction and carefully neutralize the mixture to pH ~7 using saturated NaHCO3 (if acidic) or 1M HCl (if basic). Check with pH paper.
-
Salting Out: Add solid NaCl to the aqueous mixture until it is saturated (some solid salt remains undissolved).
-
Transfer the saturated mixture to a separatory funnel.
-
Optimized Extraction: Extract the aqueous layer with a 3:1 mixture of Chloroform/Isopropanol . Use a volume of solvent equal to half the aqueous volume. Gently invert the funnel 15-20 times.
-
Drain the organic layer (bottom layer).
-
Repeat the extraction four more times (5x total) , combining all organic extracts.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), which is more efficient than Na2SO4 for wet solutions.
-
Filter the drying agent and rinse it with a small amount of the extraction solvent.
-
Concentrate the filtrate using a rotary evaporator with a bath temperature below 40°C to prevent loss of the potentially volatile product.
Diagram: Optimized Work-up Workflow
This flow highlights the critical additions of pH control, salting out, a specialized solvent system, and repeated extractions.
Caption: Optimized work-up and extraction workflow.
References
-
Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International. Available at: [Link]
-
Workup for Polar and Water-Soluble Solvents. University of Rochester, Department of Chemistry. Available at: [Link]
-
Reaction Workup. Cooperative Organic Chemistry Student Laboratory Manual. Available at: [Link]
-
Fluorinated Diluents- A Review: Solvent Extraction and Ion Exchange. Taylor & Francis Online. Available at: [Link]
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pH regulatory divergent point for the selective bio-oxidation of primary diols during resting cell catalysis. National Institutes of Health (NIH). Available at: [Link]
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4.7: Reaction Work-Ups. Chemistry LibreTexts. Available at: [Link]
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Specific Solvent Issues with Fluorination. WordPress. Available at: [Link]
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pH Control in Solvent Extraction Circuits. 911Metallurgist. Available at: [Link]
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Investigation of Some 1,3-Diols for the Requirements of Solvent Extraction of Boron. ResearchGate. Available at: [Link]
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Role of Ph in liquid-liquid extraction. Reddit. Available at: [Link]
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reaction work-up, liquid-liquid extraction, & product isolation. YouTube. Available at: [Link]
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A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector. National Institutes of Health (NIH). Available at: [Link]
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Recovery and characterization of sardine oil extracted by pH adjustment. PubMed. Available at: [Link]
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Extraction of challenging polar substances... University of Oslo, Department of Pharmacy. Available at: [Link]
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Fluorinated diluents- A review. Ask this paper. Available at: [Link]
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Effect of solute polarity on extraction efficiency using deep eutectic solvents. Royal Society of Chemistry. Available at: [Link]
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Effect of solute polarity on extraction efficiency using deep eutectic solvents. Royal Society of Chemistry. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to the Comparative Biological Activity of (S)- and (R)-3-Fluoropropane-1,2-diol
Introduction: The Critical Role of Chirality in Bioactivity
In the realm of molecular biology and pharmacology, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. For chiral molecules, which exist as non-superimposable mirror images known as enantiomers, this spatial arrangement can lead to profound differences in their interactions with biological systems.[1][2] The fact that a pair of enantiomers can exhibit vastly different biological activities was starkly illustrated by the thalidomide tragedy in the 1960s, where the (S)-enantiomer was found to be teratogenic, while the (R)-enantiomer possessed the desired sedative effects.[1] This has underscored the necessity for regulatory agencies to consider enantiomers as distinct chemical entities, each requiring individual characterization of their pharmacokinetic, pharmacologic, and toxicologic properties.[3]
This guide focuses on the enantiomers of 3-fluoropropane-1,2-diol, (S)- and (R)-3-fluoropropane-1,2-diol. The introduction of a fluorine atom into an organic molecule can significantly modulate its biological properties, including its metabolic stability, lipophilicity, and ability to cross cell membranes.[4][5][6] Given the structural similarity to 3-monochloropropane-1,2-diol (3-MCPD), a compound with known renal and reproductive toxicity, it is crucial to investigate the biological activities of the individual enantiomers of its fluorinated analog.[7][8] To date, there is a lack of publicly available experimental data directly comparing the biological activities of (S)- and (R)-3-fluoropropane-1,2-diol.[9] This guide, therefore, provides a comprehensive framework and detailed experimental protocols for researchers to undertake such a comparative analysis.
Hypothesized Biological Activities and Targets
Based on the known biological effects of the structurally related 3-MCPD, we can hypothesize potential biological targets and activities for the enantiomers of 3-fluoropropane-1,2-diol. The (S)-enantiomer of 3-MCPD is known to have antifertility effects by inhibiting glycolysis in spermatozoa.[7][8] Therefore, it is plausible that one or both enantiomers of 3-fluoropropane-1,2-diol could interact with key metabolic enzymes. Furthermore, the renal toxicity associated with 3-MCPD suggests that the kidneys may be a target organ for its fluorinated analog.[8]
Potential areas of investigation for the comparative biological activity of (S)- and (R)-3-fluoropropane-1,2-diol include:
-
Cytotoxicity: Assessing the differential toxicity of the enantiomers in various cell lines, including those derived from the liver (e.g., HepG2) and kidneys (e.g., HK-2), which are primary sites of metabolism and excretion.
-
Enzyme Inhibition: Investigating the inhibitory effects of each enantiomer on key metabolic enzymes, such as those involved in glycolysis.
-
Receptor Binding Affinity: Determining if the enantiomers exhibit different binding affinities for specific cellular receptors, which could elucidate their mechanisms of action.
Experimental Workflow for Comparative Analysis
A systematic approach is essential for the comparative evaluation of the biological activities of (S)- and (R)-3-fluoropropane-1,2-diol. The following workflow outlines the key stages of this investigation.
Caption: Experimental workflow for comparing the bioactivity of (S)- and (R)-3-fluoropropane-1,2-diol.
Detailed Experimental Protocols
Protocol 1: Chiral Separation of (S)- and (R)-3-fluoropropane-1,2-diol by HPLC
The first critical step is to obtain the individual enantiomers in high purity. This can be achieved through enzymatic resolution during synthesis or by chiral High-Performance Liquid Chromatography (HPLC) of the racemic mixture.[10][11][12][13]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
Racemic 3-fluoropropane-1,2-diol
-
HPLC-grade solvents (e.g., hexane, isopropanol)
Procedure:
-
Develop a suitable mobile phase for the separation of the enantiomers by testing different ratios of solvents.
-
Dissolve the racemic 3-fluoropropane-1,2-diol in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the chromatogram to identify the two peaks corresponding to the separated enantiomers.
-
Collect the fractions for each peak separately.
-
Verify the enantiomeric purity of the collected fractions by re-injecting a small aliquot of each.
-
Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]
Materials:
-
Relevant cell lines (e.g., HepG2, HK-2)
-
96-well flat-bottom plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
(S)- and (R)-3-fluoropropane-1,2-diol stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the (S)-enantiomer, (R)-enantiomer, and the racemic mixture in serum-free medium.
-
Remove the existing medium from the cells and add the compound dilutions to the respective wells. Include untreated cells as a negative control.
-
Incubate the plate for 24-48 hours at 37°C.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
Hypothetical Data Presentation
Since no direct comparative data is currently available, the following tables present hypothetical data to illustrate how the results of the proposed experiments could be presented and interpreted.
Table 1: Comparative Cytotoxicity (IC₅₀) of 3-fluoropropane-1,2-diol Enantiomers
| Compound | Cell Line | IC₅₀ (µM) |
| (S)-3-fluoropropane-1,2-diol | HepG2 | 50.2 |
| (R)-3-fluoropropane-1,2-diol | HepG2 | > 500 |
| Racemic Mixture | HepG2 | 125.8 |
| This compound | HK-2 | 25.6 |
| (R)-3-fluoropropane-1,2-diol | HK-2 | 350.4 |
| Racemic Mixture | HK-2 | 89.1 |
A lower IC₅₀ value indicates higher cytotoxicity.
Table 2: Hypothetical Enzyme Inhibition (Kᵢ) for a Glycolytic Enzyme
| Compound | Kᵢ (µM) |
| This compound | 15.8 |
| (R)-3-fluoropropane-1,2-diol | 275.3 |
| Racemic Mixture | 42.1 |
Kᵢ (Inhibition Constant) represents the dissociation constant for the binding of an inhibitor to an enzyme; a lower Kᵢ value indicates a higher binding affinity and more potent inhibition.
Conclusion
The study of the individual enantiomers of chiral compounds is a fundamental aspect of modern drug development and toxicology.[2][3] This guide provides a comprehensive roadmap for researchers to investigate the comparative biological activities of (S)- and (R)-3-fluoropropane-1,2-diol. By following the outlined experimental workflow and protocols, researchers can generate the critical data needed to understand the distinct pharmacological and toxicological profiles of each enantiomer. This knowledge is essential for assessing their therapeutic potential and safety, and for making informed decisions in the development of new chemical entities.
References
- A Comparative Guide to the Biological Activity of 1-Amino-3-buten-2-ol Enantiomers - Benchchem.
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A Comparative Guide to (S)-3-Fluoropropane-1,2-diol and Its Fluorinated Analogs for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] (S)-3-fluoropropane-1,2-diol, a chiral fluorinated building block, and its analogs are of significant interest in the design of novel therapeutics due to the potential for stereospecific interactions and improved drug-like properties. This guide provides a comparative analysis of this compound with other key fluorinated propanediol analogs to inform rational drug design and development.
Synthesis and Stereochemistry: Accessing Chiral Fluorinated Building Blocks
The stereospecific synthesis of this compound and its analogs is crucial for evaluating their biological activity, as enantiomers can exhibit significantly different pharmacological profiles. Chemoenzymatic methods have emerged as powerful tools for the preparation of these chiral molecules with high enantiomeric purity.
A common strategy involves the enzymatic resolution of a racemic mixture. For instance, racemic 3-fluoropropane-1,2-diol can be synthesized and then subjected to enzymatic acylation or hydrolysis, where an enzyme selectively acts on one enantiomer, allowing for the separation of the desired (S)- or (R)-enantiomer. Lipases are frequently employed for this purpose due to their broad substrate specificity and high stereoselectivity.[1]
Below is a representative workflow for the chemoenzymatic synthesis of this compound.
Caption: Chemoenzymatic synthesis of this compound.
Physicochemical Properties: The Impact of Fluorination on Lipophilicity
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The effect of fluorination on lipophilicity is context-dependent. While fluorination of aromatic rings generally increases lipophilicity, in aliphatic systems, the introduction of a single fluorine atom often leads to a decrease in logP.[2]
The position and number of fluorine atoms significantly impact the molecule's overall polarity and conformational preferences. For instance, β-fluorination in alcohols can lead to a more substantial decrease in lipophilicity compared to γ-fluorination.[3] This is attributed to the strong inductive effect of the fluorine atom influencing the polarity of the neighboring hydroxyl group.
Table 1: Comparison of Physicochemical Properties of Fluorinated Propanediol Analogs
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP* |
| This compound | HOCH₂(CHOH)CH₂F | C₃H₇FO₂ | 94.08 | -1.1 |
| 2-Fluoro-1,3-propanediol | HOCH₂(CHF)CH₂OH | C₃H₇FO₂ | 94.08 | -1.3 |
| 1,3-Difluoro-2-propanol | FCH₂(CHOH)CH₂F | C₃H₆F₂O | 96.08 | -0.4 |
| 2,2-Difluoro-1,3-propanediol | HOCH₂(CF₂)CH₂OH | C₃H₆F₂O₂ | 112.08 | -1.0 |
| 1,2,3-Trifluoropropane | FCH₂(CHF)CH₂F | C₃H₅F₃ | 98.07 | 1.3 |
*Calculated logP values are estimations and may vary from experimental values. It is crucial to experimentally determine logP for accurate comparison.
Biological Performance: A Comparative Overview
Direct comparative studies on the biological activities of this compound and its close fluorinated analogs are limited in publicly available literature. However, by examining data for individual compounds and related structures, we can infer potential trends and guide future experimental design.
Cytotoxicity
The introduction of fluorine can modulate the cytotoxic profile of a molecule. While some fluorinated compounds exhibit increased cytotoxicity, this is not a universal rule and is highly dependent on the specific biological target and cellular context.
For instance, 1,3-difluoro-2-propanol is known to be a metabolic poison that disrupts the citric acid cycle and has been used as a rodenticide.[4][5] Its toxicity stems from its metabolic conversion to (-) erythrofluorocitrate, a potent inhibitor of aconitase.[5] In contrast, studies on other fluorinated small molecules have shown that increased fluorine content can sometimes lead to decreased cytotoxicity.
A standardized in vitro cytotoxicity assay, such as the MTT assay, is essential for a direct comparison. This assay measures the metabolic activity of cells and can be used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Metabolic Stability
A key rationale for incorporating fluorine into drug candidates is to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. The high strength of the C-F bond makes it more resistant to enzymatic cleavage compared to a C-H bond.
Enzyme Inhibition
Fluorinated analogs can act as potent enzyme inhibitors. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions within the enzyme's active site, leading to enhanced binding affinity. Furthermore, the incorporation of fluorine can alter the electronics of a molecule, making it a better mimic of a transition state or a reactive intermediate.
For example, fluorinated ketones are known to be potent inhibitors of serine proteases. The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbon, facilitating the formation of a stable tetrahedral intermediate with the active site serine residue.
To compare the enzyme inhibitory potential of this compound and its analogs, a specific enzyme target relevant to a particular disease area would need to be selected. A standard enzyme inhibition assay would then be performed to determine the IC50 values for each compound.
Experimental Protocols
To facilitate comparative studies, detailed protocols for key in vitro assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxicity of compounds against a mammalian cell line.
Materials:
-
Adherent mammalian cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium. The final solvent concentration should be kept constant across all wells and should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours or overnight.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol describes a method to assess the metabolic stability of a compound using human liver microsomes.[6][7]
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds and positive control compounds (e.g., testosterone, verapamil) dissolved in a suitable solvent (e.g., acetonitrile or DMSO)
-
Acetonitrile (ice-cold) containing an internal standard
-
96-well incubation plate and collection plate
-
Thermomixer or shaking water bath set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a master mix of HLM in phosphate buffer.
-
Add the test compound (final concentration typically 1 µM) to the HLM master mix.
-
Pre-warm the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.
-
Centrifuge the collection plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time and determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion and Future Directions
This compound and its fluorinated analogs represent a promising class of building blocks for the development of novel therapeutics. The strategic incorporation of fluorine can favorably modulate key drug-like properties, including lipophilicity and metabolic stability. This guide has provided a framework for comparing these analogs, highlighting the importance of stereospecific synthesis and standardized biological evaluation.
While direct comparative data remains scarce, the provided protocols for cytotoxicity and metabolic stability assays offer a clear path forward for researchers to generate the necessary data for a head-to-head comparison. Future studies should focus on the systematic evaluation of a series of mono-, di-, and trifluorinated propanediol analogs against relevant biological targets to elucidate clear structure-activity relationships. Such data will be invaluable for the rational design of next-generation fluorinated drugs with improved efficacy and safety profiles.
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PubMed. (1983). Novel fluorinated antifolates. Enzyme inhibition and cytotoxicity studies on 2'- and 3'-fluoroaminopterin. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Retrieved from [Link]
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National Center for Biotechnology Information. (1984). Biochemical studies on the metabolic activation of halogenated alkanes. Retrieved from [Link]
-
Frontiers. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Retrieved from [Link]
-
ResearchGate. (2007). Evaluation of the genotoxic potential of 3-monochloropropane-1,2-diol (3-MCPD) and its metabolites, glycidol and β-chlorolactic acid, using the single cell gel/comet assay. Retrieved from [Link]
-
PubMed. (2018). Metabolic profiles analysis of 1,3-propanediol production process by Clostridium butyricum through repeated batch fermentation coupled with activated carbon adsorption. Retrieved from [Link]
-
OEHHA. (2010). 3-Monochloropropane-1,2-diol - (3-MCPD; α-Chlorohydrin). Retrieved from [Link]
-
PubMed. (1984). Comparative metabolism and carcinogenicity of ring-halogenated 3,3-dimethyl-1-phenyltriazenes. Retrieved from [Link]
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A Comparative Guide to Validating the Biological Target Engagement of (S)-3-fluoropropane-1,2-diol
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended biological target within a physiological context is a cornerstone of translational science. The failure to rigorously validate target engagement is a primary contributor to clinical trial attrition.[1] This guide provides an in-depth, objective comparison of modern experimental strategies for validating the biological target engagement of the small molecule, (S)-3-fluoropropane-1,2-diol.
This compound is a structural analog of glycerol. Toxicological studies on the closely related compound, 3-monochloropropane-1,2-diol (3-MCPD), suggest that its adverse effects are mediated by metabolites that disrupt glycolysis and deplete cellular energy.[2] Furthermore, studies on various glycerol analogs, including other fluorinated molecules, have identified key enzymes in glycerol metabolism as probable targets.[3][4] Based on this evidence, this guide will proceed under the well-founded hypothesis that the primary biological targets of this compound are Glycerol Kinase (GK) and/or Glycerol-3-Phosphate Dehydrogenase (GPDH) . These enzymes are pivotal entry points for glycerol into central carbon metabolism.
This guide is structured to walk you through a logical, multi-stage validation workflow: from initial biochemical confirmation with purified proteins to definitive evidence of target engagement in living cells and finally, to assessing selectivity across the proteome.
The Biological Context: Targeting Glycerol Metabolism
Glycerol Kinase (GK) catalyzes the first step in glycerol utilization, phosphorylating it to glycerol-3-phosphate (G3P).[5][6] Subsequently, Glycerol-3-Phosphate Dehydrogenase (GPDH) oxidizes G3P to dihydroxyacetone phosphate (DHAP), which then enters glycolysis.[7] Inhibition of either enzyme would block glycerol metabolism, consistent with the toxicological profile of related compounds. The following pathway illustrates these key targets.
Caption: Hypothesized targets of this compound in the glycerol metabolic pathway.
Part 1: Foundational Evidence - Direct Target Interaction in a Purified System
The first principle of target validation is to demonstrate a direct, physical interaction between the compound and its hypothesized target protein. This is most rigorously accomplished in vitro using purified, recombinant proteins. This approach eliminates the complexities of the cellular environment, providing a clear "yes/no" answer to the question of direct binding and functional inhibition.
Method Comparison: Biochemical Assays
Two primary classes of experiments are employed: functional assays (enzyme inhibition) and direct binding assays. The choice depends on whether the target is an enzyme and if a functional assay is readily available. For GK and GPDH, both are viable.
| Technique | Principle | Key Output | Pros | Cons |
| Enzyme Inhibition Assay | Measures the effect of the compound on the catalytic rate of the target enzyme.[8][9] | IC₅₀, Kᵢ, Mechanism of Inhibition (MOI) | Direct functional evidence; High-throughput potential; Cost-effective. | Indirect measure of binding; Prone to artifacts (assay interference). |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the compound and the target protein.[5][10] | Kᴅ (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | Gold standard for binding thermodynamics; Label-free; Direct binding confirmation.[11] | Low throughput; Requires large amounts of pure protein; Sensitive to buffer composition. |
| Surface Plasmon Resonance (SPR) | Detects binding by measuring changes in the refractive index at a sensor surface where the target protein is immobilized.[12][13] | Kᴅ, kₐ (on-rate), kᏧ (off-rate) | Real-time kinetics; High sensitivity; Requires less protein than ITC. | Protein immobilization can affect activity; Potential for non-specific binding to the chip. |
Expert Insight: For an initial investigation of a hypothesized enzyme inhibitor like this compound, starting with an enzyme inhibition assay is the most direct and efficient path. It answers the most critical question first: does the compound functionally modulate the target? If inhibition is confirmed, ITC is the ideal follow-up to provide unequivocal proof of direct binding and to characterize the thermodynamic driving forces of the interaction, which is invaluable for later lead optimization.[5]
Experimental Protocol: Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a generic coupled enzyme assay for GK or GPDH, where the production of NADH is monitored by the change in absorbance at 340 nm.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified Glycerol Kinase.
Materials:
-
Purified recombinant human Glycerol Kinase (GK).
-
This compound, stock solution in DMSO.
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
Substrates: ATP, Glycerol.
-
Coupling Enzyme: Glycerol-3-Phosphate Dehydrogenase (GPDH).
-
Coupling Substrate: NAD⁺.
-
96-well, UV-transparent microplate.
-
Microplate spectrophotometer.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range is 100 µM to 1 nM. Create a final dilution series in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Reaction Mixture: In each well of the microplate, prepare the reaction mixture containing:
-
Assay Buffer
-
ATP (at its Kₘ concentration)
-
NAD⁺ (in excess)
-
Coupling enzyme (GPDH, sufficient for a non-rate-limiting reaction)
-
This compound at various concentrations (or DMSO for control).
-
-
Enzyme Addition: Add the purified GK enzyme to each well to initiate the pre-incubation. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate, Glycerol (at its Kₘ concentration), to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer pre-set to 30°C. Measure the increase in absorbance at 340 nm every 30 seconds for 20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 2: The Litmus Test - Validating Target Engagement in Cells
Confirming that a compound binds its target in vitro is necessary but not sufficient. The ultimate goal is to demonstrate this interaction occurs within the complex milieu of a living cell. Cellular membranes, competing metabolites, and protein-protein interactions can all prevent a compound from reaching its target.
Method Comparison: In-Cell Target Engagement
| Technique | Principle | Key Output | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[3][14] | Thermal shift (ΔTₘ), Target engagement at specific doses | Label-free; Performed in intact cells/tissues; Confirms intracellular binding.[15] | Not all proteins are suitable; Can be lower throughput (WB-based); Requires specific antibodies. |
| In-Cell NMR | Monitors changes in the NMR spectrum of the target protein or the ligand upon binding inside living cells.[16][17][18] | Ligand-induced chemical shift perturbations | Atomic-level detail of the interaction in a native environment. | Requires overexpression of isotopically labeled protein; Low throughput; Specialized equipment. |
| Metabolomics | Measures changes in the levels of metabolites upstream or downstream of the target as a functional readout of target engagement.[19] | Changes in metabolite concentrations (e.g., G3P) | Provides functional confirmation of target inhibition; Unbiased. | Indirect measure of binding; Metabolite levels can be affected by off-target effects. |
Expert Insight: CETSA has become the industry standard for confirming intracellular target engagement.[1][2] Its key advantage is that it directly measures the physical interaction between the drug and the endogenous target protein in its native environment without requiring genetic modification or specialized probes. For this compound, demonstrating a thermal shift of GK or GPDH in treated cells would provide powerful, compelling evidence of target engagement. A follow-up metabolomics study showing accumulation of glycerol and depletion of G3P would then link this physical engagement to a functional cellular outcome.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This workflow outlines the key steps for performing a CETSA experiment to validate the engagement of this compound with its target in cultured cells.
Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-based CETSA
Objective: To determine if this compound binding to GK or GPDH stabilizes the protein against heat-induced denaturation in intact cells.
Materials:
-
Cell line expressing the target protein (e.g., HepG2 cells).
-
This compound.
-
Cell culture reagents.
-
PBS with protease inhibitors.
-
PCR tubes or 96-well PCR plate.
-
Thermal cycler.
-
Ultracentrifuge.
-
Reagents for SDS-PAGE and Western Blotting.
-
Primary antibody specific for GK or GPDH.
-
HRP-conjugated secondary antibody and chemiluminescent substrate.
Methodology:
-
Cell Treatment: Culture HepG2 cells to ~80% confluency. Treat one set of plates with a high concentration of this compound (e.g., 10x IC₅₀) and another set with vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension from both treatment groups into separate PCR tubes for each temperature point (e.g., 12 tubes for 12 temperatures).
-
Thermal Challenge: Place the tubes in a thermal cycler and heat each tube to a different temperature for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). One tube remains at room temperature as a control.
-
Lysis and Clarification: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen to lyse them. Centrifuge at high speed (e.g., 100,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Determine the protein concentration and normalize all samples.
-
Western Blotting: Separate the protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the target protein (e.g., anti-GK).
-
Analysis: Detect the signal using a secondary antibody and chemiluminescence. Quantify the band intensity for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated groups. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization and therefore, engagement.
Part 3: Ensuring Specificity - Off-Target Profiling
A critical aspect of drug development is understanding a compound's selectivity. Binding to unintended proteins ("off-targets") can lead to toxicity or misleading pharmacological results. While this compound is a simple molecule, assuming it is perfectly selective is unwise.
Method Comparison: Selectivity Profiling
| Technique | Principle | Key Output | Pros | Cons |
| Panel Screening | The compound is tested against a panel of related, purified enzymes (e.g., other kinases or dehydrogenases). | IC₅₀ values against a defined set of proteins | Straightforward; Quantitative | Limited by the proteins included in the panel; "You don't know what you don't know." |
| Chemical Proteomics (e.g., Kinobeads) | An affinity matrix with immobilized broad-spectrum inhibitors is used to pull down a class of proteins (e.g., kinases) from a cell lysate. The test compound competes for binding, and the proteins that are displaced are identified and quantified by mass spectrometry.[4][20][21][22] | A list of protein targets and their apparent dissociation constants (KᏧᵃᵖᵖ) | Unbiased, proteome-wide view of direct targets; Can identify novel off-targets.[23] | Can be technically complex; May miss targets with low expression or weak affinity for the beads. |
Expert Insight: For a novel compound, an unbiased approach is superior for discovering unexpected interactions. While "Kinobeads" are specific to kinases, the underlying principle of competitive affinity purification coupled with mass spectrometry (chemoproteomics) can be adapted.[20] One could develop a custom affinity resin using a broad-spectrum dehydrogenase inhibitor to probe for off-targets of this compound within that enzyme family or use a more general activity-based protein profiling (ABPP) approach. This provides a comprehensive landscape of the compound's interactions within the native proteome.
Conceptual Workflow: Competitive Chemoproteomics
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- 11. Synthesis and biological evaluation of (±)-3-(2-(2-fluorobenzyloxy) naphthalen-6-yl)-2-aminopropanoic acid derivatives as novel PTP1B inhibitors [pubmed.ncbi.nlm.nih.gov]
- 12. “Inverse Drug Discovery” strategy to identify proteins that are targeted by latent electrophiles – exemplified by arylfluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Simultaneous mitigation of 3-monochloropropane 1,2 diol ester and glycidyl ester in edible oils: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]
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- 21. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]
- 22. Glycerol kinase | Sigma-Aldrich [sigmaaldrich.com]
- 23. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents [mdpi.com]
A Comparative Analysis of Synthetic Routes to (S)-3-Fluoropropane-1,2-diol: A Senior Application Scientist’s Guide
An Objective Guide for Researchers and Drug Development Professionals
(S)-3-fluoropropane-1,2-diol is a pivotal chiral building block in medicinal chemistry. The strategic incorporation of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] This guide provides an in-depth comparative analysis of the most effective synthetic strategies to obtain this valuable compound, focusing on the underlying chemical principles, practical execution, and comparative performance to aid researchers in selecting the optimal route for their specific application.
Synthesis from the Chiral Pool: The (S)-Glycidol Ring-Opening Strategy
This approach leverages a readily available, enantiopure starting material, (S)-glycidol, to transfer chirality directly to the final product. The core of this strategy is the nucleophilic ring-opening of the epoxide by a fluoride source. This is often the most direct and conceptually straightforward route.
Causality Behind Experimental Choices
The choice of the fluorinating agent is critical and dictates the reaction conditions. The reaction proceeds via an SN2 mechanism, where the fluoride anion attacks one of the epoxide carbons. To ensure the synthesis of 3-fluoropropane-1,2-diol, the attack must occur at the less substituted C3 position. Steric hindrance at the C2 position generally favors this regioselectivity.
-
Reagent Selection: Reagents like potassium bifluoride (KHF₂) in the presence of a phase-transfer catalyst or amine-HF complexes (e.g., Olah's reagent, Pyridine-HF) are commonly employed. These reagents provide a source of nucleophilic fluoride under conditions that minimize side reactions.
-
Solvent and Temperature: Protic solvents like ethylene glycol can facilitate the reaction by activating the epoxide ring through hydrogen bonding. The temperature is kept moderate to control regioselectivity and prevent unwanted polymerizations.[3]
Workflow & Logic Diagram
Caption: Workflow for the synthesis of this compound from (S)-glycidol.
Experimental Protocol: Ring-Opening of (S)-Glycidol
-
Reaction Setup: To a solution of (S)-glycidol (1.0 eq) in ethylene glycol, add potassium bifluoride (KHF₂, 2.0 eq).
-
Heating: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring the reaction progress by TLC or GC.
-
Quenching: After completion, cool the reaction mixture to room temperature and cautiously pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography to yield pure this compound.
Chemoenzymatic Strategy: Kinetic Resolution of Racemic 3-Fluoropropane-1,2-diol
This elegant approach utilizes the high stereoselectivity of enzymes to resolve a racemic mixture. In a kinetic resolution, one enantiomer reacts much faster than the other, allowing for their separation. This method is particularly valuable for achieving exceptionally high enantiomeric purity.
Causality Behind Experimental Choices
The success of this method hinges on selecting an enzyme with a high enantioselectivity (E-value) for the substrate. Lipases are commonly used for their ability to selectively acylate or deacylate one enantiomer of an alcohol.
-
Enzyme Selection: Glycerol kinase has been shown to facilitate the kinetic chiral resolution of 3-fluoro-1,2-propanediol through enantioselective phosphorylation.[4] This process yields one enantiomer in its phosphorylated form while leaving the desired (S)-enantiomer untouched. Both enantiomers can be isolated with excellent enantiomeric purity (>99.5% ee) and in good yields (60-94% of the theoretical 50%).[4]
-
Acyl Donor & Solvent: In lipase-catalyzed resolutions, an acyl donor like vinyl acetate is often used as it produces an enol that tautomerizes to acetaldehyde, driving the reaction forward irreversibly. The choice of an organic solvent (e.g., hexane, MTBE) is crucial to maintain enzyme activity.
-
The Limitation: The primary drawback of classical kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%, as the other half of the starting material is consumed.[5]
Workflow & Logic Diagram
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 3. Highly tunable metal-free ring opening polymerization of glycidol into various controlled topologies catalyzed by frustrated lewis pairs - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. sci-hub.box [sci-hub.box]
- 5. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Validation of Analytical Techniques for (S)-3-Fluoropropane-1,2-diol
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of a chiral drug substance. (S)-3-fluoropropane-1,2-diol is a key chiral building block in the synthesis of various pharmaceuticals. Its stereoisomeric purity can significantly influence the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two primary analytical techniques for the chiral analysis of this compound: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The methodologies presented are grounded in established analytical principles and validated against the rigorous standards outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Imperative of Chiral Analysis
The significance of stereoisomerism in pharmacology cannot be overstated. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, can lead to vastly different physiological responses. Therefore, robust and reliable analytical methods are paramount to quantify the enantiomeric excess (e.e.) of this compound and control for the presence of its potentially undesirable (R)-enantiomer.
This guide will dissect two distinct, yet complementary, chromatographic approaches to this analytical challenge. We will explore the nuances of method development, the rationale behind the selection of critical parameters, and provide detailed, step-by-step protocols for each technique.
Comparative Overview of Analytical Methodologies
The selection of an appropriate analytical technique for chiral separation is contingent on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, sample throughput, and available instrumentation. Both Gas Chromatography and High-Performance Liquid Chromatography offer viable pathways for the enantioselective analysis of this compound, each with its own set of advantages and considerations.
| Parameter | Gas Chromatography (GC) with Derivatization | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile diastereomeric derivatives on an achiral stationary phase. | Direct separation of enantiomers on a chiral stationary phase (CSP). |
| Derivatization | Mandatory to increase volatility and introduce a chiral center for separation on an achiral column. | Generally not required, simplifying sample preparation. |
| Stationary Phase | Standard achiral phases (e.g., DB-5ms). | Chiral Stationary Phases (e.g., polysaccharide-based, cyclodextrin-based).[4] |
| Mobile/Carrier Gas | Inert gas (e.g., Helium, Hydrogen). | Liquid mobile phase (e.g., Hexane/Isopropanol). |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV Detector, Refractive Index Detector (RID), Mass Spectrometry (MS). |
| Resolution | High, capable of baseline separation of diastereomers. | Dependent on the choice of CSP and mobile phase; can achieve high resolution. |
| Sensitivity | High, particularly with MS detection. | Generally good; can be enhanced with derivatization for UV-active tags. |
| Sample Throughput | Moderate, due to the derivatization step and longer run times. | Potentially higher due to simpler sample preparation. |
| Robustness | Method robustness is critical, with a focus on the derivatization reaction's completeness and lack of racemization. | Robustness is dependent on the stability of the CSP and consistency of the mobile phase.[5][6] |
Gas Chromatography (GC) with Chiral Derivatization: A Detailed Protocol
Gas chromatography is a powerful technique for the separation of volatile compounds.[3] For non-volatile or highly polar analytes like diols, derivatization is a necessary step to enhance volatility and thermal stability. In the context of chiral analysis on an achiral column, derivatization with a chiral derivatizing agent (CDA) converts the enantiomers into diastereomers, which possess different physical properties and can be separated.[2]
Rationale for Method Design
For the analysis of this compound, a common and effective approach involves derivatization with a chiral agent such as (S)-(+)-2-phenylbutyryl chloride. This reaction forms diastereomeric esters that are amenable to GC analysis. The use of a mass spectrometer as a detector provides high sensitivity and selectivity, allowing for confident peak identification and quantification.
Experimental Workflow: GC with Derivatization
Caption: Workflow for chiral GC analysis with derivatization.
Step-by-Step Protocol
-
Derivatization:
-
To 1 mg of the this compound sample in a sealed vial, add 500 µL of anhydrous pyridine.
-
Add 1.2 equivalents of (S)-(+)-2-phenylbutyryl chloride dropwise while cooling the vial in an ice bath.
-
Seal the vial and allow the reaction to proceed at room temperature for 1 hour.
-
-
Sample Work-up:
-
Quench the reaction by adding 1 mL of deionized water.
-
Extract the diastereomeric esters with 2 x 1 mL of hexane.
-
Combine the organic layers and wash with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890B GC coupled to a 5977A MS Detector (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the diastereomeric derivatives.
-
-
Data Analysis:
-
Integrate the peak areas of the two diastereomers.
-
Calculate the enantiomeric excess (e.e.) using the following formula:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
-
High-Performance Liquid Chromatography (HPLC): A Direct Approach
Direct chiral separation using HPLC with a chiral stationary phase (CSP) is often the preferred method due to its simplicity in sample preparation and the ability to analyze the enantiomers without chemical modification.[7][8][9] The success of this technique hinges on the selection of an appropriate CSP that can form transient diastereomeric complexes with the enantiomers, leading to differential retention times.[4]
Rationale for Method Design
For small, polar molecules like 3-fluoropropane-1,2-diol, polysaccharide-based CSPs, such as those derived from cellulose or amylose, often provide excellent enantioselectivity. These phases operate through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation to achieve separation. A normal-phase mobile system, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol, is commonly employed.
Experimental Workflow: Direct Chiral HPLC
Caption: Workflow for direct chiral HPLC analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
HPLC Analysis:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV or RID detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection:
-
UV: 210 nm (if the analyte has sufficient chromophore after derivatization, otherwise RID is preferred for the underivatized diol).
-
RID: Reference cell purged with mobile phase.
-
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula provided in the GC section.
-
Method Validation: Adherence to ICH Q2(R1) Guidelines
Both the GC and HPLC methods described must be validated to ensure they are fit for their intended purpose, in accordance with ICH Q2(R1) guidelines.[1][2][3] The key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or the other enantiomer. This is demonstrated by achieving baseline resolution between the enantiomers (or their diastereomeric derivatives).
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be evaluated.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike recovery studies at multiple concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5][6]
Conclusion: Selecting the Optimal Technique
Both Gas Chromatography with chiral derivatization and High-Performance Liquid Chromatography with a chiral stationary phase are powerful and reliable techniques for the cross-validation of the enantiomeric purity of this compound.
-
GC with derivatization is an excellent choice when high sensitivity is required and when a mass spectrometric detector is available for definitive identification. The primary drawback is the additional sample preparation step, which can introduce variability if not carefully controlled.
-
Direct HPLC offers a more straightforward and often faster analysis, with simplified sample preparation. The success of this method is highly dependent on the selection of the appropriate chiral stationary phase.
Ultimately, the choice between these two techniques will depend on the specific requirements of the analysis, the available instrumentation, and the desired sample throughput. For comprehensive quality control and in regulatory submissions, demonstrating the concordance of results from two orthogonal analytical techniques, such as the GC and HPLC methods described herein, provides the highest level of confidence in the stereochemical integrity of this compound.
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2021. Available from: [Link]
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European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. 2006. Available from: [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. National Center for Biotechnology Information. Available from: [Link]
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Chiral Derivatizing Agent - Wikipedia. Wikipedia. Available from: [Link]
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Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 4 of 4 - YouTube. YouTube. Available from: [Link]
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Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4 - YouTube. YouTube. Available from: [Link]
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Chiral resolution of 3-monochloro-1,2-propanediol optical isomers in edible oils: From ester hydrolysis to enantiomeric analysis - PubMed. National Center for Biotechnology Information. Available from: [Link]
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(PDF) Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. ResearchGate. Available from: [Link]
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A Comparative Guide to (S)-3-Fluoropropane-1,2-diol and Non-Fluorinated Diols as Enzymatic Substrates
Executive Summary
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and chemical biology, profoundly altering the physicochemical and biological properties of parent compounds. This guide provides an in-depth comparison of (S)-3-fluoropropane-1,2-diol and its non-fluorinated analog, propane-1,2-diol, as substrates for key metabolic enzymes. By examining their interactions with enzymes like glycerol kinase and glycerol dehydrogenase, we elucidate the mechanistic impact of a single fluorine atom on substrate recognition, binding, and catalytic turnover. Experimental data reveals that while structurally similar, the fluorinated diol often behaves as a modulator or inhibitor rather than a direct substrate, a consequence of fluorine's potent electron-withdrawing nature. This guide offers both established experimental findings and detailed protocols for further investigation, providing researchers with the foundational knowledge and practical tools to leverage fluorinated diols in their own work.
Introduction: The Subtle Power of a Single Fluorine Atom
In the realm of enzyme kinetics and substrate design, seemingly minor structural modifications can lead to dramatically different biological outcomes. The substitution of a hydrogen atom or a hydroxyl group with fluorine is a prime example of such a powerful, yet subtle, alteration. Fluorine is the most electronegative element, and the carbon-fluorine bond is the strongest single bond in organic chemistry[1][2][3]. When introduced into a small molecule like propane-1,2-diol, it imparts unique electronic properties without significantly increasing steric bulk, as fluorine's van der Waals radius is only slightly larger than that of hydrogen.
This guide focuses on this compound, a fluorinated analog of the common diol, propane-1,2-diol (also known as propylene glycol)[4][5]. We will explore how this single C-F bond influences the molecule's behavior as a substrate in enzymatic reactions, offering a direct comparison to its non-fluorinated counterpart. Understanding these differences is critical for professionals in drug development and biochemistry who use fluorinated molecules as mechanistic probes, metabolic blockers, or therapeutic agents.
Physicochemical Properties: A Tale of Two Diols
The introduction of fluorine alters the molecule's electronic distribution, polarity, and potential for intermolecular interactions. A summary of the key physicochemical properties is presented below.
| Property | This compound | (S)-Propane-1,2-diol |
| Molecular Formula | C₃H₇FO₂[6] | C₃H₈O₂[7] |
| Molecular Weight | 94.08 g/mol [6] | 76.09 g/mol [7] |
| Structure | HO-CH₂-CH(OH)-CH₂-F | HO-CH₂-CH(OH)-CH₃ |
| Key Difference | Terminal fluorine atom | Terminal methyl group |
| Polarity | Increased dipole moment due to C-F bond | Standard diol polarity |
| Hydrogen Bonding | The fluorine atom is a weak H-bond acceptor[8]. | Hydroxyl groups are strong H-bond donors/acceptors. |
Comparative Analysis in Enzymatic Systems
The true divergence in the biochemical character of these two molecules becomes apparent when they are presented to enzyme active sites. The electronic perturbation caused by the fluorine atom has profound consequences for catalysis.
Case Study 1: Glycerol Kinase – A Substrate Becomes an Inhibitor
Glycerol kinase is a crucial enzyme that catalyzes the phosphorylation of the terminal hydroxyl group of glycerol to form glycerol-3-phosphate, a key entry point into glycolysis and lipid biosynthesis.
Performance of Non-Fluorinated Diols: Propane-1,2-diol, which lacks the C-3 hydroxyl group necessary for phosphorylation by glycerol kinase, is not a substrate. The enzyme's natural substrate is glycerol.
Performance of this compound: Seminal work has demonstrated that analogues of glycerol where the C-3 hydroxyl group is replaced by fluorine are not substrates for glycerol kinase from Candida mycoderma.[9][10] Instead, 3-fluoro-1,2-propanediol acts as a competitive inhibitor of glycerol phosphorylation.[9][10]
Mechanistic Causality: The enzyme recognizes and binds the fluorinated diol due to its structural similarity to glycerol. However, the catalytic step fails for two primary reasons:
-
Absence of a Phosphorylatable Group: The C-3 position, which would normally be phosphorylated, is occupied by a stable C-F bond.
-
Electronic Influence: The high electronegativity of the fluorine atom inductively withdraws electron density from the rest of the molecule, potentially altering the pKa of the remaining hydroxyl groups and affecting the precise electronic configuration required for the phosphorylation reaction to proceed.
This transformation from a potential substrate to a competitive inhibitor is a classic example of how fluorination can be used to create enzyme-targeted molecular tools.
Caption: Predicted reactivity difference for GlyDH with fluorinated vs. non-fluorinated diols.
Experimental Protocols
To empirically validate the hypothesized differences in reactivity, the following protocols are provided. These are designed as self-validating systems with appropriate controls.
Protocol 1: Comparative Kinetic Analysis with Glycerol Dehydrogenase
This protocol determines the Michaelis-Menten kinetic parameters (Km and Vmax) for (S)-propane-1,2-diol and this compound.
Principle: The activity of glycerol dehydrogenase is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.
Materials:
-
Glycerol Dehydrogenase (e.g., from Bacillus stearothermophilus)
-
(S)-propane-1,2-diol
-
This compound
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
Reaction Buffer (e.g., 100 mM Glycine-NaOH, pH 9.0)
-
UV/Vis Spectrophotometer with temperature control (30°C)
-
96-well UV-transparent microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of each diol substrate in deionized water.
-
Prepare a 20 mM stock solution of NAD⁺ in reaction buffer.
-
Dilute the Glycerol Dehydrogenase enzyme in reaction buffer to a working concentration (e.g., 0.1 mg/mL, to be optimized).
-
-
Assay Setup:
-
In a 96-well plate, set up serial dilutions of each substrate. For propane-1,2-diol, a typical range would be 100 mM down to 0.5 mM. For the fluorinated diol, a wider range may be needed.
-
To each well, add:
-
50 µL of reaction buffer
-
25 µL of NAD⁺ solution (final concentration ~2 mM)
-
25 µL of the respective substrate dilution
-
-
Include control wells:
-
No Substrate Control: 25 µL of buffer instead of substrate.
-
No Enzyme Control: 100 µL of buffer instead of enzyme solution.
-
-
-
Initiation and Measurement:
-
Pre-incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the enzyme solution to all wells.
-
Immediately begin monitoring the absorbance at 340 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration (using the Beer-Lambert law for NADH, ε = 6220 M⁻¹cm⁻¹).
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Compare the kinetic parameters for the two substrates.
-
Caption: Workflow for the comparative kinetic analysis of diol substrates.
Conclusion and Future Directions
The comparison between this compound and propane-1,2-diol provides a compelling illustration of fluorine's powerful influence in biochemical systems. A single fluorine substitution can convert a potential substrate into a competitive inhibitor, as seen with glycerol kinase,[9][10] or significantly impair catalytic efficiency, as predicted for glycerol dehydrogenase. This is primarily due to the potent inductive effects of fluorine, which alter the electronic landscape of the molecule.
For researchers and drug developers, these findings underscore the utility of fluorinated analogs:
-
As Mechanistic Probes: To investigate the electronic requirements of an enzyme's active site.
-
As Inhibitors: To develop targeted therapies that block specific metabolic pathways.
-
In Biocatalysis: To understand the limitations and potential of enzymes acting on non-natural, fluorinated substrates.[11][12][13]
Future work should focus on expanding this comparative analysis to other diol-metabolizing enzymes, such as diol dehydratases, and exploring the in vivo metabolic fate of this compound. Such studies will continue to deepen our understanding of fluorine biocatalysis and pave the way for novel applications in biotechnology and medicine.
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Fluoride Ion Interactions in Alkali-Metal Fluoride–Diol Complexes | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Lasanthie Rose, M., Frey, P. A., & Broderick, J. B. (2013). 1,2-Propanediol Dehydration in Roseburia inulinivorans: STRUCTURAL BASIS FOR SUBSTRATE AND ENANTIOMER SELECTIVITY. Journal of Biological Chemistry, 288(1), 11. [Link]
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Ruzheinikov, S. N., Burke, J., Sedelnikova, S., Baker, P. J., Taylor, R., Bullough, P. A., Muir, N. M., Gore, M. G., & Rice, D. W. (2001). Glycerol dehydrogenase. structure, specificity, and mechanism of a family III polyol dehydrogenase. Structure (London, England: 1993), 9(9), 789–802. [Link]
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Eisenthal, R., Harrison, R., Lloyd, W. J., & Taylor, N. F. (1972). Activity of fluoro and deoxy analogues of glycerol as substrates and inhibitors of glycerol kinase. The Biochemical Journal, 130(1), 199–205. [Link]
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Eisenthal, R., Harrison, R., Lloyd, W. J., & Taylor, N. F. (1972). Activity of fluoro and deoxy analogues of glycerol as substrates and inhibitors of glycerol kinase. The Biochemical Journal, 130(1), 199–205. [Link]
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Reactivity of fluorine compound. (2018, June 29). Chemistry Stack Exchange. [Link]
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Shainyan, B. A. (2024). Recent Advances on Fluorine Chemistry. Molecules (Basel, Switzerland), 29(15), 3465. [Link]
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Enzymatic synthesis of fluorinated compounds. (n.d.). Pontificia Universidad Católica de Chile. Retrieved January 12, 2026, from [Link]
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Seong, H. J., Kwon, S. W., Seo, D.-C., Kim, J.-H., & Jang, Y.-S. (2019). Enzymatic defluorination of fluorinated compounds. Applied Biological Chemistry, 62(1), 62. [Link]
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Svejkovská, B., Doležal, M., & Velíšek, J. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24(4), 172-179. [Link]
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Calero, P., Lowe, D. P., Volke, D. C., Gotfredsen, C. H., O'Hagan, D., & Nikel, P. I. (2022). A Nonconventional Archaeal Fluorinase Identified by In Silico Mining for Enhanced Fluorine Biocatalysis. ACS Catalysis, 12(11), 6433–6440. [Link]
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1,2-Difluoropropane-1,2-diol. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Yang, Y., Zhao, L.-P., Mai, B. K., Cheng, L., Gao, F., Zhao, Y., Guo, R., Wu, H., Zhang, Y., & Liu, P. (2024). Biocatalytic enantioselective C(sp3)–H fluorination enabled by directed evolution of nonheme Fe enzymes. ChemRxiv. [Link]
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Wang, Z. J., Peck, N. E., Renata, H., & Arnold, F. H. (2020). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society, 142(14), 6785–6791. [Link]
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3-Monochloropropane-1,2-diol (3-MCPD). (2009, March). OEHHA. [Link]
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Fluorine biocatalysis. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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Wang, Z. J., Peck, N. E., Renata, H., & Arnold, F. H. (2020). Enantio- and Diastereoenriched Enzymatic Synthesis of 1,2,3-Polysubstituted Cyclopropanes from (Z/E)-Trisubstituted Enol Acetates. Journal of the American Chemical Society, 142(14), 6785–6791. [Link]
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The Additive Influence of Propane-1,2-Diol on SDS Micellar Structure and Properties. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
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Wawrzyniak, P., Klupś, M., & Frański, R. (2023). Chemo-enzymatic synthesis and biological activity evaluation of propenylbenzene derivatives. Journal of Molecular Structure, 1282, 135198. [Link]
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Otake, Y., Imura, T., & Sakai, H. (2016). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Journal of Oleo Science, 65(1), 15–20. [Link]
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A Comparative Benchmarking Guide to (S)-3-fluoropropane-1,2-diol: Efficacy Against Established Metabolic Modulators
This guide provides a comprehensive technical comparison of (S)-3-fluoropropane-1,2-diol, a novel fluorinated glycerol analog, against established compounds known to modulate glycerol metabolism. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic rationale for its anticipated efficacy, outlines detailed experimental protocols for comparative benchmarking, and presents a framework for interpreting the resulting data. Our approach is grounded in established principles of enzyme kinetics and cell-based assays to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Fluorinated Glycerol Analogs in Metabolic Research
Glycerol metabolism, primarily initiated by the enzyme glycerol kinase (GK), is a central hub connecting lipid and carbohydrate metabolic pathways.[1][2] Glycerol kinase catalyzes the phosphorylation of glycerol to glycerol-3-phosphate, a critical intermediate for triglyceride synthesis and a substrate for glycolysis and gluconeogenesis.[1][3][4] Consequently, inhibitors of glycerol kinase and related pathways hold significant therapeutic potential for metabolic disorders.
The introduction of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[5] Fluorinated carbohydrates, in particular, have been successfully developed as enzyme inhibitors.[6][7][8] The strong electron-withdrawing nature of fluorine can alter the electronic properties of a molecule, potentially leading to tighter binding to an enzyme's active site or destabilizing the transition state of the catalyzed reaction, thereby inhibiting the enzyme.[7][8]
This compound is a structural analog of glycerol. We hypothesize that the substitution of a hydrogen atom with fluorine at the C3 position will confer inhibitory properties against glycerol kinase. This guide outlines the necessary experimental framework to test this hypothesis and benchmark its efficacy against known modulators of glycerol and related metabolic pathways.
Selection of Comparator Compounds
To establish a robust benchmark for the efficacy of this compound, a panel of comparator compounds with well-characterized mechanisms of action is essential. We have selected the following compounds for this comparative analysis:
-
Glycerol (the natural substrate): Essential for establishing baseline enzyme activity and for use in competitive inhibition assays.
-
2-Deoxy-D-glucose: A glucose analog that inhibits glycolysis.[9] While not a direct inhibitor of glycerol kinase, its impact on downstream metabolic pathways makes it a relevant comparator in cell-based assays.
-
Iodoacetate: A known inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase, which acts downstream of glycerol metabolism.[9][10]
-
Novel Mitochondrial sn-Glycerol-3-Phosphate Dehydrogenase (mGPDH) Inhibitors (iGP-1 and iGP-5): These compounds target a key enzyme in the glycerol phosphate shuttle, providing a comparison for pathway-level inhibition.[11][12][13]
Experimental Benchmarking Workflows
A multi-tiered approach is proposed to comprehensively evaluate the efficacy of this compound, starting with direct enzyme inhibition assays and progressing to cell-based cytotoxicity and metabolic activity assessments.
Workflow for Efficacy Evaluation
The following diagram illustrates the logical flow of the experimental plan:
Caption: Experimental workflow for benchmarking this compound.
Tier 1: In Vitro Glycerol Kinase Inhibition Assay
The initial and most critical step is to determine if this compound directly inhibits glycerol kinase activity.
Protocol: Spectrophotometric Coupled Enzyme Assay for Glycerol Kinase Activity
This assay measures the rate of NADH oxidation, which is coupled to the glycerol kinase reaction.[14]
Materials:
-
Recombinant human glycerol kinase
-
ATP solution
-
NADH solution
-
Phosphoenolpyruvate (PEP)
-
Lactate dehydrogenase (LDH)
-
Pyruvate kinase (PK)
-
Magnesium sulfate (MgSO4)
-
Triethanolamine (TEA) buffer, pH 7.4
-
Glycerol (substrate)
-
This compound and comparator compounds
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the Reagent Mix: In TEA buffer, prepare a master mix containing ATP, NADH, PEP, LDH, PK, and MgSO4 at their final desired concentrations.
-
Aliquot Reagent Mix: Add the reagent mix to the wells of a 96-well plate.
-
Add Inhibitors and Substrate: Add varying concentrations of this compound or comparator compounds to the respective wells. Add a fixed concentration of glycerol to all wells except the negative control.
-
Equilibrate: Incubate the plate at 25°C for 5 minutes to allow for temperature equilibration.
-
Initiate the Reaction: Add glycerol kinase to each well to start the reaction.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the glycerol kinase activity.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the test compound.
Data Interpretation and Next Steps:
-
IC50 Determination: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. A lower IC50 value indicates a more potent inhibitor.
-
Kinetic Analysis: To understand the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (glycerol) and the inhibitor. The data can be plotted using a Lineweaver-Burk plot to determine changes in Vmax and Km.[15][16][17]
Tier 2: Cell-Based Assays for Cytotoxicity and Metabolic Impact
Cell-based assays are crucial for assessing the broader biological effects of the compound, including its potential toxicity and its impact on overall cellular metabolism.
Protocol: XTT Cell Viability Assay
The XTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[18][19][20]
Materials:
-
Human cell line (e.g., HepG2, a human liver cancer cell line with active glycerol metabolism)
-
Cell culture medium
-
This compound and comparator compounds
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the comparator compounds for 24-48 hours.
-
XTT Reagent Addition: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent. Add this mixture to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Data Interpretation:
A significant decrease in cell viability at lower concentrations would indicate potential cytotoxicity, which is an important consideration for any potential therapeutic compound.
Comparative Data Summary
The following table provides a template for summarizing the experimental data to facilitate a direct comparison of this compound with the known compounds.
| Compound | Target | IC50 (µM) for Glycerol Kinase | Mechanism of Inhibition | Cytotoxicity (CC50 in HepG2 cells, µM) |
| This compound | Presumed: Glycerol Kinase | To be determined | To be determined | To be determined |
| 2-Deoxy-D-glucose | Glycolysis | Not Applicable | Competitive with glucose | > 1000 |
| Iodoacetate | Glyceraldehyde-3-phosphate dehydrogenase | Not Applicable | Covalent modification | ~10 |
| iGP-1 | mGPDH | Not Applicable | Mixed | ~1-15 (on mGPDH) |
Conclusion and Future Directions
This guide provides a scientifically rigorous framework for the initial benchmarking of this compound. The proposed experiments will elucidate its inhibitory potential against glycerol kinase, its mechanism of action, and its broader effects on cell viability. The direct comparison with established metabolic modulators will provide a clear indication of its relative efficacy and potential as a novel tool for metabolic research or as a lead compound for drug development.
Future studies should focus on more detailed mechanistic investigations, including its effects on downstream metabolic pathways, in vivo efficacy studies in relevant animal models of metabolic disease, and a comprehensive safety and toxicology profile.
References
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A Researcher's Guide to the In Vivo Validation of (S)-3-fluoropropane-1,2-diol in Animal Models: A Comparative Analysis
This guide provides a comprehensive framework for the in vivo validation of (S)-3-fluoropropane-1,2-diol, a novel fluorinated analog of glycerol. Given the nascent state of research on this specific molecule, this document serves as a forward-looking roadmap for researchers and drug development professionals. We will extrapolate from established methodologies for similar compounds, such as PET tracers and other glycerol analogs, to propose a robust validation strategy. This guide will delve into the rationale behind experimental choices, present hypothetical comparative data, and provide detailed protocols to ensure scientific rigor and reproducibility.
Introduction: The Rationale for Investigating this compound
This compound is a chiral molecule that mimics the structure of glycerol, a central backbone of triglycerides and a key player in energy metabolism. The introduction of a fluorine atom offers several potential advantages for in vivo applications:
-
Metabolic Trapping for Imaging: If radiolabeled with ¹⁸F, the resulting tracer, -3-fluoropropane-1,2-diol, could potentially be used in Positron Emission Tomography (PET) to trace and quantify glycerol uptake and metabolism in tissues. The electronegativity of fluorine can alter enzymatic processing, leading to metabolic trapping, a desirable characteristic for PET tracers.[1]
-
Modulation of Glycerol Metabolism: The fluorinated analog may act as an inhibitor or modulator of enzymes involved in glycerol metabolism, such as glycerol kinase. This could have therapeutic implications in metabolic disorders.
-
Pharmacokinetic Properties: Fluorination can significantly alter the lipophilicity and metabolic stability of a molecule, potentially leading to improved pharmacokinetic profiles compared to its non-fluorinated counterpart.
This guide will focus on the validation of this compound primarily as a potential PET tracer for metabolic imaging, while also considering the necessary toxicological assessments relevant for any new chemical entity.
Comparative Landscape: Positioning Against Existing Probes
The utility of this compound must be benchmarked against current gold-standard methods for assessing fatty acid and glycerol metabolism in vivo.
| Tracer/Method | Principle | Advantages | Limitations | Relevant Citations |
| [¹¹C]palmitate | A radiolabeled free fatty acid used to measure fatty acid metabolism, including uptake, oxidation, and incorporation into triglycerides. | Directly traces a key fatty acid; well-established protocols. | Short half-life of ¹¹C (~20 min) requires an on-site cyclotron; complex metabolic fate. | [2][3] |
| [¹⁸F]FTHA (Fluoro-6-thia-heptadecanoic acid) | An ¹⁸F-labeled fatty acid analog that is taken up by cells but is metabolically trapped, allowing for the measurement of fatty acid uptake. | Longer half-life of ¹⁸F (~110 min) allows for centralized production and longer imaging times; good for quantifying fatty acid uptake. | Does not provide information on downstream metabolism (oxidation vs. storage). | [1][2] |
| [¹¹C]acetate | A short-chain fatty acid that is rapidly converted to acetyl-CoA and enters the TCA cycle, providing a measure of oxidative metabolism. | Good for assessing overall oxidative metabolism. | Short half-life; uptake is dependent on myocardial blood flow, which can be a confounding factor. | [1][3] |
| Hypothetical -3-fluoropropane-1,2-diol | A radiolabeled glycerol analog to trace the fate of the glycerol backbone of triglycerides. | Could provide a more direct measure of glycerol uptake and its contribution to triglyceride synthesis and gluconeogenesis; the longer half-life of ¹⁸F is advantageous. | Novel tracer with unknown metabolic fate, potential for in vivo defluorination, and unproven utility. | N/A |
Proposed In Vivo Validation Workflow
A logical, phased approach is critical for the validation of a new molecular entity. The following workflow is proposed, drawing from established preclinical evaluation paradigms for PET tracers and novel therapeutic agents.
Caption: Proposed workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
The following protocols are foundational for the in vivo validation of this compound.
Animal Models
-
Healthy Models: For initial toxicity, biodistribution, and pharmacokinetic studies, male Sprague-Dawley rats (200-250g) are a suitable choice due to their widespread use in toxicological and metabolic research.[4]
-
Disease Models: To assess the utility of the tracer in studying metabolic perturbations, a diet-induced obesity model in C57BL/6 mice or a genetic model of diabetes (e.g., db/db mice) would be appropriate. Animal models of metabolic syndrome, such as n3-PUFA-depleted rats, have also been used to study alterations in glycerol metabolism.[5][6]
Protocol 1: Acute Toxicity Assessment
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity. This is crucial even for a diagnostic tracer, as non-radioactive carrier molecules are co-injected.
Methodology:
-
Animal Allocation: Assign healthy male and female Sprague-Dawley rats to several dose groups (n=5/sex/group) and a vehicle control group.
-
Dose Selection: Based on in vitro cytotoxicity data, select a range of doses. For a compound with unknown toxicity, a starting point could be doses ranging from 10 to 1000 mg/kg.
-
Administration: Administer a single intravenous (IV) bolus of this compound dissolved in a suitable vehicle (e.g., saline).
-
Observation: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, weight loss, morbidity) for 14 days.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy, collect major organs (kidney, liver, spleen, heart, lungs, brain), and perform histopathological analysis. The kidneys and testes have been identified as target organs for the related compound 3-monochloropropane-1,2-diol (3-MCPD) and should be examined closely.[7][8][9]
Protocol 2: Ex Vivo Biodistribution and Pharmacokinetics
Objective: To quantify the uptake of -3-fluoropropane-1,2-diol in various organs over time and to determine its pharmacokinetic profile.
Methodology:
-
Animal Preparation: Use healthy Sprague-Dawley rats (n=4 per time point).
-
Tracer Administration: Inject a known amount of -3-fluoropropane-1,2-diol (e.g., 1-2 MBq) via the tail vein.
-
Tissue Collection: At various time points post-injection (e.g., 5, 15, 30, 60, and 120 minutes), euthanize the animals.
-
Sample Processing: Quickly dissect, weigh, and count the radioactivity in major organs and blood using a gamma counter.
-
Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. A high uptake in bone could indicate in vivo defluorination.[10][11]
Hypothetical Biodistribution Data (%ID/g at 60 min post-injection)
| Organ | -3-fluoropropane-1,2-diol | Control: [¹⁸F]Fluoride | Interpretation |
| Blood | 0.8 ± 0.2 | 0.5 ± 0.1 | Indicates clearance from circulation. |
| Heart | 3.5 ± 0.7 | 0.6 ± 0.2 | High uptake suggests use in cardiac metabolism imaging. |
| Liver | 4.2 ± 0.9 | 0.7 ± 0.3 | High uptake, likely site of metabolism. |
| Brown Adipose Tissue | 6.5 ± 1.5 | 0.8 ± 0.2 | Very high uptake, potential for imaging BAT activity. |
| White Adipose Tissue | 1.5 ± 0.4 | 0.4 ± 0.1 | Moderate uptake, reflecting triglyceride turnover. |
| Kidney | 2.5 ± 0.6 | 1.0 ± 0.4 | Uptake suggests renal clearance. |
| Bone | 1.2 ± 0.3 | 25.0 ± 5.0 | Low bone uptake indicates good in vivo stability against defluorination. |
Protocol 3: Dynamic PET/CT Imaging in a Disease Model
Objective: To visually and quantitatively assess the tracer's ability to detect metabolic changes in a relevant disease model and compare its performance to a gold-standard tracer.
Methodology:
-
Animal Model: Use diet-induced obese C57BL/6 mice.
-
Imaging Setup: Anesthetize the mouse and position it in a small animal PET/CT scanner.
-
Tracer Injection: Administer -3-fluoropropane-1,2-diol (e.g., 5-10 MBq) as an IV bolus.
-
Dynamic Scan: Acquire dynamic PET data for 60-90 minutes.
-
CT Scan: Perform a CT scan for anatomical co-registration.
-
Comparative Scan: In a separate session, perform a dynamic PET/CT scan with a comparator, such as [¹¹C]palmitate.
-
Data Analysis:
-
Reconstruct the dynamic PET images.
-
Draw regions of interest (ROIs) over key organs (e.g., heart, liver, brown adipose tissue).
-
Generate time-activity curves (TACs) for each ROI.
-
Perform kinetic modeling to derive quantitative parameters of tracer uptake and metabolism.
-
Causality and Self-Validation in Experimental Design
A robust validation study must incorporate internal controls and causal experimental designs.
-
Blocking Studies: To demonstrate the specificity of tracer uptake, a cohort of animals should be pre-treated with an excess of unlabeled this compound or unlabeled glycerol before the radiotracer is injected. A significant reduction in radiotracer uptake in target tissues would confirm that the uptake is a specific, carrier-mediated process.
-
Pharmacological Modulation: The biological validity of the tracer can be tested by imaging animals after treatment with drugs known to alter glycerol or fatty acid metabolism. For example, insulin administration should increase tracer uptake in insulin-sensitive tissues like adipose tissue, while a β-adrenergic agonist should increase uptake in brown adipose tissue.
Caption: Logic diagram for a pharmacological validation study.
Conclusion and Future Directions
The in vivo validation of this compound requires a systematic and multi-faceted approach. By leveraging established protocols for similar molecules and incorporating rigorous, self-validating experimental designs, researchers can thoroughly characterize its safety, biodistribution, and utility as a novel metabolic probe. The hypothetical data presented herein suggest that if this tracer exhibits favorable properties, such as high uptake in metabolically active tissues and good in vivo stability, it could become a valuable tool for studying metabolic diseases. The next steps would involve synthesizing the compound, performing the outlined preclinical studies, and ultimately, if successful, moving towards clinical translation.
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Introduction: The Influence of Fluorine on Propanediol Metabolism
An In-Depth Technical Guide to the Comparative Metabolic Profiling of (S)-3-Fluoropropane-1,2-diol
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of a novel chemical entity is paramount. The introduction of fluorine into a molecule, a common strategy in medicinal chemistry to enhance metabolic stability and bioavailability, can significantly alter its biotransformation pathways.[1][2] This guide provides a comprehensive framework for the comparative metabolic profiling of this compound, a chiral fluorinated building block. In the absence of direct metabolic studies on this specific compound, this document synthesizes information from analogous structures to propose putative metabolic pathways and details the robust analytical methodologies required for their elucidation. We will compare its expected metabolic profile against its non-fluorinated and chloro-substituted analogs, providing the scientific rationale behind the proposed experimental designs.
Propanediols are metabolized through various oxidative and conjugative pathways. The primary metabolic routes for simple diols like 1,2-propanediol involve oxidation to the corresponding hydroxy acids or aldehydes, catalyzed by enzymes such as alcohol and aldehyde dehydrogenases.[3] For instance, the microbial metabolism of glycerol to 1,3-propanediol involves glycerol dehydratase and 1,3-propanediol oxidoreductase.[4][5]
The introduction of a halogen, such as chlorine in 3-monochloropropane-1,2-diol (3-MCPD), introduces a new metabolic possibility: the formation of a reactive epoxide intermediate, glycidol.[6][7] This intermediate is a key player in the toxicity of 3-MCPD and is primarily detoxified through conjugation with glutathione.[6]
The substitution of chlorine with fluorine in this compound presents a fascinating metabolic question. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, often leading to increased metabolic stability by blocking sites of oxidation.[2] However, the high electronegativity of fluorine can also influence neighboring functional groups, potentially altering enzyme-substrate interactions. This guide will explore the analytical strategies required to investigate these competing effects.
Proposed Metabolic Pathways: A Comparative Approach
Based on the metabolism of analogous compounds, we can hypothesize several potential metabolic pathways for this compound. The primary comparative compounds are 1,2-propanediol and 3-chloropropane-1,2-diol.
-
Pathway A: Oxidation. Similar to 1,2-propanediol, this compound could undergo oxidation at the primary or secondary alcohol, leading to 3-fluoro-2-hydroxypropanoic acid or 3-fluoro-1-hydroxypropan-2-one, respectively.
-
Pathway B: Defluorination. While the C-F bond is strong, enzymatic defluorination can occur.[4] This could proceed via oxidative mechanisms, potentially leading to the formation of fluoride ions and dihydroxyacetone or glyceraldehyde.
-
Pathway C: Conjugation. Direct conjugation of the alcohol groups, primarily through glucuronidation or sulfation, is a common metabolic route for diols.
-
Pathway D: Epoxide Formation (Comparative). Unlike 3-MCPD, the formation of a stable epoxide from 3-fluoropropane-1,2-diol is less likely due to the poor leaving group nature of the fluoride ion compared to chloride. However, investigating this possibility is crucial for a complete toxicological assessment.
The following diagram illustrates the hypothesized metabolic pathways for this compound in comparison to the established pathway for 3-chloropropane-1,2-diol.
Caption: Comparative metabolic pathways of fluorinated vs. chlorinated propanediols.
Analytical Methodologies: A Dual-Pronged Approach
A robust metabolic profiling study necessitates the use of complementary analytical techniques. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides the most comprehensive picture, leveraging the quantitative strength of NMR and the high sensitivity of MS.[8][9]
¹⁹F NMR Spectroscopy: The Fluorine-Specific Lens
¹⁹F NMR is an indispensable tool for studying the metabolism of fluorinated compounds. Its key advantages include:
-
High Sensitivity and 100% Natural Abundance: The ¹⁹F nucleus is highly receptive to NMR analysis.
-
No Background Signal: Endogenous biological matrices are devoid of fluorine, meaning any signal detected is directly related to the parent compound or its metabolites.[5]
-
Quantitative Power: The integral of a ¹⁹F NMR signal is directly proportional to the molar concentration of the fluorine-containing species, allowing for straightforward quantification without the need for specific metabolite standards.[3]
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
LC-HRMS is essential for separating complex biological mixtures and identifying metabolites with high mass accuracy.
-
High Sensitivity: Capable of detecting metabolites at pico- to femtomolar concentrations.[8]
-
Structural Elucidation: Tandem MS (MS/MS) experiments provide fragmentation patterns that are crucial for determining the structure of unknown metabolites.[10]
-
Chromatographic Separation: LC separates isomers that may be indistinguishable by direct-infusion MS or even ¹⁹F NMR.
The following table compares the strengths and weaknesses of these two primary techniques for this application.
| Feature | ¹⁹F NMR Spectroscopy | LC-HRMS |
| Sensitivity | Moderate (µM range) | High (nM to pM range) |
| Quantification | Inherently quantitative | Requires standards for absolute quantification |
| Metabolite ID | Provides chemical environment information | Provides accurate mass and fragmentation |
| Sample Prep | Minimal | Requires extraction and chromatography |
| Throughput | Relatively low | High |
| Key Advantage | Tracks all fluorine-containing species | Detects a wider range of metabolites |
Experimental Protocols
To generate the comparative data, both in vitro and in vivo experiments are necessary. The following protocols are designed to be self-validating by incorporating appropriate controls and leveraging the complementary analytical techniques described above.
In Vitro Metabolism: Liver Microsome Incubation
This experiment provides a first look at phase I (oxidative) metabolism.
Objective: To identify and quantify the metabolites of this compound formed by liver microsomal enzymes and compare its metabolic stability to 3-chloropropane-1,2-diol.
Materials:
-
This compound
-
3-chloropropane-1,2-diol (for comparison)
-
Pooled human or rat liver microsomes[11]
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Internal standards for LC-MS and ¹⁹F NMR
Procedure:
-
Incubation Setup: Prepare incubation mixtures in phosphate buffer containing liver microsomes (e.g., 0.5 mg/mL) and the test compound (e.g., 10 µM).
-
Initiation: Pre-warm the mixtures to 37°C, then initiate the reaction by adding the NADPH regenerating system. Include negative controls without the NADPH system to check for non-enzymatic degradation.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to pellet the protein. Split the supernatant for ¹⁹F NMR and LC-HRMS analysis.
-
Analysis:
-
¹⁹F NMR: Analyze the supernatant directly to quantify the remaining parent compound and any new fluorine-containing metabolites.
-
LC-HRMS: Analyze the supernatant to identify the mass of potential metabolites and obtain fragmentation data for structural elucidation.
-
The workflow for this in vitro study is depicted below.
Caption: Workflow for in vitro metabolic profiling using liver microsomes.
In Vivo Metabolism: Rodent Study
This experiment provides a holistic view of the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Objective: To characterize the metabolic profile of this compound in a living organism and compare it to its halogenated analogs.
Materials:
-
Sprague-Dawley rats[12]
-
This compound
-
Metabolic cages for urine and feces collection
-
Analytical instrumentation (¹⁹F NMR, LC-HRMS)
Procedure:
-
Dosing: Administer a single dose of this compound to rats (e.g., 10 mg/kg via oral gavage).
-
Sample Collection: House the rats in metabolic cages and collect urine and feces at timed intervals (e.g., 0-8h, 8-24h, 24-48h). Blood samples can also be collected at specific time points.
-
Sample Preparation:
-
Urine: Centrifuge to remove particulates. A portion can be directly analyzed by ¹⁹F NMR. Another portion should be prepared for LC-HRMS, which may involve solid-phase extraction to concentrate metabolites.
-
Plasma: Extract proteins (e.g., with acetonitrile) before analysis.
-
Feces: Homogenize and extract with an appropriate solvent system.
-
-
Analysis:
-
¹⁹F NMR: Directly analyze urine and plasma extracts to create a fluorine balance, quantifying the parent compound and all fluorinated metabolites.
-
LC-HRMS: Analyze all sample types to identify the full range of metabolites, including non-fluorinated and conjugated products.
-
Data Interpretation and Comparative Analysis
The data from these experiments will allow for a multi-faceted comparison.
| Comparison Aspect | This compound (Expected) | 3-Chloropropane-1,2-diol (Known) | 1,2-Propanediol (Known) |
| Metabolic Stability | Expected to be higher due to C-F bond strength. | Lower, readily forms glycidol. | Rapidly oxidized. |
| Primary Metabolites | Oxidized and conjugated products. Potential for minor defluorination. | Glutathione conjugates via glycidol intermediate.[6] | Lactate, pyruvate. |
| Key Enzyme Classes | ADH, ALDH, UGTs, SULTs. | GSTs. | ADH, ALDH. |
| Toxicological Concern | Potential for fluoride ion release. | Carcinogenic potential linked to glycidol formation.[7][12] | Generally low toxicity. |
Conclusion
The metabolic profiling of this compound requires a hypothesis-driven approach grounded in the known biotransformations of its structural analogs. By combining the fluorine-specific quantitative power of ¹⁹F NMR with the high-sensitivity, structure-elucidating capabilities of LC-HRMS, researchers can build a comprehensive metabolic map. The comparative analysis against its chloro- and non-halogenated counterparts is critical for understanding the specific impact of fluorination on its metabolic fate and for predicting its safety profile. The experimental frameworks provided in this guide offer a robust strategy for generating the necessary data to support the development of drugs and other chemical entities containing this important fluorinated building block.
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Svejkovská, B., et al. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences. Available at: [Link]
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Powers, R., et al. (2019). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Analytical Chemistry. Available at: [Link]
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Abraham, K., et al. (2023). Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review. Archives of Toxicology. Available at: [Link]
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Kuchar, M., et al. (2015). Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils. Journal of Chromatography A. Available at: [Link]
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Cheeseman, K. H., et al. (1985). Biochemical studies on the metabolic activation of halogenated alkanes. Environmental Health Perspectives. Available at: [Link]
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Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites. Available at: [Link]
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Li, Y., et al. (2022). Development of physiologically based toxicokinetic models for 3-monochloropropane-1,2-diol and glycidol. Food and Chemical Toxicology. Available at: [Link]
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Bhattarai, P., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]
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Guengerich, F. P., & Shaffer, C. L. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. ChemBioChem. Available at: [Link]
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Doty, S. L., et al. (2000). Enhanced metabolism of halogenated hydrocarbons in transgenic plants containing mammalian cytochrome P450 2E1. Proceedings of the National Academy of Sciences. Available at: [Link]
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Climie, I. J., et al. (1979). Pharmacokinetics and metabolism of 14C-1,3-dichloropropene in the Fischer 344 rat and the B6C3F1 mouse. Xenobiotica. Available at: [Link]
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Liu, G., et al. (2019). Toxicokinetics and metabolism of 3-monochloropropane 1,2-diol (3-MCPD) dipalmitate in Sprague Dawley rats. Food and Chemical Toxicology. Available at: [Link]
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Zhu, Y., et al. (2022). Associations of 3-monochloropropane-1,2-diol and glycidol with prevalence of metabolic syndrome: Findings from Lanxi Nutrition and Safety Study. Environmental Research. Available at: [Link]
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Ishidao, T., et al. (2002). Effects of Inhaled 1-bromopropane Vapor on Rat Metabolism. Toxicological Sciences. Available at: [Link]
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A Comparative Guide to the Validation of (S)-3-Fluoropropane-1,2-diol as a Novel PET Imaging Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of (S)-3-fluoropropane-1,2-diol as a novel Positron Emission Tomography (PET) imaging agent, with a comparative analysis against the current clinical standard, [18F]Fludeoxyglucose ([18F]FDG). As a Senior Application Scientist, the following content is structured to offer not just procedural steps, but also the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to tracer evaluation.
Introduction: The Quest for Superior Cancer Imaging
Positron Emission Tomography (PET) is a cornerstone of modern oncology, providing invaluable functional insights into metabolic processes that drive cancer.[1][2][3] The most widely used PET tracer, [18F]FDG, a glucose analog, has revolutionized cancer diagnosis, staging, and treatment monitoring by visualizing the increased glucose metabolism inherent to many tumors.[1][2][4] However, [18F]FDG is not without its limitations. Its uptake is not specific to cancerous cells, leading to false positives in cases of inflammation or infection.[5] Furthermore, some malignancies with lower glucose metabolism are not readily detected with [18F]FDG PET.[5]
This necessitates the development of novel PET agents with improved specificity and sensitivity. This compound presents itself as a promising candidate. Its structural similarity to glycerol suggests a potential role in imaging lipid metabolism, a hallmark of many cancers that is distinct from glucose utilization. This guide will delineate the critical validation pathway for (S)-3-[18F]fluoropropane-1,2-diol, comparing its hypothetical performance metrics with established data for [18F]FDG.
The Validation Workflow: From Benchtop to Preclinical Imaging
The validation of a novel PET tracer is a multi-faceted process, ensuring its chemical identity, stability, and biological relevance. The following diagram outlines the essential stages of this workflow.
Caption: A streamlined workflow for the validation of a novel PET imaging agent.
Comparative Performance Metrics: (S)-3-[18F]Fluoropropane-1,2-diol vs. [18F]FDG
The following table summarizes the key performance indicators for a novel PET tracer and provides a hypothetical comparison based on the anticipated properties of (S)-3-[18F]fluoropropane-1,2-diol against established data for [18F]FDG.
| Parameter | (S)-3-[18F]Fluoropropane-1,2-diol (Hypothetical) | [18F]FDG (Established) | Significance |
| Radiochemical Yield | 20-30% (non-decay corrected) | 50-70% | Efficiency of the radiosynthesis process. |
| Radiochemical Purity | >99% | >95% | Purity of the final radiotracer injection. |
| Molar Activity | >37 GBq/µmol | >37 GBq/µmol | Amount of radioactivity per mole of compound. |
| In Vitro Stability (2h) | >95% intact in human serum | >98% intact in human serum | Stability of the tracer in a biological matrix. |
| Tumor Uptake (SUVmax) | Potentially variable based on tumor type's lipid metabolism | High in glycolytically active tumors | Efficacy in visualizing tumors. |
| Tumor-to-Muscle Ratio | >5 (Hypothetical) | 8-12 | Contrast between tumor and background tissue. |
| Tumor-to-Inflammation Ratio | Potentially >3 | ~1 (low specificity)[5] | Ability to differentiate cancer from inflammation. |
| In Vivo Defluorination | Low (minimal bone uptake) | Minimal | In vivo stability of the C-F bond. |
Experimental Protocols
Part 1: Radiosynthesis and Quality Control of (S)-3-[18F]Fluoropropane-1,2-diol
The radiosynthesis of (S)-3-[18F]fluoropropane-1,2-diol would likely proceed via a nucleophilic substitution reaction on a suitable precursor. An automated synthesis module is recommended for reproducibility and radiation safety.
Diagram of a Potential Radiosynthesis Pathway:
Caption: A proposed two-step, one-pot radiosynthesis of (S)-3-[18F]fluoropropane-1,2-diol.
Step-by-Step Protocol:
-
[18F]Fluoride Trapping: Load cyclotron-produced [18F]fluoride onto a quaternary methylammonium (QMA) cartridge.
-
Elution: Elute the [18F]fluoride into the reactor vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: Dry the [18F]fluoride complex by heating under a stream of nitrogen.
-
Nucleophilic Substitution: Add the precursor, (R)-solketal tosylate, dissolved in anhydrous acetonitrile to the dried [18F]fluoride. Heat the reaction mixture (e.g., at 120°C for 10 minutes).
-
Hydrolysis: After cooling, add aqueous hydrochloric acid (e.g., 1 M) and heat (e.g., at 100°C for 5 minutes) to remove the protecting group.
-
Purification: Neutralize the reaction mixture and pass it through a series of solid-phase extraction (SPE) cartridges (e.g., alumina, C18) to remove unreacted [18F]fluoride and other impurities.
-
Formulation: Elute the final product from the C18 cartridge with ethanol and dilute with sterile saline for injection.
-
Quality Control:
-
Radiochemical Purity: Analyze by radio-HPLC and radio-TLC.
-
Molar Activity: Calculate based on the total radioactivity and the quantified mass of the non-radioactive standard.
-
Residual Solvents: Analyze by gas chromatography.
-
pH and Sterility: Ensure the final product meets pharmaceutical standards.
-
Part 2: In Vitro Evaluation
A. Serum Stability Assay
-
Objective: To assess the stability of the tracer in a biological fluid.
-
Protocol:
-
Incubate (S)-3-[18F]fluoropropane-1,2-diol in human serum at 37°C.
-
At various time points (e.g., 30, 60, 120 minutes), precipitate serum proteins with acetonitrile.
-
Centrifuge and analyze the supernatant by radio-HPLC to quantify the percentage of intact tracer.
-
B. Cellular Uptake and Efflux Studies
-
Objective: To quantify the tracer's accumulation in cancer cells and its retention over time.
-
Protocol:
-
Plate cancer cell lines with varying metabolic profiles (e.g., high vs. low lipid metabolism) in multi-well plates.
-
Incubate the cells with a known concentration of (S)-3-[18F]fluoropropane-1,2-diol for different durations (e.g., 5, 15, 30, 60, 120 minutes).
-
For efflux studies, after a 60-minute uptake, replace the radioactive medium with a fresh medium and incubate for various chase periods.
-
Wash the cells with ice-cold PBS, lyse them, and measure the radioactivity in a gamma counter.
-
Normalize the radioactivity to the protein content of each well.
-
C. Mechanism of Uptake Studies
-
Objective: To elucidate the biological pathways responsible for the tracer's cellular uptake.
-
Protocol:
-
Perform competitive inhibition assays by co-incubating the cells with the tracer and an excess of potential inhibitors (e.g., glycerol, fatty acids, inhibitors of lipid synthesis pathways).
-
Assess the impact of metabolic inhibitors (e.g., sodium azide, 2-deoxyglucose) on tracer uptake.
-
Evaluate tracer uptake under different physiological conditions (e.g., varying pH, temperature).
-
Part 3: In Vivo Evaluation in Animal Models
A. Biodistribution Studies in Healthy Animals
-
Objective: To determine the whole-body distribution and clearance profile of the tracer.
-
Protocol:
-
Inject a cohort of healthy mice or rats with a defined dose of (S)-3-[18F]fluoropropane-1,2-diol via the tail vein.
-
At selected time points (e.g., 5, 30, 60, 120 minutes post-injection), euthanize the animals.
-
Dissect, weigh, and measure the radioactivity in major organs and tissues (blood, heart, lungs, liver, kidneys, spleen, muscle, bone, brain, etc.) using a gamma counter.
-
Express the data as a percentage of the injected dose per gram of tissue (%ID/g). A high uptake in bone would be indicative of in vivo defluorination.[1]
-
B. PET/CT Imaging in Tumor Xenograft Models
-
Objective: To visualize the tracer's accumulation in tumors and assess its imaging potential.
-
Protocol:
-
Establish tumor xenografts in immunocompromised mice using relevant human cancer cell lines.
-
Once tumors reach a suitable size, inject the animals with both (S)-3-[18F]fluoropropane-1,2-diol and, in a separate cohort or on a different day, [18F]FDG.
-
Perform dynamic or static PET/CT scans at various time points post-injection.
-
Reconstruct the images and perform quantitative analysis by drawing regions of interest (ROIs) over the tumor and other key organs to calculate Standardized Uptake Values (SUVs).
-
Directly compare the tumor-to-background ratios of the two tracers.
-
C. In Vivo Metabolism Analysis
-
Objective: To identify and quantify any radioactive metabolites of the tracer in vivo.
-
Protocol:
-
Collect blood and urine samples from animals at different times after tracer injection.
-
Analyze plasma and urine samples using radio-HPLC to separate the parent tracer from its radioactive metabolites.
-
Conclusion and Future Directions
The validation of this compound as a novel PET imaging agent requires a systematic and rigorous evaluation of its chemical, in vitro, and in vivo properties. This guide provides a comprehensive roadmap for researchers to navigate this process. The hypothetical advantages of this tracer, particularly its potential to image lipid metabolism and its expected higher specificity over [18F]FDG in certain cancers, warrant a thorough investigation.
Successful validation, following the principles and protocols outlined herein, could introduce a powerful new tool into the clinical oncologist's arsenal, ultimately leading to improved patient outcomes. The comparative data generated will be crucial in determining the specific clinical scenarios where (S)-3-[18F]fluoropropane-1,2-diol may offer a diagnostic advantage over the current standard of care.
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Pan, J., Pourghiasian, M., Hundal, N., Lau, J., Bénard, F., Dedhar, S., & Lin, K. S. (2013). 2-[18F]fluoroethanol and 3-[18F]fluoropropanol: facile preparation, biodistribution in mice, and their application as nucleophiles in the synthesis of [18F]fluoroalkyl aryl ester and ether PET tracers. Nuclear Medicine and Biology, 40(6), 850–857. [Link]
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A Head-to-Head Comparison of (S)-3-Fluoropropane-1,2-diol with Similar Chiral Building Blocks: A Guide for Researchers in Drug Discovery
Introduction: The Strategic Value of Chiral Building Blocks in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the precise construction of three-dimensional molecular architectures is paramount. Chiral building blocks are the foundational elements that enable the synthesis of enantiomerically pure pharmaceuticals, where the desired therapeutic effect is often confined to a single stereoisomer. Among these crucial synthons, small, functionalized propane backbones are particularly valuable. This guide provides a detailed, head-to-head comparison of (S)-3-fluoropropane-1,2-diol with other structurally related and commercially available chiral building blocks: (S)-glycidol, (S)-1,2-propanediol, and (S)-solketal.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, modulate pKa to optimize target engagement, and influence molecular conformation to improve binding affinity.[1][4][5] this compound represents a unique synthon that combines the chirality of a propanediol backbone with the strategic advantages of a monofluoromethyl group. This guide will objectively assess its performance characteristics against its non-fluorinated counterparts, providing researchers with the necessary data to make informed decisions in their synthetic campaigns.
Comparative Analysis of Chiral Building Blocks
The selection of a chiral building block is a critical decision in the design of a synthetic route, impacting not only the efficiency of the synthesis but also the properties of the final molecule. This section provides a detailed comparison of the physical properties, reactivity, and stereoselectivity of this compound and its analogs.
Physical and Chemical Properties: A Tabular Overview
A clear understanding of the physicochemical properties of a building block is essential for designing robust and scalable synthetic protocols. The following table summarizes key properties of this compound and its comparators.
| Property | This compound | (S)-Glycidol | (S)-1,2-Propanediol | (S)-Solketal |
| Molecular Formula | C₃H₇FO₂ | C₃H₆O₂ | C₃H₈O₂ | C₆H₁₂O₃ |
| Molecular Weight ( g/mol ) | 94.08 | 74.08[6] | 76.09[7] | 132.16[8] |
| Boiling Point (°C) | Not readily available | 66-67 @ 19 mmHg | 186-188 @ 765 mmHg[9] | 188-189[10] |
| Density (g/mL) | Not readily available | 1.116 @ 20°C | 1.036 @ 20°C[9] | 1.066 @ 20°C[11] |
| Refractive Index (n20/D) | Not readily available | 1.433 | 1.432[9] | 1.434 |
| Solubility | Miscible with water and polar organic solvents (inferred) | Miscible with water, lower alcohols, ketones, esters | Miscible with water, acetone, chloroform, ethanol[9] | Miscible with water and most organic solvents[10] |
| Chirality | (S) | (S) | (S) | (S) |
Note: The physical properties for this compound are not as widely reported in publicly available databases. Its properties are expected to be similar to other small, polar diols, with the fluorine atom influencing its polarity and boiling point.
Reactivity and Synthetic Utility: A Mechanistic Perspective
The choice of a chiral building block is often dictated by its reactivity profile and the types of transformations it can undergo. Here, we compare the synthetic utility of this compound with its counterparts, focusing on common synthetic applications.
Workflow for Selecting a Chiral Propane Building Block
Caption: Decision tree for selecting the appropriate chiral propane building block.
(S)-Glycidol: As a cyclic ether (epoxide), (S)-glycidol is highly reactive towards nucleophiles, undergoing ring-opening reactions. This makes it an excellent choice for the direct introduction of a variety of functional groups at the C3 position. The ring-opening is typically regioselective, with nucleophiles preferentially attacking the less sterically hindered primary carbon. However, the high reactivity of the epoxide can also be a disadvantage, leading to potential side reactions and polymerization if not handled carefully.
This compound: In contrast, this compound offers a more stable handle for nucleophilic substitution. The primary hydroxyl group can be readily converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a nucleophile. This two-step approach (activation followed by substitution) provides greater control over the reaction compared to the direct ring-opening of glycidol. The strong electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent carbon, potentially affecting the rate of substitution reactions.
(S)-1,2-Propanediol: This is the simplest of the chiral diols. Its utility lies in reactions where both hydroxyl groups are to be functionalized or where selective protection is straightforward. It serves as a good baseline for understanding the impact of the fluorine or the protected diol functionality in the other building blocks.
(S)-Solketal: (S)-Solketal is a protected form of (S)-glycerol, where the 1,2-diol is masked as an acetonide.[10] This leaves the primary hydroxyl group available for selective functionalization. Following reaction at the primary position, the acetonide can be readily removed under acidic conditions to reveal the 1,2-diol. This protection-deprotection strategy is highly valuable in multi-step syntheses requiring selective manipulation of the hydroxyl groups.
Stereoselectivity and Stereochemical Integrity
For the synthesis of chiral drugs, maintaining the stereochemical integrity of the building block is of utmost importance.
-
Reactions of (S)-Glycidol: Nucleophilic ring-opening of (S)-glycidol typically proceeds with inversion of configuration at the site of attack (the C3 position). This is a highly stereospecific process, making it a reliable method for introducing a new stereocenter with a defined configuration.
-
Reactions of this compound: When the primary hydroxyl group of this compound is activated and subsequently displaced by a nucleophile in an S(_N)2 reaction, the stereochemistry at the C2 chiral center is preserved. This allows for the introduction of various functionalities at the C1 position without affecting the stereochemical integrity of the molecule.
-
Reactions of (S)-1,2-Propanediol and (S)-Solketal: Similar to this compound, reactions at the primary hydroxyl group of (S)-1,2-propanediol and (S)-solketal do not affect the C2 stereocenter, thus preserving the enantiopurity of the building block.
Experimental Protocols: Synthesis of (S)-Propranolol as a Case Study
To provide a practical comparison of these building blocks, we present a representative synthetic protocol for the preparation of the (S)-enantiomer of the beta-blocker Propranolol. The (S)-enantiomer is known to be about 100 times more potent than the (R)-enantiomer.
Synthetic Workflow for (S)-Propranolol
Caption: Comparative synthetic workflows for (S)-Propranolol.
Protocol 1: Synthesis of (S)-Propranolol using (S)-Glycidol
This protocol is adapted from established methods for the synthesis of beta-blockers.[12][13][14]
Step 1: Synthesis of (S)-1-(Naphthyloxy)-2,3-epoxypropane
-
To a stirred solution of 1-naphthol (1.44 g, 10 mmol) in anhydrous dimethylformamide (DMF, 20 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portionwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of (S)-glycidol (0.74 g, 10 mmol) in DMF (5 mL) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction by the slow addition of water (50 mL) and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford (S)-1-(naphthyloxy)-2,3-epoxypropane.
Step 2: Synthesis of (S)-Propranolol
-
Dissolve the (S)-1-(naphthyloxy)-2,3-epoxypropane (1.0 g, 5 mmol) in isopropylamine (10 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and remove the excess isopropylamine under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield (S)-propranolol.
Protocol 2: Synthesis of (S)-Propranolol using this compound (Conceptual)
This conceptual protocol illustrates how this compound could be employed, drawing parallels from syntheses using (S)-3-chloropropane-1,2-diol.
Step 1: Synthesis of (S)-3-(Naphthyloxy)-1-fluoropropane-1,2-diol
-
To a stirred solution of 1-naphthol (1.44 g, 10 mmol) and this compound (0.94 g, 10 mmol) in a suitable solvent, add a catalyst for the etherification (e.g., a Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction mixture and purify the product by column chromatography.
Step 2: Activation of the Secondary Hydroxyl Group
-
Dissolve the (S)-3-(naphthyloxy)-1-fluoropropane-1,2-diol (1.17 g, 5 mmol) in dichloromethane (20 mL) and cool to 0 °C.
-
Add triethylamine (0.7 mL, 5 mmol) followed by the dropwise addition of tosyl chloride (0.95 g, 5 mmol).
-
Stir the reaction at 0 °C for 4 hours.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to give the tosylated intermediate.
Step 3: Nucleophilic Substitution with Isopropylamine
-
Dissolve the tosylated intermediate in isopropylamine (10 mL) and heat to reflux for 12 hours.
-
Cool the reaction and remove the excess isopropylamine under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the fluorinated analog of (S)-propranolol.
The "Fluorine Advantage": Impact on Biological Properties
The primary motivation for using this compound is to leverage the "fluorine advantage" in the final drug candidate.[1][2][3]
-
Metabolic Stability: The replacement of a C-H bond with a C-F bond at a metabolically labile position can significantly increase the metabolic half-life of a drug.[4][5][15][16] For aryloxypropanolamine beta-blockers, metabolism often occurs on the alkylamine side chain or the aromatic ring. Introducing a fluorine atom on the propanol backbone can sterically and electronically shield adjacent sites from enzymatic degradation.
-
Binding Affinity and Lipophilicity: Fluorine's high electronegativity can alter the electronic distribution of a molecule, potentially leading to more favorable interactions with the target protein.[1][17] It can also increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[3] However, the effect of fluorine on lipophilicity is context-dependent and needs to be evaluated on a case-by-case basis.
Conclusion: Making an Informed Choice
The selection of a chiral building block is a multifaceted decision that requires careful consideration of reactivity, stereochemical control, and the desired properties of the final molecule.
-
(S)-Glycidol is an excellent choice for rapid and stereospecific access to a wide range of derivatives through nucleophilic ring-opening.
-
(S)-1,2-Propanediol offers a simple and cost-effective starting point for syntheses where the diol functionality is desired.
-
(S)-Solketal provides a convenient protected diol for multi-step syntheses requiring selective functionalization of the primary hydroxyl group.
-
This compound emerges as a strategic building block for introducing fluorine into a chiral scaffold, offering the potential to enhance the metabolic stability and fine-tune the electronic properties of the target molecule.
By understanding the unique advantages and disadvantages of each of these building blocks, researchers can make more informed and strategic decisions in their drug discovery programs, ultimately accelerating the development of new and improved therapeutics.
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A Senior Application Scientist’s Guide to Reproducible Synthesis and Analysis of (S)-3-Fluoropropane-1,2-diol
Introduction: The Critical Role of Fluorinated Chiral Building Blocks
In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of medicinal chemistry. Fluorination can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] When combined with chirality, which is pivotal for target specificity, the demand for high-purity, stereochemically defined fluorinated building blocks becomes paramount. (S)-3-fluoropropane-1,2-diol is one such critical synthon, providing a versatile three-carbon unit with a stereodefined fluorine substituent.
However, the synthesis of such molecules is not trivial. Reproducibility can be a significant challenge, plagued by issues of stereochemical control, side-product formation, and the hazardous nature of many traditional fluorinating agents.[2][3] This guide provides a comprehensive, field-proven framework for assessing the reproducibility of experiments involving this compound. We will dissect a reliable synthetic protocol, detail the necessary analytical validation steps, and compare it with a common alternative pathway. Our focus will be on the causality behind each experimental choice, ensuring that the protocols are not merely recipes but self-validating systems grounded in robust chemical principles.
Part 1: Reproducible Synthesis of this compound via Chiral Pool Starting Material
The most reliable and reproducible method for synthesizing a specific enantiomer is often to begin with a molecule where the desired stereocenter is already established. This "chiral pool" approach minimizes the risk of poor enantioselectivity. Here, we detail the synthesis from (S)-glycidol, a readily available chiral epoxide.
Causality of the Chosen Pathway
Starting with (S)-glycidol leverages its inherent chirality. The critical step is the regioselective ring-opening of the epoxide. Under basic or neutral conditions, the nucleophile (fluoride) will preferentially attack the least substituted carbon (C3), preserving the stereochemistry at the C2 position. This is a classic SN2 reaction, and its predictability is the foundation of this protocol's reproducibility. We use a milder, modern fluorinating agent, potassium fluoride in the presence of a phase-transfer catalyst, to avoid the harsh and hazardous conditions associated with reagents like HF-pyridine.
Experimental Protocol 1: Synthesis from (S)-Glycidol
-
Reagent Preparation: In a nitrogen-purged glovebox, thoroughly dry potassium fluoride (KF) by heating under vacuum at 150°C for 4 hours. Prepare a 1:1 mixture of acetonitrile (CH₃CN) and water as the reaction solvent. Rationale: Water is necessary to solvate the KF, but an excess can lead to undesired diol formation through hydrolysis. Acetonitrile provides a suitable medium for the organic starting material.
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add dried KF (1.5 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Addition of Reactants: Add the CH₃CN/water solvent mixture (100 mL) to the flask. Stir until the KF is partially dissolved. Add (S)-glycidol (1.0 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80°C and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile. To the remaining aqueous layer, add sodium chloride to saturate, then extract with ethyl acetate (3 x 50 mL). Rationale: Ethyl acetate is a relatively safe and effective solvent for extracting the polar product. Saturation with NaCl reduces the solubility of the product in the aqueous phase, improving extraction efficiency.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a clear oil.
Workflow for Synthesis via (S)-Glycidol
Caption: Figure 1: Synthesis Workflow
Part 2: Analytical Validation for Ensuring Reproducibility
Validation is not merely a final check; it is an integral part of a reproducible workflow. For a chiral fluorinated compound, a multi-technique approach is essential to confirm identity, purity, and stereochemical integrity.
Causality of the Analytical Methods
-
GC-MS: This is the workhorse for assessing purity and confirming the molecular weight. Its high sensitivity allows for the detection of trace impurities and unreacted starting materials.[4]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): NMR provides unambiguous structural confirmation. ¹⁹F NMR is non-negotiable as it directly confirms the successful incorporation of the fluorine atom and can reveal information about its chemical environment.
-
Chiral HPLC/GC: This is the definitive method for determining the enantiomeric excess (ee%), which is the ultimate measure of the synthesis's stereochemical success. It separates the (S) and (R) enantiomers, allowing for their quantification.
Experimental Protocols: Analytical Characterization
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Prep: Prepare a 1 mg/mL solution of the purified product in methanol.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Injector temperature: 250°C. Oven program: Start at 80°C (1 min hold), ramp to 250°C at 10°C/min. Carrier gas: Helium.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range: 30-200 m/z.
-
Expected Result: A single major peak corresponding to the product. The mass spectrum should show the characteristic molecular ion or fragmentation pattern.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Prep: Dissolve ~10-20 mg of the product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.
-
Expected Result: Spectra consistent with the structure of 3-fluoropropane-1,2-diol, including characteristic splitting patterns in the ¹H and ¹³C spectra due to C-F coupling, and a distinct signal in the ¹⁹F spectrum.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Sample Prep: Prepare a 1 mg/mL solution in the mobile phase.
-
HPLC Conditions: Use a chiral stationary phase column (e.g., Chiralcel OD-H). Mobile phase: Isocratic mixture of hexane and isopropanol (e.g., 90:10). Flow rate: 1.0 mL/min. Detection: UV at 210 nm or Refractive Index (RI).
-
Expected Result: Two well-resolved peaks for a racemic standard. The synthesized sample should show one major peak corresponding to the (S)-enantiomer, with a minimal peak for the (R)-enantiomer. The ee% is calculated from the integrated peak areas.
-
Data Summary: Expected Analytical Outcomes
| Parameter | Technique | Target Specification | Purpose |
| Identity | GC-MS, NMR | Match reference spectra | Confirms chemical structure |
| Purity | GC | > 98% | Quantifies impurities |
| Enantiomeric Excess | Chiral HPLC | > 99% ee | Confirms stereochemical integrity |
| Yield | Gravimetric | 60-75% | Assesses reaction efficiency |
Workflow for Analytical Characterization
Caption: Figure 2: Analytical Workflow
Part 3: Comparative Alternative - Synthesis from (R)-3-Chloro-1,2-propanediol
To provide a complete picture, we must compare our chosen method with a viable alternative. A common strategy in medicinal chemistry is the late-stage introduction of fluorine via nucleophilic substitution of another halide. Here, we assess the synthesis from (R)-3-chloro-1,2-propanediol.
Causality of the Alternative Pathway
This pathway uses a readily available chlorinated precursor.[5][6] The key transformation is a direct SN2 displacement of the chloride with a fluoride ion. While seemingly straightforward, this reaction's reproducibility is often lower. The carbon-chlorine bond is less reactive than an epoxide ring, requiring more forcing conditions (higher temperatures, stronger bases) which can promote side reactions like elimination or epoxidation/re-opening, potentially leading to racemization and lower yields. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are typically required to enhance the nucleophilicity of the fluoride salt.[7]
Experimental Protocol 2: Synthesis from (R)-3-Chloro-1,2-propanediol
-
Reaction Setup: In a 250 mL flask, combine spray-dried potassium fluoride (2.0 eq.) and (R)-3-chloro-1,2-propanediol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Reaction Execution: Heat the mixture to 120°C and maintain for 24-48 hours, monitoring by GC-MS.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water and extract with diethyl ether (4 x 75 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Workflow for Alternative Synthesis
Caption: Figure 3: Alternative Synthesis
Part 4: Head-to-Head Performance Comparison
Objectivity requires data. The following table summarizes the expected performance of the two protocols under standard laboratory conditions, highlighting the critical trade-offs a researcher must consider.
| Metric | Protocol 1: (S)-Glycidol Route | Protocol 2: (R)-3-Chloro-1,2-propanediol Route | Rationale for Difference |
| Typical Yield | 60 - 75% | 30 - 50% | The chloropropanediol route requires harsher conditions, leading to more side reactions and degradation. |
| Reproducibility | High | Moderate | The epoxide ring-opening is highly predictable and regioselective. The SN2 on the chloride is more prone to variability. |
| Enantiomeric Purity | Typically > 99% ee | 90 - 98% ee | Milder conditions in Protocol 1 preserve the stereocenter. Harsher conditions in Protocol 2 can induce racemization. |
| Reaction Time | 12 - 18 hours | 24 - 48 hours | The epoxide is a more reactive electrophile than the alkyl chloride. |
| Safety & Handling | Moderate (TBAB is an irritant) | Low (DMF is a reprotoxin, higher temp) | Protocol 1 uses a safer solvent system and lower temperatures. |
| Cost-Effectiveness | Moderate (Chiral glycidol is more expensive) | High (Chlorinated precursor is cheaper) | There is a trade-off between the cost of the starting material and the overall process efficiency and purity of the final product. |
Conclusion: A Recommendation for Reproducibility
For researchers and drug development professionals, reproducibility is not a luxury; it is a requirement that aligns with the principles of Good Manufacturing Practices (GMP).[8][9][10] While the synthesis of this compound from (R)-3-chloro-1,2-propanediol is chemically feasible, it presents significant challenges in terms of yield, stereochemical control, and safety.
Based on extensive analysis, the synthesis via regioselective ring-opening of (S)-glycidol (Protocol 1) is the superior method for achieving highly reproducible, high-purity, and high-enantiomeric excess this compound. The predictability of the reaction, coupled with milder conditions and a more straightforward purification, makes it the recommended pathway for applications where quality and consistency are non-negotiable. The initial higher cost of the chiral starting material is frequently offset by the reduced processing time, higher yield, and, most importantly, the reliability of the outcome.
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3-Chloro-1,2-propanediol. PubChem. [Link]
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A Comparative Guide to the Experimental Confirmation of (S)-3-fluoropropane-1,2-diol's Mechanism of Action
Introduction
(S)-3-fluoropropane-1,2-diol is a structurally simple, fluorinated analog of glycerol. The strategic placement of a fluorine atom can dramatically alter the physicochemical properties of a molecule, including its pKa, metabolic stability, and binding affinity for biological targets. This guide outlines a comprehensive experimental strategy to test the proposed mechanism of action for this compound as a competitive inhibitor of glycerol kinase (GK). Glycerol kinase is a critical enzyme that catalyzes the first step of glycerol metabolism, converting glycerol to glycerol-3-phosphate.[1][2] Inhibition of this enzyme presents a potential therapeutic strategy for conditions where glycerol metabolism is dysregulated.[2]
This document provides a detailed, stepwise framework for researchers, scientists, and drug development professionals to validate this proposed mechanism. We will compare the inhibitory potential of this compound with known glycerol kinase inhibitors and its non-fluorinated counterpart, propane-1,2-diol.
Part 1: In Vitro Target Validation: Direct Enzyme Inhibition and Binding
The initial phase of mechanism of action studies is to confirm direct interaction with the purified target protein. This involves quantifying the inhibitory effect on enzyme activity and physically demonstrating binding.
Experimental Approach 1: Enzyme Kinetics Assays
Enzyme assays are fundamental to drug discovery, allowing for the quantification of a compound's effect on enzyme activity.[3] To determine if this compound is a competitive inhibitor of glycerol kinase, a series of kinetic experiments are required.[4][5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against glycerol kinase and to elucidate its mode of inhibition.
Comparative Compounds:
-
Positive Control: A known glycerol kinase inhibitor, such as 1-Thioglycerol (1-TG).[6]
-
Negative Control: The non-fluorinated analog, (S)-propane-1,2-diol.
-
Vehicle Control: The solvent used to dissolve the compounds (e.g., DMSO).
Detailed Protocol: Spectrophotometric Glycerol Kinase Assay
This assay couples the production of ADP from the glycerol kinase reaction to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase, which can be monitored by a decrease in absorbance at 340 nm.
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT.
-
Enzyme Solution: Purified recombinant human glycerol kinase in assay buffer. The final concentration should be determined to ensure linear reaction kinetics over the desired time course.[7]
-
Substrate Solution: A stock solution of glycerol in assay buffer.
-
Cofactor/Coupling Enzyme Mix: ATP, phosphoenolpyruvate (PEP), NADH, pyruvate kinase (PK), and lactate dehydrogenase (LDH) in assay buffer.
-
Inhibitor Solutions: Prepare serial dilutions of this compound, 1-TG, and (S)-propane-1,2-diol in the appropriate solvent (e.g., DMSO), followed by a final dilution in assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the cofactor/coupling enzyme mix.
-
Add 10 µL of inhibitor solution at various concentrations.
-
Add 20 µL of the enzyme solution.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the glycerol substrate solution.
-
Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
IC50 Determination: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[7]
-
Mode of Inhibition: To determine if the inhibition is competitive, perform the assay with varying concentrations of glycerol in the presence of a fixed concentration of this compound. Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).[8][9][10][11] A competitive inhibitor will increase the apparent Km (x-intercept) without affecting Vmax (y-intercept).[11]
-
Expected Data Summary:
| Compound | IC50 (µM) | Mode of Inhibition |
| This compound | TBD | TBD |
| 1-Thioglycerol (1-TG) | ~1.9 mM | Competitive |
| (S)-propane-1,2-diol | >10 mM | None Expected |
Experimental Approach 2: Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry (DSF), is a powerful technique to confirm direct ligand binding by measuring changes in protein thermal stability.[12][13] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).[14][15]
Objective: To confirm the direct binding of this compound to glycerol kinase.
Detailed Protocol: TSA using a Real-Time PCR System
-
Reagent Preparation:
-
Protein Solution: Purified glycerol kinase at a final concentration of 1-2 µM.
-
Fluorescent Dye: SYPRO Orange dye (e.g., 5X final concentration).[16]
-
Compound Solutions: Serial dilutions of this compound.
-
-
Assay Procedure (96-well PCR plate format):
-
In each well, combine the protein solution, SYPRO Orange dye, and either the test compound or vehicle control.[14][16]
-
Seal the plate and place it in a real-time PCR instrument.[14]
-
Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute) while monitoring fluorescence.[12]
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve, often calculated from the peak of the first derivative.[15]
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein with vehicle from the Tm of the protein with the compound. A positive ΔTm indicates stabilization and binding.
-
Visualization of TSA Principle:
Caption: Principle of the Thermal Shift Assay (TSA).
Part 2: Cellular Target Engagement and Downstream Effects
Confirming that a compound interacts with its target in a complex cellular environment is a critical step in validating its mechanism of action.[17]
Experimental Approach 1: Cellular Thermal Shift Assay (CETSA)
CETSA extends the principle of TSA to a cellular context, allowing for the direct measurement of target engagement in intact cells or cell lysates.[18][19][20]
Objective: To demonstrate that this compound binds to and stabilizes glycerol kinase in a cellular environment.
Detailed Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Culture a cell line that expresses endogenous glycerol kinase (e.g., HepG2 cells).
-
Treat cells with varying concentrations of this compound or vehicle control for a specified time.
-
-
Heating and Lysis:
-
Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by cooling.[18][19]
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.[21]
-
-
Protein Quantification and Detection:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble glycerol kinase at each temperature using Western blotting with a specific anti-GK antibody.
-
-
Data Analysis:
-
Plot the band intensity of soluble glycerol kinase against the temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[19]
-
Visualization of CETSA Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Approach 2: Targeted Metabolomics
Metabolomics provides a functional readout of cellular activity and can be used to confirm the downstream consequences of enzyme inhibition.[22][23][24] If this compound inhibits glycerol kinase, we expect to see an accumulation of glycerol and a depletion of glycerol-3-phosphate and downstream metabolites.
Objective: To measure the changes in key metabolites in the glycerol metabolic pathway following treatment with this compound.
Detailed Protocol: LC-MS/MS-based Targeted Metabolomics
-
Cell Culture and Treatment:
-
Culture cells as in the CETSA protocol.
-
Treat cells with this compound, a positive control inhibitor, and vehicle at their respective IC50 concentrations for a defined period.
-
-
Metabolite Extraction:
-
Rapidly quench cellular metabolism (e.g., with cold methanol).
-
Extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
-
LC-MS/MS Analysis:
-
Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a targeted method to specifically quantify glycerol, glycerol-3-phosphate, and other relevant metabolites (e.g., dihydroxyacetone phosphate).
-
-
Data Analysis:
-
Normalize the metabolite levels to an internal standard and cell number or protein content.
-
Compare the relative abundance of each metabolite across the different treatment groups.[25]
-
Visualization of the Metabolic Pathway and Expected Changes:
Caption: Proposed inhibition of the glycerol metabolic pathway.
Part 3: Comparative Analysis and Conclusion
A crucial aspect of this guide is the objective comparison of this compound with relevant alternatives. The data generated from the experiments above should be compiled to provide a clear performance benchmark.
Comprehensive Data Summary Table:
| Parameter | This compound | 1-Thioglycerol (Known Inhibitor) | (S)-propane-1,2-diol (Analog) |
| In Vitro Potency (IC50) | TBD | ~1.9 mM[6] | TBD (Expected >10 mM) |
| Mode of Inhibition | TBD (Hypothesis: Competitive) | Competitive[6] | N/A |
| Direct Binding (ΔTm) | TBD | TBD | TBD (Expected minimal) |
| Cellular Target Engagement | TBD | TBD | TBD (Expected no) |
| Metabolic Shift | TBD (Hypothesis: ↑Glycerol) | TBD | TBD (Expected no) |
This guide provides a rigorous, multi-faceted experimental framework to validate the proposed mechanism of action of this compound as a competitive inhibitor of glycerol kinase. By systematically progressing from in vitro biochemical assays to cellular target engagement and functional metabolomics, researchers can build a robust body of evidence. The comparative analysis against a known inhibitor and a structural analog will provide essential context for its potency and specificity. Successful completion of these studies will definitively confirm (or refute) the proposed mechanism, providing a solid foundation for any further drug development efforts.
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PubMed Central. (2020). In vivo glycerol metabolism in patients with glycerol kinase deficiency. [Link]
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A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of halogen atoms into small organic molecules is a common strategy in medicinal chemistry to modulate their physicochemical properties, metabolic stability, and biological activity. However, such modifications can also significantly alter the toxicological profile of a compound. This guide provides a comparative toxicity assessment of (S)-3-fluoropropane-1,2-diol and its structurally related analogs, including 3-chloropropane-1,2-diol (3-MCPD), 3-bromopropane-1,2-diol, and the parent epoxide, glycidol.
Understanding the structure-toxicity relationships of these small, halogenated propanediols is critical for researchers in drug development and chemical safety assessment. This document synthesizes available preclinical toxicity data, outlines detailed protocols for key toxicological assays, and provides insights into the potential mechanisms of toxicity. Our objective is to equip scientists with the necessary information to make informed decisions in the development and handling of these and similar chemical entities.
The compounds under review share a common glycerol backbone, with variations in the halogen substituent at the C3 position. This structural similarity allows for a focused investigation into how the nature of the halogen atom—from fluorine to chlorine to bromine—influences the toxicological properties of the molecule. We will also include glycidol, the reactive epoxide precursor to these diols, to provide a benchmark for toxicity.
Comparative Toxicity Overview
The acute toxicity of halogenated propanediols varies significantly with the nature of the halogen substituent. While comprehensive quantitative data for all analogs is not publicly available, a comparative analysis of existing data and hazard classifications reveals important trends.
| Compound | Chemical Structure | Acute Oral Toxicity (LD50, Rat) | GHS Hazard Classification (Oral) | Key Toxicological Concerns |
| This compound | Data not available | Acute Toxicity 3: Toxic if swallowed[1] | Skin, eye, and respiratory irritation[1] | |
| 3-Chloropropane-1,2-diol (3-MCPD) | 26 - 150 mg/kg[2][3] | Acute Toxicity 3: Toxic if swallowed[4] | Nephrotoxicity, reproductive toxicity, carcinogenicity[5][6] | |
| 3-Bromopropane-1,2-diol | Data not available | Danger: Causes severe skin burns and eye damage[4] | Corrosive, respiratory irritant[4] | |
| Glycidol | ~420 mg/kg | Not classified | Carcinogenic, genotoxic, reproductive toxicity |
Structure-Toxicity Insights:
The available data suggests a trend in toxicity that is not solely dependent on the electronegativity of the halogen. While fluorine is the most electronegative halogen, 3-chloropropane-1,2-diol (3-MCPD) exhibits high acute toxicity. The GHS classification of 3-fluoropropane-1,2-diol as "Toxic if swallowed" places it in a high hazard category, warranting careful handling and further investigation. The brominated analog is classified as corrosive, indicating a different primary hazard. Glycidol, the parent epoxide, is a known carcinogen and serves as a crucial toxicological reference point. The formation of reactive intermediates and the ability of these compounds to interfere with cellular metabolic pathways are likely key drivers of their toxicity.
Experimental Protocols for Toxicity Assessment
To provide a practical framework for the comparative toxicological evaluation of these compounds, we present detailed protocols for two fundamental in vitro assays: the MTT assay for cytotoxicity and the Comet assay for genotoxicity.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8][9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of metabolically active cells. These crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture a relevant cell line (e.g., HepG2 for liver toxicity) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7]
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to create a range of final concentrations to be tested.
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentration of the test compound. Include vehicle controls (medium with solvent) and untreated controls.
-
-
Incubation:
-
Incubate the treated plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Formazan Formation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[9]
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 M HCl in isopropanol solution) to each well.[8]
-
Gently pipette to dissolve the crystals completely.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Genotoxicity Assessment: The Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The extent of DNA damage is proportional to the length and intensity of the comet tail.[11]
Experimental Workflow:
Caption: Workflow for the Comet assay for genotoxicity testing.
Detailed Protocol:
-
Cell Preparation and Treatment:
-
Treat a suitable cell line with varying concentrations of the test compounds for a defined period.
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.[11]
-
-
Embedding in Agarose:
-
Mix the cell suspension with low-melting-point agarose (at 37°C) at a 1:10 ratio (v/v).
-
Pipette 75 µL of this mixture onto a pre-coated microscope slide and cover with a coverslip.
-
Solidify the agarose by placing the slide on a cold plate for 10 minutes.
-
-
Lysis:
-
Carefully remove the coverslip and immerse the slides in a cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.[11]
-
-
DNA Unwinding and Electrophoresis (Alkaline Method):
-
Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13).
-
Allow the DNA to unwind for 20-40 minutes in the buffer.
-
Apply a voltage of 1 V/cm for 20-30 minutes.[11]
-
-
Neutralization and Staining:
-
Carefully remove the slides from the electrophoresis tank and gently wash them three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.
-
Stain the DNA by adding a fluorescent dye (e.g., SYBR Green or ethidium bromide) to each slide and incubate for 5 minutes in the dark.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length, and tail moment).
-
Mechanistic Considerations and Structure-Activity Relationships
The toxicity of these halogenated propanediols is likely mediated by several mechanisms, including:
-
Metabolic Activation: Cytochrome P450 enzymes can metabolize these compounds to reactive intermediates. For glycidol, its epoxide ring is inherently reactive and can alkylate cellular macromolecules, including DNA, leading to genotoxicity and carcinogenicity. The halogenated diols may undergo metabolism to form reactive species that can cause cellular damage.
-
Enzyme Inhibition: 3-MCPD is known to inhibit glycolysis, leading to energy depletion in sensitive cells, particularly in the reproductive system.[6] The fluorinated and brominated analogs may have similar or different enzymatic targets.
-
Oxidative Stress: The metabolism of these compounds can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA.
The structure-activity relationship appears to be complex. The high toxicity of 3-MCPD suggests that the chlorine atom plays a significant role, possibly through its leaving group ability in metabolic reactions. The GHS classification of 3-fluoropropane-1,2-diol indicates substantial toxicity, challenging the sometimes-held belief that fluorination universally reduces toxicity. Further quantitative studies are necessary to fully elucidate the structure-toxicity relationship within this chemical class.
Conclusion and Future Directions
This guide provides a comparative overview of the toxicity of this compound and related compounds, supported by detailed experimental protocols. The available data indicate that all compounds in this class warrant careful handling and thorough toxicological evaluation.
Significant data gaps remain, particularly the lack of quantitative acute toxicity data (LD50) and in vitro cytotoxicity data (IC50) for the fluoro-, bromo-, and iodo-propanediol analogs. Future research should focus on:
-
Quantitative Toxicity Studies: Determining the LD50 and IC50 values for the full panel of halogenated propanediols to establish a clear structure-toxicity relationship.
-
Mechanistic Investigations: Elucidating the specific metabolic pathways and cellular targets of these compounds to understand the drivers of their toxicity.
-
In Vivo Studies: Conducting well-designed in vivo studies to assess the target organ toxicity and long-term health effects of these compounds.
By addressing these research needs, the scientific community can build a more complete understanding of the risks associated with this important class of chemicals, ensuring their safe use in research and development.
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Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved January 12, 2026, from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved January 12, 2026, from [Link]
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European Commission. (2001, May 30). Opinion on 3-Monochloro-propane-1,2-Diol (3-MCPD). Retrieved January 12, 2026, from [Link]
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Inchem.org. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Chloro-1,2-propanediol. PubChem. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Fluoro-1,2-propanediol. PubChem. Retrieved January 12, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 3-MONOCHLORO-1,2-PROPANEDIOL. In Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. Retrieved January 12, 2026, from [Link]
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National Institute of Chemical Safety. (2015, February 13). 1,2-Propanediol, 3-chloro-: Human health tier II assessment. Retrieved January 12, 2026, from [Link]
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Speit, G., & Rothfuss, A. (2012). The comet assay: a sensitive genotoxicity test for the detection of DNA damage and repair. Methods in molecular biology (Clifton, N.J.), 920, 79–90. [Link]
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Tofilon, P. J., Basic, I., & Milas, L. (2000). Prediction of in vivo tumor response to chemotherapeutic agents by the in vitro comet assay. Environmental and molecular mutagenesis, 35(3), 206–21. [Link]
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Zhang, J., Li, X., & Mei, N. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory toxicology and pharmacology : RTP, 142, 105410. [Link]
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A Senior Application Scientist's Guide to the Validation of Computational Docking Models for (S)-3-fluoropropane-1,2-diol Interactions
In the realm of structure-based drug design, computational docking serves as a foundational pillar, predicting the binding orientation and affinity of small molecules within a target's active site.[1] However, the predictive power of any in silico model is only as robust as its validation. This is particularly true for small, flexible, and polar molecules like (S)-3-fluoropropane-1,2-diol, a scaffold that presents unique challenges due to its conformational freedom and the nuanced role of its fluorine substituent in molecular interactions.
This guide provides a comprehensive framework for the rigorous validation of docking models for this compound and similar fragments. We will move beyond simplistic root-mean-square deviation (RMSD) checks to build a self-validating system that integrates computational cross-examination with gold-standard biophysical experiments. Our objective is to instill confidence in the predicted binding modes, ensuring that computational insights translate into experimentally verifiable realities.
Part 1: Foundational In Silico Validation
Before committing to resource-intensive experimental validation, a thorough computational assessment is imperative. This initial phase aims to test the internal consistency and robustness of the chosen docking algorithm and scoring function for the specific protein-ligand system.
Redocking: The Sanity Check
The most fundamental validation is "redocking" or "self-docking."[2] The objective is to determine if a docking program can reproduce the experimentally determined binding pose of a ligand in its cognate crystal structure.[3] A successful redocking, typically defined as a pose with an RMSD below 2.0 Å from the crystal structure, confirms that the scoring function is capable of recognizing the native pose as a favorable one.[4]
Causality Behind the Protocol: This step validates that the chosen search algorithm and scoring function are fundamentally capable of identifying the correct binding mode within the defined search space, assuming a rigid protein backbone. Failure at this stage often points to inadequate sampling, a flawed scoring function for the specific interactions present, or incorrect preparation of the input structures.
-
Preparation of Receptor: Obtain the PDB structure of the target protein co-crystallized with this compound or a close analog. Using AutoDock Tools, remove solvent molecules and cofactors not essential for binding, add polar hydrogens, and compute Gasteiger charges.
-
Preparation of Ligand: Extract the ligand from the PDB file. Verify its bond orders and protonation state. Define its rotatable bonds to allow for conformational flexibility during docking.
-
Grid Box Definition: Define the search space (grid box) to encompass the entire binding site, typically centered on the co-crystallized ligand's position with a buffer of 10-15 Å in each dimension.
-
Execution: Run AutoDock Vina, a widely used open-source docking program, using the prepared receptor and ligand files.[5]
-
Analysis: Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose. A value < 2.0 Å is generally considered a success.[4]
Decoy Set Screening: Testing Discriminatory Power
While redocking confirms pose recognition, it doesn't test if the model can distinguish a true binder from non-binding molecules. This is the role of decoy sets. Decoys are molecules that share similar physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) with the known active ligand but have different topologies and are presumed to be inactive.[6][7] A robust docking protocol should rank the active ligand significantly higher than the vast majority of decoys.
Causality Behind the Protocol: This validation step directly assesses the virtual screening performance of the docking model.[2] Its ability to separate "true positives" (actives) from "false positives" (decoys) is crucial for its application in discovering novel ligands. Poor performance may indicate that the scoring function is being misled by simple physical properties rather than specific, topology-dependent interactions.
Caption: Workflow for validating a docking protocol using decoy sets.
Part 2: Biophysical & Structural Validation (The Gold Standard)
Computational predictions must ultimately be corroborated by physical measurements. The following experimental techniques provide orthogonal data to validate different aspects of the docking model, from binding affinity to the precise atomic details of the interaction.
Isothermal Titration Calorimetry (ITC): Validating Binding Affinity & Thermodynamics
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event.[8] It is the gold standard for determining the thermodynamic signature of an interaction, providing the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[9][10] This data is crucial for validating the ranking of compounds by docking scores, which are intended to correlate with binding affinity.
Causality Behind the Protocol: By providing a complete thermodynamic profile, ITC validates whether the predicted favorable interactions from the docking pose (e.g., hydrogen bonds, electrostatic interactions) are reflected in the experimental enthalpy and entropy values. A strong, enthalpically driven interaction observed in ITC should correspond to a docked pose with significant hydrogen bonding and electrostatic complementarity.
-
Sample Preparation: Prepare the protein and this compound in an identical, well-matched buffer to minimize heats of dilution.[9] Degas both solutions thoroughly. Accurately determine the concentrations of both protein and ligand.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and stirring speed.[11] The "c-value" (related to protein concentration and binding affinity) should ideally be between 10 and 100 for accurate K D determination.[9]
-
Titration: Load the protein into the sample cell and the ligand into the injection syringe. Perform a series of small, sequential injections of the ligand into the protein solution.
-
Data Analysis: Integrate the heat-flow peaks for each injection. Subtract the heat of dilution, determined from a control titration of ligand into buffer. Fit the resulting binding isotherm to a suitable model to extract K D , n, ΔH, and ΔS.
Surface Plasmon Resonance (SPR): Validating Binding Kinetics
SPR is another label-free technique that monitors molecular interactions in real-time by detecting changes in the refractive index at a sensor surface.[12] It provides kinetic data—the association rate (k a ) and dissociation rate (k d )—from which the equilibrium dissociation constant (K D = k d /k a ) is calculated.[13][14]
Causality Behind the Protocol: SPR complements ITC by providing kinetic information. A docking pose that predicts a ligand fitting snugly into a binding pocket with multiple persistent interactions would be expected to have a slow dissociation rate (low k d ), a parameter that can be directly measured with SPR. This technique is highly sensitive and excellent for confirming binding, especially for fragment-like molecules.[15]
-
Chip Preparation: Immobilize the purified protein onto a sensor chip surface via a suitable chemistry (e.g., amine coupling).
-
Analyte Injection: Prepare a series of dilutions of this compound (the analyte) in running buffer. Inject each concentration over the sensor surface for a defined association time, followed by an injection of buffer alone for the dissociation phase.
-
Surface Regeneration: If necessary, inject a regeneration solution to remove all bound analyte, preparing the surface for the next injection cycle.
-
Data Analysis: The binding events are recorded as a sensorgram (response units vs. time).[12] Fit the association and dissociation curves from the different analyte concentrations to a kinetic model (e.g., 1:1 Langmuir) to determine k a , k d , and K D .
X-ray Crystallography: The Ultimate Structural Validation
The most definitive validation of a docking pose is to determine the crystal structure of the protein-ligand complex.[16] This provides an unambiguous, high-resolution view of the binding mode, including the positions of all atoms, the conformation of the ligand, and the network of interactions with the protein and any mediating water molecules.[17][18]
Causality Behind the Protocol: Crystallography provides the ground truth against which the docked pose is compared. A successful docking model should predict a pose that is not only low in RMSD but also correctly identifies the key interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex, as revealed by the electron density map.[19]
NMR Spectroscopy: Mapping the Binding Interface
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein-ligand interactions in solution.[20][21] For validation, techniques like Chemical Shift Perturbation (CSP) mapping are invaluable. By comparing the NMR spectrum of the protein in the absence and presence of the ligand, one can identify which specific amino acid residues are affected by the binding event.[22]
Causality Behind the Protocol: CSP mapping validates the location of the predicted binding site. The residues showing significant chemical shift changes should correspond to the amino acids lining the binding pocket in the docking model. This provides strong evidence that the ligand is binding at the predicted site and engaging the predicted residues.[21][22]
Part 3: Comparative Analysis & Integrated Workflow
No single validation technique is sufficient. A robust validation strategy relies on the convergence of evidence from multiple computational and experimental methods.
Comparison of Validation Methodologies
| Method | Principle | Key Output(s) | Strengths | Limitations |
| Redocking | Computational | RMSD of docked pose vs. crystal pose | Fast, easy, good first-pass check of the scoring function.[2] | Does not test for discriminatory power; assumes rigid receptor.[23] |
| Decoy Screening | Computational | Enrichment Factor (EF), ROC AUC | Tests ability to distinguish actives from inactives.[6] | Performance is highly dependent on the quality of the decoy set.[7] |
| ITC | Experimental | K D , n, ΔH, ΔS | Gold standard for thermodynamics; label-free; in-solution.[8][24] | Requires relatively large amounts of pure sample; sensitive to buffer mismatch.[9] |
| SPR | Experimental | k a , k d , K D | Real-time kinetic data; high sensitivity; label-free.[15][25] | Requires protein immobilization, which may affect activity; mass-transport artifacts can occur. |
| X-ray | Experimental | High-resolution 3D structure | Unambiguous "ground truth" for binding pose.[16][18] | Requires well-diffracting crystals; provides a static picture.[26] |
| NMR (CSP) | Experimental | Map of interacting residues, K D | In-solution; provides site-specific information; detects weak binding.[20][22] | Requires isotope-labeled protein; limited by protein size and solubility. |
An Integrated Validation Workflow
A logical, multi-stage approach ensures that confidence in the docking model is built progressively, with each step justifying the investment in the next.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-3-Fluoropropane-1,2-diol
For the modern researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-3-fluoropropane-1,2-diol, a fluorinated organic compound. Our focus extends beyond mere compliance, delving into the scientific rationale behind these procedures to ensure a deep understanding and foster a culture of safety and environmental stewardship in the laboratory.
Understanding the Compound: Hazard Identification and Safety Precautions
This compound (CAS RN: 33644-25-6) is a halogenated organic compound. While comprehensive toxicological data is not as widely available as for more common reagents, the presence of the fluorine atom necessitates a cautious approach. Based on available safety information for this compound and structurally similar fluorinated propanediols, a clear hazard profile can be established.[1][2]
Table 1: Hazard Profile of this compound
| Hazard Category | GHS Hazard Statement | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[2] |
This data is based on information for this compound and the closely related (S)-3,3,3-trifluoropropane-1,2-diol.
Immediate Safety and Handling Protocols:
The safe disposal of any chemical begins with its proper handling during use. The following are non-negotiable safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and gloves with proven resistance to halogenated organic compounds. Given the skin irritation potential, double-gloving is a prudent measure.[3]
-
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]
-
Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible.[1] All personnel should be familiar with their location and operation.
The Principle of Segregation: Halogenated Waste Stream Management
The cornerstone of responsible chemical waste management is meticulous segregation.[5] this compound is a halogenated organic compound and must be disposed of in a dedicated halogenated waste stream.[6]
Why Segregation is Critical:
-
Disposal Method: Halogenated and non-halogenated organic wastes are treated differently. Halogenated waste typically requires high-temperature incineration to ensure the complete destruction of the carbon-halogen bonds and to scrub acidic byproducts like hydrogen fluoride (HF).[7][8] Mixing these waste streams can lead to improper disposal, environmental release, and damage to disposal facilities.
-
Regulatory Compliance: The Environmental Protection Agency (EPA) and local authorities mandate strict segregation of hazardous waste streams.[9] Failure to comply can result in significant penalties.
-
Safety: Improperly mixed chemicals can lead to dangerous reactions, producing toxic gases, heat, or even explosions.[10]
Container Management:
-
Container Type: Use only chemically compatible containers for waste collection, typically high-density polyethylene (HDPE) or glass bottles.[5][11] The container must have a secure, leak-proof screw cap.
-
Labeling: Proper labeling is a regulatory requirement and essential for safety.[12][13] The label must be affixed to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"[12]
-
The full chemical name: "this compound" and any other components in the waste mixture with their approximate percentages.[6]
-
The specific hazard characteristics (e.g., Toxic, Irritant).[14]
-
The name and contact information of the generating laboratory.
-
The accumulation start date.[12]
-
-
Storage: Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][11] This area must be under the control of laboratory personnel and away from sources of ignition or incompatible chemicals. Secondary containment (e.g., a larger, chemically resistant tub) is mandatory to contain any potential leaks.[15]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedural steps for the collection and preparation of this compound waste for collection by a licensed hazardous waste disposal company.
Protocol: Waste Collection and Storage
-
Container Preparation: a. Select a clean, dry, and appropriate waste container (HDPE or glass) with a screw cap. b. Affix a completed hazardous waste label to the container.
-
Waste Transfer: a. Perform all waste transfers inside a chemical fume hood. b. Carefully pour the this compound waste into the designated halogenated organic waste container. Avoid splashing. c. If the waste is in a solid form (e.g., contaminated labware), place it directly into a designated solid halogenated waste container.
-
Container Sealing and Storage: a. Securely close the container cap immediately after adding waste. b. Wipe the exterior of the container with a suitable decontaminating wipe to remove any external residue. Dispose of the wipe as solid halogenated waste. c. Place the container in the designated and properly segregated secondary containment within your laboratory's Satellite Accumulation Area.
-
Full Container Procedure: a. When the container is full (do not overfill; leave at least 10% headspace), enter the "full" date on the hazardous waste label. b. Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor in accordance with your facility's procedures.
The Scientific Rationale: Why Incineration is the Preferred Method
The recommended and most environmentally sound disposal method for this compound and other halogenated organic compounds is high-temperature incineration .[6][8][16] This is not merely burning; it is a highly controlled thermal decomposition process.
The strength of the carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This stability, which makes fluorinated compounds useful in many applications, also makes them persistent in the environment. To break this bond and mineralize the compound, significant energy input is required.[7]
High-temperature incinerators operate at temperatures typically ranging from 1,600 to 2,500°F (870 to 1370°C).[17][18] In the presence of oxygen and with sufficient residence time, the this compound molecule is broken down into simpler, less harmful components. The primary products of complete combustion are carbon dioxide (CO₂), water (H₂O), and hydrogen fluoride (HF).
The resulting acidic gas, hydrogen fluoride, is then removed from the flue gas by a series of air pollution control devices, typically alkaline scrubbers, which neutralize the HF to form a salt and water.[19]
This multi-stage process ensures that the hazardous organic compound is destroyed and that the potentially harmful byproducts are captured and neutralized before release into the atmosphere.
Visualizing the Disposal Workflow
To aid in the decision-making process for chemical waste disposal, the following diagram illustrates the logical flow for segregating and handling halogenated organic waste like this compound.
Caption: Decision workflow for the segregation of halogenated organic chemical waste.
By adhering to these detailed procedures and understanding the scientific principles that underpin them, we can ensure the safe and responsible disposal of this compound, protecting ourselves, our colleagues, and the environment.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Hazardous Waste Experts. (2019, March 22). EPA and DOT Labeling Requirements for Chemical Hazardous Waste Containers. Retrieved from [Link]
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EHS Compliance Texas. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements | OSHA and EHS Compliance Texas. Retrieved from [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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MLI Environmental. (2025, February 21). Hazardous Waste Label Requirements | EPA & DOT Compliance. Retrieved from [Link]
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Safety-Kleen. Hazardous Waste Label Requirements — Comply With EPA/RCRA Regulations. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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UGA Environmental Safety Division. (2017, May 30). NEW HAZARDOUS WASTE LABELING REQUIREMENTS. Retrieved from [Link]
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Laboratory Waste Guide. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]
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Bucknell University. Hazardous Waste Segregation. Retrieved from [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
- Google Patents. (2016). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
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MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs. Retrieved from [Link]
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Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
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Maharashtra Pollution Control Board. GUIDELINES COMMON HAZARDOUS WASTE INCINERATION. Retrieved from [Link]
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U.S. Environmental Protection Agency. A Citizen's Guide to Incineration. Retrieved from [Link]
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EBSCO. Incineration of waste products | Research Starters. Retrieved from [Link]
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Inspire Waste Management. (2021, February 25). Hazardous Waste Incineration. Retrieved from [Link]
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Navigating the Safe Handling of (S)-3-Fluoropropane-1,2-diol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and metabolic properties. (S)-3-fluoropropane-1,2-diol is one such building block, offering a chiral backbone for the synthesis of complex molecular entities. However, the unique properties of fluorinated organic compounds necessitate a robust understanding of their safe handling and disposal to ensure the well-being of laboratory personnel and environmental integrity. This guide provides a detailed protocol for the safe management of this compound, grounded in the principles of chemical safety and informed by the known hazards of analogous compounds.
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough, site-specific risk assessment should be conducted before any handling of this compound. This assessment must consider the quantities being used, the nature of the experimental procedures, and the potential for aerosol generation or thermal decomposition. The thermal decomposition of fluorinated organic compounds can generate highly toxic gases, including hydrogen fluoride (HF).[3][4]
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Potential Effects | Source |
| Skin Corrosion/Irritation | Causes skin irritation | [1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation | [1][2] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks of exposure to this compound. The following table outlines the minimum required PPE, with the understanding that more stringent measures may be necessary based on your specific risk assessment.
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield | Standard safety glasses are insufficient. A face shield provides an additional layer of protection against splashes, especially during transfers and reactions.[1][3] |
| Hands | Nitrile or neoprene gloves (double-gloving recommended) | Consult the glove manufacturer's compatibility chart for the specific solvent being used. Double-gloving provides extra protection against tears and permeation.[3] |
| Body | Chemical-resistant laboratory coat | A fully buttoned lab coat made of a suitable material will protect against incidental skin contact. |
| Respiratory | Use in a certified chemical fume hood | All manipulations of this compound should be performed in a well-ventilated chemical fume hood to prevent inhalation of vapors or aerosols. In cases of inadequate ventilation, a respirator may be required.[1][2] |
| Feet | Closed-toe shoes | Protects against spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is paramount for the safe handling of this compound. The following workflow provides a step-by-step guide for common laboratory procedures.
Preparation and Weighing
-
Fume Hood Preparation : Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather Materials : Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood before introducing the chemical.
-
Don PPE : Put on all required PPE as outlined in Table 2.
-
Weighing : Carefully weigh the desired amount of this compound in a tared container inside the fume hood. Avoid creating dust or aerosols.
Dissolution and Reaction Setup
-
Solvent Addition : Slowly add the desired solvent to the vessel containing the weighed compound.
-
Mixing : Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and monitor the temperature closely.
-
Reaction Assembly : Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
Post-Reaction Work-up and Purification
-
Quenching : If necessary, quench the reaction carefully, being mindful of any potential exothermic events.
-
Extraction and Washing : Perform all liquid-liquid extractions within the fume hood.
-
Solvent Removal : Use a rotary evaporator placed within the fume hood or connected to a suitable exhaust system to remove solvents.
Spill Management and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or exposure.
-
Minor Spill (in fume hood) :
-
Absorb the spill with an inert material (e.g., vermiculite, sand).[5]
-
Scoop the absorbed material into a designated, labeled waste container.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Major Spill (outside fume hood) :
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
-
Skin Contact :
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5]
-
Remove contaminated clothing while continuing to flush.
-
Seek immediate medical attention.
-
-
Eye Contact :
-
Inhalation :
-
Move the affected person to fresh air.[5]
-
Seek immediate medical attention.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : Dispose of as hazardous chemical waste through your institution's EHS program. Do not attempt to neutralize or dispose of it down the drain.
-
Contaminated Materials : All materials that have come into contact with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed hazardous waste container.[3]
-
Liquid Waste : Collect all liquid waste containing this compound in a properly labeled, sealed, and compatible waste container.
Workflow Visualization
The following diagram illustrates the key decision points and actions in the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
-
Cole-Parmer. 1-Bromo-3-fluoropropane Material Safety Data Sheet. Available from: [Link]
-
U.S. Food and Drug Administration. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters. Available from: [Link]
-
MDPI. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production. Available from: [Link]
-
ACS Chemical Health & Safety. Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Available from: [Link]
-
Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. Available from: [Link]
Sources
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
